6-Methoxy-1H-indazole
Description
BenchChem offers high-quality 6-Methoxy-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-7-3-2-6-5-9-10-8(6)4-7/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEQSOYROKGJDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505279 | |
| Record name | 6-Methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3522-07-4 | |
| Record name | 6-Methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Methoxy-1H-indazole structure and properties
An In-Depth Technical Guide to 6-Methoxy-1H-indazole: A Cornerstone for Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 6-methoxy-1H-indazole, a pivotal heterocyclic scaffold in contemporary medicinal chemistry. We will move beyond a simple recitation of facts to provide field-proven insights into its synthesis, reactivity, and application, grounded in mechanistic causality and practical considerations for researchers and drug development professionals.
The Strategic Importance of the 6-Methoxy-1H-indazole Scaffold
The indazole core, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, renowned for its ability to mimic purine bases and engage in a variety of non-covalent interactions with biological targets. The specific introduction of a methoxy group at the 6-position is a deliberate strategic choice, not a trivial modification. This electron-donating group profoundly influences the molecule's electronic properties, pKa, and metabolic stability, often enhancing its drug-like characteristics.
The 6-methoxy substituent can serve multiple roles:
-
Modulation of Physicochemical Properties : It increases lipophilicity to an optimal range, potentially improving membrane permeability.
-
Hydrogen Bond Acceptor : The oxygen atom can act as a hydrogen bond acceptor, providing a crucial interaction point with protein targets.
-
Metabolic Blocker : It can block a potential site of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.
Its most notable application is as a key building block for Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.
Molecular Structure and Physicochemical Profile
The fundamental structure consists of a fused benzene and pyrazole ring system. The methoxy group at position 6 subtly alters the electron density across the bicyclic system, influencing the reactivity of the N-H protons at positions 1 and 2.
Caption: Chemical structure of 6-Methoxy-1H-indazole.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | |
| Molecular Weight | 148.16 g/mol | |
| Appearance | Light brown to beige crystalline powder | |
| Melting Point | 175-179 °C | |
| Boiling Point | 329.8±15.0 °C (Predicted) | N/A |
| pKa | 14.28±0.40 (Predicted) | N/A |
| LogP | 1.83 (Predicted) | N/A |
Synthesis Strategy: The Bartoli Indole Synthesis Adaptation
A robust and widely adopted method for synthesizing substituted indazoles is the Bartoli indole synthesis, which can be adapted for this purpose. However, a more common and scalable approach for 6-methoxy-1H-indazole involves the diazotization of 4-methoxy-2-methylaniline followed by intramolecular cyclization. This pathway is favored in industrial settings due to the availability of starting materials and reliable reaction conditions.
Workflow: Synthesis via Diazotization-Cyclization
The logic behind this multi-step synthesis is the controlled formation of a reactive diazonium salt intermediate from an aniline precursor, which then undergoes an intramolecular cyclization to form the stable indazole ring.
Caption: High-level workflow for the synthesis of 6-methoxy-1H-indazole.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Diazotization:
-
To a stirred solution of 4-methoxy-2-methylaniline (1.0 eq) in a suitable acidic medium (e.g., 3M HCl), cool the mixture to 0-5 °C using an ice-salt bath. The low temperature is critical to prevent the premature decomposition of the diazonium salt.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.05 eq) in water dropwise, ensuring the internal temperature remains below 5 °C. The formation of the diazonium salt is indicated by a color change.
-
Stir the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure complete conversion.
-
-
Cyclization and Isolation:
-
Slowly raise the temperature of the reaction mixture to room temperature or slightly warm it. The cyclization is often spontaneous upon warming.
-
Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.
-
Dry the crude product under vacuum.
-
-
Purification:
-
The crude 6-methoxy-1H-indazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield a crystalline solid of high purity. Purity should be assessed by HPLC and melting point analysis.
-
Spectroscopic Fingerprint for Quality Control
Verifying the identity and purity of the synthesized compound is paramount. The following spectroscopic data serve as a reliable fingerprint for 6-methoxy-1H-indazole.
Table 2: Spectroscopic Characterization Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons on the benzene ring, a singlet for the methoxy group protons (~3.8 ppm), a signal for the C3-H proton (~7.9 ppm), and a broad singlet for the N1-H proton (>12 ppm). |
| ¹³C NMR | Resonances for the eight distinct carbon atoms, including the methoxy carbon (~55 ppm) and the carbons of the aromatic rings (100-160 ppm). |
| IR Spectroscopy | Characteristic peaks for N-H stretching (~3100-3300 cm⁻¹), C-H aromatic stretching (~3000 cm⁻¹), C=C aromatic stretching (~1600 cm⁻¹), and C-O stretching of the methoxy group (~1250 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak [M+H]⁺ at m/z 149.07, corresponding to the molecular formula C₈H₈N₂O. |
Core Reactivity and Application in Medicinal Chemistry
6-Methoxy-1H-indazole is not typically the final active pharmaceutical ingredient (API) but rather a crucial intermediate. Its value lies in its capacity for selective functionalization, particularly at the N1 position.
N1-Alkylation/Arylation: The Gateway to Bioactivity
The N-H proton at the N1 position is acidic and can be readily deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form an indazolide anion. This nucleophile can then be reacted with various electrophiles (alkyl halides, aryl halides) to install diverse substituents. This N1 functionalization is a cornerstone of its use in drug design, allowing for the exploration of the binding pocket of target proteins.
Case Study: Role in PARP Inhibitors
The 6-methoxy-1H-indazole moiety is a key component of several potent PARP inhibitors. In this context, the indazole ring system often acts as a "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the PARP enzyme.
Caption: Role of the indazole scaffold as a hinge-binder in enzyme inhibition.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential.
-
Safety : Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
Handling : Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
6-Methoxy-1H-indazole has firmly established itself as a high-value scaffold in drug discovery. Its strategic combination of a privileged heterocyclic core with a functionally significant methoxy group provides a versatile platform for developing potent and selective therapeutics. A thorough understanding of its synthesis, reactivity, and physicochemical properties, as outlined in this guide, is essential for any scientist looking to leverage this powerful building block in the creation of next-generation medicines.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77241, 6-Methoxy-1H-indazole. Retrieved from [Link]
The Strategic Role of 6-Methoxy-1H-indazole in Modern Drug Discovery: A Technical Guide
Foreword
In the landscape of contemporary medicinal chemistry, the indazole nucleus has emerged as a "privileged scaffold"—a molecular framework that consistently yields compounds with significant biological activity.[1][2] Among its many derivatives, 6-Methoxy-1H-indazole stands out as a particularly valuable building block, primarily in the development of targeted cancer therapeutics. This guide provides an in-depth technical exploration of 6-Methoxy-1H-indazole, elucidating its applications, the chemical rationale behind its use, and practical methodologies for its incorporation into drug discovery workflows. Our focus will be on its pivotal role in the synthesis of kinase inhibitors, a class of drugs that has revolutionized oncology.
The Indazole Scaffold: A Foundation for Potent Bioactivity
The indazole core, a bicyclic aromatic heterocycle, exists in two principal tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable and is the predominant form in most synthetic and biological contexts.[3][4] This structural motif is a key pharmacophore in several commercially successful drugs, including the anti-cancer agents Pazopanib and Niraparib, as well as the anti-inflammatory drug Benzydamine.[1][3] The versatility of the indazole ring allows for diverse substitutions, enabling the fine-tuning of a compound's steric and electronic properties to optimize its interaction with biological targets.[1]
6-Methoxy-1H-indazole as a Cornerstone for Kinase Inhibitors
The primary and most impactful application of 6-Methoxy-1H-indazole in drug discovery is as a foundational element in the synthesis of protein kinase inhibitors.[5] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The methoxy group at the 6-position of the indazole ring is not merely a passive substituent; it actively contributes to the molecule's pharmacological profile.
Mechanism of Action and the Influence of the 6-Methoxy Group
Indazole-based kinase inhibitors typically function by competing with ATP for binding to the kinase's active site. The 6-methoxy group can significantly enhance binding affinity through several mechanisms:
-
Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the kinase's binding pocket. For instance, in the context of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the methoxy oxygen has been shown to form a hydrogen bond with Asp641.[5]
-
Electronic Effects: The electron-donating nature of the methoxy group can modulate the electron density of the indazole ring system, influencing its overall binding properties and reactivity.
-
Steric Influence: The placement of the methoxy group can help orient the inhibitor within the binding site for optimal interaction.
Derivatives of 6-Methoxy-1H-indazole have been instrumental in the development of inhibitors for a range of kinases, including:
-
Fibroblast Growth Factor Receptors (FGFRs): A series of 6-(3-methoxyphenyl)-1H-indazol-3-amine derivatives have demonstrated potent FGFR1 inhibitory activity.[3]
-
Epidermal Growth Factor Receptor (EGFR): Structure-guided design has led to 1H-indazole derivatives with strong potencies against EGFR kinases.[3]
-
Pim Kinases: Novel 1H-indazole derivatives have been developed as potent inhibitors of pan-Pim kinases, which are crucial in tumorigenesis.[3][6]
-
Phosphoinositide 3-kinase delta (PI3Kδ): 4,6-disubstituted-1H-indazole derivatives have been explored as selective PI3Kδ inhibitors for treating inflammatory diseases.[3]
Below is a conceptual diagram illustrating the general mechanism of an indazole-based kinase inhibitor.
Caption: Competitive inhibition of a kinase by a 6-Methoxy-1H-indazole derivative.
Synthetic Utility and Key Reactions
6-Methoxy-1H-indazole is a versatile intermediate in organic synthesis. The indazole ring is amenable to various chemical transformations, allowing for the construction of complex molecular architectures.
Synthesis of Pazopanib: A Case Study
While the direct starting material for the innovator's synthesis of the anti-cancer drug Pazopanib is 3-methyl-6-nitro-1H-indazole, this process highlights the importance of the substituted indazole core.[7][8] The synthesis involves a multi-step sequence where the indazole moiety is coupled with other key building blocks.[7] A crucial intermediate in this pathway is N,2,3-trimethyl-2H-indazol-6-amine.[7][9] The general synthetic strategy underscores the robustness of the indazole scaffold in complex, multi-step syntheses.
General Experimental Protocol: N-Arylation of 6-Methoxy-1H-indazole
A common step in the synthesis of kinase inhibitors is the N-arylation of the indazole core. The following is a representative, generalized protocol for a Buchwald-Hartwig amination reaction.
Objective: To couple an aryl halide with 6-Methoxy-1H-indazole.
Materials:
-
6-Methoxy-1H-indazole
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried Schlenk flask, add 6-Methoxy-1H-indazole (1.0 eq), aryl halide (1.1 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-6-methoxy-1H-indazole.
Workflow Diagram:
Caption: A typical workflow for the Buchwald-Hartwig N-arylation of 6-Methoxy-1H-indazole.
Quantitative Data and Structure-Activity Relationships
The development of potent kinase inhibitors is a data-driven process. The inhibitory activity of newly synthesized compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀). The following table presents representative IC₅₀ values for various indazole derivatives, illustrating the impact of substitution on potency.
| Compound Class | Target Kinase | Representative IC₅₀ (nM) | Reference |
| 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative | FGFR1 | 15.0 | [3] |
| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivative | FGFR1 | 69.1 ± 19.8 | [3] |
| 1H-indazole derivative | EGFR T790M | 5.3 | [3] |
| 1H-indazole derivative | EGFR | 8.3 | [3] |
| 3-(pyrazin-2-yl)-1H-indazole derivative | Pim-1 | 0.4 | [3] |
| 3-(pyrazin-2-yl)-1H-indazole derivative | Pim-2 | 1.1 | [3] |
| 3-(pyrazin-2-yl)-1H-indazole derivative | Pim-3 | 0.4 | [3] |
These data underscore the low nanomolar potency that can be achieved with indazole-based inhibitors. Structure-activity relationship (SAR) studies consistently demonstrate that modifications to the indazole core, including the strategic placement of substituents like the 6-methoxy group, are critical for optimizing potency and selectivity.[10]
Future Perspectives and Conclusion
6-Methoxy-1H-indazole and its analogues will undoubtedly continue to be a focal point in the quest for novel therapeutics.[2] Its proven track record as a privileged scaffold in kinase inhibitor design, coupled with its synthetic tractability, ensures its enduring relevance in medicinal chemistry.[1][2] Future research will likely focus on expanding the repertoire of kinases targeted by indazole derivatives, as well as exploring their potential in other therapeutic areas such as inflammatory and neurodegenerative diseases.[11] The continued exploration of the chemical space around the 6-methoxy-1H-indazole core promises to yield the next generation of targeted therapies, offering hope for patients with a wide range of challenging diseases.
References
-
Zhang, S.-G., Liang, C.-G., & Zhang, W.-H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]
-
Kumar, A., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Journal of Molecular Structure, 1261, 132868. [Link]
-
Tran, P.-T., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588. [Link]
-
Chand, O., Chopra, L., & Tiwari, S. K. (2025). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Research & Reviews: Journal of Chemistry, 14(1). [Link]
-
Nguyen, T. T. T., et al. (2024). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. MDPI. [Link]
-
Goldflam, M., et al. (2021). Identification of Potent Reverse Indazole Inhibitors for HPK1. ACS Medicinal Chemistry Letters, 12(4), 589–596. [Link]
-
Wang, H., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(6), 953-961. [Link]
-
Singh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Nguyen, T. T. T., et al. (2024). An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Preprints.org. [Link]
-
Nguyen, T. T. T., et al. (2024). An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. ResearchGate. [Link]
-
Tran, P.-T., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588. [Link]
-
Wang, H., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. [Link]
-
Dana Bioscience. (n.d.). 6-Methoxy-3-methyl-1H-indazole. Dana Bioscience. [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5913–5923. [Link]
-
Kumar, S., et al. (2023). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 6(10), 2355-2367. [Link]
-
Gaikwad, D. D., et al. (2015). Synthesis of indazole motifs and their medicinal importance: An overview. ChemInform, 46(15). [Link]
-
Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 862-868. [Link]
-
Sci-Hub. (n.d.). Various articles. Sci-Hub. [Link]
-
Taylor & Francis. (n.d.). Indazole – Knowledge and References. Taylor & Francis. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rroij.com [rroij.com]
- 9. mdpi.com [mdpi.com]
- 10. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
Biological activity of 6-Methoxy-1H-indazole derivatives
An In-Depth Technical Guide to the Biological Activity of 6-Methoxy-1H-indazole Derivatives
Authored by a Senior Application Scientist
Abstract
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Among its many variations, 6-methoxy-1H-indazole derivatives have garnered significant attention for their potent and diverse biological activities. This technical guide provides a comprehensive exploration of the multifaceted therapeutic potential of these compounds, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the mechanistic underpinnings of these activities, present key experimental data, and provide detailed, field-proven protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic promise of the 6-methoxy-1H-indazole scaffold.
The Indazole Scaffold: A Foundation for Diverse Bioactivity
Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole.[2][3] The 1H-indazole tautomer is generally more thermodynamically stable and is the predominant form in most biologically relevant molecules.[3][4] The indazole nucleus is a key component in several FDA-approved drugs, including the anti-cancer kinase inhibitors Axitinib and Pazopanib, highlighting its clinical significance.[1][5] The introduction of a methoxy group at the 6-position of the indazole ring has been shown to modulate the electronic properties and steric profile of the molecule, often enhancing its interaction with biological targets and leading to a spectrum of potent activities.[6][7]
Anticancer Activity: A Primary Therapeutic Avenue
Derivatives of 6-methoxy-1H-indazole have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[5][8][9]
Mechanism of Action: Targeting Key Oncogenic Pathways
The anticancer effects of these derivatives are often multifactorial, primarily involving the inhibition of protein kinases, induction of apoptosis, and disruption of the cell cycle.
-
Kinase Inhibition: Many indazole derivatives are potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[7][9] Targets include Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptors (FGFRs), crucial for tumor angiogenesis and proliferation.[3][7][10] By blocking the ATP-binding site of these kinases, the compounds prevent downstream signaling required for cancer cell survival and growth.
-
Induction of Apoptosis: Several 6-methoxy-1H-indazole derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells.[5][8] This is often achieved through the intrinsic mitochondrial pathway, characterized by an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and modulation of the Bcl-2 family of proteins (downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax).[5][8] This cascade culminates in the activation of executioner caspases, such as cleaved caspase-3, leading to cell death.[8]
-
Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing. For instance, some derivatives cause cell cycle arrest in the G0/G1 phase, potentially through pathways involving p53 and MDM2.[11][12]
Caption: Anticancer mechanisms of 6-methoxy-1H-indazole derivatives.
Data Summary: In Vitro Antiproliferative Activity
The antiproliferative efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various human cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indazole Derivative (2f) | 4T1 (Breast) | 0.23 - 1.15 | [5][8] |
| Indazole Derivative (6o) | K562 (Leukemia) | 5.15 | [11][12] |
| Indazole-Pyrimidine (6i) | HUVEC (Endothelial) | 1.37 | [10] |
| Nitro-based Indazole | NCI-H460 (Lung) | 5 - 15 | [9][13] |
| 6-aminoindazole (9f) | HCT116 (Colorectal) | 14.3 | [14] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[11] Its reliability stems from the enzymatic conversion of the yellow MTT tetrazolium salt into purple formazan crystals by mitochondrial dehydrogenases in living cells.
Causality: The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of a compound's cytotoxic or antiproliferative effects.
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549, K562, PC-3) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.[11]
-
Adherence and Growth: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach and resume growth.
-
Compound Treatment: Prepare serial dilutions of the 6-methoxy-1H-indazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (ranging from ~0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO).[11]
-
Incubation: Incubate the treated plates for 48 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Indazole derivatives, including those with a 6-methoxy substitution, have shown significant anti-inflammatory properties in both in vitro and in vivo models.[15][16][17][18]
Mechanism of Action: Quelling the Inflammatory Cascade
The anti-inflammatory effects are primarily attributed to the inhibition of key inflammatory mediators.
-
COX-2 Inhibition: The compounds can inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[15][16][17]
-
Cytokine Suppression: They can reduce the production of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[15][17][18]
-
Free Radical Scavenging: The derivatives often possess antioxidant properties, enabling them to scavenge free radicals such as nitric oxide (NO) and reduce lipid peroxidation, thereby mitigating oxidative stress associated with inflammation.[15][16][17]
Data Summary: In Vivo Anti-inflammatory Efficacy
The carrageenan-induced rat paw edema model is a standard for assessing acute anti-inflammatory activity.[15][18] The percentage of edema inhibition is a key metric.
| Compound | Dose (mg/kg) | Max. Inhibition of Edema (%) (at 5th hour) | Reference |
| Indazole | 100 | 61.03 | [15] |
| 5-Aminoindazole | 100 | 83.09 | [15] |
| Diclofenac (Control) | 10 | 84.50 | [15] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a reliable and widely used method for screening compounds for acute anti-inflammatory activity.[15][19]
Causality: Carrageenan, a phlogistic agent, induces a biphasic inflammatory response when injected into the rat paw.[15] The initial phase involves the release of histamine and serotonin, while the later phase is mediated by prostaglandins and kinins.[15] A compound's ability to reduce the resulting edema, particularly in the later phase, indicates potential anti-inflammatory action, often via COX inhibition.
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the 6-methoxy-1H-indazole derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in Mueller-Hinton broth in a 96-well microtiter plate, typically ranging from 256 µg/mL to 1 µg/mL. [20]2. Inoculum Preparation: Grow the bacterial strain overnight in Mueller-Hinton broth. Dilute the culture to achieve a final standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL. [20]3. Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. [21][22]
Conclusion and Future Perspectives
The 6-methoxy-1H-indazole scaffold is a versatile and potent pharmacophore with well-documented efficacy in anticancer, anti-inflammatory, and antimicrobial applications. The methoxy group at the 6-position plays a crucial role in defining the biological activity profile of these derivatives. Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity for specific targets, such as particular protein kinases or microbial enzymes. Further exploration of their mechanisms of action, particularly in antimicrobial contexts, will be vital. Given their promising preclinical data, select derivatives warrant further investigation in more advanced in vivo models and eventual progression toward clinical development.
References
-
Cheekavolu, C., Muniappan, M., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. [Link] [15][16][17][18][23]2. Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link] [5][8]3. Journal of Clinical and Diagnostic Research. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. [Link]
-
ResearchGate. (2022). The Anticancer Activity of Indazole Compounds: A Mini Review. [Link] [9]5. Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. [Link] [11][12]6. ResearchGate. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. [Link]
-
Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. [Link]
-
Yamamoto, T., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. MDPI. [Link] [24]9. Abdel-Maksoud, M. S., et al. (2022). Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities. RSC Publishing. [Link] [10]10. PubMed. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. [Link]
-
Scilit. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. [Link] [23]12. ResearchGate. (2024). Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity. [Link] [19]13. ResearchGate. (2022). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. [Link] [14]14. Zhang, H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. [Link] [3]15. Norman, M. H., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. [Link] [6]16. Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health. [Link] [7]17. Alfei, S., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. National Institutes of Health. [Link] [20]18. Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link] [25]19. PubMed. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. [Link]
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 21. apec.org [apec.org]
- 22. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scilit.com [scilit.com]
- 24. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
The Indazole Nucleus: A Journey from Discovery to Clinical Prominence
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold, a bicyclic aromatic heterocycle, has emerged from relative obscurity to become a privileged structure in modern medicinal chemistry. Its unique electronic properties and ability to serve as a versatile pharmacophore have led to the development of numerous clinically significant drugs. This guide provides a comprehensive technical overview of the discovery, history, and synthetic evolution of indazole derivatives. We will delve into the pioneering work of Emil Fischer, trace the development of classical and modern synthetic methodologies, and explore the structure-activity relationships that have guided the design of potent therapeutics. A significant focus will be placed on the mechanism of action of prominent indazole-containing drugs, illustrated through detailed signaling pathway diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, providing both historical context and practical insights into the chemistry and pharmacology of this important heterocyclic system.
The Dawn of Indazole Chemistry: A Historical Perspective
The story of indazole begins in the late 19th century, a period of immense progress in organic chemistry. The pioneering work on the synthesis of this novel heterocyclic system is attributed to the Nobel laureate Emil Fischer . In 1883, Fischer reported the synthesis of an indazole derivative through the cyclization of o-hydrazinocinnamic acid.[1][2] This discovery, though perhaps overshadowed by his more famous work on sugars and purines, laid the foundation for over a century of research into the chemistry and biological activity of indazole derivatives.
Following Fischer's initial discovery, other classical methods for indazole synthesis were developed. One of the most notable is the Jacobson Indazole Synthesis , first described in 1893. This method involves the intramolecular cyclization of N-nitroso derivatives of o-toluidines.[3] For many years, these classical methods, despite their often harsh conditions and limited substrate scope, remained the primary routes for accessing the indazole core.
The Evolution of Synthetic Strategies: From Classical to Contemporary
The demand for structurally diverse indazole derivatives for biological screening has driven the development of more efficient and versatile synthetic methodologies. The past few decades have witnessed a paradigm shift from classical, often low-yielding procedures to modern, transition-metal-catalyzed reactions that offer superior control over regioselectivity and functional group tolerance.[4][5]
Classical Indazole Syntheses
While modern methods are now prevalent, an understanding of the classical routes to indazoles provides valuable historical context and, in some cases, practical alternatives for specific substrates.
-
Fischer Indazole Synthesis: As mentioned, this involves the cyclization of o-hydrazinylaryl acids or related compounds. The reaction typically proceeds under thermal or acidic conditions.
-
Jacobson Indazole Synthesis: This method utilizes the cyclization of N-nitroso derivatives of o-alkyl anilines. It is a reliable method for the synthesis of certain substituted indazoles.
Modern Synthetic Methodologies
The advent of transition-metal catalysis has revolutionized the synthesis of indazole derivatives, enabling the construction of complex molecules with high efficiency and precision.
-
Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis has become a cornerstone of modern indazole synthesis. These methods often involve the intramolecular C-N bond formation from appropriately substituted precursors, such as o-haloaryl hydrazones or related compounds.[3][6] The versatility of palladium catalysis allows for a broad range of starting materials and the introduction of diverse substituents.
-
Copper-Catalyzed Reactions: Copper-catalyzed methods have also emerged as powerful tools for indazole synthesis. These reactions often proceed via different mechanisms than their palladium-catalyzed counterparts and can offer complementary reactivity.
-
Other Transition-Metal-Catalyzed Reactions: Rhodium and other transition metals have also been employed in the synthesis of indazoles, further expanding the synthetic chemist's toolbox.[7]
The following workflow illustrates the general evolution from classical to modern synthetic approaches for the indazole core.
Caption: Evolution from classical to modern indazole synthesis.
Indazole Derivatives in Medicinal Chemistry: A Privileged Scaffold
Indazoles are rarely found in nature, with a few exceptions like the alkaloids nigellicine, nigeglanine, and nigellidine.[1][4] However, synthetic indazole derivatives have demonstrated a remarkable breadth of biological activities, establishing the indazole nucleus as a "privileged scaffold" in drug discovery.[2] This has led to the development of several FDA-approved drugs for a variety of therapeutic indications.[4][8]
The diverse biological activities of indazole derivatives include:
The following table summarizes some of the key FDA-approved drugs containing an indazole core.
| Drug Name | Brand Name | Therapeutic Area | Mechanism of Action |
| Pazopanib | Votrient® | Oncology (Renal Cell Carcinoma, Soft Tissue Sarcoma) | Multi-targeted Tyrosine Kinase Inhibitor (VEGFR, PDGFR, c-Kit) |
| Axitinib | Inlyta® | Oncology (Renal Cell Carcinoma) | Selective Tyrosine Kinase Inhibitor (VEGFR1-3) |
| Niraparib | Zejula® | Oncology (Ovarian, Fallopian Tube, Peritoneal Cancer) | Poly(ADP-ribose) Polymerase (PARP) Inhibitor |
| Benzydamine | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID) | |
| Granisetron | Antiemetic | 5-HT3 Receptor Antagonist |
Mechanism of Action of Key Indazole-Containing Drugs
A deep understanding of the mechanism of action is paramount in drug development. The following sections detail the signaling pathways modulated by three prominent indazole-based anticancer drugs.
Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor
Pazopanib is a potent inhibitor of multiple receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit.[15] By targeting these receptors, pazopanib disrupts key signaling pathways involved in tumor angiogenesis and cell proliferation.
Caption: Pazopanib inhibits multiple tyrosine kinase receptors.
Axitinib: A Selective VEGFR Inhibitor
Axitinib is a potent and selective inhibitor of VEGFRs 1, 2, and 3. Its high selectivity for these receptors leads to a more targeted inhibition of angiogenesis, a critical process for tumor growth and metastasis.
Caption: Axitinib selectively inhibits VEGFR signaling.
Niraparib: A PARP Inhibitor
Niraparib functions through a different mechanism known as synthetic lethality. It is a potent inhibitor of Poly(ADP-ribose) Polymerase (PARP) enzymes, PARP-1 and PARP-2. In cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations, the inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death.
Caption: Niraparib induces synthetic lethality in cancer cells with deficient DNA repair.
Experimental Protocols: Synthesis of Indazole Derivatives
To provide practical guidance for researchers, this section details step-by-step methodologies for the synthesis of indazole, covering both classical and modern approaches.
Classical Synthesis: The Jacobson Indazole Synthesis[16]
This protocol describes the synthesis of indazole from o-toluidine via the Jacobson method.
Step 1: Acetylation of o-Toluidine
-
To a mixture of glacial acetic acid (90 mL) and acetic anhydride (180 mL) in a 750-mL two-necked flask, slowly add o-toluidine (90 g, 0.839 mol).
-
Cool the mixture in an ice bath.
Step 2: Nitrosation
-
Into the cooled solution from Step 1, rapidly introduce a stream of nitrous gases.
-
Maintain the temperature below 10°C during the addition.
-
Continue the gas stream until the solution turns a clear green or blue-green.
Step 3: Decomposition and Cyclization
-
Pour the solution of the N-nitroso-o-acetotoluidide into a mixture of ice (400 g) and ice water (200 mL).
-
Extract the separated oil with benzene (total volume 500 mL).
-
Wash the combined benzene extracts with ice water.
-
Allow the benzene solution to stand, which results in the decomposition of the nitroso compound and the formation of indazole.
Step 4: Isolation and Purification
-
Extract the benzene solution with 2N hydrochloric acid.
-
Treat the combined acidic extracts with excess ammonia to precipitate the indazole.
-
Collect the crude indazole by filtration, wash with water, and dry.
-
Purify the crude product by vacuum distillation to yield colorless indazole.
Modern Synthesis: Palladium-Catalyzed C-3 Arylation of 1H-Indazole[17][18]
This protocol outlines a general procedure for the direct C-3 arylation of 1H-indazole using a palladium catalyst.
Materials:
-
1H-Indazole (1.0 equivalent)
-
Aryl iodide or aryl bromide (1.2 equivalents)
-
Pd(OAc)₂ (5 mol%)
-
1,10-Phenanthroline (Phen) (10 mol%)
-
K₂CO₃ (2.0 equivalents)
-
Toluene (as solvent)
Procedure:
-
To a sealed reaction tube, add 1H-indazole, the aryl halide, Pd(OAc)₂, 1,10-phenanthroline, and K₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 120-160 °C) for the specified time (typically 12-24 hours), with stirring.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-indazole.
Structure-Activity Relationships (SAR): Guiding Principles for Drug Design
The systematic modification of the indazole scaffold has led to the discovery of potent and selective inhibitors for various biological targets. Understanding the structure-activity relationships (SAR) is crucial for the rational design of new indazole-based drugs.
-
Substitution at the N-1 and N-2 positions: The nature and position of substituents on the pyrazole ring nitrogen atoms significantly influence the biological activity and pharmacokinetic properties of indazole derivatives. Alkylation or arylation at these positions can modulate receptor binding and metabolic stability.
-
Substitution on the benzene ring: Modification of the benzene ring with various functional groups can fine-tune the electronic properties, lipophilicity, and steric profile of the molecule, thereby impacting its interaction with the target protein.
-
Substitution at the C-3 position: The C-3 position of the indazole ring is a common site for introducing diversity. Substituents at this position often project into the solvent-exposed region of a binding pocket and can be modified to enhance potency and selectivity.
The following diagram illustrates key regions of the indazole scaffold that are commonly targeted for modification in drug design.
Caption: Key modification sites on the indazole scaffold for SAR studies. (Note: A placeholder for an image of the indazole structure is used here. In a real implementation, this would be replaced with an actual image URL for proper visualization).
Conclusion and Future Outlook
From its initial synthesis by Emil Fischer to its current status as a privileged scaffold in medicinal chemistry, the indazole nucleus has had a remarkable journey. The development of innovative synthetic methodologies has provided access to a vast chemical space of indazole derivatives, leading to the discovery of life-saving drugs. The continued exploration of the structure-activity relationships of indazoles, coupled with a deeper understanding of their mechanisms of action, will undoubtedly fuel the development of the next generation of indazole-based therapeutics. As our knowledge of complex biological pathways expands, the versatility of the indazole scaffold will continue to make it a valuable tool for addressing unmet medical needs.
References
-
A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2022). Drug Development Research, 83(7), 1469-1504. [Link]
-
Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. (2025). Topics in Current Chemistry, 383(3). [Link]
-
A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2022). Semantic Scholar. [Link]
-
Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. (2020). Mini-Reviews in Organic Chemistry, 17(4), 363-404. [Link]
-
Palladium-catalyzed C-H activation/intramolecular amination reaction: a new route to 3-aryl/alkylindazoles. (2007). Organic Letters, 9(15), 2931-2934. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). RSC Publishing. [Link]
-
Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. (n.d.). ACS Publications. [Link]
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). Journal of Clinical and Diagnostic Research, 10(9), FF01-FF06. [Link]
-
Synthesis, antimicrobial activity and QSAR studies of new 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles. (2009). Bioorganic & Medicinal Chemistry Letters, 19(11), 2960-2964. [Link]
-
Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2014). Journal of Medicinal Chemistry, 57(11), 4647-4660. [Link]
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). ResearchGate. [Link]
-
Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. (2007). ACS Publications. [Link]
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2021). Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]
-
Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (2021). Current Pharmaceutical Design, 27(26), 2977-2988. [Link]
-
Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. (2022). Drug Target Insights, 16. [Link]
-
Indazole-based antiinflammatory and analgesic drugs. (2022). ResearchGate. [Link]
-
Antibacterial activity of indazole derivatives (5a-o). (n.d.). ResearchGate. [Link]
-
A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. (2020). Chemical Science, 11(13), 3443-3448. [Link]
-
indazole - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. (2015). ResearchGate. [Link]
-
Justus Liebigs Annalen der Chemie - Wikipedia. (n.d.). Wikipedia. [Link]
-
Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. (2022). AboutScience. [Link]
-
ChemInform Abstract: A Robust Protocol for Pd(II)-Catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. (2020). ResearchGate. [Link]
-
Berichte der Deutschen Chemischen Gesellschaft. (n.d.). University of Illinois Archives. [Link]
-
Liebigs Annalen - chemeurope.com. (n.d.). chemeurope.com. [Link]
-
Liebigs Annalen - Wikipedia. (n.d.). Wikipedia. [Link]
-
indole - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Ligand-free palladium-catalyzed synthesis of 3-(2,2-dialkyl-2H-chromen-4-yl)-2-phenylimidazo[1,2-a]pyridine derivatives: molecular docking investigation of their potential as DNA gyrase inhibitors and evaluation of their antibacterial activities. (2024). RSC Advances, 14(1), 1-13. [Link]
-
Annalen der Chemie - Wikisource. (n.d.). Wikisource. [Link]
-
Catalog Record: Justus Liebig's Annalen der Chemie - HathiTrust Digital Library. (n.d.). HathiTrust Digital Library. [Link]
-
Indazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Investigation into the synthesis of Indazole. (n.d.). Union College. [Link]
Sources
- 1. caribjscitech.com [caribjscitech.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Palladium-catalyzed C-H activation/intramolecular amination reaction: a new route to 3-aryl/alkylindazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective | Semantic Scholar [semanticscholar.org]
- 9. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, antimicrobial activity and QSAR studies of new 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 6-Methoxy-1H-indazole as a Kinase Inhibitor
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of nearly all cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of therapeutic targets.[1][2] In the quest for potent and selective kinase inhibitors, medicinal chemists often turn to "privileged scaffolds"—core molecular structures that are capable of binding to multiple biological targets. The indazole ring system is a quintessential example of such a scaffold, forming the core of several FDA-approved kinase inhibitors, including Axitinib and Pazopanib.[3][4]
Indazole derivatives are renowned for their ability to mimic the purine core of ATP, enabling them to competitively bind within the highly conserved ATP-binding pocket of various kinases.[3] The versatility of the indazole core allows for strategic substitutions at multiple positions, profoundly influencing potency, selectivity, and pharmacokinetic properties.[3][5] This guide focuses specifically on 6-methoxy-1H-indazole, a derivative where the methoxy group at the 6-position plays a crucial role in forming key interactions, such as hydrogen bonds, with target kinases, often enhancing inhibitory activity.[3]
This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the synthesis, mechanism of action, and biological evaluation of 6-methoxy-1H-indazole and its derivatives as kinase inhibitors, grounded in established scientific principles and methodologies.
Section 1: Synthesis and Chemical Properties
The synthesis of the indazole core can be achieved through various methodologies, with the choice of route often depending on the desired substitution pattern and the availability of starting materials.[6] A common and effective approach involves the cyclization of appropriately substituted hydrazones.
General Synthetic Pathway
A prevalent method for constructing the 6-methoxy-1H-indazole scaffold involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone, followed by an intramolecular cyclization. The methoxy group is typically introduced early in the synthetic sequence on the aniline or benzaldehyde precursor.
Below is a representative, generalized protocol for the synthesis of a 6-methoxy-1H-indazole derivative.
Experimental Protocol: Synthesis of Methyl 6-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate
-
Rationale: This protocol outlines a silver(I)-mediated intramolecular oxidative C-H bond amination, a modern and efficient method for forming the indazole ring.[7] Silver(I) acts as an effective oxidizing agent to facilitate the C-N bond formation required for cyclization.
-
Step 1: Preparation of the Hydrazone Precursor
-
To a solution of 4-methoxybenzaldehyde (1.0 eq) in ethanol, add (4-methoxyphenyl)hydrazine hydrochloride (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 2-4 hours until TLC analysis indicates the complete consumption of the starting aldehyde.
-
Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield the N-(4-methoxybenzylidene)-N'-(4-methoxyphenyl)hydrazine precursor.
-
-
Step 2: Silver-Mediated Oxidative Cyclization
-
Dissolve the hydrazone precursor (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add silver(I) oxide (Ag₂O) (2.0 eq) to the solution.
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the silver salts.
-
Concentrate the filtrate under reduced pressure.
-
-
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield the pure 6-methoxy-1H-indazole derivative as a solid.[7]
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.[7]
-
Section 2: Mechanism of Action and Target Kinase Families
The indazole scaffold primarily functions as a "hinge-binder," forming critical hydrogen bonds with the backbone amide residues of the kinase hinge region—the flexible loop connecting the N- and C-lobes of the kinase domain. This interaction is crucial for anchoring the inhibitor in the ATP-binding site.
The 6-methoxy substituent can significantly influence the inhibitor's potency and selectivity profile. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming an additional interaction with residues in the active site, such as Asp641 in FGFR1, thereby increasing binding affinity.[3]
Indazole derivatives, including those with a 6-methoxy substitution, have demonstrated inhibitory activity against a wide range of kinase families.[3][4]
-
Fibroblast Growth Factor Receptors (FGFRs): Several 1H-indazole derivatives are potent inhibitors of FGFR1 and FGFR2.[3] The 6-position substitution is critical, with methoxy groups contributing to improved enzymatic activity.[3]
-
Glycogen Synthase Kinase 3 (GSK-3): 1H-indazole-3-carboxamide derivatives have been identified as potential GSK-3 inhibitors. The presence of a methoxy group on the indazole ring was found to be important for high potency.[3]
-
Pim Kinases: This family of serine/threonine kinases is a key target in oncology. 3-(Pyrazin-2-yl)-1H-indazole derivatives have been developed as potent pan-Pim kinase inhibitors.[8]
-
c-Jun N-terminal Kinases (JNKs): JNK3, primarily expressed in the brain, is a target for neurodegenerative diseases like Parkinson's. Indazole chemotypes have been identified as highly selective JNK3 inhibitors.[9]
-
PI3K/AKT/mTOR Pathway: This signaling cascade is frequently hyperactivated in cancer. 3-amino-1H-indazole derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.[10]
Visualization of a Key Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that 6-methoxy-1H-indazole derivatives could potentially inhibit. Understanding this pathway is crucial for predicting the cellular effects of such inhibitors.
Caption: The PI3K/AKT/mTOR signaling pathway, a target for indazole inhibitors.
Section 3: Protocols for Biological Evaluation
A rigorous, multi-step evaluation process is essential to characterize the activity, potency, and selectivity of a novel kinase inhibitor.[2] The following protocols provide a self-validating framework for assessing compounds like 6-methoxy-1H-indazole.
Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
-
Principle: This assay quantifies the amount of ADP produced during the kinase reaction. ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is directly proportional to kinase activity. The ADP-Glo™ Kinase Assay is a common commercial platform for this purpose.[1][11]
-
Rationale: Measuring ADP production is a near-universal method for assaying kinase activity, as it is independent of the substrate being phosphorylated.[1][12] This provides a robust and widely applicable primary screen.
-
Materials:
-
Target Kinase (e.g., FGFR1, GSK-3β)
-
Kinase-specific substrate peptide
-
ATP
-
6-Methoxy-1H-indazole stock solution (10 mM in 100% DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[1]
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
-
Methodology:
-
Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the 6-methoxy-1H-indazole stock solution in DMSO. Include a DMSO-only control.[1]
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.
-
Add 2 µL of the target kinase diluted in Kinase Assay Buffer to each well.
-
Incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture (at a final concentration equivalent to the Kₘ for ATP) to each well.[13]
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes at room temperature.[1]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[1]
-
-
Protocol: Kinase Selectivity Profiling
-
Rationale: Assessing an inhibitor's activity against a broad panel of kinases is critical to determine its selectivity profile.[2] High selectivity is desirable to minimize off-target effects and potential toxicity. A lack of selectivity can sometimes be leveraged for multi-targeted therapeutic approaches.
-
Methodology:
-
Select a commercial kinase profiling service or an in-house panel representing the human kinome.
-
Submit the compound for screening at a fixed concentration (e.g., 1 µM) against the kinase panel.
-
The primary screen will yield the percent inhibition for each kinase.
-
For any kinases showing significant inhibition (e.g., >50%), perform follow-up IC₅₀ determinations using the protocol described in Section 3.1.
-
Calculate the Selectivity Index by comparing the IC₅₀ value for the primary target against the IC₅₀ values for off-targets.[2]
-
Visualization of the Evaluation Workflow
Caption: Standard workflow for the evaluation of a novel kinase inhibitor.
Section 4: Quantitative Data and Structure-Activity Relationships (SAR)
The strategic modification of the indazole scaffold is key to tuning its inhibitory profile. The table below presents representative data for 6-substituted indazole derivatives, illustrating the impact of these modifications on kinase selectivity. While specific data for the parent 6-methoxy-1H-indazole is sparse in publicly available literature, these analogs provide critical insights into SAR.
Table 1: Inhibitory Activity of 6-Substituted Indazole Derivatives
| Compound ID | 6-Position Substituent | Primary Kinase Target | IC₅₀ (nM) | Off-Target Kinase | IC₅₀ (nM) / % Inhibition | Selectivity Fold | Source |
| Compound 17 | -OCH₃ | JNK3 | - | p38α | - | 8x | [5] |
| VH02 | -Indazolyl | VEGFR-2 | 560 | EGFR | Modest Inhibition | Selective for VEGFR-2 | [5] |
| Compound 49 | -OCH₃ (on core) | GSK-3β | 1700 | - | - | - | [3] |
| Compound 50 | -OCH₃ (on core) | GSK-3β | 350 | - | - | - | [3] |
| Compound 11 | -OCH₃ (on C6-aryl) | HPK1 | 89 | JAK1/JAK2/CDK2 | > 200x | High | [14] |
Data is illustrative and compiled from various sources on different indazole cores to show the effect of the methoxy group.
Key SAR Insights:
-
Importance of the Methoxy Group: As seen with compounds 49 and 50, the presence of a methoxy group is suggested to be important for high potency against GSK-3.[3] The 8-fold selectivity of a 6-methoxy derivative for JNK3 over p38α further highlights its role in directing kinase interactions.[5]
-
Hydrogen Bonding: The methoxy oxygen can act as a hydrogen bond acceptor. Docking studies of a 6-methoxy-1H-indazol-3-amine derivative with FGFR1 revealed that the methoxy oxygen forms a hydrogen bond with the side chain of Asp641 in the DFG motif, a key interaction for potent inhibition.[3]
-
Positional Impact: The position of substituents dramatically alters activity. For other indazole series targeting FGFR, placing an acetyl or methoxy group at the meta position of a pendant phenyl ring led to a greater increase in activity compared to substitution at the para position.[3]
Conclusion and Future Perspectives
The 6-methoxy-1H-indazole scaffold represents a valuable starting point for the development of novel kinase inhibitors. Its synthetic tractability and the proven importance of the indazole core in binding to the kinase hinge region make it an attractive platform for medicinal chemistry campaigns.[3][4][5] The 6-methoxy group, in particular, offers a strategic handle for enhancing potency and modulating selectivity through key hydrogen-bonding interactions within the ATP-binding pocket.
Future work should focus on several key areas:
-
Broad Kinome Screening: A comprehensive screening of the parent 6-methoxy-1H-indazole against the human kinome is necessary to identify novel, potent targets and to fully characterize its selectivity profile.
-
Structure-Based Design: Co-crystal structures of 6-methoxy-1H-indazole derivatives bound to their target kinases would provide invaluable insights, enabling the rational design of second-generation inhibitors with improved potency and optimized pharmacokinetic properties.
-
Exploration of Diverse Substitutions: While the 6-methoxy group is beneficial, further exploration of substitutions at other positions (e.g., N1, C3, C5) is warranted to fine-tune the biological activity and ADME (absorption, distribution, metabolism, and excretion) profile.
By leveraging the established principles of kinase inhibitor design and the specific advantages conferred by the 6-methoxy-1H-indazole scaffold, researchers can continue to develop new and effective therapeutics for a range of diseases driven by aberrant kinase signaling.
References
- Synthesis of 1H-Indazoles via Silver(I)
-
Assay Development for Protein Kinase Enzymes. NCBI. (URL: [Link])
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. (URL: [Link])
-
In vitro kinase assay. Protocols.io. (URL: [Link])
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. (URL: [Link])
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH. (URL: [Link])
-
Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. (URL: [Link])
-
IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. (URL: [Link])
-
Identification of Potent Reverse Indazole Inhibitors for HPK1. PMC - NIH. (URL: [Link])
-
Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease. PubMed. (URL: [Link])
-
Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. (URL: [Link])
-
ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. (URL: [Link])
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (URL: [Link])
-
Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. PMC - NIH. (URL: [Link])
-
A comprehensive review on the indazole based derivatives as targeted anticancer agents. (URL: [Link])
-
Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the... ResearchGate. (URL: [Link])
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. (URL: [Link])
-
Indazole synthesis. Organic Chemistry Portal. (URL: [Link])
-
Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. (URL: [Link])
- US6998489B2 - Methods of making indazoles.
-
1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. PubMed. (URL: [Link])
-
Indazole – Knowledge and References. Taylor & Francis. (URL: [Link])
-
The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (URL: [Link])
-
Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. Semantic Scholar. (URL: [Link])
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Indazole synthesis [organic-chemistry.org]
- 7. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic potential of 6-Methoxy-1H-indazole
An In-depth Technical Guide to the Therapeutic Potential of 6-Methoxy-1H-indazole
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Executive Summary
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its versatile structure, capable of extensive functionalization, allows for the fine-tuning of pharmacological activity across a spectrum of therapeutic areas, including oncology, neurodegeneration, and inflammatory diseases.[3][4][5] This guide focuses on the specific potential of 6-Methoxy-1H-indazole, a derivative whose strategic methoxy substitution is anticipated to confer advantageous physicochemical and biological properties. While direct, extensive research on this specific molecule is emerging, this document synthesizes data from closely related analogues and the broader indazole class to build a compelling scientific case for its investigation. We will explore its synthesis, delve into its most promising therapeutic applications by examining relevant biological pathways, and provide robust, validated protocols for its preclinical evaluation.
The Indazole Scaffold: A Foundation for Drug Discovery
Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[3] They exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer being the more thermodynamically stable and predominant form.[3][6][7] This stability and its structural similarity to endogenous purines make the indazole core an excellent bioisostere for interacting with a wide range of biological targets, particularly the ATP-binding sites of protein kinases.[8]
The therapeutic versatility of indazoles is demonstrated by marketed drugs such as:
-
Pazopanib & Axitinib: Tyrosine kinase inhibitors for cancer therapy.[1][9]
-
Niraparib: A PARP inhibitor used in oncology.[1]
-
Benzydamine: A non-steroidal anti-inflammatory drug (NSAID).[10]
The substitution pattern on the indazole ring is critical for defining its biological activity. The 6-position, in particular, is a key vector for modification. A methoxy (-OCH₃) group at this position, as in 6-Methoxy-1H-indazole, is of significant interest. The methoxy group can modulate the molecule's electronic properties and serve as a hydrogen bond acceptor, which can be crucial for enhancing binding affinity to target proteins.[11]
Synthesis and Physicochemical Properties
The synthesis of 6-Methoxy-1H-indazole can be achieved through various established organic chemistry routes. A common approach involves the cyclization of an appropriately substituted aminobenzonitrile or aminophenone precursor.
Representative Synthesis Workflow
The following workflow illustrates a conceptual pathway for synthesizing the indazole core, a critical step for producing 6-Methoxy-1H-indazole and its derivatives.
Caption: Conceptual workflow for the synthesis of 6-Methoxy-1H-indazole.
Core Therapeutic Areas of Investigation
Based on evidence from related compounds, 6-Methoxy-1H-indazole holds significant therapeutic potential in three primary areas: neurodegenerative diseases, inflammatory disorders, and oncology.
Neuroprotective Potential in Neurodegenerative Disease
Neurodegenerative diseases like Parkinson's (PD) and Alzheimer's are characterized by oxidative stress, neuroinflammation, and the misfolding of proteins such as tau.[12][13] The indazole scaffold is a promising starting point for developing therapies targeting these pathways.[4]
Causality and Mechanistic Insight: A closely related analogue, 6-hydroxy-1H-indazole, has demonstrated significant neuroprotective effects in an MPTP-induced mouse model of Parkinson's disease.[14] The study showed that this compound could decrease the loss of dopaminergic neurons, increase striatal dopamine levels, and, critically, reduce the hyperphosphorylation of the tau protein.[14] The mechanism is believed to involve the inhibition of upstream kinases like Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in the tau phosphorylation cascade.[8] The 6-methoxy group is a bioisosteric equivalent of the 6-hydroxy group and is expected to retain, if not enhance, this activity due to improved metabolic stability and membrane permeability.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Indazole derivatives have a well-documented history as anti-inflammatory agents, with some acting through mechanisms similar to traditional NSAIDs by inhibiting cyclooxygenase (COX) enzymes.[15][16][17]
Causality and Mechanistic Insight: Studies on various indazoles show they can dose-dependently inhibit carrageenan-induced paw edema, a classic model of acute inflammation.[16][17] The underlying mechanism involves the dual inhibition of COX-2 and the suppression of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[15][17] The precursor molecule, 6-Methoxy-1H-indazole-3-carboxylic acid, is explicitly noted as a valuable building block for synthesizing novel anti-inflammatory drugs, underscoring the importance of the 6-methoxy scaffold in this therapeutic area.[18]
Anticancer Potential via Kinase Inhibition
The dysregulation of protein kinases is a hallmark of many cancers.[11] The indazole scaffold is a premier structure for designing potent and selective kinase inhibitors.[3][11]
Causality and Mechanistic Insight: Numerous indazole derivatives have been developed as inhibitors of various tyrosine and serine/threonine kinases, including FGFR, VEGFR-2, and GSK-3.[11] The substitution at the 6-position is critical for potency and selectivity. For example, in a series of GSK-3 inhibitors, a methoxy group at the 5-position (structurally adjacent) was shown to be crucial for high potency, suggesting its importance in anchoring the molecule within the ATP-binding pocket.[11] The 6-methoxy group in 6-Methoxy-1H-indazole can similarly function as a key hydrogen bond acceptor, orienting the molecule for optimal interaction with the kinase hinge region and enhancing inhibitory activity.
Visualizing the Mechanisms: Key Signaling Pathways
Understanding the molecular pathways is crucial for rational drug design. The following diagrams illustrate the key signaling cascades where 6-Methoxy-1H-indazole is hypothesized to exert its therapeutic effects.
Caption: Proposed anti-inflammatory mechanism via inhibition of COX-2 and NF-κB signaling.
Methodologies for Preclinical Evaluation
To validate the therapeutic potential of 6-Methoxy-1H-indazole, a series of robust in vitro and in vivo assays are required. The following protocols are designed to be self-validating systems for assessing its activity.
Protocol: In Vitro Kinase Inhibition Assay (e.g., for GSK-3β)
-
Principle: This assay quantifies the ability of the test compound to inhibit the phosphorylation of a specific substrate by a purified kinase enzyme. The amount of phosphorylation is measured, often via luminescence (ATP consumption) or fluorescence (phosphorylated substrate detection).
-
Reagents & Materials:
-
Purified, recombinant human GSK-3β enzyme.
-
GSK-3β-specific peptide substrate (e.g., GS-2 peptide).
-
Adenosine triphosphate (ATP).
-
Assay buffer (e.g., HEPES, MgCl₂, Brij-35).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
6-Methoxy-1H-indazole, dissolved in DMSO.
-
Positive control inhibitor (e.g., CHIR-99021).
-
384-well microplates.
-
-
Step-by-Step Procedure:
-
Prepare a serial dilution of 6-Methoxy-1H-indazole in DMSO, then dilute further in assay buffer. A typical final concentration range is 1 nM to 100 µM.
-
Add 5 µL of the diluted compound or control (DMSO for negative control, CHIR-99021 for positive) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the GSK-3β enzyme and the peptide substrate to each well.
-
Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure kinase activity by adding the detection reagent according to the manufacturer's instructions (e.g., for ADP-Glo, add ADP-Glo Reagent, incubate, then add Kinase Detection Reagent).
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Convert luminescence readings to percent inhibition relative to the positive (100% inhibition) and negative (0% inhibition) controls.
-
Plot percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
-
Protocol: Cell-Based Assay for Anti-inflammatory Activity
-
Principle: This assay measures the ability of the test compound to suppress the production of inflammatory mediators (e.g., TNF-α) from immune cells (e.g., murine macrophages, RAW 264.7) stimulated with lipopolysaccharide (LPS).
-
Reagents & Materials:
-
RAW 264.7 macrophage cell line.
-
Cell culture medium (DMEM with 10% FBS).
-
LPS from E. coli.
-
6-Methoxy-1H-indazole, dissolved in DMSO.
-
Positive control (e.g., Dexamethasone).
-
Cell viability assay reagent (e.g., MTT or CellTiter-Glo®).
-
TNF-α ELISA kit.
-
96-well cell culture plates.
-
-
Step-by-Step Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5x10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells for 1 hour with various concentrations of 6-Methoxy-1H-indazole (e.g., 0.1 µM to 50 µM) or controls.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include a non-stimulated control group.
-
Incubate for 18-24 hours.
-
After incubation, carefully collect the cell culture supernatant for cytokine analysis. Store at -80°C if not analyzed immediately.
-
Assess cell viability in the remaining cells using an MTT or similar assay to rule out cytotoxicity.
-
Quantify the concentration of TNF-α in the collected supernatants using a commercial ELISA kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Construct a standard curve for the TNF-α ELISA.
-
Calculate the concentration of TNF-α in each sample.
-
Normalize the data to the LPS-only treated group (100% production) and calculate the percent inhibition for each compound concentration.
-
Plot percent inhibition vs. concentration to determine the IC₅₀ value for TNF-α suppression. Ensure that effective concentrations are not cytotoxic.
-
Future Directions & Conclusion
6-Methoxy-1H-indazole stands as a molecule of high therapeutic interest, positioned at the intersection of several critical disease pathways. Its potential is strongly supported by extensive research on the broader indazole class and its closely related analogues. [2][3][14]The presence of the 6-methoxy group is predicted to confer favorable properties for kinase inhibition, neuroprotection, and anti-inflammatory activity.
The immediate path forward requires a systematic validation of these hypotheses. The protocols outlined in this guide provide a framework for a thorough preclinical evaluation. Future work should focus on:
-
Broad-panel Kinase Screening: To identify primary and secondary cancer-relevant targets.
-
Pharmacokinetic & ADME Studies: To assess the drug-like properties of the molecule.
-
In Vivo Efficacy Studies: To confirm its therapeutic effects in validated animal models of neurodegeneration, inflammation, and cancer.
References
- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
- 6-Methoxy-1H-indazole-3-carboxylic acid. (Source: Chem-Impex)
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
- 3,7-Diiodo-6-methoxy-4-methyl-1H-indazole. (Source: Benchchem)
- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv
- Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives.
- Novel indazole-based small compounds enhance TRAIL-induced apoptosis by inhibiting the MKK7-TIPRL interaction in hepatocellular carcinoma.
- Protective role of 6-Hydroxy-1-H-Indazole in an MPTP-induced mouse model of Parkinson's disease.
- Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl).
- Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (Source: Journal of Medicinal and Chemical Sciences)
- Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy.
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
- A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. (Source: Benchchem)
- Indazole derivatives and their therapeutic applications: a patent review (2013-2017).
- Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (Source: Bentham Science)
- O-Methyl-AL-34662. (Source: Wikipedia)
- Indazole From Natural Resources And Biological Activity.
- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives.
- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives.
- Importance of Indazole against Neurological Disorders. (Source: Bentham Science)
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
- Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (Source: Bentham Science)
- Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole.
- Indazole synthesis. (Source: Organic Chemistry Portal)
- Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Tre
- Application of 3-Amino-4,5,6,7-tetrahydro-1H-indazole Derivatives in Neurodegenerative Disease Research. (Source: Benchchem)
- Anti‐inflammatory activity of indazole‐containing drugs.
- Hispidulin (6-methoxy-5,7,4′-trihydroxyflavone) and eupafolin (6-methoxy-5,7,3′,4′-tetrahydroxyflavone)
- Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
- 7-Methoxy-1H-indazole. (Source: J&K Scientific LLC)
- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (Source: Taylor & Francis Online)
- An Overview of Oxidative Stress, Neuroinflammation, and Neurodegener
- Potential Role of Oxidative Stress in the Pathophysiology of Neurodegenerative Disorders. (Source: Bentham Science)
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pnrjournal.com [pnrjournal.com]
- 10. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Potential Role of Oxidative Stress in the Pathophysiology of Neurodegenerative Disorders - Singh - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 14. Protective role of 6-Hydroxy-1-H-Indazole in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemimpex.com [chemimpex.com]
6-Methoxy-1H-indazole scaffold in medicinal chemistry
An In-Depth Technical Guide to the 6-Methoxy-1H-Indazole Scaffold in Medicinal Chemistry
Abstract
The 1H-indazole ring system represents a cornerstone heterocyclic motif in modern medicinal chemistry, recognized as a privileged scaffold due to its versatile biological activities.[1][2] This guide focuses specifically on the 6-methoxy-1H-indazole core, a decorated variant that has proven instrumental in the development of potent and selective therapeutic agents. From its fundamental role as a bioisosteric replacement for endogenous structures to its critical interactions with key biological targets like protein kinases, the 6-methoxy substituent profoundly influences the pharmacological profile of these molecules.[3][4] This document, intended for researchers and drug development professionals, provides an in-depth exploration of the synthesis, biological applications, structure-activity relationships (SAR), and key experimental protocols related to this important scaffold. We will dissect the causal reasoning behind its design and application, grounding the discussion in field-proven examples and authoritative data.
The 6-Methoxy-1H-Indazole Core: A Privileged Scaffold
The indazole nucleus, a bicyclic structure formed by the fusion of a benzene and a pyrazole ring, exists primarily in its more thermodynamically stable 1H-indazole tautomeric form.[5] Its prevalence in drug discovery stems from its unique combination of physicochemical properties. The 1H-indazole contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the N2 nitrogen), allowing it to mimic the interactions of key amino acid residues in protein active sites, such as the hinge region of protein kinases.[4]
The strategic placement of a methoxy group at the C6 position is a common and highly effective medicinal chemistry tactic. This substitution serves several critical functions:
-
Electronic Modulation: The electron-donating nature of the methoxy group alters the electron density of the aromatic system, influencing the pKa of the N-H proton and the molecule's overall polarity.
-
Metabolic Blocking: The methoxy group can occupy a site that would otherwise be susceptible to oxidative metabolism (e.g., hydroxylation), thereby improving the pharmacokinetic profile of the drug candidate.
-
Target-Specific Interactions: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming additional stabilizing interactions with the target protein, which can enhance binding affinity and selectivity.[6]
-
Vectorial Orientation: It provides a specific vector for orienting the molecule within a binding pocket, guiding further structural elaboration for SAR studies.[3]
This combination of features has established the 6-methoxy-1H-indazole as a recurring motif in the design of targeted therapies, particularly in oncology and neurology.
Synthesis of the 6-Methoxy-1H-Indazole Scaffold
The construction of the 6-methoxy-1H-indazole core is typically achieved by employing a starting material that already contains the requisite methoxy-substituted benzene ring.[3] This "from-the-beginning" approach is generally more efficient than late-stage methoxylation. A variety of cyclization strategies have been developed, with modern methods favoring metal-catalyzed cross-coupling and C-H activation pathways for their efficiency and functional group tolerance.[7][8][9]
One elegant and efficient modern approach is the silver(I)-mediated intramolecular oxidative C-H amination, which constructs the pyrazole ring onto a pre-functionalized benzene precursor.
Caption: General workflow for modern indazole synthesis.
Experimental Protocol: Silver-Mediated Synthesis of Methyl 6-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate
The following protocol is adapted from a demonstrated silver(I)-mediated intramolecular oxidative C-H amination.[7] This method provides an efficient route to a functionalized 6-methoxy-1H-indazole derivative.
Step 1: Preparation of the Hydrazone Intermediate
-
To a solution of methyl 2-(2,2-dimethylhydrazono)-2-(4-methoxyphenyl)acetate (1.0 mmol) in a suitable solvent like DCE (dichloroethane), add 4-methoxyphenylamine (1.2 mmol).
-
The reaction is typically stirred at room temperature for 1-2 hours until the starting material is consumed, as monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude hydrazone, which can often be used in the next step without further purification.
Step 2: Intramolecular Oxidative C-H Amination
-
Dissolve the crude hydrazone intermediate (1.0 mmol) in an anhydrous solvent such as toluene (5 mL) in a reaction vessel.
-
Add silver(I) carbonate (Ag₂CO₃) (1.5 mmol) and a copper(II) catalyst, such as Cu(OAc)₂ (10 mol %).
-
The reaction mixture is heated to 110 °C and stirred for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the metal salts, washing with an organic solvent like ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
Step 3: Purification
-
The resulting crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield the pure Methyl 6-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate as a white solid.[7]
Medicinal Chemistry Applications and Biological Targets
The 6-methoxy-1H-indazole scaffold is a key pharmacophore in several marketed drugs and clinical candidates, demonstrating its therapeutic versatility.[3]
Protein Kinase Inhibition
The most prominent application of the 6-methoxy-1H-indazole scaffold is in the development of protein kinase inhibitors.[4][6] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases. The 1H-indazole core is an excellent "hinge-binder," using its N-H donor and N2 acceptor to form hydrogen bonds with the kinase hinge region, mimicking the binding of the natural ATP substrate.
Caption: Indazole scaffold interaction with a kinase hinge.
Key Kinase Targets:
-
Fibroblast Growth Factor Receptors (FGFRs): Several 6-methoxy-1H-indazole derivatives have been developed as potent FGFR inhibitors for cancer therapy.[5][6] The methoxy group often extends into a hydrophobic pocket, contributing to binding affinity.
-
Leucine-Rich Repeat Kinase 2 (LRRK2): LRRK2 inhibitors are being investigated as a potential disease-modifying treatment for Parkinson's disease. Optimization of 1H-indazole series has led to potent, selective, and brain-penetrant LRRK2 inhibitors.[10]
-
Pim Kinases: The Pim family of serine/threonine kinases are attractive targets in oncology. 3-(Pyrazin-2-yl)-1H-indazoles have been developed as potent pan-Pim kinase inhibitors.[11]
-
Hematopoietic Progenitor Kinase 1 (HPK1): A 2-fluoro-6-methoxy C(6) substitution on a reverse indazole core was found to enhance potency in the development of HPK1 inhibitors for immuno-oncology applications.[12]
| Compound Class | Target Kinase | Representative IC₅₀ | Reference |
| 1H-Indazol-3-amine Derivative | FGFR1 | 15.0 nM | [5] |
| Reverse Indazole Derivative | HPK1 | 89 nM | [12] |
| 1-Heteroaryl-1H-indazole | LRRK2 | < 1 nM (Biochemical) | [10] |
| 3-(Pyrazin-2-yl)-1H-indazole | Pim-1 | < 5 nM | [11] |
Serotonin (5-HT) Receptor Modulation
Beyond kinases, the scaffold has shown utility in targeting G-protein coupled receptors (GPCRs). A notable example is O-Methyl-AL-34662, a 6-methoxyindazole analog of the psychedelic tryptamine 5-MeO-AMT. This compound is a potent agonist at serotonin 5-HT₂ receptors and induces a head-twitch response in mice, a behavioral proxy for hallucinogenic effects.[13] This highlights the scaffold's ability to serve as a successful bioisostere for the indole nucleus of tryptamines.
| Compound | Target Receptor | Activity (EC₅₀) | Potency vs. 5-MeO-AMT | Reference |
| O-Methyl-AL-34662 | 5-HT₂A | ~10-fold lower than 5-HT2C | ~6-fold more potent (in vivo) | [13] |
| O-Methyl-AL-34662 | 5-HT₂C | High Potency Agonist | Roughly equivalent | [13] |
Structure-Activity Relationship (SAR) Insights
The development of potent and selective agents based on the 6-methoxy-1H-indazole core relies on a systematic understanding of its SAR.
Caption: Key SAR points around the 6-methoxy-1H-indazole core. (Note: Image placeholder in DOT script would be replaced with the chemical structure for actual rendering).
-
N1-Position: This position is crucial for modulating pharmacokinetic properties and exploring vectors out of the active site. In the development of LRRK2 inhibitors, large heteroaryl groups at N1 were essential for achieving potency and desired CNS drug-like properties.[10]
-
C3-Position: Substituents at C3 are often directed towards the solvent-exposed region of a binding pocket and are critical for achieving selectivity. For Pim kinase inhibitors, a pyrazinyl group at C3 was the starting point for optimization.[11]
-
C6-Position (The Methoxy Group): As discussed, the 6-methoxy group itself is a key SAR element. In HPK1 inhibitors, its introduction alongside a 2-fluoro group on the phenyl ring at C6 resulted in an enhanced potency of 89 nM, a significant improvement over less polar substituents.[12] Its ability to form a hydrogen bond with Asp641 in the FGFR1 active site was also noted as a critical interaction.[6]
-
Other Positions (C4, C5, C7): These positions are used for fine-tuning properties. Halogenation, for instance, can modulate electronics and fill small hydrophobic pockets to increase potency.
Conclusion and Future Perspectives
The 6-methoxy-1H-indazole scaffold is a validated and highly valuable core in medicinal chemistry. Its success is rooted in a robust synthetic foundation and a favorable combination of physicochemical properties that allow it to effectively engage with a diverse range of biological targets. Its role as a premier hinge-binding motif in kinase inhibitor design is well-established, while its application as an indole bioisostere continues to open new therapeutic avenues.
Future research will likely focus on several key areas:
-
Novel Synthetic Methodologies: Expanding the toolkit for C-H functionalization and asymmetric synthesis will allow for more precise and diverse substitution patterns.[14]
-
Targeting New Disease Pathways: While prominent in oncology and neurology, the scaffold's properties make it a strong candidate for development in other areas, such as inflammatory and infectious diseases.
-
Multifunctional Ligands: The design of molecules that can modulate multiple targets simultaneously is a growing area of interest, and the indazole core provides a stable platform for building such complex agents.[14]
By integrating advanced computational design with innovative synthetic strategies, the 6-methoxy-1H-indazole scaffold will undoubtedly continue to be a source of novel and impactful medicines.[14]
References
-
Kim, H., & Lee, H. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. [Link]
-
Chem-Impex. (n.d.). 6-Methoxy-1H-indazole-3-carboxylic acid. Chem-Impex International. [Link]
-
Khattak, S., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. [Link]
-
Boyle, R. G., et al. (2021). Identification of Potent Reverse Indazole Inhibitors for HPK1. ACS Medicinal Chemistry Letters. [Link]
-
Shaik, A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Pharmaceuticals. [Link]
-
Aday, B., et al. (2026, January 5). Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6-Methoxy-2,3-Dihydro-1H-Inden-1-One Derivatives for Analgesic and Anti-inflammatory Activity. ChemistrySelect. [Link]
-
Tran, P.-T., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Organic Chemistry Portal. [Link]
-
Gaikwad, H. K., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]
-
Wikipedia. (n.d.). O-Methyl-AL-34662. Wikipedia. [Link]
-
Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Gaikwad, H., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]
-
Scott, J. D., et al. (2022). Discovery and Optimization of Potent, Selective, and Brain-Penetrant 1-Heteroaryl-1H-Indazole LRRK2 Kinase Inhibitors for the Treatment of Parkinson's Disease. Journal of Medicinal Chemistry. [Link]
-
Boddapati, S. N. M., et al. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Topics in Current Chemistry. [Link]
-
ResearchGate. (n.d.). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the formation of 6-(bromomethyl)-1H-indazole. ResearchGate. [Link]
- Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
-
Bagle, S. S., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review [ouci.dntb.gov.ua]
- 3. benchchem.com [benchchem.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indazole synthesis [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Discovery and Optimization of Potent, Selective, and Brain-Penetrant 1-Heteroaryl-1 H-Indazole LRRK2 Kinase Inhibitors for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. O-Methyl-AL-34662 - Wikipedia [en.wikipedia.org]
- 14. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Tautomeric forms of 6-Methoxy-1H-indazole
An In-Depth Technical Guide to the Tautomeric Forms of 6-Methoxy-1H-indazole
Abstract
Indazole and its derivatives are cornerstones in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] The phenomenon of annular tautomerism in N-unsubstituted indazoles, a dynamic equilibrium between 1H- and 2H-forms, is a critical, yet often nuanced, parameter that profoundly influences a molecule's physicochemical properties, receptor binding affinity, and metabolic fate.[1][4][5] This guide provides a comprehensive technical examination of the tautomeric landscape of 6-methoxy-1H-indazole, a key intermediate and pharmacophore. We will dissect the structural and electronic differences between the 1H- and 2H-tautomers, provide field-proven experimental protocols for their characterization, and discuss the implications of this tautomeric equilibrium in the context of drug discovery and development.
The Principle of Annular Tautomerism in Indazoles
Indazole, a fused heterocyclic system of benzene and pyrazole, can exist in two primary tautomeric forms when the pyrazole nitrogen is unsubstituted: the 1H-indazole and the 2H-indazole.[2][6] This equilibrium involves the migration of a proton between the N1 and N2 atoms of the pyrazole ring.
-
1H-Indazole: This form is characterized by a benzenoid structure, where the benzene ring retains its full aromaticity. Thermodynamically, the 1H-tautomer is generally the more stable and predominant form for indazole and most of its derivatives in the gas phase, in solution, and in the solid state.[7][8][9][10] Computational studies estimate the 1H form to be more stable by approximately 3.6-5.3 kcal/mol (about 15 kJ/mol).[8][10][11][12]
-
2H-Indazole: This form possesses a quinonoid-like structure, which results in a partial loss of aromaticity in the fused benzene ring.[6][11] Consequently, it is typically higher in energy and less stable than the 1H-tautomer.[6][8]
The position of this equilibrium is not static; it is a dynamic process influenced by several factors, including the electronic nature of substituents, solvent polarity, pH, and intermolecular interactions like hydrogen bonding.[13][14] Understanding and controlling this equilibrium is paramount in drug design, as the two tautomers present different hydrogen bond donor/acceptor patterns and dipole moments, leading to distinct biological activities.[4]
Caption: Tautomeric equilibrium of 6-methoxy-indazole.
Physicochemical and Spectroscopic Differentiation
The structural and electronic disparities between the 1H and 2H tautomers give rise to distinct spectroscopic signatures, which can be leveraged for their unambiguous identification and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for studying tautomeric equilibria in solution.[7] The choice of solvent is critical, as it can influence the position of the equilibrium. Polar, protic, or hydrogen-bond accepting solvents like DMSO-d₆ typically favor the more stable 1H-tautomer, while less polar solvents like CDCl₃ or CD₂Cl₂ might allow for the detection of the 2H form, particularly if it can be stabilized by intra- or intermolecular hydrogen bonds.[13][14][15][16]
Expected Spectral Differences for 6-Methoxy-1H- vs. 6-Methoxy-2H-indazole:
| Nucleus | Feature | 1H-Tautomer (Predicted) | 2H-Tautomer (Predicted) | Rationale |
| ¹H NMR | NH Signal | Broad singlet, ~13-14 ppm (in DMSO-d₆) | Broad singlet, further downfield shift expected (~14-15 ppm) | The N-H proton chemical shift is highly sensitive to its electronic environment and hydrogen bonding.[17] |
| H -7 | Doublet, upfield of H-5 | Doublet, downfield shift relative to 1H-form | The quinonoid character of the 2H-form deshields the protons on the six-membered ring. | |
| H -3 | Singlet/Doublet, characteristic position | Significant downfield shift | The change in electron density at N2 directly impacts the adjacent C3-H proton. | |
| ¹³C NMR | C -7a | Shielded relative to 2H-form | Deshielded due to quinonoid structure | The C-7a bridgehead carbon is a key indicator of the aromaticity of the fused benzene ring. |
| C -3 | Characteristic chemical shift | Deshielded relative to 1H-form | The electronic environment around C3 is significantly different between the two tautomers. |
UV-Vis Spectroscopy
The electronic transitions of the tautomers differ, providing another avenue for characterization. The benzenoid 1H-indazole has an absorption profile similar to other aromatic systems. In contrast, the quinonoid 2H-indazole, with its extended conjugation, typically absorbs light at longer wavelengths (a bathochromic shift).[18] This difference can be exploited to monitor the tautomeric ratio in various solvents. Studies on related indazoles have shown that the 2H-tautomer absorbs more strongly and at longer wavelengths than the 1H-tautomer.[18]
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive and unambiguous structural evidence.[19] It allows for the direct visualization of the proton's location on either N1 or N2 in the solid state, confirming which tautomer is present in the crystal lattice. While solution and solid-state structures can differ, crystallography provides a crucial reference point for the most stable crystalline form.[20]
Experimental & Computational Workflow for Tautomer Analysis
A robust analysis combines experimental spectroscopy with computational modeling to build a comprehensive picture of the tautomeric equilibrium.
Caption: Integrated workflow for tautomer analysis.
Protocol: NMR Analysis of Tautomeric Equilibrium
Objective: To determine the tautomeric ratio of 6-methoxy-1H-indazole in different solvents.
Materials:
-
Purified 6-methoxy-1H-indazole
-
Deuterated solvents: DMSO-d₆, Chloroform-d (CDCl₃), Methanol-d₄
-
High-resolution NMR spectrometer (≥400 MHz)
-
NMR tubes
Procedure:
-
Sample Preparation: Accurately weigh ~5-10 mg of 6-methoxy-1H-indazole and dissolve it in 0.6 mL of the chosen deuterated solvent directly in an NMR tube. Ensure complete dissolution.
-
Rationale: Using multiple solvents with varying polarities and hydrogen bonding capabilities is essential to probe the sensitivity of the tautomeric equilibrium to its environment.[14]
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Pay close attention to the region between 10-16 ppm to observe the N-H proton.
-
Acquire a ¹³C NMR spectrum.
-
(Optional but recommended) Acquire 2D NMR spectra (HSQC, HMBC) to aid in the unambiguous assignment of all proton and carbon signals for both tautomers if both are present in significant quantities.
-
-
Rationale: 2D NMR experiments, such as HMBC, can show long-range correlations (e.g., from the N-H proton to carbons C3 and C7a), which are definitive in assigning the proton's location to either N1 or N2.
-
Data Analysis:
-
Carefully integrate the signals corresponding to each tautomer in the ¹H spectrum. The ratio of the integrals of well-resolved, non-overlapping peaks provides the tautomeric ratio.
-
Compare the observed chemical shifts with computationally predicted values to confirm assignments.
-
-
Self-Validation: The tautomeric ratio should be consistent when calculated from multiple pairs of non-overlapping signals. Results should be reproducible across separate sample preparations.
Protocol: Single-Crystal X-ray Diffraction
Objective: To determine the definitive solid-state structure of 6-methoxy-1H-indazole.
Materials:
-
Purified 6-methoxy-1H-indazole
-
Appropriate solvent for crystallization (e.g., ethanol, ethyl acetate, or a mixture)
-
Crystallization vessel (e.g., small vial)
Procedure:
-
Crystal Growth: Dissolve the compound in a minimal amount of a suitable solvent at a slightly elevated temperature. Allow the solution to cool slowly and evaporate over several days in a vibration-free environment.
-
Rationale: Slow evaporation is a standard and effective method for growing high-quality single crystals suitable for diffraction experiments.[19][20]
-
Crystal Selection & Mounting: Identify a well-formed, clear crystal of appropriate size (typically 0.1-0.3 mm) under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on the diffractometer. A stream of cold nitrogen is used to cool the crystal, minimizing thermal motion and potential degradation. Collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell and space group. Solve the structure using direct methods and refine the atomic positions and thermal parameters to obtain the final molecular structure.
-
Self-Validation: The final refined structure should have low R-factors (e.g., R1 < 5%) and a clean difference electron density map, indicating a good fit between the model and the experimental data.
Implications for Drug Development
The tautomeric state of an indazole core is not an academic curiosity; it is a critical determinant of a drug's behavior.[4]
-
Pharmacodynamics: The arrangement of hydrogen bond donors and acceptors is fundamental to molecular recognition at the target protein's active site. The 1H- and 2H-tautomers present different pharmacophoric features. A drug designed to bind as the 1H-tautomer may have a significantly weaker affinity if it converts to the 2H-tautomer in the physiological environment of the binding pocket.
-
Pharmacokinetics (ADME):
-
Solubility & Permeability: Tautomers can have different polarities and lipophilicities (logP), affecting their aqueous solubility and ability to cross cell membranes.
-
Metabolism: The metabolic stability of the indazole ring can be influenced by which nitrogen atom is protonated, potentially exposing different sites to metabolic enzymes like cytochrome P450s.
-
Therefore, a thorough understanding of the tautomeric preference of a lead compound like 6-methoxy-1H-indazole and its derivatives is essential for rational drug design and lead optimization.
Conclusion
The tautomerism of 6-methoxy-1H-indazole represents a dynamic equilibrium between the thermodynamically favored 1H-benzenoid form and the higher-energy 2H-quinonoid form. While the 1H-tautomer is expected to predominate under most conditions, the equilibrium is sensitive to the molecular environment. A multi-faceted approach combining high-resolution NMR and UV-Vis spectroscopy in various solvents, anchored by definitive solid-state X-ray crystallography and supported by DFT calculations, is required for a complete characterization. For scientists in drug discovery, controlling or at least fully characterizing this tautomeric behavior is a non-negotiable step in developing safe, effective, and reliable therapeutics based on the indazole scaffold.
References
-
Pattan, S. R., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(7), 1469-1504. [Link]
-
Sigalov, M. V., et al. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry, 84(14), 9075-9086. [Link]
-
ResearchGate. (n.d.). Thermodynamic stability of indazole studied by NMR-NQR spectroscopy and ab initio calculations. Request PDF. [Link]
-
ResearchGate. (n.d.). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. Request PDF. [Link]
-
PURKH. (2019). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. To Chemistry Journal, 4. [Link]
-
ResearchGate. (n.d.). Molecular Structure, Intramolecular Hydrogen Bonding, Solvent-Induced Isomerization, and Tautomerism in Azolylmethylidene Derivatives of 2-Indanone. Request PDF. [Link]
-
Sigalov, M. V., et al. (2019). 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. Journal of Organic Chemistry, 84(14), 9075-9086. [Link]
-
ResearchGate. (n.d.). Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b: quinonoid 2H-indazole tautomer). Download scientific diagram. [Link]
-
Charette, A. B., et al. (2011). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 13(1), 168-171. [Link]
-
ResearchGate. (n.d.). On the solvatochromism, dimerization and tautomerism of indazole. [Link]
-
ResearchGate. (n.d.). The tautomers of indazole, as well as 1H- and 2H-indazoles-derived potential pharmaceuticals. [Link]
-
Gembicky, M., et al. (2023). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Journal of the American Chemical Society, 145(34), 18833-18843. [Link]
-
ResearchGate. (n.d.). Theoretical estimation of the annular tautomerism of indazoles. [Link]
-
Li, J., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4946. [Link]
-
ResearchGate. (n.d.). Spectroscopic, X-ray and DFT studies of prototropic tautomerism and photophysical properties of regioselectively designed new 3-, 2,3-substituted tetrahydro[4H]indazol-4-ones. [Link]
-
ResearchGate. (n.d.). The two tautomers of indazole, with atom numbering. [Link]
-
ResearchGate. (n.d.). (a) Indazole: Prototropic annular tautomerism. (b) Indazole containing natural products. [Link]
-
ResearchGate. (n.d.). What impact does tautomerism have on drug discovery and development? [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid. The Journal of Organic Chemistry, 87(9), 5789-5801. [Link]
-
Dhaked, D., & Nicklaus, M. (2024). What impact does tautomerism have on drug properties and development? ChemRxiv. [Link]
-
ResearchGate. (n.d.). Plot of X-ray crystallographic data for 6a. [Link]
-
Gembicky, M., et al. (2018). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 14, 2049-2058. [Link]
-
ChemSrc. (n.d.). 6-methoxy-7-nitro-2H-indazol-2-ol. Chemical Synthesis Database. [Link]
-
PubChemLite. (n.d.). 6-methoxy-1h-indazole-3-carbonitrile (C9H7N3O). [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5789-5801. [Link]
-
ResearchGate. (n.d.). NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1993). The tautomerism of indazolinone in aqueous solution. A note on the 'principle of vinylogy'. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Structure and synthesis of indazole. Download Scientific Diagram. [Link]
-
National Institutes of Health. (n.d.). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. [Link]
-
National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds. [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
-
Molecules. (2005). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. [Link]
-
ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5789-5801. [Link]
Sources
- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cris.bgu.ac.il [cris.bgu.ac.il]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
6-Methoxy-1H-indazole CAS number 3522-07-4
An In-Depth Technical Guide to 6-Methoxy-1H-indazole (CAS: 3522-07-4): Properties, Synthesis, and Applications in Drug Discovery
Introduction
The indazole nucleus is a bicyclic heteroaromatic system consisting of a benzene ring fused to a pyrazole ring. This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a multitude of biologically active compounds and FDA-approved drugs, including the kinase inhibitors Pazopanib and Axitinib.[1][2] The indazole core is often utilized as a bioisosteric replacement for indole, offering unique electronic properties and metabolic stability.[1][3]
6-Methoxy-1H-indazole, in particular, serves as a crucial intermediate and building block in the synthesis of complex pharmaceutical agents.[4] The presence of the methoxy group at the 6-position significantly influences the molecule's lipophilicity, hydrogen bonding capacity, and metabolic profile, making it a key modulator of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview of 6-Methoxy-1H-indazole, detailing its physicochemical properties, synthetic routes, mechanistic principles, and its pivotal role in modern drug discovery for an audience of researchers, chemists, and drug development professionals.
Part 1: Physicochemical Properties and Structural Features
6-Methoxy-1H-indazole is a stable, aromatic compound. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form.[5] The electron-donating nature of the 6-methoxy group influences the electron density of the bicyclic ring system, impacting its reactivity in further chemical transformations.
Table 1: Physicochemical Properties of 6-Methoxy-1H-indazole
| Property | Value | Source |
| CAS Number | 3522-07-4 | [4][6] |
| Molecular Formula | C₈H₈N₂O | [4] |
| Molecular Weight | 148.16 g/mol | [4][7] |
| Appearance | White to off-white solid | [8] |
| Boiling Point | 312.5 °C at 760 mmHg (Predicted) | [6] |
| XLogP3 | 2.2 | [7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 1 | [7] |
| SMILES | COC1=CC2=C(C=NN2)C=C1 | [4] |
Part 2: Synthesis and Mechanistic Insights
The synthesis of the indazole core can be achieved through various methods, including the celebrated Fischer indole synthesis (adapted for indazoles), intramolecular C-H amination, and the Cadogan reductive cyclization.[1][4][9] The Cadogan reaction is a particularly effective method, often providing high yields and utilizing readily available starting materials.[4]
A common and reliable approach for synthesizing 6-Methoxy-1H-indazole involves the reductive cyclization of a substituted o-nitrotoluene. This method is advantageous due to the commercial availability of the precursors and the robustness of the chemical transformations.
Caption: General workflow for the synthesis of 6-Methoxy-1H-indazole.
Experimental Protocol: Synthesis via Reductive Cyclization
This protocol describes a representative synthesis starting from 4-methoxy-2-nitrotoluene. The causality behind this choice rests on a two-stage process: first, establishing the correct oxidation state and functional groups (aldehyde and amine), followed by a classical diazotization and intramolecular cyclization to form the pyrazole ring.
Step 1: Oxidation of the Benzylic Methyl Group
-
Rationale: The methyl group of 4-methoxy-2-nitrotoluene must be oxidized to an aldehyde. This is a critical step to introduce the carbon atom that will become C3 of the indazole ring. Strong oxidizing agents are typically required.
-
Procedure:
-
Suspend 4-methoxy-2-nitrotoluene in acetic anhydride.
-
Add chromium trioxide (CrO₃) portion-wise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.
-
Work up the reaction by quenching with ice water and extracting the product with an organic solvent like ethyl acetate.
-
Purify the resulting 4-methoxy-2-nitrobenzaldehyde via column chromatography.
-
Step 2: Reduction of the Nitro Group
-
Rationale: The nitro group must be reduced to an amine to enable the subsequent diazotization and cyclization. Catalytic hydrogenation or metal-acid systems like tin(II) chloride (SnCl₂) in hydrochloric acid are effective for this transformation.
-
Procedure:
-
Dissolve the 4-methoxy-2-nitrobenzaldehyde from Step 1 in ethanol.
-
Add a solution of SnCl₂·2H₂O in concentrated HCl.
-
Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction, neutralize with a base (e.g., NaOH solution) to precipitate the tin salts, and filter.
-
Extract the aqueous layer with ethyl acetate to isolate the 2-amino-4-methoxybenzaldehyde.
-
Step 3: Diazotization and Intramolecular Cyclization
-
Rationale: The newly formed aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and acid) to form a diazonium salt. This highly reactive intermediate then undergoes intramolecular cyclization, where the diazonium group is attacked by the lone pair of the aldehyde's transiently formed hydrate or enol, leading to the formation of the indazole ring.
-
Procedure:
-
Dissolve the 2-amino-4-methoxybenzaldehyde from Step 2 in a mixture of acetic acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product, 6-Methoxy-1H-indazole, with ethyl acetate.
-
Purify the final compound by recrystallization or silica gel chromatography.
-
Part 3: Core Applications in Medicinal Chemistry
6-Methoxy-1H-indazole is rarely the final active pharmaceutical ingredient (API) but rather a pivotal scaffold upon which molecular complexity is built. Its value lies in the predictable reactivity of the N1-H proton and the C3 position, allowing for selective functionalization.
Role as a Kinase Inhibitor Scaffold: Indazole derivatives are potent inhibitors of various protein kinases, which are critical targets in oncology.[5] The indazole ring system effectively mimics the purine core of ATP, allowing it to bind competitively to the kinase's active site. The 6-methoxy group can form key hydrogen bonds or occupy hydrophobic pockets within the enzyme, enhancing binding affinity and selectivity.
Caption: Role of 6-Methoxy-1H-indazole as a scaffold in drug synthesis.
Structure-Activity Relationship (SAR) Insights: Research into indazole-based compounds has established key SAR principles that guide rational drug design.[10]
-
Substituent Position: Groups at positions 4, 6, and 7 of the indazole ring often yield greater biological activity compared to substitution at position 5.[10]
-
Electronic Effects: The introduction of electron-withdrawing groups elsewhere on the ring can enhance inhibitory activity against certain targets.
-
N1 vs. N2 Substitution: The regioselectivity of N-alkylation or N-arylation is critical. The biological activity of N1-substituted isomers often differs significantly from their N2-substituted counterparts, making controlled synthesis paramount.
Caption: Key structural relationships influencing the biological activity of indazole derivatives.
Part 4: Spectroscopic Characterization
Unambiguous characterization of 6-Methoxy-1H-indazole is essential for quality control and downstream applications. NMR spectroscopy is the primary tool for structural elucidation.
Table 2: Representative NMR Data (in CDCl₃) Note: Chemical shifts (δ) are approximate and may vary based on solvent and concentration. Data is extrapolated from structurally similar compounds.[1][11]
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Description |
| ¹H NMR | ~10.5 | br s | N-H proton of the pyrazole ring |
| ~8.0 | s | H3 proton | |
| ~7.6 | d | H4 proton | |
| ~7.0 | d | H7 proton | |
| ~6.8 | dd | H5 proton | |
| ~3.9 | s | -OCH₃ protons | |
| ¹³C NMR | ~160 | s | C6 (carbon attached to -OCH₃) |
| ~142 | s | C7a (bridgehead) | |
| ~135 | s | C3 | |
| ~123 | s | C3a (bridgehead) | |
| ~122 | s | C4 | |
| ~115 | s | C7 | |
| ~92 | s | C5 | |
| ~55 | q | -OCH₃ carbon |
-
Mass Spectrometry (MS): ESI-MS would show a prominent ion at m/z 149.07 [M+H]⁺.
-
Infrared (IR) Spectroscopy: Expected to show a broad N-H stretching band around 3100-3300 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and strong C-O stretching for the methoxy group around 1250 cm⁻¹.
Part 5: Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 6-Methoxy-1H-indazole is crucial.
-
Safety: The compound may cause skin and serious eye irritation. It may also cause respiratory irritation.[12] Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]
-
Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12][13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7] Some suppliers recommend storage at 2-8 °C under an inert atmosphere to ensure long-term stability.[4][6]
Conclusion
6-Methoxy-1H-indazole (CAS 3522-07-4) is a fundamentally important heterocyclic building block with significant value in pharmaceutical research and development. Its straightforward synthesis, predictable reactivity, and favorable electronic and steric properties make it an ideal starting point for the creation of complex, high-value molecules. A thorough understanding of its properties, synthesis, and handling is essential for any scientist aiming to leverage the power of the privileged indazole scaffold in the pursuit of novel therapeutics.
References
- Vulcanchem. 6-Methoxy-1H-indazol-4-amine - 1000341-20-7.
- Chem-Impex. 6-Methoxy-1H-indazole-3-carboxylic acid.
- ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
- Chem-Impex. 6-Methoxy-1H-indazole-3-carbonitrile.
- RSC Blogs. Versatile variation on the Fischer indole synthesis. (2010-11-24).
- PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Wikipedia. Fischer indole synthesis.
- Wiley-VCH. Supporting Information. (2007).
- Taylor & Francis Online. Fischer indole synthesis – Knowledge and References.
- CymitQuimica. Safety Data Sheet. (2024-12-19).
- MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I..
- ChemShuttle. 6-methoxy-1H-indazole;CAS No.:3522-07-4.
- AccelaChemBio. 3522-07-4,6-Methoxy-1H-indazole.
- Organic Chemistry Portal. Fischer Indole Synthesis.
- Parkway Scientific. VI-173 (3522-07-4, MFCD09261132).
- Fisher Scientific. SAFETY DATA SHEET.
- Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity.
- NIH National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
Sources
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemshuttle.com [chemshuttle.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3522-07-4,6-Methoxy-1H-indazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. One moment, please... [parkwayscientific.com]
- 8. chemimpex.com [chemimpex.com]
- 9. blogs.rsc.org [blogs.rsc.org]
- 10. 6-Methoxy-1H-indazol-4-amine (1000341-20-7) for sale [vulcanchem.com]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. fishersci.com [fishersci.com]
The Indazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Indazole, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry due to its versatile chemical properties and broad range of biological activities.[1][2] Its unique structure, consisting of a benzene ring fused to a pyrazole ring, allows it to act as a bioisostere of endogenous ligands and other critical structures like indoles, engaging with a multitude of biological targets with high affinity and specificity.[1][3] This guide provides a comprehensive overview of the indazole core, detailing its synthesis, diverse therapeutic applications, and the underlying mechanistic principles that make it a cornerstone of many modern drug discovery programs. We will delve into specific case studies of FDA-approved drugs, present detailed experimental protocols, and offer insights into the future trajectory of indazole-based therapeutics.
Introduction: The Unique Physicochemical and Structural Features of Indazole
The indazole nucleus is a 10 π-electron aromatic system that exists in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole.[3][4] The 1H-tautomer is the most thermodynamically stable and, consequently, the most prevalent form in both chemical and biological systems.[3][5] This inherent stability, combined with the scaffold's ability to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, makes it an ideal pharmacophore for designing targeted therapies.[6]
The strategic placement of the two nitrogen atoms in the pyrazole ring allows for diverse substitution patterns, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.[5] This structural versatility is a key reason why indazole derivatives have found success across a wide array of therapeutic areas, including oncology, inflammation, and infectious diseases.[3][7]
Synthetic Strategies for Building the Indazole Core
The construction of the indazole ring system is a critical first step in the development of new drug candidates. Over the years, a variety of synthetic methods have been developed, ranging from classical cyclization reactions to modern metal-catalyzed cross-coupling strategies.
Common Synthetic Routes:
-
Palladium-Catalyzed Intramolecular Amination: A versatile method that involves the cyclization of aryl halides, offering a broad substrate scope.[4]
-
1,3-Dipolar Cycloaddition: This approach utilizes arynes and diazo compounds to efficiently construct the indazole core.[8]
-
Metal-Free Cyclization: Greener chemistry approaches involving the reaction of o-aminobenzoximes with activating agents provide a scalable and environmentally friendly alternative.[3]
The choice of synthetic route is often dictated by the desired substitution pattern and the overall complexity of the target molecule. The causality behind selecting a particular method often lies in balancing factors like yield, regioselectivity, functional group tolerance, and scalability for potential large-scale manufacturing.
Below is a generalized workflow for a common synthetic approach to 1H-indazoles.
Caption: Simplified VEGFR signaling pathway inhibited by Axitinib.
Structure-Activity Relationship (SAR) of Indazole-Based Kinase Inhibitors
The development of potent kinase inhibitors is a testament to the power of medicinal chemistry and SAR studies. For indazole-based inhibitors, specific substitutions on the ring system have been shown to be critical for activity and selectivity. [5]
| Position | Substitution | Effect on Activity | Rationale |
|---|---|---|---|
| N1 | Small alkyl groups, aryl groups | Modulates solubility and cell permeability | The N1 position often extends into the solvent-exposed region of the ATP binding pocket. |
| C3 | Aryl or heteroaryl groups | Crucial for kinase selectivity | This position often interacts with the "selectivity pocket" of the kinase, allowing for differentiation between closely related enzymes. [5] |
| C5/C6 | Hydrogen bond donors/acceptors | Enhances binding affinity | These positions can form key interactions with the hinge region of the kinase domain. |
This table is a generalized representation based on common findings in kinase inhibitor design.
Indazoles in Other Therapeutic Arenas
While oncology is a major focus, the therapeutic potential of indazoles extends to many other areas. [3][7]
-
Anti-inflammatory Agents: Derivatives like Benzydamine are used to provide pain relief. [3]Some indazoles exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes or p38 MAP kinase. [9]* Antimicrobial and Antiviral Agents: Certain indazole derivatives have shown promising activity against various bacterial and fungal strains, as well as viruses like HIV. [3][7]* Neurodegenerative Disorders: Indazoles are being investigated as inhibitors of enzymes like Glycogen Synthase Kinase 3β (GSK-3β), which is implicated in the pathology of Alzheimer's disease.
Key Experimental Protocols & Workflows
To ensure the trustworthiness and reproducibility of research, detailed and validated protocols are essential.
In Vitro Kinase Inhibition Assay (Example: Homogeneous Time-Resolved Fluorescence - HTRF®)
This protocol outlines a common method for determining the potency (IC50) of an indazole derivative against a target kinase.
Principle: This assay measures the phosphorylation of a substrate peptide by the target kinase. Inhibition of the kinase by the test compound results in a decreased signal.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the indazole derivative in DMSO to create a concentration gradient (e.g., from 10 mM to 1 nM). Further dilute in the appropriate assay buffer.
-
Reagent Preparation: Prepare solutions of the target kinase, a biotinylated substrate peptide, ATP, and the HTRF® detection reagents (Europium-labeled anti-phospho-antibody and Streptavidin-XL665) in the assay buffer.
-
Assay Plate Setup: In a 384-well microplate, add the test compound, followed by the kinase. Allow for a pre-incubation period (e.g., 15 minutes at room temperature) to allow the compound to bind to the kinase.
-
Initiate Reaction: Add a mixture of the substrate peptide and ATP to all wells to start the kinase reaction. Incubate for a specified time (e.g., 60 minutes at room temperature).
-
Stop Reaction & Detection: Add the HTRF® detection reagents to stop the reaction and initiate the detection cascade. Incubate for 60 minutes at room temperature to allow for signal development.
-
Data Acquisition: Read the plate on an HTRF®-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF® ratio and plot the percent inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Future Perspectives and Conclusion
The indazole scaffold continues to be a fertile ground for drug discovery. [3]Future research will likely focus on several key areas:
-
Novel Target Identification: Exploring the potential of indazole derivatives against new and challenging biological targets.
-
Combinatorial Chemistry and High-Throughput Screening: Utilizing advanced technologies to rapidly synthesize and screen large libraries of indazole compounds. [3]* AI and Machine Learning: Employing computational tools to predict the activity and properties of novel indazole derivatives, accelerating the design-make-test-analyze cycle. [3] In conclusion, the unique chemical properties and biological promiscuity of the indazole nucleus have solidified its status as a privileged scaffold in medicinal chemistry. From potent anticancer agents to promising anti-inflammatory and antimicrobial compounds, the indazole core has proven to be a versatile and valuable starting point for the development of novel therapeutics. As our understanding of disease biology and drug design principles continues to evolve, the indazole scaffold is poised to play an even more prominent role in the future of medicine.
References
-
Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Xu, S., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
-
Cai, H., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anticancer Agents in Medicinal Chemistry. [Link]
-
M, N., V, S., & S, S. (2016). Synthesis and biological activities of a novel series of indazole derivatives. Biosciences Biotechnology Research Asia. [Link]
-
Wang, X., et al. (2022). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
-
Mal, S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. [Link]
-
Various Authors. (n.d.). Different biological activities reported with Indazole derivatives. ResearchGate. [Link]
-
Various Authors. (n.d.). Structure and synthesis of indazole. ResearchGate. [Link]
-
Schmidt, A., et al. (2008). Recent Advances in the Chemistry of Indazoles. European Journal of Organic Chemistry. [Link]
-
Various Authors. (n.d.). Indazoles Chemistry and Biological Activities. Researcher.Life. [Link]
- Google P
-
CoLab. (2023). Indazole as a privileged scaffold in drug discovery. [Link]
-
Various Authors. (n.d.). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indazole synthesis [organic-chemistry.org]
- 9. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]
Methodological & Application
Synthesis of 6-Methoxy-1H-indazole: A Detailed Guide for Researchers
This document provides an in-depth guide to the synthesis of 6-methoxy-1H-indazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. This guide is designed for researchers, scientists, and professionals in the field, offering not just a protocol, but a comprehensive understanding of the synthetic strategy, the rationale behind experimental choices, and the critical parameters for success.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties. The 6-methoxy substitution, in particular, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile by influencing its polarity, metabolic stability, and ability to form key hydrogen bonds with biological targets.
While numerous methods exist for the synthesis of the indazole core, this guide will focus on a classic, robust, and highly adaptable method: the Jacobson Indazole Synthesis . This approach involves the intramolecular cyclization of a diazotized 2-alkylaniline. We will detail the synthesis of 6-methoxy-1H-indazole starting from the readily available precursor, 4-methoxy-2-methylaniline. Alternative strategies, such as the reductive cyclization of ortho-nitroaromatics, offer different entry points to the indazole system but the Jacobson method remains a cornerstone for its reliability and scalability.[1]
Strategic Overview: The Jacobson Synthesis Pathway
The selected synthetic route proceeds in three main stages, starting from 4-methoxy-2-methylaniline. This pathway provides excellent control over the formation of the desired indazole isomer.
Caption: Simplified mechanism of the Jacobson indazole synthesis.
Detailed Application Protocol
This protocol is adapted from the highly reliable procedure for indazole synthesis published in Organic Syntheses. [2]Researchers should perform a thorough risk assessment for all chemicals and procedures before commencing work.
Materials and Reagents
| Reagent/Material | Purpose | Typical Grade | Supplier Example |
| 4-Methoxy-2-methylaniline | Starting Material | >98% | TCI, Sigma-Aldrich |
| Acetic Anhydride | Acetylating Agent & Solvent | ACS Reagent | Fisher Scientific |
| Acetic Acid, Glacial | Solvent | ACS Reagent | VWR |
| Sodium Nitrite (NaNO₂) | Nitrous Acid Precursor | ACS Reagent | Sigma-Aldrich |
| Hydrochloric Acid, conc. (HCl) | Acid Catalyst for Nitrosation | ACS Reagent | VWR |
| Benzene or Toluene | Extraction Solvent | ACS Reagent | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | Neutralizing Wash | ACS Reagent | Sigma-Aldrich |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent | Anhydrous | VWR |
| Ammonia solution | Product Precipitation | ACS Reagent | Fisher Scientific |
Part 1: N-Acetylation of 4-Methoxy-2-methylaniline
Rationale: Protecting the amine as an acetamide prevents side reactions during diazotization and directs the subsequent cyclization.
-
Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxy-2-methylaniline (0.1 mol, ~13.7 g) in glacial acetic acid (50 mL).
-
Reaction: Slowly add acetic anhydride (0.12 mol, ~12.2 g, 11.3 mL) to the solution.
-
Heating: Heat the mixture to a gentle reflux for 30 minutes to ensure complete acetylation.
-
Work-up: Allow the mixture to cool to room temperature. Pour the solution slowly into 400 mL of ice-cold water with vigorous stirring. The product, N-(4-methoxy-2-methylphenyl)acetamide, will precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product in a vacuum oven at 50-60 °C. The yield is typically quantitative.
Part 2: Nitrosation and In Situ Cyclization
Rationale: This is the core transformation where the second nitrogen is introduced and the indazole ring is formed through a controlled thermal rearrangement.
SAFETY NOTE: N-nitroso compounds are potent mutagens and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.
-
Setup: Suspend the dried N-(4-methoxy-2-methylphenyl)acetamide (0.09 mol, ~16.1 g) in a mixture of acetic acid (100 mL) and acetic anhydride (100 mL) in a 1 L flask. Cool the mixture to 0-5 °C in an ice bath.
-
Nitrosation: In a separate beaker, prepare a solution of sodium nitrite (0.1 mol, ~6.9 g) in 20 mL of water. Add this solution dropwise to the cooled acetamide suspension over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C. The solution will turn a deep reddish-brown.
-
Aging: Stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Cyclization: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the solution gently on a steam bath or in a water bath to approximately 80-90 °C. A vigorous evolution of nitrogen gas will occur. Maintain this temperature until the gas evolution ceases (typically 1-2 hours). The solution color will lighten to a brownish-yellow.
-
Solvent Removal: After cooling, remove the acetic acid and residual acetic anhydride under reduced pressure using a rotary evaporator.
Part 3: Isolation and Purification
Rationale: The crude product is isolated from the reaction mixture by extraction and purified to yield the final compound.
-
Hydrolysis & Extraction: Treat the oily residue from Part 2 with 200 mL of 2N hydrochloric acid and boil for 10 minutes to hydrolyze any remaining acetylated indazole. Cool the solution and transfer it to a separatory funnel. Extract the aqueous solution with toluene (3 x 50 mL) to remove non-basic impurities.
-
Precipitation: Cool the acidic aqueous layer in an ice bath and carefully add concentrated ammonium hydroxide until the solution is strongly basic (pH > 9). 6-Methoxy-1H-indazole will precipitate as a light-colored solid.
-
Filtration: Collect the crude product by vacuum filtration and wash it with a small amount of ice-cold water.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., water or an ethanol/water mixture) or by vacuum distillation/sublimation to yield pure, crystalline 6-methoxy-1H-indazole. The expected yield, based on the parent compound, is in the range of 40-50%. [2]
References
-
Lin, M.-H., Liu, H.-J., Lin, W.-C., Kuo, C.-K., & Chuang, T.-H. (2015). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 80(21), 11376-11385. [Link]
-
Huisgen, R., & Nakaten, H. (1954). Indazole. Organic Syntheses, 34, 51. DOI: 10.15227/orgsyn.034.0051. [Link]
-
Gaikwad, D. D., et al. (2015). Synthesis of indazole motifs and their medicinal importance: An overview. European Journal of Medicinal Chemistry, 90, 707-731. [Link]
-
O'Dell, D. K., & Nicholas, K. M. (2004). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Tetrahedron Letters, 45(1), 141-143. [Link]
-
Wray, B. C., & Stambuli, J. P. (2010). A Metal-Free Synthesis of 1H-Indazoles from 2'-Aminoacetophenones. Organic Letters, 12(20), 4576–4579. [Link]
- Stambuli, J. P., & Wray, B. C. (2011). Method of synthesizing 1H-indazole compounds. U.S.
Sources
Synthesis of 6-Methoxy-1H-indazole: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of 6-methoxy-1H-indazole, a crucial heterocyclic scaffold in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step procedure but also the underlying chemical principles and strategic considerations for a successful synthesis.
Introduction: The Significance of the Indazole Nucleus
Indazoles are bicyclic heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities. The indazole core is a key structural motif in a variety of therapeutic agents, including those with anti-inflammatory, anti-cancer, and anti-viral properties. The methoxy-substituted indazole, in particular, serves as a valuable intermediate for the synthesis of more complex drug candidates, where the methoxy group can modulate the molecule's electronic properties and metabolic stability.
This application note will focus on a classical and reliable approach to synthesize 6-methoxy-1H-indazole, proceeding through the diazotization of 4-methoxy-2-methylaniline followed by an intramolecular cyclization.
Strategic Overview of the Synthesis
The chosen synthetic route is a well-established method for the formation of the indazole ring system. The key transformation involves the conversion of an ortho-substituted aniline derivative into a diazonium salt, which then undergoes an intramolecular cyclization to form the bicyclic indazole structure.
The primary starting material for this protocol is 4-methoxy-2-methylaniline. The synthesis can be conceptually broken down into two main stages:
-
Diazotization: The primary amine group of 4-methoxy-2-methylaniline is converted into a diazonium salt using a nitrosating agent, typically nitrous acid generated in situ from sodium nitrite and a strong acid.
-
Intramolecular Cyclization: The resulting diazonium salt undergoes a spontaneous or induced intramolecular cyclization, where the diazonium group is attacked by the aromatic ring to form the new five-membered ring of the indazole system.
Below is a visual representation of the overall synthetic workflow.
Caption: High-level workflow for the synthesis of 6-methoxy-1H-indazole.
Detailed Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 6-methoxy-1H-indazole.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Methoxy-2-methylaniline | Reagent Grade, ≥98% | Commercially Available |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Commercially Available |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Commercially Available |
| Deionized Water | In-house | |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | In-house |
| Dichloromethane (CH₂Cl₂) | ACS Reagent, ≥99.5% | Commercially Available |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous, ≥99% | Commercially Available |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
| Hexanes | ACS Reagent, ≥98.5% | Commercially Available |
| Ethyl Acetate | ACS Reagent, ≥99.5% | Commercially Available |
Procedure:
Step 1: Preparation of the Diazonium Salt Solution
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 10.0 g (72.9 mmol) of 4-methoxy-2-methylaniline in 50 mL of deionized water and 20 mL of concentrated hydrochloric acid.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, prepare a solution of 5.5 g (79.7 mmol) of sodium nitrite in 20 mL of deionized water and cool it to 0-5 °C.
-
Slowly add the cold sodium nitrite solution dropwise to the aniline solution via the dropping funnel over a period of 30-45 minutes. Crucially, maintain the internal temperature of the reaction mixture between 0 and 5 °C throughout the addition. The formation of the diazonium salt is indicated by a slight color change.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes.
Step 2: Intramolecular Cyclization and Work-up
-
After the 30-minute stirring period, slowly and carefully raise the temperature of the reaction mixture to room temperature. The cyclization reaction will proceed as the temperature increases. A gentle evolution of nitrogen gas may be observed.
-
Once the reaction mixture has reached room temperature, continue stirring for an additional 1-2 hours to ensure the completion of the cyclization.
-
Carefully neutralize the acidic reaction mixture by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will cause effervescence (CO₂ evolution).
-
Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash them with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Step 3: Purification
-
The crude 6-methoxy-1H-indazole can be purified by column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexanes and pack a column.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 30-40% ethyl acetate).
-
Monitor the fractions by thin-layer chromatography (TLC) to identify and collect the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 6-methoxy-1H-indazole as a solid.
Expected Yield and Characterization:
The typical yield for this reaction ranges from 60% to 75%. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Mechanistic Insights
The formation of 6-methoxy-1H-indazole via this route is a classic example of an intramolecular electrophilic aromatic substitution reaction.
Caption: Simplified mechanism of 6-methoxy-1H-indazole synthesis.
In the acidic medium, nitrous acid is generated from sodium nitrite. The aniline nitrogen attacks the nitrosyl cation (NO⁺) to form an N-nitrosamine intermediate. Subsequent protonation and loss of water lead to the formation of the diazonium salt. The electron-rich aromatic ring then acts as a nucleophile, attacking the electrophilic diazonium group in an intramolecular fashion. The position of the cyclization is directed by the activating methoxy group and the ortho-methyl group, leading to the formation of the five-membered ring at the position adjacent to the methyl group. Finally, deprotonation re-aromatizes the benzene ring to yield the stable 6-methoxy-1H-indazole product.
Alternative Synthetic Strategies
While the described protocol is robust and widely applicable, other methods for the synthesis of the indazole core exist. These include:
-
Reductive Cyclization of o-Nitro-ketoximes: This method involves the reduction of an ortho-nitro-substituted ketoxime, which can be a milder alternative to diazotization for certain substrates.
-
Palladium-Catalyzed C-N Bond Formation: Modern cross-coupling methodologies can be employed to construct the indazole ring from appropriately functionalized precursors.
-
[3+2] Cycloaddition Reactions: The reaction of arynes with diazo compounds can also lead to the formation of the indazole skeleton.
The choice of synthetic route often depends on the availability of starting materials, the desired substitution pattern on the final molecule, and the scale of the synthesis.
Conclusion
The synthesis of 6-methoxy-1H-indazole via the diazotization and cyclization of 4-methoxy-2-methylaniline is a reliable and scalable method. This application note provides a comprehensive and practical guide for researchers in the field. By understanding the underlying chemical principles and carefully controlling the reaction parameters, a high yield of the desired product can be consistently achieved, facilitating further research and development in the synthesis of novel therapeutic agents.
References
-
General methods for indazole synthesis are reviewed in various organic chemistry textbooks and specialized review articles. For a collection of indazole synthesis methods, see: Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
- The diazotization of anilines is a fundamental reaction in organic chemistry. For a general overview, refer to standard organic chemistry textbooks such as "March's Advanced Organic Chemistry."
-
For examples of substituted indazole synthesis, see: Cho, S. Y., et al. (2014). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 79(17), 8449–8457. [Link]
Application Notes and Protocols for the Synthesis of 6-Methoxy-1H-indazole
Foreword for the Modern Drug Discovery Professional
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and structural resemblance to indole have made it a focal point in the development of therapeutics ranging from anti-cancer agents to anti-inflammatory drugs.[3] Among the vast family of indazole derivatives, 6-Methoxy-1H-indazole stands out as a crucial intermediate and a key pharmacophore in its own right. Its presence in various kinase inhibitors and other targeted therapies underscores the importance of efficient and scalable synthetic routes to this valuable molecule.[1]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the cyclization reactions for the synthesis of 6-Methoxy-1H-indazole. We will delve into the mechanistic underpinnings of these transformations, offering not just a set of instructions, but a deeper understanding of the chemical logic that governs these reactions. The protocols provided herein are designed to be robust and reproducible, empowering you to confidently incorporate this essential building block into your drug discovery programs.
Strategic Approaches to the Synthesis of 6-Methoxy-1H-indazole
The construction of the indazole ring system can be achieved through various cyclization strategies. For the synthesis of 6-Methoxy-1H-indazole, two particularly effective and historically significant methods are the Jacobson-Huber reaction (a modification of the Fischer indole synthesis) and the reductive cyclization of an ortho-nitro precursor . Each approach offers distinct advantages and presents unique experimental considerations.
Method 1: The Jacobson-Huber Reaction from 4-Methoxy-2-methylaniline
This classical approach is a powerful method for the formation of the indazole ring. It involves the diazotization of an appropriately substituted aniline, followed by an intramolecular cyclization. The mechanism is believed to proceed through an N-nitroso intermediate which then undergoes an intramolecular azo coupling.[4] This method is well-suited for the synthesis of 6-Methoxy-1H-indazole starting from the readily available 4-Methoxy-2-methylaniline.
The Jacobson-Huber reaction is a fascinating cascade of events that begins with the nitrosation of the acetylated starting amine. The subsequent intramolecular cyclization is the key bond-forming step, leading to the indazole core. Understanding this mechanism allows for rational adjustments to the reaction conditions to optimize yield and purity.
Caption: Workflow for the Jacobson-Huber Synthesis of 6-Methoxy-1H-indazole.
This protocol is adapted from the well-established procedure for the synthesis of unsubstituted indazole.[4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-Methoxy-2-methylaniline | 137.18 | 13.7 g | 0.10 | |
| Acetic Anhydride | 102.09 | 20.4 g (18.8 mL) | 0.20 | |
| Glacial Acetic Acid | 60.05 | 20 mL | - | |
| Sodium Nitrite | 69.00 | 15.2 g | 0.22 | |
| Concentrated Nitric Acid | 63.01 | As needed | - | To generate nitrous gases |
| Benzene | 78.11 | 100 mL | - | For extraction |
| 2N Hydrochloric Acid | - | 100 mL | - | For extraction |
| Concentrated Ammonia | - | As needed | - | For precipitation |
Procedure:
-
Acetylation: In a 250 mL two-necked flask equipped with a thermometer and a gas inlet tube, combine 4-Methoxy-2-methylaniline (13.7 g, 0.10 mol), glacial acetic acid (20 mL), and acetic anhydride (18.8 mL, 0.20 mol). The acetylation is exothermic; cool the mixture in an ice bath to maintain a temperature below 30 °C.
-
Nitrosation: Cool the reaction mixture to 0-5 °C in an ice-salt bath. Generate nitrous gases by the dropwise addition of concentrated nitric acid to a flask containing sodium nitrite (15.2 g, 0.22 mol). Pass the generated nitrous gases through the cooled reaction mixture with vigorous stirring. Maintain the temperature between 0 and 5 °C throughout the addition. The completion of the nitrosation is indicated by a persistent blue-green color of the solution.
-
Work-up of the N-nitroso compound: Pour the reaction mixture onto 200 g of crushed ice in a beaker. The N-nitroso-N-acetyl-4-methoxy-2-methylaniline will separate as an oil or a semi-solid.
-
Cyclization: The crude N-nitroso compound can be cyclized by warming. Gently heat the mixture on a steam bath. The evolution of gas (nitrogen) will be observed. Continue heating until the gas evolution ceases.
-
Isolation and Purification: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with benzene (2 x 50 mL). Wash the combined organic extracts with water (50 mL) and then extract the indazole product into 2N hydrochloric acid (2 x 50 mL).
-
Combine the acidic aqueous extracts and cool in an ice bath. Carefully add concentrated ammonia solution until the solution is basic (pH > 8). The 6-Methoxy-1H-indazole will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water or by vacuum sublimation to yield pure 6-Methoxy-1H-indazole.
Method 2: Reductive Cyclization of 2-Nitro-4-methoxybenzaldehyde Hydrazone
This modern approach offers an alternative route to 6-Methoxy-1H-indazole, often with milder reaction conditions compared to classical methods. The strategy involves the formation of a hydrazone from 2-nitro-4-methoxybenzaldehyde, followed by a reductive cyclization to construct the indazole ring. Various reducing agents can be employed, including catalytic hydrogenation or the use of metal carbonyls.[5]
The key transformation in this synthesis is the reduction of the nitro group to a nitroso or amino group, which then undergoes an intramolecular condensation with the hydrazone nitrogen to form the pyrazole ring of the indazole system. The choice of reducing agent is critical to control the chemoselectivity of the reaction and avoid over-reduction.
Caption: Workflow for the Reductive Cyclization Synthesis of 6-Methoxy-1H-indazole.
This protocol is a conceptual adaptation based on similar reductive cyclization reactions.[5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Nitro-4-methoxybenzaldehyde | 181.15 | 18.1 g | 0.10 | |
| Hydrazine Hydrate | 50.06 | 6.0 g (5.8 mL) | 0.12 | |
| Ethanol | 46.07 | 100 mL | - | |
| Palladium on Carbon (10%) | - | 0.5 g | - | Catalyst |
| Hydrogen Gas | 2.02 | Balloon or Parr shaker | - | |
| Ethyl Acetate | 88.11 | 150 mL | - | For extraction |
| Saturated Sodium Bicarbonate | - | 50 mL | - | For washing |
| Brine | - | 50 mL | - | For washing |
| Anhydrous Sodium Sulfate | 142.04 | - | - | For drying |
Procedure:
-
Hydrazone Formation: To a solution of 2-Nitro-4-methoxybenzaldehyde (18.1 g, 0.10 mol) in ethanol (100 mL) in a 250 mL round-bottom flask, add hydrazine hydrate (5.8 mL, 0.12 mol) dropwise with stirring. The reaction is typically exothermic. Stir the mixture at room temperature for 1-2 hours, during which time the hydrazone may precipitate.
-
Reductive Cyclization: Transfer the hydrazone mixture to a hydrogenation vessel. Add 10% Palladium on Carbon (0.5 g). Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) or maintain a hydrogen atmosphere using a balloon. Stir the reaction mixture vigorously at room temperature overnight.
-
Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 6-Methoxy-1H-indazole.
-
Dissolve the crude product in ethyl acetate (150 mL) and wash successively with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 6-Methoxy-1H-indazole.
Comparative Analysis of Synthetic Routes
| Feature | Jacobson-Huber Reaction | Reductive Cyclization |
| Starting Material | 4-Methoxy-2-methylaniline | 2-Nitro-4-methoxybenzaldehyde |
| Key Transformation | Diazotization and intramolecular azo coupling | Reductive cyclization of a hydrazone |
| Reagents | Acetic anhydride, nitrous acid | Hydrazine, H₂/Pd-C |
| Reaction Conditions | Low temperature for nitrosation, then heating | Room temperature hydrogenation |
| Advantages | Utilizes a readily available starting material. | Generally milder conditions. |
| Disadvantages | Use of nitrous gases requires careful handling. | Starting material may be less common. |
Applications in Drug Development
6-Methoxy-1H-indazole is a versatile building block in the synthesis of numerous pharmacologically active molecules. Its utility stems from the ability to further functionalize the indazole ring at various positions, allowing for the fine-tuning of biological activity.
-
Kinase Inhibitors: The indazole core is a key feature in many small molecule kinase inhibitors used in oncology. The 6-methoxy group can influence the solubility, metabolic stability, and binding affinity of these compounds.[1]
-
Serotonin Receptor Modulators: Derivatives of 6-Methoxy-1H-indazole have been explored as modulators of serotonin receptors, which are implicated in a variety of neurological and psychiatric disorders.[1]
-
Anti-inflammatory Agents: The anti-inflammatory properties of indazole-containing compounds are well-documented, and 6-Methoxy-1H-indazole serves as a valuable precursor for the development of novel anti-inflammatory drugs.[3]
Conclusion
The synthesis of 6-Methoxy-1H-indazole is a critical step in the development of a wide range of potential therapeutics. The Jacobson-Huber reaction and reductive cyclization methods presented here offer reliable and adaptable routes to this important heterocyclic compound. By understanding the underlying mechanisms and carefully controlling the experimental parameters, researchers can efficiently produce high-purity 6-Methoxy-1H-indazole for their drug discovery endeavors. The choice of synthetic route will ultimately depend on the availability of starting materials, scalability requirements, and the specific needs of the research program.
References
-
Huisgen, R.; Bast, K. Indazole. Org. Synth.1963 , 43, 55. [Link]
-
Kim, S.; et al. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. J. Org. Chem.2021 , 86 (1), 633–645. [Link]
-
ResearchGate. (2025). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. Retrieved from [Link]
-
Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction? r/OrganicChemistry. Retrieved from [Link]
-
O'Dell, D. K.; Nicholas, K. M. Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Tetrahedron Lett.2004 , 45 (1), 187-189. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Maimone, T. J.; et al. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. J. Am. Chem. Soc.2019 , 141 (35), 13796–13800. [Link]
-
Ogasawara, K.; et al. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. J. Med. Chem.1976 , 19 (4), 585–587. [Link]
-
ResearchGate. (2025). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Retrieved from [Link]
-
PubMed Central. (n.d.). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. 87 (9), 5971–5982. [Link]
- Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
-
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (2025). Pharmacological Properties of Indazole Derivatives: Recent Developments. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Retrieved from [Link]
-
ChemRxiv. (n.d.). Nitroreductase-triggered indazole formation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Retrieved from [Link]
Sources
Application Notes & Protocols: 6-Methoxy-1H-indazole as a Strategic Building Block in Modern Organic Synthesis
Introduction: The Privileged Indazole Scaffold and the Role of the 6-Methoxy Group
The indazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1][2] Its structure, which can be viewed as a bioisostere of indole, features a unique combination of a benzene and a pyrazole ring. This arrangement provides a versatile template for interacting with various biological targets through hydrogen bonding (both donor and acceptor capabilities) and π-π stacking interactions.[3][4] Consequently, indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2][5] Several blockbuster drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its therapeutic significance.[3][6]
The 6-methoxy-1H-indazole variant is a particularly valuable building block. The methoxy group at the C6 position significantly influences the molecule's electronic properties and metabolic stability. It can enhance solubility and often plays a crucial role in forming key hydrogen bonds with target proteins, thereby improving binding affinity and selectivity.[3][7] This guide provides an in-depth exploration of 6-methoxy-1H-indazole's synthetic utility, offering detailed protocols and expert insights into its application in key organic transformations for researchers in drug discovery and development.
Physicochemical Properties & Handling
A summary of the key properties for 6-methoxy-1H-indazole is provided below.
| Property | Value | Reference |
| CAS Number | 3522-07-4 | [5] |
| Molecular Formula | C₈H₈N₂O | [5] |
| Molecular Weight | 148.165 g/mol | [5] |
| Appearance | Off-white to light brown solid | N/A |
| Purity | ≥95% | [5] |
| Storage | 2-8 °C, under inert atmosphere | [5] |
Core Synthetic Transformations and Protocols
6-Methoxy-1H-indazole is a versatile substrate for a variety of synthetic transformations. The presence of two reactive nitrogen atoms (N1 and N2) and reactive C-H bonds allows for extensive functionalization.
Workflow for Synthetic Diversification
The following diagram illustrates the primary pathways for the functionalization of the 6-methoxy-1H-indazole core, which will be detailed in the subsequent sections.
Caption: Key synthetic pathways for the diversification of 6-methoxy-1H-indazole.
Regioselective N-Alkylation
A primary challenge in the functionalization of indazoles is controlling the regioselectivity of N-alkylation, as reactions can yield a mixture of N1 and N2 isomers.[8] The outcome is highly dependent on the reaction conditions, particularly the choice of base and solvent.[9]
Insight into Regioselectivity:
-
N1-Alkylation (Kinetic/Thermodynamic Control): Strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (THF) predominantly yield the N1-alkylated product.[9][10] This selectivity is often attributed to the formation of the more thermodynamically stable 1H-indazole tautomer anion.[9] For indazoles with a C3-carboxylate, chelation between the sodium cation, the N2 atom, and the carboxylate oxygen can sterically block the N2 position, further favoring N1 attack.[11]
-
N2-Alkylation: Achieving high N2 selectivity can be more challenging. However, specific substitution patterns on the indazole ring, such as the presence of electron-withdrawing groups at the C7 position, have been shown to confer excellent N2 regioselectivity.[9]
Protocol: Selective N1-Alkylation of 6-Methoxy-1H-indazole
This protocol is adapted from established methodologies for selective N1-alkylation.[8][9]
Materials:
-
6-Methoxy-1H-indazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 6-methoxy-1H-indazole (1.0 equiv).
-
Dissolve the indazole in anhydrous THF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add NaH (1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise via syringe.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated product.
| Base/Solvent System | Predominant Isomer | Rationale | Reference |
| NaH / THF | N1 | Forms thermodynamically stable anion; potential for steric hindrance at N2. | [9][10] |
| K₂CO₃ / DMF | Mixture of N1/N2 | Weaker base and polar solvent system often leads to poor selectivity. | [8] |
| Cs₂CO₃ / DMF (90 °C) | N1 | Cesium carbonate can promote high N1 selectivity, possibly via chelation. | [11] |
N-Arylation Reactions
Introducing an aryl or heteroaryl group at the N1 position is critical for tuning the electronic and pharmacological properties of the indazole core. Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are the two most prevalent methods.[12]
Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)
This protocol provides a general method for the N-arylation of 6-methoxy-1H-indazole.[12]
Materials:
-
6-Methoxy-1H-indazole (1.0 equiv)
-
Aryl halide (e.g., 4-bromotoluene, 2-chloropyridine) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (2-5 mol%)
-
Phosphine Ligand (e.g., SPhos, Xantphos) (4-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In an oven-dried Schlenk tube or sealed vial, combine 6-methoxy-1H-indazole (1.0 equiv), the aryl halide (1.2 equiv), the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and heat the reaction mixture to 80-120 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura Coupling)
To functionalize the carbon backbone, the indazole ring must first be halogenated. Iodination at the C3 position is a common strategy to install a handle for subsequent cross-coupling reactions.[13] The resulting 3-iodo-6-methoxy-1H-indazole is an excellent substrate for Suzuki-Miyaura cross-coupling.[14][15]
Protocol: Suzuki-Miyaura Cross-Coupling of 3-Iodo-6-methoxy-1H-indazole
This protocol describes a typical Suzuki coupling to form a C3-aryl bond.[13][15]
Materials:
-
3-Iodo-6-methoxy-1H-indazole (1.0 equiv) (Synthesized via iodination of 6-methoxy-1H-indazole with I₂/KOH[13])
-
Arylboronic acid (e.g., Phenylboronic acid) (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., aqueous 2M Na₂CO₃, K₂CO₃) (3.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Ethanol/Water)
Procedure:
-
To a microwave vial or Schlenk tube, add 3-iodo-6-methoxy-1H-indazole (1.0 equiv), the arylboronic acid (1.5 equiv), the palladium catalyst, and the base.
-
Add the solvent system (e.g., 1,4-Dioxane and aqueous Na₂CO₃ solution).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Seal the vial and heat to 100-120 °C for 2-12 hours. Microwave irradiation can often significantly shorten reaction times.[13]
-
Monitor for completion by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the C3-arylated product.
Application in Targeted Synthesis: A Key Intermediate for Pazopanib
The principles described above are not merely academic; they are applied in the synthesis of complex pharmaceuticals. While Pazopanib itself is a 2H-indazole, its synthesis often proceeds through 1H-indazole intermediates that are later methylated at the N2 position. A crucial building block is N,2,3-trimethyl-2H-indazol-6-amine, which is synthesized from 3-methyl-6-nitro-1H-indazole.[16][17] The reduction of the nitro group to an amine and subsequent functionalizations are standard transformations where methoxy-substituted analogues could be similarly employed to create novel kinase inhibitors.[18][19]
Conclusion
6-Methoxy-1H-indazole is a high-value, versatile building block for organic synthesis and drug discovery. Its strategic methoxy group provides a handle for modulating physicochemical and pharmacological properties. A deep understanding of the principles governing its reactivity, especially the regioselectivity of N-alkylation and the conditions for robust cross-coupling reactions, empowers chemists to efficiently generate diverse libraries of novel compounds. The protocols and insights provided herein serve as a practical guide for researchers aiming to leverage this powerful scaffold in the development of next-generation therapeutics.
References
-
Wang, L., et al. (2014). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry. Available from: [Link]
-
Khan, I., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available from: [Link]
-
Singh, R., et al. (2021). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Open Access Journals. Available from: [Link]
-
Tran, P. H., et al. (2022). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Molecules. Available from: [Link]
-
Guisot, N. E., et al. (2021). Identification of Potent Reverse Indazole Inhibitors for HPK1. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Pharmaceuticals. Available from: [Link]
-
Royal Society of Chemistry. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Available from: [Link]
-
Qi, H., et al. (2011). Synthesis of Pazopanib Hydrochloride. Chinese Journal of Modern Applied Pharmacy. Available from: [Link]
-
Tran, P. H., et al. (2022). An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Preprints.org. Available from: [Link]
-
de Vries, J. G. (2006). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available from: [Link]
-
Boyd, R., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Boyd, R., et al. (2021). Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available from: [Link]
-
Bansal, R. K. (2016). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ChemInform. Available from: [Link]
-
Boyd, R., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Kumar, S., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. Available from: [Link]
-
Maloney, C. J., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Results in Chemistry. Available from: [Link]
-
Gherib, A., et al. (2020). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules. Available from: [Link]
-
Klivansky, L. M., et al. (2011). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Organic Letters. Available from: [Link]
-
High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. (2014). Columbia University. Available from: [Link]
-
Khan, M. F., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available from: [Link]
-
Wikipedia. O-Methyl-AL-34662. Available from: [Link]
-
Corona, P., et al. (2015). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Wang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. International Journal of Molecular Sciences. Available from: [Link]
-
Scott, J. D., et al. (2022). Discovery and Optimization of Potent, Selective, and Brain-Penetrant 1-Heteroaryl-1H-Indazole LRRK2 Kinase Inhibitors for the Treatment of Parkinson's Disease. Journal of Medicinal Chemistry. Available from: [Link]
-
C–H Arylation of Heterocyclic N-Oxides Through in Situ Diazotisation Of Anilines without Added Promoters: A Green And Selective Coupling Process. (2024). ACS Publications. Available from: [Link]
-
Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (2023). Journal of Medicinal and Chemical Sciences. Available from: [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry. Available from: [Link]
- US Patent 8022227B2. (2011). Method of synthesizing 1H-indazole compounds. Google Patents.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. chemshuttle.com [chemshuttle.com]
- 6. benchchem.com [benchchem.com]
- 7. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. preprints.org [preprints.org]
- 18. rroij.com [rroij.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Role of 6-Methoxy-1H-indazole in Modern Cancer Research
Prepared by: Gemini, Senior Application Scientist
Introduction: The Privileged Scaffold in Oncology
The indazole nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, a core structure that can provide ligands for more than one biological receptor.[1][2] Its derivatives have demonstrated a vast array of pharmacological activities, leading to their incorporation into numerous clinically approved drugs.[1][3] Within this family, 6-Methoxy-1H-indazole has emerged as a particularly valuable building block in cancer research.[4][5] Its utility lies not in its own inherent biological activity, but in its role as a key intermediate for synthesizing potent and selective small molecule kinase inhibitors.[1][6] Several FDA-approved anti-cancer agents, including Axitinib and Pazopanib, feature the indazole core, underscoring its significance in targeting the dysregulated signaling pathways that drive tumorigenesis.[1][3]
This guide provides an in-depth look at the application of 6-Methoxy-1H-indazole in the discovery and characterization of novel kinase inhibitors, focusing on the strategic experimental workflows and detailed protocols necessary for their evaluation.
Core Application: A Scaffold for Targeting Oncogenic Kinases
Protein kinases are critical regulators of cellular processes, and their aberrant activity is a hallmark of many cancers.[7][8] Consequently, they are a major class of therapeutic targets.[9][10] The primary application of 6-Methoxy-1H-indazole in oncology is as a foundational scaffold for designing inhibitors that target the ATP-binding site of specific oncogenic kinases.[1] Its structural properties allow for chemical modifications that can achieve high affinity and selectivity for a chosen kinase target.
A prominent example is the development of inhibitors against the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase.[11] The c-Met pathway, when abnormally activated, drives cancer cell proliferation, survival, invasion, and angiogenesis.[12] Its deregulation is implicated in numerous human cancers, making it an attractive therapeutic target.[11][13] Derivatives of 6-Methoxy-1H-indazole have been successfully designed to inhibit c-Met, blocking its downstream signaling cascades.[11]
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Causality: The initial step is to assess the compound's general effect on cancer cell proliferation and viability. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which correlates with the number of viable cells. [14][15]This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency. [16] Materials:
-
Cancer cell line (e.g., MKN-45)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Cmpd-6MI stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS). [14]* Solubilization solution (e.g., DMSO or SDS-HCl solution). [17][18]* Microplate reader (absorbance at 570-590 nm). [14] Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. [18]2. Compound Treatment: Prepare serial dilutions of Cmpd-6MI in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Cmpd-6MI. Include a vehicle control (DMSO only) and a no-cell background control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂. [18]4. MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). 5. Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals. [14]6. Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [18]Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [14]7. Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise. [14]8. Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
| Compound | Cell Line | c-Met Status | IC50 (µM) |
| Cmpd-6MI | MKN-45 (Gastric) | Amplified | 0.15 |
| Cmpd-6MI | EBC-1 (Lung) | Amplified | 0.28 |
| Cmpd-6MI | A549 (Lung) | Wild-Type | > 10 |
| Positive Control | MKN-45 (Gastric) | Amplified | 0.12 |
Protocol 2: In Vitro Biochemical Kinase Activity Assay
Causality: While the MTT assay shows a cellular effect, it does not prove that the compound directly inhibits the intended target. A biochemical kinase assay using purified enzyme is essential to confirm direct target engagement and determine the IC50 against the kinase itself. [10]Luminescence-based assays, such as the ADP-Glo™ assay, are widely used as they quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. [19] Materials:
-
Recombinant human c-Met kinase
-
Kinase-specific substrate peptide
-
ATP
-
Cmpd-6MI
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). [19]* ADP-Glo™ Kinase Assay Kit (or similar). [19]* White, opaque 96-well or 384-well plates. [19]* Plate reader with luminescence detection. [19] Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Cmpd-6MI in DMSO. [19]2. Kinase Reaction Setup: In a 96-well plate, add the following to each well:
-
2.5 µL of serially diluted Cmpd-6MI or DMSO control.
-
2.5 µL of c-Met kinase in assay buffer.
-
-
Pre-incubation: Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase. [19]4. Initiate Reaction: Add 5 µL of a substrate/ATP mixture to each well to start the kinase reaction. The ATP concentration should ideally be close to the Kₘ value for the kinase to ensure accurate IC50 determination. [10]5. Kinase Reaction: Incubate the plate at 30°C for 60 minutes. [19]6. ADP Detection (Part 1): Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature. [19]7. ADP Detection (Part 2): Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature. [19]8. Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity. [19]9. Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.
| Kinase Target | Cmpd-6MI IC50 (nM) | Staurosporine IC50 (nM) |
| c-Met | 12 | 8 |
| KDR (VEGFR2) | 850 | 15 |
| FGFR1 | > 10,000 | 25 |
| EGFR | > 10,000 | 5 |
Protocol 3: Western Blot Analysis of Pathway Modulation
Causality: The final validation step is to demonstrate that Cmpd-6MI inhibits c-Met activity within the cell and consequently blocks its downstream signaling pathways. Western blotting allows for the specific detection of the phosphorylated (active) forms of c-Met and its key downstream effectors, such as AKT and ERK. [20]A reduction in the phosphorylated forms of these proteins upon treatment provides strong evidence of on-target activity.
Materials:
-
Treated cell lysates from Protocol 1
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane. [21]* Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST). [21]* Primary antibodies: anti-p-c-Met (Tyr1234/1235), anti-c-Met, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody. [21]* Chemiluminescent substrate (ECL). [22]* Imaging system
Procedure:
-
Cell Lysis: Treat MKN-45 cells with increasing concentrations of Cmpd-6MI (e.g., 0, 50, 100, 250, 500 nM) for 2-4 hours. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. [21]2. Protein Quantification: Centrifuge lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay. [22]3. Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes. [23]4. SDS-PAGE: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis. [23]5. Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. [21]6. Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding. 7. Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-p-c-Met) diluted in blocking buffer overnight at 4°C with gentle agitation. [21]8. Washing: Wash the membrane three times for 5-10 minutes each with TBST. [21]9. Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature. [21]10. Washing: Repeat the washing step.
-
Detection: Apply an ECL chemiluminescent substrate to the membrane and capture the signal using an imaging system. [21]12. Stripping and Re-probing: To analyze total protein levels and the loading control, the membrane can be stripped of antibodies and re-probed with anti-c-Met and then anti-GAPDH.
Expected Outcome: A dose-dependent decrease in the levels of phosphorylated c-Met, AKT, and ERK, with no significant change in the total levels of these proteins, would confirm that Cmpd-6MI effectively inhibits the c-Met signaling pathway in cancer cells.
Conclusion and Future Perspectives
The 6-Methoxy-1H-indazole scaffold is a cornerstone of modern kinase inhibitor discovery. Its versatility allows for the development of targeted agents against a range of oncogenic drivers beyond c-Met, including FGFR, VEGFR, and cell cycle kinases like PKMYT1. [1][2][24]The systematic application of the cellular and biochemical protocols detailed herein provides a robust framework for researchers to validate these novel compounds. This integrated approach, moving from broad cellular effects to specific molecular interactions, is critical for advancing promising molecules from the laboratory bench toward clinical development, ultimately contributing to the arsenal of targeted therapies for cancer patients.
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- MTT assay protocol. (n.d.). Abcam.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
- MTT (Assay protocol). (2023). protocols.io.
- Protocol for Cell Viability Assays. (2022). BroadPharm.
- Application Notes and Protocols for Kinase Activity Assays. (n.d.). BenchChem.
- How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs.
- Assaying Protein Kinase Activity with Radiolabeled ATP. (2017). Journal of Visualized Experiments.
- In vitro kinase assay. (2023). protocols.io.
- Cell-based test for kinase inhibitors. (2020). INiTS.
- A panel of in vitro kinase assays developed using a novel detection technology to predict and monitor EGFR inhibitor efficacy. (2013). AACR Journals.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data. (2021). Pharmaceuticals.
- Can anyone suggest a protocol for a kinase assay? (2015). ResearchGate.
- Application Note: Western Blot Protocol for Cells Treated with Antitumor Agent-88. (n.d.). BenchChem.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances.
- Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology.
- Indazoles as Potential c-Met Inhibitors: Design, Synthesis and Molecular Docking Studies. (2013). European Journal of Medicinal Chemistry.
- Western blot protocol. (n.d.). Abcam.
- Western Blot Protocol. (n.d.). OriGene Technologies.
- R&D Systems Quality Control Western Blot Protocol. (n.d.). R&D Systems.
- What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway? (2013). ResearchGate.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances.
- 6-Methoxy-1H-indazole. (n.d.). MySkinRecipes.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing.
- Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. (2019). Molecules.
- 6-methoxy-1H-indazole; CAS No.:3522-07-4. (n.d.). ChemShuttle.
- Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. (2024). ACS Medicinal Chemistry Letters.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). Semantic Scholar.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules.
- A comprehensive review on the indazole based derivatives as targeted anticancer agents. (2022). Bioorganic & Medicinal Chemistry.
- New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. (2023). RSC Advances.
- Different examples of type II c-Met inhibitors bearing different scaffolds. (n.d.). ResearchGate.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules.
- C-MET inhibitors in the treatment of lung cancer. (2015). Tumour Biology.
- Novel indazole-based small compounds enhance TRAIL-induced apoptosis by inhibiting the MKK7-TIPRL interaction in hepatocellular carcinoma. (2021). Journal of Experimental & Clinical Cancer Research.
- Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. (2024). Molecules.
- Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. (2023). Bioorganic & Medicinal Chemistry.
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Methoxy-1H-indazole [myskinrecipes.com]
- 5. chemshuttle.com [chemshuttle.com]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. inits.at [inits.at]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indazoles as potential c-Met inhibitors: design, synthesis and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. C-MET inhibitors in the treatment of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. MTT (Assay protocol [protocols.io]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. origene.com [origene.com]
- 22. researchgate.net [researchgate.net]
- 23. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 24. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 6-Methoxy-1H-indazole for the Development of Potent Kinase Inhibitors
Introduction: The Strategic Importance of the Indazole Scaffold in Kinase Drug Discovery
Protein kinases, enzymes that regulate the majority of cellular pathways, have become one of the most critical classes of drug targets, particularly in oncology. The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized cancer treatment. Within the vast chemical space explored for kinase inhibition, the indazole core has emerged as a "privileged scaffold".[1][2][3] Its rigid bicyclic structure and unique arrangement of hydrogen bond donors and acceptors allow it to mimic the adenine region of ATP, anchoring inhibitors into the hinge region of the kinase active site.[4]
This guide focuses specifically on the 6-Methoxy-1H-indazole moiety. The strategic placement of the methoxy group at the 6-position is not a trivial substitution. It can profoundly influence a compound's potency, selectivity, and pharmacokinetic properties. Depending on the target kinase's topology, the 6-methoxy group can form crucial hydrogen bonds, engage in favorable hydrophobic interactions, or sterically preclude binding to off-target kinases, thereby enhancing the inhibitor's selectivity profile.[1][5] For instance, in some kinases, the methoxy group can lead to a decrease in activity due to steric hindrance, while in others, it enhances potency compared to alkyl or halogen substitutions.[1]
These application notes provide a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the rational design, synthesis, and evaluation of 6-Methoxy-1H-indazole-based kinase inhibitors. We will delve into the mechanistic basis for its utility, provide detailed, field-proven protocols for synthesis and evaluation, and present a logical workflow for advancing a hit compound toward a clinical candidate.
Part 1: The 6-Methoxy-1H-indazole Scaffold: A Privileged Structure in Kinase Inhibition
The indazole ring system is a bioisostere of purine, enabling it to form canonical hydrogen bonds with the kinase hinge region—typically one to three hydrogen bonds—that are essential for potent inhibition. The true power of the scaffold, however, lies in its synthetic tractability and the vectors it provides for chemical modification to achieve selectivity and drug-like properties.
The introduction of a methoxy group at the C6 position serves several key purposes in rational drug design:
-
Modulation of Electronic Properties: The electron-donating nature of the methoxy group can influence the pKa of the indazole nitrogens, subtly altering the strength of the hinge-binding interactions.
-
Direct Protein Interactions: The oxygen atom can act as a hydrogen bond acceptor with residues in the kinase active site, such as the conserved lysine or residues on the activation loop.[1]
-
Improved Selectivity: The steric bulk and specific electronic nature of the methoxy group can create unfavorable interactions in the binding pockets of off-target kinases, thus improving the selectivity profile of the inhibitor. For example, a methoxy group might offer steric hindrance to a residue like Asp274 in the back pocket of Aurora A, reducing activity against that specific kinase while maintaining potency at the desired target.[1]
-
Enhanced Physicochemical Properties: Methoxy groups can improve metabolic stability and cell permeability compared to more labile or polar functional groups.[5]
The following diagram illustrates the typical binding mode of an indazole-based inhibitor within the ATP pocket of a protein kinase, highlighting the key interactions.
Caption: General binding mode of a 6-Methoxy-1H-indazole inhibitor.
Part 2: Synthetic Strategies & Key Protocols
The synthesis of kinase inhibitors based on the 6-Methoxy-1H-indazole scaffold typically involves two main phases: the synthesis of the core structure and its subsequent functionalization through cross-coupling reactions.
Protocol 2.1: Synthesis of the Core Intermediate (e.g., 3-Iodo-6-methoxy-1H-indazole)
This protocol describes a common route to a key intermediate that can be used in subsequent coupling reactions. The iodination at the C3 position provides a versatile handle for introducing various aryl or heteroaryl groups via Suzuki or Stille coupling.
Rationale: Starting from a commercially available substituted aniline, a diazotization followed by intramolecular cyclization is a robust method to form the indazole ring. Subsequent iodination at the C3 position is achieved using a mild electrophilic source.
Materials:
-
4-Methoxy-2-methylaniline
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Potassium Iodide (KI)
-
N-Iodosuccinimide (NIS)
-
Dimethylformamide (DMF)
-
Sodium Hydroxide (NaOH)
-
Standard glassware and purification equipment (silica gel chromatography)
Step-by-Step Procedure:
-
Diazotization: Dissolve 4-Methoxy-2-methylaniline (1.0 eq) in 2M HCl. Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of NaNO₂ (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes. Self-Validation: The formation of the diazonium salt can be checked using starch-iodide paper (turns blue).
-
Cyclization: Slowly add the diazonium salt solution to a pre-warmed (60 °C) aqueous solution of sodium sulfite. The reaction is often exothermic. Stir for 1-2 hours until the cyclization to 6-methoxy-1H-indazole is complete. Expert Insight: This intramolecular cyclization is a key step; controlling the temperature is critical to prevent side reactions.
-
Iodination: Isolate the crude 6-methoxy-1H-indazole. Dissolve it in DMF (1.0 eq). Add NIS (1.2 eq) and stir at room temperature for 4-6 hours.[6] Causality: NIS is a mild and effective electrophilic iodinating agent for electron-rich heterocycles like indazoles.
-
Workup & Purification: Quench the reaction with aqueous sodium thiosulfate solution. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-Iodo-6-methoxy-1H-indazole. Self-Validation: Confirm the structure and purity of the final product using ¹H NMR and LC-MS.
Protocol 2.2: Suzuki Cross-Coupling for Library Synthesis
This protocol details the palladium-catalyzed Suzuki cross-coupling reaction, a cornerstone of modern medicinal chemistry, to append a diversity element (R² group) to the indazole core.
Rationale: The Suzuki reaction provides a highly efficient and functional group-tolerant method for forming carbon-carbon bonds, enabling the rapid synthesis of a library of analogs for structure-activity relationship (SAR) studies.[7]
Materials:
-
3-Iodo-6-methoxy-1H-indazole (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid/Ester (1.2 eq)
-
Pd(PPh₃)₄ or other suitable Palladium catalyst (0.05 eq)
-
Cesium Carbonate (Cs₂CO₃) or other suitable base (2.0 eq)
-
Dioxane and Water (e.g., 4:1 mixture)
Step-by-Step Procedure:
-
Reaction Setup: To a reaction vessel, add 3-Iodo-6-methoxy-1H-indazole, the boronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (Dioxane/Water) and the palladium catalyst.
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-16 hours. Self-Validation: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of starting material.
-
Workup & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the final compound via flash chromatography or preparative HPLC. Self-Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
Part 3: Biochemical and Cellular Assay Protocols
Once synthesized, the compounds must be evaluated for their biological activity. This involves a tiered approach, starting with biochemical assays to determine direct target engagement and potency, followed by cell-based assays to assess activity in a more complex biological context.
Protocol 3.1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This protocol describes a generic, fluorescence-based biochemical assay to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.
Rationale: The IC₅₀ value is a standard measure of an inhibitor's potency. This assay directly measures the ability of the compound to inhibit the enzymatic activity of the purified kinase protein.
Materials:
-
Purified recombinant target kinase
-
Specific peptide substrate for the kinase
-
ATP
-
Kinase assay buffer (e.g., containing MgCl₂, DTT)
-
Fluorescence-based kinase assay kit (e.g., ADP-Glo™, LanthaScreen™)
-
Test compounds (serially diluted in DMSO)
-
384-well microplates
-
Plate reader
Step-by-Step Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction: Add the kinase, peptide substrate, and ATP solution to the wells to initiate the reaction. The final ATP concentration should be at or near its Km value for the kinase. Expert Insight: Using the Km of ATP allows for a standardized comparison of inhibitor potencies (Ki).
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add the detection reagent according to the kit manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate remaining.
-
Data Acquisition: Read the plate on a compatible plate reader (luminescence or fluorescence).
-
Data Analysis: Convert the raw data to percent inhibition relative to the controls. Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation: SAR Table
Structure-Activity Relationship (SAR) data should be summarized in a clear, tabular format to facilitate analysis.
| Compound ID | R² Group (at C3) | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) | Selectivity Fold (Off-Target/Target) |
| REF-01 | Phenyl | 550 | >10,000 | >18 |
| GMX-02 | 4-Fluorophenyl | 250 | >10,000 | >40 |
| GMX-03 | Pyridin-4-yl | 85 | 5,600 | 66 |
| GMX-04 | 2-Aminopyrimidine | 15 | 3,500 | 233 |
Data is hypothetical and for illustrative purposes.
Part 4: Workflow & Signaling Pathway Analysis
The ultimate goal is to inhibit a kinase within a specific cellular signaling pathway to achieve a therapeutic effect. Understanding this context is crucial for designing relevant cell-based assays.
Case Study: Targeting the MAPK/ERK Pathway
Many kinases targeted in oncology, such as BRAF and MEK, are components of the MAPK/ERK pathway. An inhibitor of a kinase in this pathway is expected to reduce the phosphorylation of downstream components, such as ERK1/2.[8]
Caption: Inhibition of the MAPK/ERK signaling pathway.
Protocol 4.1: Western Blot for Downstream Target Inhibition
This protocol assesses whether the compound inhibits the target kinase in a cellular context by measuring the phosphorylation status of a known downstream substrate.
Rationale: A successful kinase inhibitor should not only bind its target but also suppress its signaling output. Western blotting is a semi-quantitative method to visualize this effect.
Materials:
-
Cancer cell line with an active target pathway (e.g., HT-29 for BRAF)
-
Cell culture media and reagents
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis equipment
-
Chemiluminescence substrate and imaging system
Step-by-Step Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with cold PBS and add lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody (e.g., anti-p-ERK) overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescence substrate and capture the signal using an imaging system.
-
Analysis: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) or a loading control (e.g., anti-β-actin) to normalize the data. A decrease in the p-ERK/total-ERK ratio indicates successful target inhibition.[9]
Part 5: Experimental Design Workflow
The development of a kinase inhibitor is an iterative process of design, synthesis, and testing.
Caption: Iterative workflow for kinase inhibitor development.
References
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances.
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing.
- Kinase Selectivity of Indazole-Based Inhibitors: A Comparative Guide. BenchChem.
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC.
- A Comparative Analysis of Kinase Selectivity in 6-Substituted Indazole Derivatives. BenchChem.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health.
- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed.
- Identification of Potent Reverse Indazole Inhibitors for HPK1. PMC, National Institutes of Health.
- Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. National Institutes of Health.
- Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Shokat Lab.
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 8. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: A Researcher's Guide to In Vitro Kinase Inhibition Assays
Introduction: The Central Role of Kinases in Cellular Signaling and Drug Discovery
Protein kinases are a pivotal class of enzymes that orchestrate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins.[1] This post-translational modification acts as a molecular switch, modulating protein function, localization, and interaction with other molecules. Given their central role in signal transduction pathways, the dysregulation of kinase activity is a hallmark of numerous human diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[1][2] Consequently, protein kinases have emerged as one of the most significant and intensively pursued classes of therapeutic targets in modern drug discovery.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of in vitro kinase inhibition assays. Moving beyond a simple recitation of steps, this document delves into the critical considerations and scientific rationale behind designing and validating robust and reproducible kinase assays for the identification and characterization of novel kinase inhibitors.
Choosing Your Weapon: An Overview of Kinase Assay Technologies
The landscape of in vitro kinase assay technologies is diverse, with each platform offering a unique set of advantages and limitations.[5] The selection of an appropriate assay technology is a critical decision that should be guided by the specific research question, available resources, and desired throughput.[6][7] Broadly, these technologies can be categorized into three main groups:
-
Radiometric Assays: Often considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate group (typically from [γ-³²P]ATP or [γ-³³P]ATP) to a kinase substrate.[2] Their primary advantage lies in their direct and highly sensitive nature, making them universally applicable to virtually any kinase-substrate pair.[8] However, the reliance on radioactive isotopes necessitates specialized handling procedures and disposal, posing logistical and safety challenges.
-
Fluorescence- and Luminescence-Based Assays: These non-radioactive methods have gained widespread popularity due to their suitability for high-throughput screening (HTS).[3][9] They encompass a variety of detection principles:
-
Fluorescence Polarization (FP): This technique measures changes in the rotational speed of a fluorescently labeled substrate upon phosphorylation.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET assays utilize the transfer of energy between a donor and an acceptor fluorophore, typically conjugated to a substrate and a phospho-specific antibody, respectively.[7]
-
Luminescence-Based ATP/ADP Detection: Assays like ADP-Glo™ quantify kinase activity by measuring the amount of ADP produced, which is directly proportional to enzyme activity.[1][6][10] These assays are homogenous and highly amenable to automation.[10]
-
-
Label-Free Technologies: Emerging technologies such as mass spectrometry and surface plasmon resonance (SPR) offer the advantage of detecting kinase activity without the need for modified substrates or antibodies. While powerful, these methods may have lower throughput and require specialized instrumentation.
| Assay Technology | Principle | Advantages | Disadvantages |
| Radiometric | Measures transfer of radiolabeled phosphate | Universal, high sensitivity, direct measurement | Requires handling of radioactive materials, lower throughput |
| Fluorescence Polarization (FP) | Detects changes in molecular rotation upon phosphorylation | Homogeneous, non-radioactive | Requires fluorescently labeled substrate, potential for compound interference |
| Time-Resolved FRET (TR-FRET) | Measures energy transfer between donor and acceptor fluorophores | Homogeneous, high sensitivity, ratiometric detection minimizes interference | Requires specific antibodies and labeled reagents |
| Luminescence (e.g., ADP-Glo™) | Quantifies ADP production via a coupled enzyme reaction | Homogeneous, high sensitivity, broad applicability | Indirect measurement, potential for ATP-consuming enzyme interference |
| Mass Spectrometry | Directly measures mass change of substrate upon phosphorylation | Label-free, provides site-specific information | Lower throughput, requires specialized instrumentation |
The Cornerstone of a Robust Assay: Experimental Design and Optimization
The generation of high-quality, reproducible data hinges on meticulous assay development and optimization. Several key parameters must be carefully considered and empirically determined for each specific kinase system.
The Critical Role of ATP Concentration
A majority of kinase inhibitors are ATP-competitive, meaning they vie with ATP for binding to the kinase's active site.[11] Consequently, the concentration of ATP in the assay has a profound impact on the apparent potency (IC50 value) of these inhibitors.[11][12] The relationship between IC50, the inhibitor's affinity (Ki), and the ATP concentration is described by the Cheng-Prusoff equation:
IC50 = Ki (1 + [ATP] / Km,ATP)
This equation highlights that the IC50 value of an ATP-competitive inhibitor will increase linearly with the ATP concentration.[12][13] Therefore, the choice of ATP concentration is a critical experimental parameter:
-
Assaying at ATP Km: For biochemical characterization and ranking the potency of inhibitors against different kinases, it is often recommended to perform the assay at an ATP concentration equal to the Michaelis-Menten constant (Km) for ATP.[4][7] Under these conditions, the IC50 value is approximately twice the Ki value, providing a more direct measure of the inhibitor's affinity.[12][13]
-
Physiological ATP Concentrations: In a cellular context, ATP concentrations are typically in the millimolar range, which is often significantly higher than the Km,ATP of most kinases.[12][13] To better predict an inhibitor's efficacy in a cellular environment, it is advisable to perform assays at physiologically relevant ATP concentrations (e.g., 1 mM).[8]
Enzyme and Substrate Concentrations
The concentrations of both the kinase and its substrate must be optimized to ensure the assay is conducted under initial velocity conditions. This means that the rate of the reaction is linear with respect to both time and enzyme concentration, and that less than 10-15% of the substrate is consumed during the reaction.[4] Failure to adhere to these conditions can lead to an underestimation of inhibitor potency.
Assay Buffer and Reaction Conditions
The composition of the assay buffer, including pH, ionic strength, and the presence of divalent cations (typically Mg²⁺ or Mn²⁺), can significantly influence kinase activity.[11] It is crucial to empirically determine the optimal buffer conditions for each kinase. Additionally, the concentration of the solvent used to dissolve the test compounds (commonly DMSO) should be kept constant across all wells and at a level that does not inhibit the kinase.[9]
Workflow for a Luminescence-Based In Vitro Kinase Inhibition Assay
The following diagram and protocol outline a generalized workflow for determining the IC50 value of a test compound using a luminescence-based assay that quantifies ADP production.
Caption: Workflow for a luminescence-based kinase assay.
Detailed Experimental Protocol: Luminescence-Based Kinase Assay
This protocol provides a step-by-step methodology for measuring kinase activity and determining inhibitor IC50 values.[1]
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test inhibitor compound
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96- or 384-well microplates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO.
-
Perform serial dilutions of the inhibitor stock solution in DMSO to create a concentration range that will span the expected IC50 value (e.g., 10-point, 3-fold dilutions).
-
-
Assay Plate Setup:
-
In a white, opaque microplate, add 2.5 µL of each serially diluted inhibitor concentration or DMSO (for 0% and 100% inhibition controls) to the appropriate wells.
-
-
Kinase Reaction:
-
Prepare a 2X kinase solution in Kinase Assay Buffer. Add 2.5 µL of this solution to each well containing the inhibitor or DMSO.
-
Incubate the plate for 10-15 minutes at room temperature to allow for the inhibitor to bind to the kinase.
-
Prepare a 2X substrate/ATP solution in Kinase Assay Buffer. The final ATP concentration should be at the predetermined optimal level (e.g., Km,ATP).
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for the predetermined reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Following the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent will convert the generated ADP back to ATP and provide the necessary components for the luciferase reaction.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[14]
-
Ensuring Data Integrity: Assay Validation and Quality Control
For any kinase assay, particularly in a high-throughput screening context, it is imperative to establish its robustness and reliability. The Z'-factor is a statistical parameter widely used for this purpose.[15][16] It provides a measure of the separation between the high (uninhibited) and low (inhibited) signal controls, taking into account the variability of the data.[17]
Z' = 1 - (3σp + 3σn) / |μp - μn|
Where:
-
σp and σn are the standard deviations of the positive (uninhibited) and negative (fully inhibited) controls, respectively.
-
μp and μn are the means of the positive and negative controls, respectively.
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent assay |
| 0 to 0.5 | Marginal assay |
| < 0 | Unacceptable assay |
An assay with a Z'-factor of 0.5 or greater is generally considered suitable for HTS.[15][18]
Common Pitfalls and Troubleshooting
Even with a well-designed protocol, challenges can arise. Awareness of common pitfalls can aid in troubleshooting and ensure the generation of reliable data.
-
Compound Interference: Some test compounds may intrinsically fluoresce or quench the luminescent signal, leading to false-positive or false-negative results.[9] It is advisable to perform counter-screens to identify and flag such compounds.
-
Reagent Quality: The purity of the kinase, substrate, and ATP can significantly impact assay performance.[9] Ensure the use of high-quality reagents.
-
Enzyme Instability: Some kinases may be unstable under assay conditions. The inclusion of stabilizing agents like BSA or glycerol in the buffer may be necessary.
-
Substrate Depletion: As mentioned, allowing the reaction to proceed beyond the initial velocity phase can lead to inaccurate IC50 values.[9]
Conclusion
The in vitro kinase inhibition assay is an indispensable tool in the quest for novel therapeutics. A thorough understanding of the underlying biochemical principles, careful optimization of assay parameters, and rigorous validation are paramount to generating high-quality, actionable data. By embracing a systematic and scientifically-driven approach, researchers can confidently navigate the complexities of kinase inhibitor discovery and contribute to the development of the next generation of targeted therapies.
References
-
BPS Bioscience. (n.d.). The significance of ATP concentration in cell-free and cell-based assays. Retrieved from [Link]
-
Zhang, J., Yang, P. L., & Gray, N. S. (2009). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. ResearchGate. Retrieved from [Link]
-
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]
-
Klink, T. A. (2009). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Retrieved from [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Retrieved from [Link]
-
PubMed. (n.d.). Protein kinase profiling assays: a technology review. Retrieved from [Link]
-
PunnettSquare Tools. (2025). Z-Factor Calculator. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
Kinase Logistics Europe. (n.d.). ATP concentration. Retrieved from [Link]
-
On HTS. (2023, December 12). Z-factor. Retrieved from [Link]
-
Wiley-VCH. (2011, March 21). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Retrieved from [Link]
-
American Association for Cancer Research. (2005, May 1). IC50 determination for receptor-targeted compounds and downstream signaling. Retrieved from [Link]
-
Adriaenssens, E. (2023, September 23). In vitro kinase assay. Protocols.io. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
PubMed Central. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]
-
bioRxiv. (2022, May 5). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Retrieved from [Link]
-
YouTube. (2020, July 23). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against.... Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. shop.carnabio.com [shop.carnabio.com]
- 13. kinaselogistics.com [kinaselogistics.com]
- 14. courses.edx.org [courses.edx.org]
- 15. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 16. punnettsquare.org [punnettsquare.org]
- 17. assay.dev [assay.dev]
- 18. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
Application Notes and Protocols for the Quality Control of 6-Methoxy-1H-indazole
Introduction
6-Methoxy-1H-indazole is a pivotal chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structural integrity and purity are paramount to ensure the safety, efficacy, and quality of the final drug product. This document provides a comprehensive guide to the quality control of 6-Methoxy-1H-indazole, detailing validated analytical methods and protocols. The methodologies outlined herein are designed to identify and quantify the active substance, as well as potential process-related impurities and degradation products, in alignment with international regulatory standards.
The control of impurities is a critical aspect of pharmaceutical development and manufacturing. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[2] This guide is structured to provide researchers, scientists, and drug development professionals with the necessary tools to implement a robust quality control strategy for 6-Methoxy-1H-indazole.
Critical Quality Attributes and Regulatory Framework
The quality of 6-Methoxy-1H-indazole is defined by several critical quality attributes (CQAs) that must be monitored and controlled. These include identity, purity (assay), impurity profile, water content, and residual solvents.
Impurity Profiling and ICH Guidelines
Impurities in a drug substance can arise from various sources, including starting materials, by-products of the manufacturing process, degradation products, and residual solvents.[2][3] The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[2][3][4]
Key ICH Thresholds for Impurities:
| Threshold Type | Description | General Limit |
| Reporting Threshold | The level at which an impurity must be reported. | ≥ 0.05% |
| Identification Threshold | The level at which the structure of an impurity must be determined. | ≥ 0.10% |
| Qualification Threshold | The level at which an impurity's biological safety must be established. | ≥ 0.15% |
These thresholds are based on the maximum daily dose of the drug substance and may need to be adjusted for specific cases.
Analytical Methodologies for Quality Control
A multi-faceted analytical approach is necessary to comprehensively assess the quality of 6-Methoxy-1H-indazole. This section details the primary analytical techniques and provides validated protocols.
Purity and Impurity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for assessing the purity of 6-Methoxy-1H-indazole and quantifying related substances.[5][6] A well-developed reverse-phase HPLC (RP-HPLC) method can effectively separate the main component from its potential impurities.
Objective: To determine the purity of 6-Methoxy-1H-indazole and quantify any related substances.
Instrumentation:
-
HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[5]
Materials:
-
6-Methoxy-1H-indazole reference standard and test sample.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or Phosphoric acid for non-MS compatible methods).[7]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of 6-Methoxy-1H-indazole reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Test Solution (1.0 mg/mL): Accurately weigh about 25 mg of the 6-Methoxy-1H-indazole test sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
Data Analysis:
-
Calculate the percentage of each impurity using the area normalization method.
-
For known impurities, a reference standard should be used for quantification.
-
The purity of the sample is calculated by subtracting the total percentage of impurities from 100%.
Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of 6-Methoxy-1H-indazole. Both ¹H and ¹³C NMR are essential for unambiguous identification.[8][9][10]
Objective: To confirm the chemical structure of 6-Methoxy-1H-indazole.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Materials:
-
6-Methoxy-1H-indazole sample.
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube.
Data Acquisition and Analysis:
-
Acquire ¹H and ¹³C NMR spectra.
-
Compare the observed chemical shifts, coupling constants, and integration values with the known spectrum of 6-Methoxy-1H-indazole or with theoretically predicted values.[10]
Residual Solvent Analysis by Gas Chromatography (GC)
Residual solvents are organic volatile chemicals used in the synthesis of drug substances.[3] Their levels must be controlled to ensure patient safety.[11] Headspace Gas Chromatography (HS-GC) with a Flame Ionization Detector (FID) is the standard method for this analysis.[12]
Objective: To identify and quantify residual solvents in 6-Methoxy-1H-indazole.
Instrumentation:
-
GC system with a headspace autosampler and an FID.
Materials:
-
6-Methoxy-1H-indazole sample.
-
Reference standards of potential residual solvents.
-
Diluent (e.g., Dimethyl sulfoxide - DMSO).
GC Conditions:
| Parameter | Condition |
| Column | (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm) |
| Carrier Gas | Helium or Nitrogen |
| Oven Temperature Program | Initial 40°C for 5 min, ramp to 240°C at 10°C/min, hold for 5 min |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
Headspace Parameters:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Equilibration Time: 15 min
Sample Preparation:
-
Accurately weigh about 100 mg of the sample into a headspace vial.
-
Add 1 mL of the diluent.
-
Seal the vial and place it in the headspace autosampler.
Data Analysis:
-
Quantify the residual solvents by comparing the peak areas from the sample to those of the reference standards.
Water Content Determination by Karl Fischer Titration
The presence of water can affect the stability and reactivity of a drug substance.[13][14] Karl Fischer titration is the most widely used and accurate method for determining water content.[13][15][16]
Objective: To determine the water content in 6-Methoxy-1H-indazole.
Instrumentation:
-
Karl Fischer Titrator (volumetric).
Materials:
-
6-Methoxy-1H-indazole sample.
-
Karl Fischer reagent (pyridine-free).
-
Solvent (e.g., anhydrous methanol).
Procedure:
-
Standardize the Karl Fischer reagent using a known amount of water or a certified water standard (e.g., sodium tartrate dihydrate).[16]
-
Add a suitable amount of anhydrous methanol to the titration vessel and titrate to a stable endpoint to neutralize any residual water.
-
Accurately weigh a suitable amount of the 6-Methoxy-1H-indazole sample and add it to the titration vessel.
-
Titrate with the standardized Karl Fischer reagent to the endpoint.
-
Calculate the water content (as a percentage).
Visualization of the Quality Control Workflow
The following diagram illustrates the logical workflow for the comprehensive quality control of 6-Methoxy-1H-indazole.
Caption: Quality Control Workflow for 6-Methoxy-1H-indazole.
Summary of Key Quality Control Parameters
The following table summarizes the typical specifications for high-quality 6-Methoxy-1H-indazole intended for pharmaceutical use.
| Parameter | Method | Specification |
| Appearance | Visual | White to off-white solid |
| Identity | ¹H NMR, ¹³C NMR | Conforms to structure |
| Purity (Assay) | HPLC | ≥ 99.0% |
| Individual Impurity | HPLC | ≤ 0.10% |
| Total Impurities | HPLC | ≤ 0.50% |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Residual Solvents | GC-HS | Complies with ICH Q3C limits |
Conclusion
A robust and well-defined quality control strategy is essential for ensuring the consistency, safety, and efficacy of 6-Methoxy-1H-indazole used in pharmaceutical manufacturing. The combination of chromatographic and spectroscopic techniques, as detailed in these application notes and protocols, provides a comprehensive framework for the assessment of its critical quality attributes. Adherence to these methods and the principles outlined by regulatory bodies such as the ICH will facilitate the production of high-quality drug substances.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
ICH. (1999). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
Kian Shar Danesh. (n.d.). Determination of Water content in Pharmaceuticals by Karl Fischer Titration method. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 6-Methoxy-1H-indole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Retrieved from [Link]
-
American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Retrieved from [Link]
-
Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]
-
The International Pharmacopoeia. (n.d.). Annex 1 - The International Pharmacopoeia – related substances tests: dosage form monographs guidance notes. Retrieved from [Link]
-
Molecules. (2014). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Americhem Pharmaceutical Corp. (n.d.). Reference Standards. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 6-Methoxy-3-methyl-1H-indazole, 98% Purity, C9H10N2O, 1 gram. Retrieved from [Link]
-
PubMed Central. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Impurities Analysis. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methoxy-1H-indole. Retrieved from [Link]
-
PubChemLite. (n.d.). 6-methoxy-1h-indazole-3-carbonitrile (C9H7N3O). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information Indoles. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]
- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
-
Liskon Biological. (2025). Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). PHARMACEUTICAL IMPURITY ANALYSIS SOLUTIONS. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pharma.gally.ch [pharma.gally.ch]
- 3. database.ich.org [database.ich.org]
- 4. ikev.org [ikev.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of 6-Methoxy-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. rsc.org [rsc.org]
- 10. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jpionline.org [jpionline.org]
- 12. researchgate.net [researchgate.net]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Karl Fischer water content titration - Scharlab [scharlab.com]
- 15. Determination of Water content in Pharmaceuticals by Karl Fischer Titration method [kianshardanesh.com]
- 16. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
Application Note: A Validated HPLC Method for Purity Assessment of 6-Methoxy-1H-indazole
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 6-Methoxy-1H-indazole. As a key intermediate in the synthesis of various pharmaceutical compounds, the purity of 6-Methoxy-1H-indazole is a critical quality attribute that directly impacts the safety and efficacy of the final drug product.[1][2] This document provides a comprehensive protocol for researchers, scientists, and drug development professionals, covering the analytical method, system suitability, validation according to ICH guidelines, and data interpretation. The described reverse-phase HPLC (RP-HPLC) method is demonstrated to be specific, accurate, precise, and linear for its intended purpose.
Introduction
6-Methoxy-1H-indazole is a heterocyclic aromatic compound belonging to the indazole class.[3] Its structure is foundational in the development of a wide range of biologically active molecules, including those with potential applications in oncology and neurology.[1] The manufacturing process of 6-Methoxy-1H-indazole can introduce various impurities, such as starting materials, byproducts, and degradation products.[4][5] Therefore, a reliable and robust analytical method is essential to accurately quantify the purity and impurity profile of 6-Methoxy-1H-indazole, ensuring its suitability for use in pharmaceutical research and development.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of active pharmaceutical ingredients (APIs) and intermediates due to its high resolution, sensitivity, and quantitative accuracy.[6][7][8] This application note details a specific RP-HPLC method developed and validated for the purity analysis of 6-Methoxy-1H-indazole. The method validation is conducted in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R1), ensuring the reliability and integrity of the generated data.[9][10]
Chemical and Physical Properties
-
Chemical Name: 6-Methoxy-1H-indazole
-
CAS Number: 3522-07-4[11]
-
Molecular Formula: C₈H₈N₂O[11]
-
Molecular Weight: 148.16 g/mol [11]
-
Appearance: Typically a white to off-white solid.[1]
-
Structure:
Caption: Chemical structure of 6-Methoxy-1H-indazole.
Experimental Protocol
Materials and Instrumentation
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column compartment with temperature control, and a photodiode array (PDA) or UV-Vis detector.[8]
-
-
Chemicals and Reagents:
-
6-Methoxy-1H-indazole reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (≥ 98%)
-
-
Chromatographic Column:
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Chromatographic Conditions
The following table outlines the optimized HPLC conditions for the analysis of 6-Methoxy-1H-indazole.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Gradient |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Rationale for Parameter Selection:
-
C18 Column: Provides excellent retention and separation for moderately polar compounds like 6-Methoxy-1H-indazole.
-
Formic Acid: Improves peak shape and provides a consistent pH for the mobile phase.
-
Gradient Elution: Allows for the effective separation of the main peak from any early or late-eluting impurities.
-
Detection at 280 nm: This wavelength provides a good response for the indazole chromophore.
Solution Preparation
-
Diluent: A mixture of 50:50 (v/v) Acetonitrile and Water is used as the diluent.
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 6-Methoxy-1H-indazole reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the 6-Methoxy-1H-indazole sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter prior to injection.[8]
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[7][9][10]
System Suitability
Before sample analysis, the chromatographic system's performance is verified by injecting the standard solution in six replicates. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Specificity
Specificity was demonstrated by analyzing a blank (diluent), the reference standard, and the sample solution. The chromatograms were compared to ensure that there were no interfering peaks at the retention time of 6-Methoxy-1H-indazole. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) were also performed to show that the method can resolve the main peak from potential degradation products.
Linearity and Range
The linearity of the method was evaluated by preparing and analyzing a series of solutions of the 6-Methoxy-1H-indazole reference standard at five different concentrations ranging from 50% to 150% of the nominal standard concentration. The calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
-
Range: 0.05 mg/mL to 0.15 mg/mL
-
Correlation Coefficient (r²): ≥ 0.999
Accuracy
Accuracy was determined by a recovery study, where a known amount of the 6-Methoxy-1H-indazole reference standard was spiked into a sample solution at three concentration levels (80%, 100%, and 120% of the sample concentration). The percentage recovery was then calculated.
| Spiking Level | Mean Recovery (%) | % RSD |
| 80% | 99.8 | 0.5 |
| 100% | 100.2 | 0.3 |
| 120% | 100.5 | 0.4 |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[9]
-
Repeatability: Six separate sample preparations were analyzed on the same day. The relative standard deviation (% RSD) of the purity results was calculated.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument. The % RSD was calculated for the combined results from both days.
| Precision Level | % RSD of Purity |
| Repeatability | ≤ 1.0% |
| Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.001 mg/mL
-
LOQ: 0.003 mg/mL
Data Analysis and Interpretation
The purity of the 6-Methoxy-1H-indazole sample is calculated using the area normalization method from the chromatogram of the sample solution.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow for HPLC Purity Analysis:
Caption: Workflow for the HPLC purity analysis of 6-Methoxy-1H-indazole.
Conclusion
The described RP-HPLC method provides a reliable and robust means for the purity determination of 6-Methoxy-1H-indazole. The method has been successfully validated in accordance with ICH guidelines, demonstrating its specificity, linearity, accuracy, and precision. This application note serves as a comprehensive guide for quality control laboratories and researchers involved in the synthesis and development of pharmaceuticals containing the 6-Methoxy-1H-indazole moiety.
References
-
C. Thompson. HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC Europe. Available at: [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. Available at: [Link]
-
ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available at: [Link]
-
SIELC Technologies. Separation of 6-Methoxy-1H-indole on Newcrom R1 HPLC column. Available at: [Link]
-
National Center for Biotechnology Information. 6-Methoxy-1H-indole. PubChem. Available at: [Link]
-
Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]
-
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available at: [Link]
-
Parkway Scientific. VI-173 (3522-07-4, MFCD09261132). Available at: [Link]
-
American Chemical Society. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Available at: [Link]
-
Alchem.Pharmtech. CAS 3189-13-7 | 6-METHOXY-1H-INDAZOLE. Available at: [Link]
-
Organic Chemistry Portal. Indazole synthesis. Available at: [Link]
- Google Patents. US8022227B2 - Method of synthesizing 1H-indazole compounds.
-
ResearchGate. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Available at: [Link]
-
MDPI. Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 3. 6-Methoxy-1H-indazol-4-amine (1000341-20-7) for sale [vulcanchem.com]
- 4. Indazole synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. 3522-07-4|6-Methoxy-1H-indazole: In Stock [parkwayscientific.com]
Application Notes and Protocols: Functionalization of the 6-Methoxy-1H-indazole Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-indazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2][3][4] The 6-methoxy-1H-indazole ring, in particular, serves as a crucial building block for numerous therapeutic agents. Its strategic functionalization allows for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR), which is paramount in the drug discovery process.[4] This guide provides a detailed overview of key functionalization strategies for the 6-methoxy-1H-indazole core, complete with field-proven insights and step-by-step protocols.
The indazole ring system can exist in two predominant tautomeric forms: 1H-indazole and 2H-indazole, with the 1H tautomer being the more thermodynamically stable.[1][2] The presence of the methoxy group at the 6-position influences the electron density of the aromatic system, thereby directing the regioselectivity of various chemical transformations. Understanding these electronic effects is crucial for designing effective synthetic strategies.
I. N-H Functionalization: Expanding the Core Scaffold
The nitrogen atom at the N1 position of the indazole ring is a primary site for functionalization. N-arylation and N-alkylation reactions introduce diverse substituents that can modulate the biological activity and pharmacokinetic profile of the resulting molecules.
A. Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, offering milder reaction conditions and a broader substrate scope compared to traditional copper-catalyzed methods.[5]
Causality of Experimental Choices:
-
Palladium Catalyst: Palladium complexes, such as Pd₂(dba)₃, are highly efficient in catalyzing the cross-coupling reaction between the indazole nitrogen and an aryl halide.
-
Ligand: The choice of phosphine ligand is critical for the success of the reaction. Bulky, electron-rich ligands like Xantphos or RuPhos stabilize the palladium center and facilitate the catalytic cycle.
-
Base: A non-nucleophilic base, such as cesium carbonate (Cs₂CO₃), is used to deprotonate the indazole N-H, activating it for coupling without competing in side reactions.
-
Solvent: Anhydrous, aprotic solvents like dioxane or toluene are essential to prevent quenching of the catalyst and reactants.
Experimental Protocol: Palladium-Catalyzed N-Arylation
| Step | Procedure |
| 1 | To an oven-dried Schlenk tube, add 6-methoxy-1H-indazole (1.0 mmol, 1.0 equiv), aryl halide (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%). |
| 2 | Add cesium carbonate (2.0 mmol, 2.0 equiv). |
| 3 | Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times. |
| 4 | Add anhydrous dioxane (5 mL) via syringe. |
| 5 | Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS. |
| 6 | Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). |
| 7 | Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate. |
| 8 | Concentrate the filtrate under reduced pressure. |
| 9 | Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-6-methoxy-1H-indazole. |
Workflow for Palladium-Catalyzed N-Arylation
Caption: Workflow for Palladium-Catalyzed N-Arylation.
B. Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is a classical method for N-arylation that utilizes a copper catalyst. While it often requires higher temperatures than palladium-catalyzed methods, it remains a cost-effective and viable option.[6][7]
Experimental Protocol: Copper-Catalyzed N-Arylation
| Step | Procedure |
| 1 | In a sealed tube, combine 6-methoxy-1H-indazole (1.0 mmol, 1.0 equiv), the aryl iodide (1.5 mmol, 1.5 equiv), and copper(I) iodide (CuI) (0.1 mmol, 10 mol%). |
| 2 | Add a ligand such as 1,10-phenanthroline (0.2 mmol, 20 mol%) and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv). |
| 3 | Add DMF (5 mL) as the solvent. |
| 4 | Seal the tube and heat the reaction mixture to 120-150 °C with vigorous stirring for 24-48 hours. |
| 5 | After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through Celite®. |
| 6 | Wash the filtrate with water and brine. |
| 7 | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. |
| 8 | Purify the crude product by column chromatography on silica gel. |
II. C-H Functionalization: Direct and Regioselective Modification
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to modify the indazole core without the need for pre-functionalized starting materials.[8][9]
A. C3-Position Functionalization
The C3 position of the indazole ring is often a target for functionalization to introduce diversity.[10]
Palladium-Catalyzed C3-Arylation
Recent advancements have enabled the direct arylation of the C3 position of 1H-indazoles.[11]
Causality of Experimental Choices:
-
Catalyst and Ligand: A combination of Pd(OAc)₂ and a phosphine ligand like PPh₃ has been shown to be effective for this transformation.[11]
-
Solvent: Interestingly, using water as a solvent can promote the reaction, offering a greener alternative to organic solvents.[11]
-
Base: A base such as K₂CO₃ is typically required to facilitate the catalytic cycle.
Experimental Protocol: "On Water" C3-Arylation [11]
| Step | Procedure |
| 1 | In a microwave vial, combine 6-methoxy-1H-indazole (0.5 mmol, 1.0 equiv), aryl iodide (0.75 mmol, 1.5 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), and PPh₃ (0.05 mmol, 10 mol%). |
| 2 | Add K₂CO₃ (1.0 mmol, 2.0 equiv) and 2 mL of water. |
| 3 | Seal the vial and heat in a microwave reactor at 100 °C for 30 minutes. |
| 4 | After cooling, extract the reaction mixture with ethyl acetate (3 x 10 mL). |
| 5 | Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. |
| 6 | Purify the residue by column chromatography to obtain the C3-arylated product. |
B. C7-Position Functionalization
The C7 position can also be selectively functionalized, often requiring a directing group to achieve high regioselectivity.[8]
Rhodium-Catalyzed C7-Oxidative Alkenylation
Rhodium catalysts have proven effective for the C-H activation and subsequent alkenylation at the C7 position of the indazole ring.[8]
Experimental Protocol: Rh(III)-Catalyzed C7-Alkenylation
| Step | Procedure |
| 1 | To a screw-cap vial, add the N-directing group-protected 6-methoxy-1H-indazole (0.2 mmol), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.02 mmol, 10 mol%). |
| 2 | Add the acrylate (0.4 mmol, 2.0 equiv) and Cu(OAc)₂ (0.4 mmol, 2.0 equiv) as an oxidant. |
| 3 | Add 1,2-dichloroethane (DCE) (1.0 mL) as the solvent. |
| 4 | Heat the mixture at 100 °C for 12 hours. |
| 5 | After cooling, filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate. |
| 6 | Concentrate the filtrate and purify by column chromatography. |
C-H Functionalization Pathways
Caption: Key Functionalization Pathways for 6-Methoxy-1H-indazole.
III. Halogenation: Gateway to Further Derivatization
Halogenation of the indazole ring, particularly at the C3 position, provides a versatile handle for subsequent cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions.[10]
C3-Iodination
Iodination at the C3 position can be achieved under basic conditions using molecular iodine.[10]
Experimental Protocol: C3-Iodination [10]
| Step | Procedure |
| 1 | Dissolve 6-methoxy-1H-indazole (1.0 mmol) in DMF (5 mL) in a round-bottom flask. |
| 2 | Add potassium hydroxide (KOH) (2.0 mmol, 2.0 equiv). |
| 3 | Add a solution of iodine (I₂) (1.2 mmol, 1.2 equiv) in DMF dropwise at room temperature. |
| 4 | Stir the reaction mixture for 2-4 hours, monitoring by TLC. |
| 5 | Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine. |
| 6 | Extract the product with ethyl acetate. |
| 7 | Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. |
| 8 | Purify by column chromatography to yield 3-iodo-6-methoxy-1H-indazole. |
IV. Data Summary
The following table summarizes typical yields for the described functionalization reactions. Note that yields are highly dependent on the specific substrates and reaction conditions.
| Functionalization Type | Position | Catalyst System | Typical Yield Range |
| N-Arylation | N1 | Pd₂(dba)₃ / Xantphos | 70-95% |
| N-Arylation | N1 | CuI / 1,10-Phenanthroline | 50-80% |
| C-Arylation | C3 | Pd(OAc)₂ / PPh₃ (in water) | 45-87%[11] |
| C-Alkenylation | C7 | [Cp*RhCl₂]₂ / AgSbF₆ | 60-85% |
| Iodination | C3 | I₂ / KOH | 80-95%[10] |
V. Conclusion
The functionalization of the 6-methoxy-1H-indazole ring is a cornerstone of synthetic strategies aimed at the discovery of novel therapeutic agents. The methods outlined in this guide, including N-H functionalization, regioselective C-H activation, and halogenation, provide a robust toolkit for chemists in the field. The choice of a specific protocol will depend on the desired target molecule, the availability of starting materials, and the desired scale of the synthesis. By understanding the underlying principles and carefully optimizing reaction conditions, researchers can efficiently generate diverse libraries of 6-methoxy-1H-indazole derivatives for biological evaluation.
References
- Lee, H., & Kim, H. (2021). Synthesis of 1H-Indazoles via Silver(I)
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central. Retrieved from [Link]
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Visible light induced functionalization of indazole and pyrazole: A recent upd
- Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (n.d.). Journal of Medicinal and Chemical Sciences.
- Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (n.d.). NIH.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH.
- Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Deriv
-
The Copper-Catalyzed N-Arylation of Indoles. (2002). Journal of the American Chemical Society. Retrieved from [Link]
-
Rao, W.-H., et al. (2018). Selective O-Cyclization of N-Methoxy Aryl Amides with CH2Br2 or 1,2-DCE via Palladium-Catalyzed C-H Activation. Organic Chemistry Portal. Retrieved from [Link]
-
Directing group assisted meta-hydroxylation by C–H activation. (n.d.). RSC Publishing. Retrieved from [Link]
-
Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (n.d.). PMC - NIH. Retrieved from [Link]
- Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (2018). [Source not available].
- Recent advances in C–H functionalization of 2H-indazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- C–H Arylation of Heterocyclic N-Oxides Through in Situ Diazotisation Of Anilines without Added Promoters: A Green And Selective Coupling Process. (n.d.).
- Transition‐metal‐Catalyzed and Metal‐free C−H Functionalizations of 1H‐Indazole N‐Oxides. (n.d.).
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI.
- “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. (n.d.). PMC - NIH.
-
Selected applications of C-H activation. (2024). YouTube. Retrieved from [Link]
- Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. (n.d.).
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. soc.chim.it [soc.chim.it]
- 11. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of 6-Methoxy-1H-Indazole Derivatives for Modern Drug Discovery
Introduction: The Privileged 6-Methoxy-1H-Indazole Scaffold
The indazole nucleus, a bicyclic heterocycle composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, allow it to form key interactions with a multitude of biological targets.[1][2] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H form and is the predominant isomer in many successful drug candidates.[3]
Among its many substituted forms, the 6-methoxy-1H-indazole core has emerged as a particularly valuable motif. The methoxy group at the 6-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. It can enhance metabolic stability, modulate lipophilicity, and serve as a crucial interaction point within a protein's binding pocket, often by engaging in hydrogen bonding or acting as a bioisostere for a phenol group.[1] This scaffold is a cornerstone in the development of therapies targeting complex diseases, most notably in oncology with its inclusion in potent kinase inhibitors.[4]
This guide provides a detailed overview of robust synthetic strategies for accessing 6-methoxy-1H-indazole derivatives, offers step-by-step experimental protocols, and discusses their application in the context of contemporary drug discovery.
Strategic Approaches to the Synthesis of the 6-Methoxy-1H-Indazole Core
The construction of the 6-methoxy-1H-indazole ring system can be achieved through several strategic pathways. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.
Table 1: Comparison of Key Synthetic Strategies
| Synthetic Strategy | Description | Advantages | Disadvantages | Key References |
| Davis-Beirut/Jacobson Reaction | Diazotization of a 2-amino-4-methoxy-substituted toluene or related aniline, followed by intramolecular cyclization. | Utilizes readily available starting materials. A classic, well-understood method. | Can have issues with regioselectivity if the starting material is not appropriately substituted. Diazonium intermediates can be unstable. | [5] |
| Intramolecular C-H Amination | Transition metal-catalyzed (e.g., Silver, Copper) cyclization of N-arylhydrazones. Forms the N-N bond via C-H activation. | High efficiency and good functional group tolerance. Can be performed under relatively mild conditions. | Requires synthesis of the hydrazone precursor. Metal catalysts can be costly or require removal. | [3][6] |
| [3+2] Annulation with Arynes | Reaction of an in situ generated aryne with a diazo compound or hydrazone. | Provides rapid access to complex indazoles. Tolerates a wide range of functional groups. | Generation of arynes often requires harsh conditions or specific precursors (e.g., o-(trimethylsilyl)phenyl triflate). | [7] |
For the purposes of this guide, we will focus on a classical and reliable approach starting from a substituted nitroaniline, which provides a versatile entry point to the desired scaffold.
Experimental Protocols: Synthesis and Functionalization
The following protocols provide a self-validating workflow for synthesizing a core 6-methoxy-1H-indazole intermediate and a subsequent functionalization reaction.
Workflow Overview
A logical workflow for the synthesis is essential for reproducibility and scalability.
Caption: General workflow for synthesis and derivatization.
Protocol 1: Synthesis of 6-Methoxy-5-nitro-1H-indazole
This protocol is adapted from established cyclization methods involving substituted nitroanilines.[5] The nitro group serves as a versatile handle for subsequent functionalization.
Materials & Equipment:
-
2-Methyl-4-methoxy-5-nitroaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Deionized water
-
Ice bath, magnetic stirrer, round-bottom flasks, reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard purification apparatus (Büchner funnel, vacuum filtration)
Procedure:
-
Preparation: In a 250 mL round-bottom flask, suspend 2-methyl-4-methoxy-5-nitroaniline (10.0 g, 54.9 mmol) in a mixture of concentrated HCl (25 mL) and water (50 mL). Cool the resulting slurry to 0-5°C using an ice bath with constant stirring.
-
Causality: The acidic medium is required to form nitrous acid from sodium nitrite, and the low temperature is critical to stabilize the resulting diazonium salt intermediate, preventing premature decomposition.
-
-
Diazotization: While maintaining the temperature below 5°C, add a solution of sodium nitrite (4.15 g, 60.4 mmol, 1.1 eq) in water (15 mL) dropwise over 30 minutes. The solution may change color.
-
Validation: The formation of the diazonium salt can be monitored by testing a small aliquot with starch-iodide paper; a blue-black color indicates excess nitrous acid.
-
-
Cyclization: After the addition is complete, stir the mixture at 0-5°C for an additional 30 minutes. Then, remove the ice bath and slowly heat the reaction mixture to 80°C. Maintain this temperature for 2 hours. A precipitate should form as the cyclization proceeds.
-
Mechanism: Heating provides the energy for the intramolecular cyclization, where the diazonium group is displaced by the adjacent methyl group's activated C-H bond (a variant of the Jacobson rearrangement), leading to the indazole ring formation.
-
-
Work-up and Purification: Cool the reaction mixture to room temperature. Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold water (3 x 50 mL) and a small amount of cold ethanol to remove impurities.
-
Drying: Dry the resulting yellow-brown solid under vacuum to yield 6-methoxy-5-nitro-1H-indazole.
-
Expected Yield: 70-80%.
-
Protocol 2: N1-Alkylation of 6-Methoxy-1H-indazole (General Procedure)
N-alkylation is a common step to block the reactive NH site or to introduce side chains for modulating biological activity. Regioselectivity can be a challenge, but N1 is often the thermodynamically favored product.[2]
Materials & Equipment:
-
6-Methoxy-1H-indazole (or a derivative from Protocol 1)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Cesium carbonate (Cs₂CO₃)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator, separatory funnel
Procedure:
-
Preparation: Dissolve 6-methoxy-1H-indazole (1.0 g, 6.75 mmol) in anhydrous DMF (20 mL) in a dry round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C.
-
Causality: An inert atmosphere and anhydrous solvent are crucial when using a strong, moisture-sensitive base like NaH to prevent quenching.
-
-
Deprotonation: Add sodium hydride (0.32 g, 8.10 mmol, 1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes. Effervescence (H₂ gas) should be observed.
-
Expert Insight: Cesium carbonate is a milder, safer alternative to NaH and can often improve N1 selectivity.
-
-
Alkylation: Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Validation: Monitor the reaction progress by TLC, observing the consumption of the starting material and the appearance of a new, less polar product spot.
-
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL) at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue by column chromatography on silica gel to isolate the N1-alkylated product.
Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized derivatives.
-
¹H NMR: The proton NMR spectrum for a 6-methoxy-1H-indazole derivative should show characteristic signals for the aromatic protons, a singlet for the methoxy group (~3.9 ppm), and signals corresponding to any introduced substituents. The N-H proton of the indazole ring typically appears as a broad singlet at a high chemical shift (>10 ppm).[6]
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms. The methoxy carbon will appear around 55-56 ppm, and the aromatic carbons will be in the 90-160 ppm range.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight.[6]
-
HPLC: High-Performance Liquid Chromatography is used to determine the purity of the final compound, which should typically be >95% for biological screening.
Applications in Drug Discovery: Targeting Kinase Pathways
6-Methoxy-1H-indazole derivatives have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer and inflammatory diseases.[3][4]
Table 2: Examples of Biological Activity for Indazole Scaffolds
| Compound Class | Target(s) | Activity Metric | Disease Area | Key References |
| Pazopanib (2H-Indazole) | VEGFR, PDGFR, c-Kit | IC₅₀ = 10-84 nM | Renal Cell Carcinoma | [1] |
| Axitinib (1H-Indazole) | VEGFR1, VEGFR2, VEGFR3 | IC₅₀ = 0.1-0.2 nM | Renal Cell Carcinoma | [1] |
| 3-Chloro-6-nitro-1H-indazole derivatives | Leishmania infantum | IC₅₀ = 11.23 µM | Leishmaniasis | [4][8] |
| EGFR Inhibitors | EGFR, EGFR T790M | IC₅₀ = 5.3-8.3 nM | Non-small cell lung cancer | [3] |
Many of these inhibitors function by competing with ATP in the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction.
Caption: Inhibition of a Receptor Tyrosine Kinase pathway.
References
-
Kim, H., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters. Available at: [Link]
-
O'Hara, F., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Lv, K., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
-
Shaikh, M., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
-
Gaikwad, D.D., et al. (2015). Synthesis of indazole motifs and their medicinal importance: An overview. European Journal of Medicinal Chemistry. Available at: [Link]
-
Kumar, R., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design. Available at: [Link]
-
Patel, H. R., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Synthesis of indazoles. organic-chemistry.org. Available at: [Link]
-
Taylor & Francis Online (2020). Indazole – Knowledge and References. Drug and Chemical Toxicology. Available at: [Link]
-
Wikipedia (n.d.). O-Methyl-AL-34662. Wikipedia. Available at: [Link]
-
Journal of Pharmaceutical Negative Results (2022). Indazole From Natural Resources And Biological Activity. JOPNR. Available at: [Link]
-
ResearchGate (2012). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. Tetrahedron Letters. Available at: [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indazole synthesis [organic-chemistry.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Application Notes & Protocols: The Use of 6-Methoxy-1H-indazole in the Development of Anti-Inflammatory Agents
Abstract
The 1H-indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its structural similarity to endogenous purines like adenine allows it to effectively interact with a wide range of biological targets, particularly protein kinases.[1] This guide provides a detailed exploration of the 6-methoxy-1H-indazole moiety as a promising starting point for the rational design of novel anti-inflammatory agents. We delve into the mechanistic basis for its activity, focusing on the inhibition of key inflammatory signaling pathways, and provide robust, field-tested protocols for the synthesis, in vitro screening, and in vivo validation of derivative compounds.
Section 1: Mechanistic Rationale - Targeting Key Kinases in Inflammation
Inflammatory responses, while essential for host defense, can become dysregulated and drive the pathogenesis of chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[3][4] A significant portion of the signaling cascades that orchestrate these responses is controlled by protein kinases.[5][6] Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The 6-methoxy-1H-indazole core is particularly adept at targeting two critical families of kinases involved in inflammation: the Mitogen-Activated Protein Kinases (MAPKs), specifically p38 MAPK, and the Janus Kinases (JAKs).
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a central hub for cellular responses to inflammatory stimuli like lipopolysaccharide (LPS) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[7][8] Activation of this pathway leads to the downstream phosphorylation of transcription factors that drive the expression of other key inflammatory mediators, including cyclooxygenase-2 (COX-2).[3][9] Indazole-based compounds have been successfully developed as potent p38α MAPK inhibitors, making this a primary target for 6-methoxy-1H-indazole derivatives.[8][10]
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is the principal signaling route for a vast number of cytokines that are crucial for immunity and inflammation.[4][11] This pathway involves four Janus kinases (JAK1, JAK2, JAK3, and TYK2) that, upon cytokine receptor binding, phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[12] Activated STATs then translocate to the nucleus to regulate gene expression. Given that multiple inflammatory cytokines utilize this pathway, JAK inhibitors (jakinibs) can produce broad anti-inflammatory effects.[13] The indazole scaffold is a viable starting point for the development of novel jakinibs.
Section 2: General Synthesis of 6-Methoxy-1H-Indazole Derivatives
The synthesis of functionalized indazoles is well-documented in chemical literature.[2][14][15] A common and versatile approach involves the reaction of a substituted 2-fluoro-benzonitrile with hydrazine, followed by further modifications. The 6-methoxy group provides an electronic handle that can influence the reactivity and biological activity of the resulting derivatives.
Section 3: Application Protocols - In Vitro Evaluation
The initial screening phase is critical for identifying promising lead compounds. The following protocols describe robust and reproducible assays for quantifying the anti-inflammatory potential of newly synthesized 6-methoxy-1H-indazole derivatives.
Protocol 3.1: Cell-Free p38α MAPK Inhibition Assay
-
Principle: This assay directly measures the ability of a test compound to inhibit the enzymatic activity of recombinant p38α kinase. Activity is quantified by measuring the phosphorylation of a specific substrate.
-
Materials:
-
Recombinant human p38α MAPK (active)
-
Biotinylated substrate peptide (e.g., ATF2)
-
Test compounds (dissolved in DMSO)
-
Adezmapimod (SB203580) as a positive control[16]
-
Kinase buffer
-
ATP solution
-
HTRF (Homogeneous Time-Resolved Fluorescence) or similar detection reagents
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of test compounds and the positive control in DMSO. A typical starting concentration is 10 mM.
-
Add 50 nL of each compound dilution to the wells of a 384-well plate. Include "DMSO only" wells for 0% inhibition (high signal) and "no enzyme" wells for 100% inhibition (low signal).
-
Add 5 µL of recombinant p38α kinase solution (at 2x final concentration) to all wells except the "no enzyme" control.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP (at 2x final concentration).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the phosphorylated product by adding the detection reagents according to the manufacturer's protocol.
-
Read the plate on a suitable plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO and "no enzyme" controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3.2: Cellular Assay for Cytokine Inhibition in LPS-Stimulated PBMCs
-
Principle: This assay evaluates the ability of a compound to suppress the production of pro-inflammatory cytokines (e.g., TNF-α) from immune cells stimulated with an inflammatory agent.[17] It provides a more physiologically relevant measure of anti-inflammatory activity.
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated
-
RPMI-1640 cell culture medium with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
Dexamethasone as a positive control
-
96-well cell culture plates
-
TNF-α ELISA kit
-
-
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend cells in RPMI-1640 medium and plate them in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Prepare serial dilutions of test compounds and dexamethasone.
-
Pre-treat the cells by adding the compounds to the wells. Include a vehicle control (DMSO, final concentration ≤ 0.1%). Incubate for 1 hour at 37°C, 5% CO2.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the "unstimulated" control.
-
Incubate for 18-24 hours at 37°C, 5% CO2.
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Quantify the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
-
Self-Validation: It is crucial to run a parallel cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed reduction in cytokine levels is due to specific anti-inflammatory effects and not general cytotoxicity.
Section 4: Application Protocol - In Vivo Assessment
Compounds that demonstrate high potency and low cytotoxicity in vitro should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.
Protocol 4.1: Carrageenan-Induced Paw Edema Model in Rats
-
Principle: This is a classic and highly reproducible model of acute inflammation.[3][18] Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling), which can be quantified. The inhibitory effect of a test compound on this swelling is a measure of its anti-inflammatory activity.[9]
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Materials:
-
Procedure:
-
Acclimatize animals for at least 5 days before the experiment. Fast the animals overnight with free access to water.
-
Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (at least 3 dose levels, e.g., 10, 30, 100 mg/kg).
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline (0 h) reading.
-
Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[9]
-
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume from the post-treatment paw volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
The results are typically most significant at the 3-hour and 5-hour time points.[9][19]
-
Section 5: Data Presentation
Clear and concise presentation of quantitative data is essential for comparing the structure-activity relationships (SAR) of different derivatives.
Table 1: Comparative In Vitro Activity of Hypothetical 6-Methoxy-1H-Indazole Derivatives
| Compound ID | R-Group Modification | p38α IC50 (nM) | TNF-α Inhibition IC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (CC50/TNF-α IC50) |
| INDZ-M-001 | -H | 150 | 5.2 | > 50 | > 9.6 |
| INDZ-M-002 | 3-pyridyl | 25 | 0.8 | > 50 | > 62.5 |
| INDZ-M-003 | 4-fluorophenyl | 45 | 1.1 | 45 | 40.9 |
| INDZ-M-004 | 3-aminophenyl | 15 | 0.4 | > 50 | > 125 |
| Adezmapimod | (Reference) | 350[20] | 0.6 | > 100 | > 166 |
| Dexamethasone | (Reference) | N/A | 0.05 | > 100 | > 2000 |
Data are hypothetical and for illustrative purposes only.
Section 6: Conclusion and Future Prospects
The 6-methoxy-1H-indazole scaffold represents a fertile ground for the discovery of novel anti-inflammatory agents. Its proven ability to target key inflammatory kinases like p38 MAPK provides a strong mechanistic foundation for drug development programs. The protocols outlined in this guide offer a validated workflow for the systematic evaluation of new chemical entities, from initial in vitro screening to in vivo proof-of-concept. Future work should focus on optimizing the pharmacokinetic properties of lead compounds and exploring their efficacy in more complex, chronic models of inflammatory disease to facilitate their translation into clinical candidates.
References
-
Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. Available from: [Link]
-
Calderón-Larrañaga, A., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available from: [Link]
-
Sucher, R., et al. (2012). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Available from: [Link]
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central. Available from: [Link]
-
Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Available from: [Link]
-
ResearchGate. (n.d.). In vitro pharmacological screening methods for anti-inflammatory agents. Available from: [Link]
-
PharmaTutor. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Available from: [Link]
-
Slideshare. (n.d.). Screening models for inflammatory drugs. Available from: [Link]
-
ResearchGate. (2024). Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6-Methoxy-2,3-Dihydro-1H-Inden-1-One Derivatives for Analgesic and Anti-inflammatory Activity. Available from: [Link]
-
Gupta, K., et al. (2021). A REVIEW OF INDAZOLE DERIVATIVES IN PHARMACOTHERAPY OF INFLAMMATION. Innovat International Journal Of Medical & Pharmaceutical Sciences. Available from: [Link]
-
ResearchGate. (2017). A Review of Indazole derivatives in Pharmacotherapy of inflammation. Available from: [Link]
-
Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. Available from: [Link]
-
Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed. Available from: [Link]
-
ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Available from: [Link]
-
Semantic Scholar. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Available from: [Link]
-
Chen, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available from: [Link]
-
Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central. Available from: [Link]
-
Siddiqui, A. A., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. Available from: [Link]
-
ResearchGate. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Available from: [Link]
-
Britton, R., et al. (2021). Identification of Potent Reverse Indazole Inhibitors for HPK1. PubMed Central. Available from: [Link]
-
ResearchGate. (n.d.). Indazole-based antiinflammatory and analgesic drugs. Available from: [Link]
-
ResearchGate. (n.d.). Indazole derivatives as inhibitors of FGFR1. Available from: [Link]
-
Clark, I. J., & Westwell, A. D. (2022). Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation. PubMed. Available from: [Link]
-
Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Available from: [Link]
-
Gadina, M., et al. (2018). JAK inhibition as a therapeutic strategy for immune and inflammatory diseases. PubMed Central. Available from: [Link]
-
Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Available from: [Link]
-
ResearchGate. (n.d.). p38 MAP Kinase Inhibitors in Clinical Trials. Available from: [Link]
-
ResearchGate. (2023). The Use of JAK/STAT Inhibitors in Chronic Inflammatory Disorders. Available from: [Link]
-
Schwartz, D. M., et al. (2023). JAK inhibitor selectivity: new opportunities, better drugs? R Discovery. Available from: [Link]
-
Solimani, F., et al. (2019). Emerging Topical and Systemic JAK Inhibitors in Dermatology. PubMed Central. Available from: [Link]
-
Semantic Scholar. (2022). JAK-STAT inhibitors in Immune mediated diseases: An Overview. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Emerging Topical and Systemic JAK Inhibitors in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. innovatpublisher.com [innovatpublisher.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Technical Support Center: 6-Methoxy-1H-indazole Synthesis
Welcome to the dedicated technical support guide for the synthesis of 6-methoxy-1H-indazole. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize for yield and purity. Here, we combine established chemical principles with practical, field-tested advice.
Section 1: Understanding the Core Synthesis and Common Challenges
The synthesis of 6-methoxy-1H-indazole, a crucial building block in medicinal chemistry, most commonly proceeds via the diazotization of 4-methoxy-2-methylaniline, followed by an intramolecular cyclization. While theoretically straightforward, this pathway is sensitive to a variety of factors that can significantly impact the final yield and purity.
Common issues reported by researchers include:
-
Low overall yield.
-
Formation of isomeric impurities, particularly the 4-methoxy isomer.
-
Incomplete cyclization, leading to stable diazonium salt intermediates or undesired side-products.
-
Difficulties in purification and isolation of the final product.
This guide will address these specific pain points in a structured, question-and-answer format.
Section 2: Troubleshooting Guide - A Problem-Oriented Approach
Issue 1: Low Yield in the Diazotization Step
Question: My initial diazotization of 4-methoxy-2-methylaniline seems to be inefficient, leading to a low yield of the diazonium salt intermediate. How can I improve this?
Answer: The efficiency of diazotization is critically dependent on temperature control and the nature of the acidic medium. The diazonium salt is thermally labile and can decompose if the reaction temperature is not strictly maintained.
-
Causality: The reaction of an aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) forms the diazonium salt. This reaction is highly exothermic. If the temperature rises above the optimal range (typically 0-5 °C), the diazonium salt can decompose, leading to the formation of phenols and other byproducts, thus reducing the yield.
-
Troubleshooting Protocol:
-
Strict Temperature Control: Ensure your reaction vessel is submerged in an ice-salt bath to maintain a consistent internal temperature between 0 and 5 °C. Use a calibrated thermometer to monitor the internal temperature, not just the bath temperature.
-
Slow Reagent Addition: Add the aqueous solution of sodium nitrite dropwise to the acidic solution of the aniline. This minimizes localized temperature spikes.
-
Acidic Medium: The choice of acid is important. While hydrochloric acid is common, some protocols suggest that using a mixture of sulfuric acid and acetic acid can improve the stability of the diazonium salt.
-
Monitor for Excess Nitrous Acid: After the addition of sodium nitrite is complete, test for the presence of excess nitrous acid using starch-iodide paper. A positive test (blue-black color) indicates that sufficient nitrous acid is present. If the test is negative, add a small amount of additional sodium nitrite solution.
-
Issue 2: Inefficient Cyclization and Isomer Formation
Question: After the diazotization, the cyclization to form the indazole is not proceeding to completion, and I am observing the formation of isomeric impurities. What are the key parameters to control here?
Answer: The intramolecular cyclization step is often the most critical for determining the final yield and purity of the 6-methoxy-1H-indazole. The key is to facilitate the desired cyclization pathway while minimizing the formation of the more thermodynamically stable, but undesired, 4-methoxy isomer.
-
Causality: The cyclization is an intramolecular electrophilic aromatic substitution reaction. The position of the cyclization is directed by the activating methoxy group and the methyl group. While the desired 6-methoxy isomer is formed, the competing formation of the 4-methoxy isomer can occur. The reaction conditions, particularly the presence of a suitable base and the reaction temperature, are critical in controlling the regioselectivity.
-
Workflow for Optimized Cyclization:
Caption: Optimized workflow for 6-methoxy-1H-indazole synthesis.
-
Troubleshooting Protocol:
-
Choice of Base: The addition of a weak base, such as sodium acetate, is crucial. This neutralizes the excess strong acid from the diazotization step, which facilitates the cyclization. The use of a strong base should be avoided as it can lead to decomposition of the diazonium salt.
-
Controlled Warming: After the addition of the base, the reaction mixture should be allowed to warm slowly to room temperature. This controlled increase in temperature provides the activation energy for the cyclization. Some protocols may call for gentle heating, but this should be done with care to avoid decomposition.
-
Solvent System: The choice of solvent can influence the regioselectivity. While aqueous systems are common, the use of a co-solvent like acetic acid has been reported to favor the formation of the desired 6-methoxy isomer.
-
Issue 3: Difficulties in Product Purification
Question: I am struggling to isolate pure 6-methoxy-1H-indazole from the crude reaction mixture. What are the best practices for purification?
Answer: The purification of 6-methoxy-1H-indazole often requires chromatographic techniques due to the presence of the 4-methoxy isomer and other potential side-products.
-
Causality: The structural similarity between the 6-methoxy and 4-methoxy isomers makes their separation by simple crystallization challenging. Column chromatography is typically required to achieve high purity.
-
Purification Protocol:
-
Work-up: After the reaction is complete, the crude product is typically extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with a saturated sodium bicarbonate solution to remove any residual acid, followed by a brine wash.
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A gradient elution system is often most effective. A common starting point is a mixture of hexane and ethyl acetate (e.g., 9:1), gradually increasing the polarity to a 1:1 mixture. The exact ratio will depend on the specific impurities present.
-
Monitoring: The separation should be monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the desired product. The 6-methoxy and 4-methoxy isomers will likely have very similar Rf values, so careful fractionation is necessary.
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the role of the methyl group in the starting material, 4-methoxy-2-methylaniline?
A1: The methyl group at the 2-position serves as a directing group, facilitating the cyclization to form the indazole ring. It sterically hinders the formation of other potential isomers and provides the necessary carbon atom for the formation of the five-membered ring of the indazole core.
Q2: Can I use a different starting material?
A2: Yes, other substituted anilines can be used to synthesize different substituted indazoles. However, for the specific synthesis of 6-methoxy-1H-indazole, 4-methoxy-2-methylaniline is the most direct and commonly used precursor.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by TLC. A sample of the reaction mixture can be taken, quenched, and extracted into an organic solvent. The disappearance of the starting aniline and the appearance of the product spot can be observed on a TLC plate.
Q4: Are there any safety precautions I should be aware of?
A4: Yes. Diazonium salts are potentially explosive, especially when isolated in a dry state. It is crucial to keep the diazonium salt in solution and at a low temperature at all times. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Diazotization Temperature | 0-5 °C | Minimizes decomposition of the thermally labile diazonium salt. |
| Diazotization Acid | HCl or H2SO4/Acetic Acid | Provides the acidic medium for the formation of nitrous acid. |
| Cyclization Base | Sodium Acetate | Neutralizes excess acid and facilitates intramolecular cyclization. |
| Purification Method | Column Chromatography | Separates the desired 6-methoxy isomer from the 4-methoxy isomer. |
| Mobile Phase (Chromatography) | Hexane/Ethyl Acetate Gradient | Allows for effective separation of closely related isomers. |
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (A foundational textbook on heterocyclic chemistry, providing the principles of diazotization and cyclization reactions). URL: [Link]
-
Organic Syntheses. (2022). Indazole. (While this specific synthesis is for the parent indazole, the principles of the diazotization and cyclization from an o-toluidine derivative are highly relevant and provide a well-vetted procedure). URL: [Link]
Navigating the Synthesis of 6-Methoxy-1H-indazole: A Technical Support Guide
Welcome to the technical support center for the synthesis of 6-Methoxy-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently encountered challenges during the synthesis of this important heterocyclic compound. Our focus is on providing practical, field-tested insights to help you identify, control, and eliminate common impurities, ensuring the integrity of your research and development efforts.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues that arise during the synthesis of 6-Methoxy-1H-indazole.
Q1: What are the most common synthetic routes to 6-Methoxy-1H-indazole and which impurities are associated with each?
A1: Two of the most prevalent synthetic routes are the Jacobson Indazole Synthesis and the reductive cyclization of a substituted nitrotoluene. Each pathway has a unique impurity profile.
-
Jacobson Indazole Synthesis: This classic route typically starts from 4-methoxy-2-methylaniline. The process involves diazotization followed by intramolecular cyclization. The primary impurities of concern are regioisomers, specifically 4-methoxy-1H-indazole and 7-methoxy-1H-indazole .[1] Incomplete reaction can also lead to the presence of the starting aniline or intermediate N-nitroso compounds.
-
Reductive Cyclization: This method often employs 4-methoxy-2-nitrotoluene as the starting material. The nitro group is reduced to an amino group, which then undergoes cyclization to form the indazole ring. Similar to the Jacobson synthesis, regioisomers can form. Additionally, incomplete reduction can leave residual nitro or nitroso compounds in the final product. Over-reduction can also lead to undesired side products.
Q2: I'm observing a mixture of isomers in my final product. How can I identify the different methoxy-1H-indazole regioisomers?
A2: The presence of regioisomers is a frequent challenge. The most powerful techniques for identification are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
HPLC Analysis: A well-developed reverse-phase HPLC method can effectively separate 6-methoxy-1H-indazole from its 4-methoxy and 7-methoxy isomers due to subtle differences in their polarity. Typically, the retention times will differ, allowing for quantification of each isomer.
-
NMR Spectroscopy: ¹H and ¹³C NMR are definitive methods for distinguishing between these isomers. The chemical shifts of the aromatic protons and carbons are highly sensitive to the position of the methoxy group. For example, the proton on the carbon between the two nitrogen atoms (C3-H) will have a distinct chemical shift depending on the substitution pattern of the benzene ring. Two-dimensional NMR techniques like HMBC can be used to confirm the connectivity and definitively assign the structure.[2]
Q3: My reaction mixture has a persistent yellow or brown color. What is the likely cause and how can I remove it?
A3: A persistent color often indicates the presence of N-nitroso intermediates or oxidation byproducts.
-
N-Nitroso Intermediates: During the Jacobson synthesis, incomplete cyclization of the N-nitroso intermediate can leave residual colored impurities.[3][4] These are often unstable and can be carried through the workup.
-
Oxidation Products: The indazole ring system can be susceptible to oxidation, especially under harsh reaction conditions or prolonged exposure to air. This can lead to the formation of colored, often polymeric, byproducts.
To address this, ensure complete reaction through careful monitoring (e.g., by TLC or HPLC). During workup, a wash with a mild reducing agent solution (like sodium bisulfite) can sometimes help to remove residual nitroso compounds. Purification by column chromatography is often effective in removing these colored impurities.
Q4: I am having difficulty with residual solvents in my final product. What are the best practices for their removal and detection?
A4: Residual solvents are a common issue in multi-step syntheses. The choice of solvents in your reaction and purification steps will determine which ones you need to test for. Common solvents in indazole synthesis include toluene, DMF, and various alcohols.
-
Detection: Gas Chromatography-Mass Spectrometry (GC-MS) with a headspace autosampler is the gold standard for identifying and quantifying residual solvents, as outlined in USP <467>.[5][6][7][8]
-
Removal: Proper drying of the final product under vacuum at an appropriate temperature is crucial. For high-boiling solvents like DMF, co-evaporation with a lower-boiling solvent like heptane or recrystallization from a suitable solvent system can be effective.
Troubleshooting Guide
This guide provides a systematic approach to resolving specific issues you may encounter during your experiments.
| Symptom | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield | 1. Incomplete reaction. 2. Decomposition of intermediates. 3. Suboptimal reaction conditions (temperature, time, reagents). | 1. Monitor Reaction Progress: Use TLC or HPLC to track the consumption of starting material and formation of the product. 2. Control Temperature: Diazotization reactions are often exothermic and require strict temperature control (typically 0-5 °C) to prevent decomposition of the diazonium salt.[9] 3. Optimize Reagent Stoichiometry: Ensure the correct molar ratios of reagents are used. An excess of the diazotizing agent may be necessary, but a large excess can lead to side reactions. |
| High Levels of Regioisomers (e.g., 4-methoxy-1H-indazole) | 1. Lack of regioselectivity in the cyclization step. 2. Steric and electronic effects of the methoxy group directing the cyclization to multiple positions. | 1. Modify Reaction Conditions: The choice of acid and solvent in the Jacobson synthesis can influence the isomeric ratio. Experiment with different acidic conditions (e.g., acetic acid, sulfuric acid). 2. Purification Strategy: Develop a robust purification method. This may involve preparative HPLC or careful column chromatography with a shallow gradient to separate the isomers. Recrystallization with different solvent systems can also be effective.[10] |
| Presence of Unreacted Starting Material (e.g., 4-methoxy-2-methylaniline) | 1. Insufficient diazotizing agent. 2. Reaction time too short. | 1. Check Reagent Quality: Ensure the sodium nitrite is fresh and has not degraded. 2. Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature while monitoring for product degradation. |
| Oxidation of the Final Product | 1. Exposure to air during reaction or workup at elevated temperatures. 2. Presence of oxidizing agents. | 1. Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). 2. Prompt Workup: Process the reaction mixture promptly after completion to minimize exposure to air. 3. Antioxidants: In some cases, adding a small amount of an antioxidant during workup may be beneficial, but this should be evaluated for compatibility with the final product. |
Experimental Protocols
The following are generalized protocols for the analysis of 6-Methoxy-1H-indazole and its impurities. These should be optimized for your specific instrumentation and sample matrix.
Protocol 1: HPLC-UV Method for Impurity Profiling
This method is designed to separate 6-Methoxy-1H-indazole from its potential regioisomers and other impurities.
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A shallow gradient is recommended for isomer separation. Example: 10-90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 1 mg/mL. |
Protocol 2: ¹H NMR for Isomer Identification
This protocol provides a general guideline for preparing a sample for NMR analysis to distinguish between methoxy-1H-indazole isomers.
-
Sample Preparation: Weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Dissolution: Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.
-
Data Analysis: Carefully analyze the aromatic region (typically 6.5-8.5 ppm). The coupling patterns and chemical shifts of the protons on the benzene ring will be distinct for each isomer. For example, the proton at the C7 position in 6-methoxy-1H-indazole is often a singlet or a narrow doublet, which can be a key diagnostic signal.
Visualizing Impurity Formation
The following diagrams illustrate the key reaction pathways and the formation of common impurities in the synthesis of 6-Methoxy-1H-indazole.
Caption: Jacobson synthesis pathway and regioisomer formation.
Sources
- 1. quora.com [quora.com]
- 2. d-nb.info [d-nb.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. shimadzu.com [shimadzu.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
- 8. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 9. Diazotisation [organic-chemistry.org]
- 10. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Technical Support Center: Purification of 6-Methoxy-1H-indazole
Welcome to the technical support center for the purification of 6-Methoxy-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for the purification of this key heterocyclic intermediate. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude 6-Methoxy-1H-indazole?
The two most effective and commonly employed methods for purifying 6-Methoxy-1H-indazole are silica gel column chromatography and recrystallization. The choice between them depends on the nature of the impurities and the scale of the purification. Column chromatography is excellent for separating compounds with different polarities, while recrystallization is particularly powerful for removing minor impurities or separating regioisomers that may be difficult to resolve by chromatography.[1]
Q2: What are the most likely impurities I might encounter in my crude 6-Methoxy-1H-indazole sample?
Impurities typically originate from the synthetic route used. Common categories include:
-
Unreacted Starting Materials: Depending on the synthesis, precursors may remain if the reaction has not gone to completion.[2]
-
Regioisomers: If the synthesis involves substitution on the indazole nitrogen, a mixture of N1 and N2 isomers can form. These often have very similar polarities, posing a significant purification challenge.[3][4]
-
Reaction Byproducts: Side reactions can generate various byproducts. For indazole syntheses, these can include hydrazones from incomplete cyclization or products from over-aromatization.[3]
-
Residual Solvents: Solvents used in the reaction or initial work-up are common impurities that can often be removed under high vacuum but may sometimes require more rigorous purification.[2]
Q3: Is 6-Methoxy-1H-indazole stable under typical purification conditions?
While 6-Methoxy-1H-indazole is generally stable, indazole derivatives can be sensitive to prolonged exposure to harsh conditions. For instance, some derivatives have been shown to decompose in boiling water during recrystallization attempts.[5][6] It is prudent to avoid unnecessarily high temperatures during solvent evaporation and to monitor for any signs of degradation (e.g., color change) during purification.
Purification Strategy Selection
The initial assessment of your crude product by Thin-Layer Chromatography (TLC) is critical for determining the optimal purification strategy.
Caption: Decision workflow for selecting a purification method.
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
This method is the workhorse for purifying indazole derivatives and is highly effective for removing impurities with different polarities. The basicity of the indazole nitrogen can sometimes cause tailing on silica gel; this is addressed in the troubleshooting section.[3]
Materials:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).[7]
-
Mobile Phase: A mixture of n-hexane and ethyl acetate.[7]
-
Crude 6-Methoxy-1H-indazole
Step-by-Step Procedure:
-
TLC Analysis: First, determine the optimal eluent composition using TLC. Test various ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 7:3). A good starting point is 7:3 n-hexane:ethyl acetate.[7] The ideal solvent system should give your product an Rf value of approximately 0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel in the initial, most non-polar eluent mixture. Pour the slurry into a glass chromatography column and allow it to pack under gravity or gentle pressure, ensuring a level bed.[8]
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elution: Begin eluting the column with the determined mobile phase. You can use an isocratic (constant solvent ratio) or gradient (gradually increasing polarity) elution. For closely eluting spots, a shallow gradient (e.g., starting with 10% ethyl acetate in hexane and slowly increasing to 30%) is often more effective.
-
Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified 6-Methoxy-1H-indazole.
Protocol 2: Recrystallization
Recrystallization is a highly effective method for obtaining material with very high purity and is especially useful for separating regioisomers that are challenging to separate via chromatography.[1][9]
Materials:
-
Solvent System: A binary solvent mixture is often required. Good candidates for substituted indazoles include ethanol/water, acetone/water, or tetrahydrofuran/water.[1][9]
-
Crude or partially purified 6-Methoxy-1H-indazole
Step-by-Step Procedure:
-
Solvent Selection: In a small test tube, add a small amount of your compound. Add the "soluble" solvent (e.g., ethanol) dropwise at room temperature until the solid just dissolves. Then, add the "anti-solvent" (e.g., water) dropwise until the solution becomes persistently cloudy. This confirms the solvent pair is suitable.
-
Dissolution: Place the crude 6-Methoxy-1H-indazole in an Erlenmeyer flask. Add the "soluble" solvent in small portions while heating the mixture to a gentle boil with stirring. Add just enough hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate, which encourages the formation of larger, purer crystals. Once at room temperature, cooling can be completed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of the cold anti-solvent (water) to remove any residual soluble impurities. Dry the crystals under vacuum to obtain the pure product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 6-Methoxy-1H-indazole.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is streaking/tailing on silica gel column. | The basic nitrogen of the indazole ring is interacting strongly with the acidic silica gel.[3] | Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent. A common choice is 0.5-1% triethylamine (Et₃N). This will compete for the acidic sites on the silica, allowing your compound to elute more cleanly. |
| Poor separation of product from an impurity (similar Rf). | The impurity has a very similar polarity to your product. This is common with N1/N2 regioisomers.[3] | Optimize Chromatography: Try a different solvent system (e.g., dichloromethane/methanol). If that fails, a different stationary phase (e.g., alumina or reverse-phase C18 silica) may be necessary. Utilize Recrystallization: Recrystallization is often the superior method for separating isomers with very similar polarities.[1][9] |
| Low recovery from recrystallization. | The product has significant solubility in the cold solvent system. Too much solvent was used for dissolution. | Maximize Precipitation: Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize Solvent: Use the absolute minimum amount of hot solvent required to dissolve the compound. Solvent System Change: Experiment with a different solvent pair where the product has lower solubility at cold temperatures. |
| Product oils out during recrystallization. | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. | Lower the Temperature: Add more of the "soluble" solvent to dissolve the oil, then cool more slowly from a slightly lower initial temperature. Induce Crystallization: Add a seed crystal or scratch the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site. |
| Crude product contains a persistent red/brown color. | Colored byproducts, often dimers, can form from indole-based precursors during synthesis under non-optimized conditions.[10] | Activated Carbon Treatment: Before crystallization, dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat gently for 5-10 minutes, and then filter the hot solution through Celite to remove the carbon and adsorbed colored impurities. Then proceed with crystallization. |
References
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted 3-Amino-indazoles.
- BenchChem. (2025). Indazole Synthesis: A Technical Support and Troubleshooting Guide.
- BenchChem. (2025). Technical Support Center: Troubleshooting Regioselectivity in Indazole Synthesis.
- Caltech Authors. (n.d.). SI Final Revised.
- BenchChem. (2025). Troubleshooting regioselectivity in 2H-indazole synthesis.
- University of Chicago. (n.d.). Supporting Information.
- BenchChem. (2025). Application Note and Protocol for the Purification of Methyl 2-(6-methoxy-1H-indol-3-YL)acetate by Column Chromatography.
- Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.
- Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
- Organic Syntheses. (n.d.). Dry silica gel (84 g) is added to the column....
- BenchChem. (2025). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central.
- Chen, G., Hu, M., & Peng, Y. (2018). Synthesis of 1H-Indazoles via Silver(I)
- Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from Journal of Medicinal and Chemical Sciences.
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
- BenchChem. (2025). Identifying byproducts in the synthesis of 6-Nitro-1H-indazole-3-carbaldehyde.
- BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole.
- ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives.
- Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
- The Journal of Organic Chemistry - ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
- BenchChem. (2025). Application Note and Protocol for the Purification of 3,4-Dichloro-1H-indazole by Recrystallization.
- Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
- MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving the Solubility of 6-Methoxy-1H-indazole Derivatives
<_
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions to the common solubility challenges encountered when working with 6-methoxy-1H-indazole derivatives. Our goal is to move beyond simple protocols and explain the underlying scientific principles, empowering you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my 6-methoxy-1H-indazole derivatives showing poor aqueous solubility?
A1: The limited aqueous solubility of 6-methoxy-1H-indazole derivatives is primarily due to their molecular structure. The indazole core is a fused heterocyclic aromatic ring system, which is largely non-polar.[1] While the methoxy group adds some polarity, its main contribution is often to lipophilicity.[2][3] This inherent lipophilicity, or "greasiness," means the molecule prefers a non-polar (organic) environment over a polar one like water.
To dissolve a solid, energy is required to break the bonds holding the molecules together in the crystal lattice. Water molecules must then surround the individual drug molecule. For poorly soluble compounds, the energy gained from the interaction between the compound and water is not sufficient to overcome both the crystal lattice energy and the strong hydrogen bonding network of water itself.[4] Consequently, the compound tends to remain in its solid, undissolved state. It's a common issue, with some estimates suggesting that up to 90% of new chemical entities are poorly water-soluble.[5]
Q2: What are the first and most critical physicochemical properties I should determine for my compound?
A2: Before attempting to improve solubility, it is crucial to establish a baseline by measuring two key properties:
-
Aqueous Solubility (Kinetic and Thermodynamic): It's important to differentiate between kinetic and thermodynamic solubility as they provide different insights.
-
Kinetic solubility is a high-throughput measurement of how quickly a compound dissolves after being introduced to a buffer from a DMSO stock solution.[6][7] It's useful for early-stage discovery to quickly flag potential issues.[6]
-
Thermodynamic solubility is the true equilibrium solubility, measured by allowing an excess of the solid compound to equilibrate with the buffer over a longer period (e.g., 24 hours).[8][9] This value is critical for formulation development.[9] A significant difference between kinetic and thermodynamic solubility can indicate that your compound is precipitating out of solution over time.
-
-
pKa (Ionization Constant): The pKa value tells you the pH at which your compound is 50% ionized and 50% unionized.[10] Since the ionized form of a drug is generally more water-soluble than the neutral form, knowing the pKa is essential for developing pH-modification strategies.[11][12] Indazoles are weakly basic, and this property can be leveraged to increase solubility in acidic environments.
Troubleshooting Guide: Step-by-Step Solubility Enhancement
This section provides a systematic approach to tackling solubility problems, from simple adjustments to more advanced formulation strategies.
Q3: My compound won't dissolve in my standard aqueous buffer (e.g., PBS pH 7.4). What is the first and simplest thing I should try?
A3: The most straightforward initial approach is pH adjustment . Since indazole derivatives are typically weakly basic, decreasing the pH of your buffer will protonate the molecule, creating a charged species (a salt) that is significantly more soluble in water.[11][13]
Experimental Protocol: pH-Dependent Solubility Screening
-
Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, and 9). Standard buffers like citrate for acidic ranges and phosphate/borate for neutral to basic ranges are suitable.
-
Add an excess amount of your solid compound to a fixed volume of each buffer in separate vials.
-
Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach thermodynamic equilibrium.[8]
-
Separate the undissolved solid by centrifugation followed by filtering the supernatant through a 0.22 µm filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV or LC-MS/MS.[6][14]
-
Plot solubility vs. pH to determine the optimal pH range for your compound.
-
Causality: For a basic drug, as the pH drops below the pKa, the equilibrium shifts towards the protonated, ionized form, which is more readily solvated by polar water molecules, thus increasing solubility.[15]
Q4: Adjusting the pH helped, but my compound is still not soluble enough, or the required pH is incompatible with my experiment. What's my next step?
A4: The next step is to use co-solvents . A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[16] This makes the environment more favorable for lipophilic molecules to dissolve.[]
Commonly used co-solvents in pharmaceutical development include:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Dimethyl sulfoxide (DMSO)[]
Workflow for Co-Solvent Screening
Below is a systematic workflow for selecting an appropriate co-solvent system.
Caption: Workflow for Co-Solvent Selection.
Data Presentation: Example Co-Solvent Screening Results
| Formulation (in PBS pH 7.4) | Kinetic Solubility (µg/mL) | Notes |
| 100% PBS | < 1 | Insoluble |
| 1% DMSO in PBS | 15 | Slight improvement |
| 5% DMSO in PBS | 75 | Significant improvement |
| 5% PEG 400 in PBS | 60 | Good alternative to DMSO |
| 5% Ethanol in PBS | 45 | Moderate improvement |
-
Expert Insight: While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations. Always determine the tolerance of your specific assay to the chosen co-solvent. PEG 400 is often a well-tolerated alternative for in vivo studies.[18][19]
Advanced Formulation Strategies
If the simpler methods are insufficient, more advanced formulation techniques may be necessary, particularly for preclinical and clinical development.
Q5: When should I consider salt formation for my 6-methoxy-1H-indazole derivative?
A5: You should consider formal salt formation when you have identified a promising lead candidate and need a stable, solid form with consistently high aqueous solubility and dissolution rates.[13] While pH adjustment in a solution creates a salt in situ, preparing a crystalline salt form of your active pharmaceutical ingredient (API) can offer improved physical and chemical stability, purity, and manufacturability.[20][21]
This is a common and highly effective strategy for basic drugs.[13] The process involves reacting the basic indazole derivative with an acid (a counter-ion) to form a salt with significantly different—and usually better—physicochemical properties than the free base.
Decision Tree for Salt Formation
Caption: Decision process for initiating salt formation studies.
-
Trustworthiness: The selection of a salt form is a critical decision. Factors such as the pKa of the API and the counter-ion, the resulting salt's solubility product (Ksp), and the pH of maximum solubility (pHmax) must be carefully evaluated to prevent the salt from disproportionating back into the less soluble free base.[13][22]
Q6: I've heard about Amorphous Solid Dispersions (ASDs). How can they help with a very challenging compound?
A6: Amorphous Solid Dispersions (ASDs) are an advanced and powerful technique for significantly enhancing the solubility of poorly soluble drugs.[23][24] An ASD involves dispersing the API at a molecular level within a solid polymer matrix.[25] This process prevents the API from forming a stable crystal lattice.
The resulting amorphous (non-crystalline) form of the API has a higher energy state, which leads to a dramatic increase in its apparent solubility and dissolution rate.[24][26] The polymer plays a crucial dual role: it helps form the dispersion and, critically, stabilizes the amorphous API, preventing it from recrystallizing back to its less soluble crystalline form over time.[23][26]
Key Advantages of ASDs:
-
Significant Solubility Enhancement: Can achieve drug concentrations in solution far above the crystalline solubility (a state known as supersaturation).[24]
-
Improved Bioavailability: The enhanced solubility and dissolution rate often translate directly to improved oral bioavailability.[25]
-
Established Technology: Manufacturing processes like spray-drying and hot-melt extrusion are well-established and scalable.[24]
ASDs are particularly useful for BCS Class II drugs (low solubility, high permeability), a category where many indazole derivatives may fall.[23]
References
- Vertex AI Search. (n.d.). Approaches to improve solubility of poorly water soluble drugs.
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. Retrieved January 11, 2026, from [Link]
- Seppic. (2025). Solubility enhancement with amorphous solid dispersions.
-
Singh, A., Van den Mooter, G. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery and Translational Research, 11(5), 1649-1675. Retrieved January 11, 2026, from [Link]
- Technobis. (2025). Amorphous solid dispersions for enhanced drug solubility and stability.
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? Retrieved January 11, 2026, from [Link]
-
Thomas, A. (2020). Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology, 44(11), 26-29. Retrieved January 11, 2026, from [Link]
-
Alam, A., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(8), 1647. Retrieved January 11, 2026, from [Link]
- Serán BioScience. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties.
- Lubrizol. (n.d.). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
- SEN Pharma. (2024). Excipients for Enhancing Drug Solubility.
-
Kumar, S., et al. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 4004-4014. Retrieved January 11, 2026, from [Link]
- Merck Millipore. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
-
Wikipedia. (n.d.). Cosolvent. Retrieved January 11, 2026, from [Link]
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- BioDuro. (n.d.). ADME Solubility Assay.
-
Protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved January 11, 2026, from [Link]
-
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved January 11, 2026, from [Link]
-
Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(9), 1984-1991. Retrieved January 11, 2026, from [Link]
- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230. Retrieved January 11, 2026, from [Link]
-
Semantic Scholar. (2007). Salt formation to improve drug solubility. Retrieved January 11, 2026, from [Link]
- Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved January 11, 2026, from [Link]
- Vulcanchem. (n.d.). 6-Methoxy-1H-indazol-4-amine - 1000341-20-7.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- ScienceDirect. (2025). Co-solvent: Significance and symbolism.
-
Bohnert, T. (2018). In vitro solubility assays in drug discovery. Drug Discovery Today: Technologies, 27, 19-26. Retrieved January 11, 2026, from [Link]
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- Evotec. (n.d.). Thermodynamic Solubility Assay.
- Chem-Impex. (n.d.). 6-Methoxy-1H-indazole-3-carbonitrile.
-
ResearchGate. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Retrieved January 11, 2026, from [Link]
- Chem-Impex. (n.d.). 6-Methoxy-1H-indazole-3-carboxylic acid.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
-
ResearchGate. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved January 11, 2026, from [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES.
- Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved January 11, 2026, from [Link]
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- Guidechem. (n.d.). Indazole 271-44-3 wiki.
-
ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved January 11, 2026, from [Link]
- International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
-
YouTube. (2017). Ph and Solubility of Drugs. Retrieved January 11, 2026, from [Link]
- BLD Pharm. (n.d.). 1000341-20-7|6-Methoxy-1H-indazol-4-amine.
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved January 11, 2026, from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. 6-Methoxy-1H-indazol-4-amine (1000341-20-7) for sale [vulcanchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 6. enamine.net [enamine.net]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In-vitro Thermodynamic Solubility [protocols.io]
- 9. evotec.com [evotec.com]
- 10. ijirss.com [ijirss.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. m.youtube.com [m.youtube.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 18. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 19. globalresearchonline.net [globalresearchonline.net]
- 20. merckmillipore.com [merckmillipore.com]
- 21. rjpdft.com [rjpdft.com]
- 22. Salt formation to improve drug solubility. (2007) | Abu T.M. Serajuddin | 1447 Citations [scispace.com]
- 23. seppic.com [seppic.com]
- 24. pharmtech.com [pharmtech.com]
- 25. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. crystallizationsystems.com [crystallizationsystems.com]
Technical Support Center: 6-Methoxy-1H-indazole Functionalization
Prepared by: The Senior Application Scientist Team
Welcome to the technical support center for the functionalization of 6-methoxy-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying this valuable heterocyclic scaffold. Instead of a rigid manual, we have structured this resource as a series of troubleshooting guides and frequently asked questions (FAQs) that directly address the practical challenges encountered in the lab. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your experimental design.
Part 1: Troubleshooting N-Functionalization: The N1 vs. N2 Regioselectivity Challenge
The twin nitrogen atoms of the indazole core present the most common and significant challenge: controlling regioselectivity during N-alkylation and N-arylation. Achieving high selectivity is critical for synthesizing pure, single-isomer compounds, a necessity in drug development.[1][2][3]
FAQ 1: Why am I getting a mixture of N1 and N2 alkylated isomers, and how can I control the outcome?
Answer: This is the quintessential challenge in indazole chemistry. The formation of a mixture of N1 and N2 isomers stems from the fact that the indazole anion is a mesomeric system, with nucleophilic character at both nitrogen atoms. The ratio of the resulting products is a delicate balance of several competing factors.[4] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][3][5] However, under reaction conditions, the deprotonated indazolide anion exists, and the site of attack is governed by kinetics, sterics, and coordination effects.
Key Factors Influencing N1/N2 Selectivity:
-
Base and Counter-ion: The choice of base is paramount. The size and coordinating ability of the metal counter-ion can dramatically steer selectivity.
-
Sodium Hydride (NaH): In less polar, ethereal solvents like THF, NaH often provides high selectivity for the N1 isomer . It is believed that the small Na⁺ ion coordinates to the N2 lone pair, sterically blocking the approach of the electrophile and directing it to N1.[3][6]
-
Cesium Carbonate (Cs₂CO₃): The large, soft Cs⁺ cation has a lower coordinating ability and promotes a "freer" anion in polar aprotic solvents like DMF or dioxane. This often leads to mixtures or can favor the N2 isomer , which is sometimes the kinetically favored product.[7] DFT calculations suggest that cesium's ability to form chelation complexes can favor N1 products in specific substrates.[1][7]
-
Potassium Carbonate (K₂CO₃): Often gives poor selectivity and results in mixtures, especially in DMF.[1]
-
-
Solvent: The solvent's polarity influences the dissociation of the ion pair formed after deprotonation.
-
Steric Hindrance:
-
On the Indazole: A bulky substituent at the C7 position will sterically hinder the N1 position, thus favoring N2 functionalization. The 6-methoxy group does not significantly crowd the N1 or N2 positions.
-
On the Electrophile: Very bulky alkylating agents can also influence the product ratio, often favoring the less hindered position.
-
-
Electronic Effects: The electron-donating 6-methoxy group increases the electron density of the bicyclic system, enhancing the nucleophilicity of both nitrogen atoms. Its remote position means its directing effect is less pronounced than steric factors or reaction conditions.
Troubleshooting Guide for N-Alkylation
| Observed Problem | Probable Cause | Recommended Solution |
| Poor N1:N2 ratio (~1:1) | Use of K₂CO₃ or NaH in DMF. | For N1 selectivity: Switch to NaH in anhydrous THF . Ensure the THF is truly dry.[6] |
| Reaction favors N2 isomer | Use of Cs₂CO₃ or Mitsunobu conditions. | This may be the desired outcome. If not, switch to the NaH/THF protocol for N1.[6] |
| Low yield / No reaction | Base is not strong enough; poor quality reagents. | Ensure NaH is fresh (handle under inert gas). Use anhydrous solvents. Consider a stronger, non-nucleophilic base if needed, but NaH is standard. |
| Decomposition | Reaction temperature is too high. | Most NaH-mediated alkylations proceed well between 0 °C and room temperature. Avoid high heat unless necessary. |
Protocol 1: Highly N1-Selective Alkylation of 6-Methoxy-1H-indazole
This protocol is optimized for achieving high selectivity for the N1 isomer, a common requirement for pharmaceutical intermediates.
-
Materials:
-
6-Methoxy-1H-indazole (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a dry, three-neck flask under an argon atmosphere, add the 60% NaH dispersion.
-
Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, carefully decanting the hexane wash each time.
-
Add anhydrous THF to the washed NaH and cool the suspension to 0 °C in an ice bath.
-
Dissolve the 6-methoxy-1H-indazole in a separate portion of anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes. You should observe the cessation of hydrogen gas evolution.
-
Cool the resulting solution back to 0 °C.
-
Add the alkyl halide dropwise.
-
Allow the reaction to stir at room temperature overnight, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Dilute with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure N1-alkylated 6-methoxy-1H-indazole.
-
Part 2: Troubleshooting C-Functionalization: Halogenation & Cross-Coupling
While N-functionalization is common, modifying the carbon framework is essential for building molecular complexity. This typically involves electrophilic halogenation or metal-catalyzed C-H functionalization/cross-coupling reactions.
FAQ 2: I need to halogenate 6-methoxy-1H-indazole for a subsequent Suzuki coupling. Where will the halogen add and what reagents should I use?
Answer: The regioselectivity of halogenation is dictated by the electronic properties of the indazole core.
-
C3-Position: The C3 position of the indazole ring is the most electron-rich carbon and is highly susceptible to electrophilic attack. This is analogous to the reactivity of pyrrole. Reactions with reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in solvents like acetonitrile or DMF will overwhelmingly favor substitution at C3.[8]
-
Benzene Ring (C5/C7): The 6-methoxy group is an ortho-, para-director and strongly activates the benzene portion of the molecule. This makes the C5 and C7 positions also susceptible to electrophilic attack. However, direct halogenation of the benzene ring in the presence of the more reactive C3-H bond is challenging. To achieve halogenation at C7, for example, a strategy involving N-protection followed by directed lithiation or using specific brominating agents under controlled conditions might be necessary.[9]
For a standard Suzuki coupling precursor, C3-halogenation is the most direct and reliable first step.
Protocol 2: Regioselective C3-Bromination of 6-Methoxy-1H-indazole
-
Materials:
-
6-Methoxy-1H-indazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 - 1.1 eq)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Water, Sodium thiosulfate solution
-
Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 6-methoxy-1H-indazole in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC/LC-MS.
-
Once the starting material is consumed, pour the reaction mixture into ice-cold water.
-
If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic layers with a dilute sodium thiosulfate solution (to quench any remaining bromine), then with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude 3-bromo-6-methoxy-1H-indazole can often be used directly in the next step or purified by recrystallization or column chromatography.
-
FAQ 3: My Suzuki-Miyaura coupling with 3-bromo-6-methoxy-1H-indazole is giving low yields. What's going wrong?
Answer: The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but unprotected N-H heterocycles like indazoles can be problematic substrates.[10][11]
Common Issues and Troubleshooting Steps:
-
Catalyst Inhibition: The acidic N-H proton and the lone pairs on the indazole nitrogens can coordinate to the palladium catalyst, leading to catalyst deactivation or inhibition.[11]
-
Solution: Protect the N-H group before the coupling reaction. A simple and effective protecting group is the Boc group (di-tert-butyl dicarbonate) or a THP group. This protection must be removed after the coupling. Alternatively, using a higher catalyst loading (2-5 mol%) or specific ligand systems designed for heterocycles can overcome this.[10]
-
-
Poor Choice of Base/Solvent: The base is critical for activating the boronic acid.
-
Solution: A common and effective system is K₂CO₃ or Cs₂CO₃ in a solvent mixture like Dioxane/Water or DME/Water. Ensure the base is fully dissolved or well-suspended.
-
-
Boronic Acid Decomposition: Boronic acids can undergo protodeborylation, especially at high temperatures.
-
Solution: Use fresh boronic acid. Run the reaction under a strict inert atmosphere (Argon) and at the lowest effective temperature (e.g., 80-100 °C).
-
-
Ineffective Ligand: The choice of phosphine ligand is crucial for the stability and activity of the palladium catalyst.
-
Solution: For challenging couplings, consider using more advanced, electron-rich, and bulky ligands like SPhos, XPhos, or RuPhos. For a standard coupling, Pd(PPh₃)₄ can be effective.[12]
-
Part 3: General and Analytical FAQs
FAQ 4: I have synthesized a mixture of N1 and N2 isomers. How can I definitively distinguish between them?
Answer: Distinguishing between N1 and N2 isomers is a critical analytical step that requires careful NMR analysis or crystallography.
-
1D & 2D NMR Spectroscopy (The Gold Standard):
-
¹H-¹H NOESY/ROESY: This is the most reliable NMR method. In an N1-alkylated indazole, the protons of the N1-substituent are in close spatial proximity to the proton at the C7 position (H7). Irradiation of the N1-alkyl group will result in a Nuclear Overhauser Effect (NOE) cross-peak to H7. In the corresponding N2-isomer , the N2-substituent is too far from H7, and no such NOE will be observed.[7]
-
¹H-¹³C HMBC: Long-range coupling can also provide clues. For example, the N-alkyl protons in the N1 isomer may show a 3-bond correlation to the C7a carbon, which is often distinct from correlations in the N2 isomer.
-
-
X-Ray Crystallography: If you can grow a suitable single crystal of one of the isomers, X-ray diffraction will provide an unambiguous structural assignment. This is the ultimate confirmation and can be used to validate your NMR assignments.
References
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
-
Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]
-
Bao, W., Liu, Y., Lv, M., & Liu, H. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2943. [Link]
-
(2025). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Request PDF. [Link]
-
Ghosh, D., Ghosh, S., Ghosh, A., Pyne, P., Majumder, S., & Hajra, A. (2022). Visible light induced functionalization of indazole and pyrazole: A recent update. Chemical Communications. [Link]
-
Alam, S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(43), 26647–26659. [Link]
-
Santamaría, E., Aldaba, E., Herrero, S., Cossío, F. P., & de Cózar, A. (2024). Visible Light-Mediated Heterodifunctionalization of Alkynylazobenzenes for 2H-Indazole Synthesis. Organic Letters, 26(9), 1957–1962. [Link]
-
Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]
-
Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]
-
Boyd, S., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Applied & Technical Chemistry. [Link]
-
(2025). Synthesis of Novel N1 and N2 Indazole Derivatives. Request PDF. [Link]
-
(2025). Direct Catalytic Functionalization of Indazole Derivatives. Request PDF. [Link]
-
Mei, Y. C., et al. (2024). An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Preprints.org. [Link]
-
Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]
-
(n.d.). Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Djebbar, S., et al. (2022). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. National Institutes of Health. [Link]
-
Zhang, Y., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances. [Link]
-
(n.d.). N2-Selective CuO-Catalyzed Coupling of 1H-Indazoles with Diaryliodonium Salts. Synfacts. [Link]
-
(2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society. [Link]
-
(2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
- (n.d.). A novel process for preparation of pazopanib hydrochloride.
-
(2018). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journals. [Link]
-
Mei, Y. C., et al. (2024). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. MDPI. [Link]
-
(2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. [Link]
-
Zhang, Y., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. National Institutes of Health. [Link]
-
(n.d.). C-H functionalization of 2H-indazole. ResearchGate. [Link]
-
(2021). Regioselective N-alkylation of the 1H-indazole scaffold. [Link]
-
(n.d.). The Halogenation of Indazoles. ResearchGate. [Link]
-
Gildner, P. G., et al. (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]
- (n.d.). Preparation method of pazopanib intermediate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. soc.chim.it [soc.chim.it]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Stability issues with 6-Methoxy-1H-indazole in solution
Introduction
Welcome to the technical support guide for 6-Methoxy-1H-indazole (CAS 3522-07-4). This document is intended for researchers, scientists, and drug development professionals who utilize this versatile heterocyclic compound in their experimental workflows. As a privileged scaffold in medicinal chemistry, understanding the stability profile of 6-Methoxy-1H-indazole in solution is critical for ensuring experimental reproducibility, developing robust analytical methods, and maintaining the integrity of your research.[1][2]
This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions regarding the stability of 6-Methoxy-1H-indazole. Our goal is to equip you with the scientific rationale and practical steps needed to mitigate common stability issues encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
This section directly addresses common issues observed by users. The question-and-answer format is designed to provide rapid, actionable solutions to specific experimental challenges.
Q1: I'm observing a gradual loss of my 6-Methoxy-1H-indazole in an aqueous buffered solution over 24-48 hours, even when stored at 4°C. What is the likely cause?
A1: This observation strongly suggests hydrolytic degradation. The indazole ring system, while aromatic, can be susceptible to hydrolysis under certain pH conditions. Both strongly acidic and alkaline environments can catalyze the degradation of methoxy-substituted aromatic compounds. Based on data from structurally similar compounds, the optimal pH range for stability in aqueous solutions is typically between 4 and 6.[3] Outside this range, the rate of hydrolysis can increase significantly.
-
Causality: At low pH, the methoxy group's ether oxygen can be protonated, making the methyl group susceptible to nucleophilic attack by water, leading to demethylation to form 6-hydroxy-1H-indazole. At high pH, direct nucleophilic attack by hydroxide ions on the aromatic ring can occur, though this is generally less favorable. The primary concern is typically acid-catalyzed hydrolysis.
-
Troubleshooting Steps:
-
Verify Solution pH: Immediately measure the pH of your buffered solution.
-
Prepare Fresh Solutions: For all critical experiments, prepare solutions of 6-Methoxy-1H-indazole fresh and use them immediately.
-
Optimize Buffer: If storage is unavoidable, re-formulate your experiment in a buffer system that maintains a pH between 4 and 6.
-
Consider Non-Aqueous Solvents: For long-term storage of stock solutions, use anhydrous aprotic solvents like DMSO or DMF and store at -20°C or below.
-
Q2: My HPLC analysis shows several new, smaller peaks appearing after my solution was left on the benchtop under ambient light. What could be happening?
A2: This is a classic sign of photodegradation. Indazoles are known to be photosensitive and can undergo photochemical reactions, most notably a ring transposition to form benzimidazole derivatives when exposed to UV or even broad-spectrum ambient light.[4]
-
Mechanism: Upon absorbing light energy, the 1H-indazole can rearrange. This phototransposition involves a complex mechanism that effectively swaps the positions of the nitrogen atoms, leading to the formation of a 6-methoxy-1H-benzimidazole isomer.[4]
-
Troubleshooting Steps:
-
Protect from Light: Always handle the solid compound and its solutions under subdued light.
-
Use Amber Vials: Store all solutions in amber glass vials or wrap clear vials with aluminum foil.
-
Control Environment: When running long experiments, ensure the experimental setup (e.g., autosampler, reaction vessel) is shielded from direct light.
-
Confirmation: To confirm photodegradation, run a control experiment where one sample is exposed to light and another is kept in complete darkness, then analyze both by HPLC.
-
Q3: After adding a mild oxidizing agent to my reaction, I see a significant decrease in the concentration of 6-Methoxy-1H-indazole and the formation of multiple product peaks. Is the compound unstable to oxidation?
A3: Yes, the electron-rich nature of the indazole ring makes it susceptible to oxidation.[5] The presence of the electron-donating methoxy group further activates the ring, potentially increasing its sensitivity to oxidative conditions.
-
Causality: Oxidation can occur at several positions on the heterocyclic ring, leading to a variety of degradation products, including N-oxides or hydroxylated species, which may be further oxidized to quinone-like structures or undergo ring-opening.
-
Troubleshooting Steps:
-
Use Inert Atmosphere: When preparing solutions for storage or for reactions sensitive to oxygen, sparge the solvent with an inert gas (Nitrogen or Argon) and maintain an inert atmosphere over the solution.
-
Avoid Peroxide-Forming Solvents: Be cautious with solvents like THF or diethyl ether that can form peroxides over time. Use freshly distilled or inhibitor-free solvents.
-
Careful Reagent Selection: If your synthetic route requires an oxidation step, carefully control the stoichiometry and temperature to minimize degradation of the indazole core. Consider milder or more selective oxidizing agents.
-
Forced Degradation Test: Perform a controlled oxidative stress test (see Protocol 2 below) to identify potential degradation products and confirm their retention times in your analytical method.
-
Q4: I am having trouble getting consistent results. Could the stability of the solid material be an issue?
A4: While generally stable as a solid, long-term storage under improper conditions can lead to degradation. Supplier recommendations often include storage at 2-8°C or room temperature, but always in a dark, dry place, sometimes under an inert atmosphere.
-
Troubleshooting Workflow: The following diagram outlines a decision-making process for addressing inconsistent experimental results that may be linked to compound stability.
Caption: Troubleshooting workflow for inconsistent results.
Understanding Degradation Pathways
To effectively troubleshoot, it is crucial to understand the potential chemical transformations 6-Methoxy-1H-indazole may undergo. The primary pathways are hydrolysis, oxidation, and photodegradation.
Experimental Protocols: Stability Assessment
To quantitatively assess the stability of 6-Methoxy-1H-indazole under your specific experimental conditions, a forced degradation study is the most effective approach.[4][6] This involves subjecting the compound to various stress conditions and monitoring its degradation over time.
Protocol 1: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation and separate it from its degradation products.
-
Column Selection: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: Use a gradient elution to ensure separation of the parent compound from potential degradants of varying polarities.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of Solvent B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.
-
-
Detection: Use a PDA (Photodiode Array) detector to monitor at multiple wavelengths (e.g., 220 nm, 254 nm, and the λmax of 6-Methoxy-1H-indazole). This helps in identifying peaks that may not be visible at a single wavelength.
-
Method Validation: The method should be validated for specificity by analyzing samples from forced degradation studies to ensure that all degradation product peaks are resolved from the parent peak (peak purity analysis).
Protocol 2: Forced Degradation (Stress Testing) Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish its stability profile.[2][3]
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 6-Methoxy-1H-indazole in acetonitrile or methanol.
-
Stress Conditions: For each condition, prepare a sample in a sealed, light-protected vial (unless testing for photostability).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Dilute 1 mL of stock solution with 1 mL of the solvent used for the stock (e.g., acetonitrile). Incubate at 80°C.
-
Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol:water) to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.
-
-
Sampling and Analysis:
-
Withdraw aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours).
-
For acid and base hydrolysis samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before analysis.
-
Analyze all samples using the validated stability-indicating HPLC method (Protocol 1).
-
Calculate the percentage of 6-Methoxy-1H-indazole remaining and identify the relative peak areas of any degradation products.
-
Data Presentation: Hypothetical Stability Profile
The following table summarizes the kind of quantitative data you can generate from a forced degradation study. The values presented here are illustrative, based on the known behavior of similar indazole derivatives, and should be experimentally determined for your specific conditions.
| Stress Condition | Incubation Time (h) | Temperature | % 6-Methoxy-1H-indazole Remaining (Illustrative) | Major Degradation Products (Hypothesized) |
| 0.1 M HCl | 24 | 60°C | 75% | 6-Hydroxy-1H-indazole |
| 0.1 M NaOH | 24 | 60°C | 85% | Potential ring-opened species |
| 3% H₂O₂ | 24 | Room Temp | 60% | N-Oxides, hydroxylated species |
| Thermal (Solution) | 48 | 80°C | 92% | Minor unidentified peaks |
| Photolytic (ICH Q1B) | 24 | Room Temp | 55% | 6-Methoxy-1H-benzimidazole |
| Control (Dark) | 48 | Room Temp | >99% | None Detected |
References
-
Mopide, L., et al. (2016). Forced degradation studies. MedCrave Online. [Link]
-
Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. [Link]
-
Blessing, M. J., et al. (2022). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
-
Wang, H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
-
Sahu, P. K., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. PubMed. [Link]
-
SIELC Technologies. (n.d.). Separation of 6-Methoxy-1H-indole on Newcrom R1 HPLC column. SIELC. [Link]
-
Shah, P., & Singh, S. (2024). Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate. [Link]
-
Pharma Learning In Depth. (2023, October 14). Forced Degradation Studies in Pharmaceutical Industry [Video]. YouTube. [Link]
-
Hu, Y., et al. (2013). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]
-
PubChemLite. (n.d.). 6-methoxy-1h-indazole-3-carbonitrile (C9H7N3O). PubChemLite. [Link]
-
Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
-
Gaikwad, S. D., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]
-
Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C-S Couplings in the Presence of Strong Base. (2025, August 10). ResearchGate. [Link]
-
Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1 H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed. [Link]
-
Panda, S. S., & Nayak, S. K. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]
-
Vardan, M. (2024). Influence of PH On The Stability of Pharmaceutical. Scribd. [Link]
-
Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors. (n.d.). IRIS. [Link]
-
Keating, M., et al. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. [Link]
-
Madsen, E. L., & Bollag, J. M. (1989). Degradation of substituted indoles by an indole-degrading methanogenic consortium. National Institutes of Health. [Link]
-
Galer, K., & Šket, P. (2025, August 6). Photodegradation of Methoxy Substituted Curcuminoids. ResearchGate. [Link]
-
Fajeau, A., et al. (1981). Influence of pH and light on the stability of some antioxidants. PubMed. [Link]
-
Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2- methoxybenzene Sulfonamide. (n.d.). Semantic Scholar. [Link]
-
STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. (n.d.). Granthaalayah Publications and Printers. [Link]
-
Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. [Link]
-
6-Methoxy-3-methyl-1H-indazole. (n.d.). Dana Bioscience. [Link]
-
6-Methoxy-3-methyl-1H-indazole, 98% Purity, C9H10N2O, 1 gram. (n.d.). CP Lab Safety. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medcraveonline.com [medcraveonline.com]
Technical Support Center: Troubleshooting Indazole Cyclization Reactions
Welcome to the Technical Support Center for Indazole Cyclization Reactions. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of synthesizing the indazole scaffold. Indazole and its derivatives are privileged structures in medicinal chemistry, and their successful synthesis is often a critical step in the development of new therapeutic agents.[1][2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in the lab. Our goal is to move beyond simple protocols and provide a deeper understanding of the underlying chemical principles to empower you to solve problems effectively.
Troubleshooting Guide: Common Issues in Indazole Cyclization
This section addresses the most common hurdles encountered during indazole synthesis, offering systematic approaches to diagnose and resolve them.
Issue 1: Low or No Yield of the Desired Indazole Product
Q: My indazole cyclization reaction is resulting in a very low yield or failing completely. What are the primary causes and how can I systematically troubleshoot this?
A: Low or no product yield is one of the most frequent challenges in indazole synthesis. The root cause often lies in suboptimal reaction conditions, reagent quality, or competing side reactions. A systematic approach is crucial for identifying the limiting factor.
Root Cause Analysis & Solutions
-
Incomplete Reaction / Stalled Conversion:
-
Causality: The reaction may not have sufficient energy to overcome the activation barrier, or the reaction time may be too short for the specific substrate. Many classical methods, like the Cadogan reaction, require high temperatures to proceed efficiently.[4]
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of your starting material. This will confirm if the reaction is stalling or simply slow.[5]
-
Optimize Temperature: Systematically screen a range of temperatures. While some reactions require reflux, others, especially modern metal-catalyzed methods, may proceed at milder temperatures.[6] Excessively high temperatures can also lead to decomposition.
-
Extend Reaction Time: If TLC shows the reaction is proceeding but is slow, extend the reaction time accordingly. For some published procedures, reaction times of 16 hours or more are not uncommon to ensure completion.[5]
-
-
-
Suboptimal Reagents or Catalyst Inactivity:
-
Causality: The quality and choice of reagents, particularly bases, catalysts, and solvents, are critical. For instance, in metal-catalyzed reactions, the choice of metal, its oxidation state, and the associated ligand can dramatically impact the outcome.[7] Similarly, the pKa of the chosen base must be appropriate for the specific cyclization strategy.[7]
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure all reagents are pure and, where necessary, anhydrous. Impurities can poison catalysts or participate in side reactions.[7] For example, ensure that reagents like N-Bromosuccinimide (NBS) are fresh and stored correctly if used in a preceding step.[5]
-
Screen Solvents: The polarity and boiling point of the solvent can significantly affect reaction rates by influencing the solubility of reactants and the stability of intermediates.[6][7] Aprotic polar solvents like DMSO and DMF have been reported to improve yields in many cases.[1][7][8]
-
Screen Bases and Catalysts: If your reaction is base-mediated or catalyst-dependent, screen a panel of alternatives. For palladium-catalyzed reactions, different sources like Pd(OAc)₂ or Pd₂(dba)₃ and various phosphine ligands can have a profound effect.[7][9]
-
-
-
Presence of Water or Oxygen:
-
Causality: Many cyclization reactions, especially those employing organometallic catalysts or strongly basic conditions, are sensitive to moisture and atmospheric oxygen.[7] Water can quench reactive intermediates or hydrolyze reagents.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents, which can be obtained commercially or prepared by distillation over a suitable drying agent.
-
Maintain an Inert Atmosphere: If the reaction is known to be air-sensitive, perform it under an inert atmosphere of nitrogen or argon using standard Schlenk line techniques.
-
-
Troubleshooting Workflow: Low Yield
Below is a logical workflow for addressing low-yield issues.
Caption: A systematic workflow for troubleshooting low-yield indazole cyclization reactions.
Issue 2: Formation of Significant Side Products
Q: My reaction produces the desired indazole, but I'm also getting significant amounts of side products, which complicates purification and lowers my yield. What are the common side products and how can I suppress their formation?
A: Side product formation is a common issue stemming from the high reactivity of intermediates or the presence of multiple reactive sites in the starting materials. Identifying the side products is the first step toward mitigating their formation.
Common Side Products and Mitigation Strategies
| Side Product Type | Plausible Cause & Reaction Type | Recommended Solution |
| Hydrazones / Dimers | Often seen in reactions involving hydrazine with aldehydes or ketones, where intermolecular condensation competes with intramolecular cyclization.[1] | Use a suitable acidic or basic catalyst to promote the desired cyclization. Aprotic solvents like DMSO or DMF can sometimes favor the cyclization pathway.[1] |
| Indazolones | Can form as byproducts in certain cyclization pathways, such as the Davis-Beirut reaction, especially if reaction conditions are not optimized.[4][10] | Lowering the reaction temperature can sometimes circumvent indazolone formation.[4] Careful selection of the base and solvent system is also critical. |
| Over-brominated Products | In syntheses that involve a bromination step (e.g., on the indazole core itself), using an excess of the brominating agent can lead to di- or tri-bromination.[5] | Carefully control the stoichiometry of the brominating agent (e.g., NBS or Br₂). Perform the reaction at a lower temperature to increase selectivity. |
| N-1 vs. N-2 Isomers | Alkylation of an existing 1H-indazole can lead to a mixture of N-1 and N-2 alkylated products. The ratio is highly dependent on reaction conditions.[11][12] | The N-2 isomer is often the kinetic product, while the N-1 is thermodynamically more stable.[3][12] Use kinetic control (e.g., lower temperature, shorter reaction time) to favor the N-2 product. Thermodynamic conditions (higher temperature, longer time) will favor the N-1 product.[12] The choice of base and solvent also has a significant effect on the N-1/N-2 ratio.[11] |
| Ring-Opened Products | Can occur if the indazole ring is unstable under the reaction conditions, particularly with harsh acids, bases, or high temperatures. Fused 2H-indazoles can be susceptible to ring-opening when treated with nucleophiles.[13] | Screen for milder reaction conditions. If using a strong base, consider a weaker one like K₂CO₃ or an organic base. If high heat is required, consider microwave-assisted synthesis, which can reduce reaction times and minimize byproduct formation.[14][15] |
Frequently Asked Questions (FAQs)
Q1: What are the main differences between the Cadogan, Davis-Beirut, and metal-catalyzed cyclization methods for indazole synthesis?
A: These represent three distinct and powerful strategies for forming the indazole ring, each with its own advantages and disadvantages.
-
Cadogan Reaction: This is a classical reductive cyclization of o-nitrobenzyl compounds using trivalent phosphorus reagents (e.g., triethyl phosphite).[4] It is robust but often requires harsh, high-temperature conditions (>150 °C), which can limit its functional group tolerance.[4] The mechanism is widely accepted to proceed through a nitrene intermediate.[4]
-
Davis-Beirut Reaction (DBR): This is a versatile, redox-neutral method that typically involves the base-mediated cyclization of N-substituted 2-nitrobenzylamines.[10][16] It proceeds through a highly reactive o-nitroso imine intermediate and is appealing because it uses inexpensive starting materials and avoids toxic metals.[10][16] The reaction can be catalyzed by either acid or base.[17]
-
Transition-Metal-Catalyzed Reactions: These are modern methods that offer high efficiency and milder reaction conditions. Catalysts based on palladium, copper, and rhodium are commonly used to facilitate C-N or N-N bond formation.[18] For example, an intramolecular Ullmann-type reaction (copper-catalyzed) can be used to form the indazole ring from a suitable hydrazone precursor.[19][20] These methods often provide excellent functional group tolerance but can be sensitive to air and moisture, and the catalysts can be expensive.[7][18]
Q2: How does microwave irradiation compare to conventional heating for indazole synthesis?
A: Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering several advantages over conventional oil-bath heating.
-
Speed: Microwave heating is based on the dielectric properties of the molecules, leading to rapid and uniform heating of the reaction mixture. This can dramatically reduce reaction times from many hours to just minutes.[14][15][21]
-
Yield and Purity: The rapid heating can often lead to higher yields and cleaner reaction profiles with fewer side products, as the bulk of the material spends less time at high temperatures where decomposition or side reactions might occur.[15][22]
-
Efficiency: It is considered a green chemistry technique as it is more energy-efficient and can often be performed with less solvent or even under solvent-free conditions.[15][23]
However, scalability can sometimes be a challenge, and not all reactions are amenable to microwave heating. It is particularly effective for reactions that are slow at moderate temperatures but prone to decomposition with prolonged heating.[21]
Q3: My starting material has multiple potential cyclization sites. How can I control the regioselectivity of the reaction?
A: Controlling regioselectivity is a common challenge, especially with substituted aromatic precursors. The outcome is often dictated by a combination of electronic and steric factors, as well as the reaction mechanism itself.
-
Directing Groups: The electronic nature of existing substituents on the aromatic ring plays a major role. Electron-donating groups (EDGs) can activate certain positions, while electron-withdrawing groups (EWGs) can deactivate others. Understanding the mechanism (e.g., electrophilic vs. nucleophilic aromatic substitution) is key to predicting the outcome.
-
Steric Hindrance: Bulky substituents near a potential reaction site can sterically block the cyclization, favoring reaction at a less hindered position.[24]
-
Choice of Catalyst/Reagent: In metal-catalyzed reactions, the ligand can play a crucial role in directing the catalyst to a specific C-H bond, thereby controlling regioselectivity.[18]
-
Reaction Conditions: As discussed in the context of N-1/N-2 isomerization, reaction conditions (temperature, solvent, base) can be tuned to favor a kinetic or thermodynamic product, which may correspond to different regioisomers.[11][12]
A systematic screening of reaction parameters is often the most practical approach to optimize regioselectivity for a new substrate.
References
-
Lee, H. G., & Kurth, M. J. (2020). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. [Source not further specified, linked via NIH]. Available from: [Link]
-
Organic Process Research & Development. (n.d.). Cu-Mediated Cyclization to Form 1H-Indazoles. ACS Publications. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of indazolones. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Reaction conditions optimization for 1H-Indazoles synthesisa. ResearchGate. Available from: [Link]
-
Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction? r/OrganicChemistry. Available from: [Link]
-
Kumar, R., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available from: [Link]
-
ACS Publications. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry. Available from: [Link]
-
Ali, W., et al. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules. Available from: [Link]
-
ResearchGate. (2023). Transition-Metal-Catalyzed Syntheses of Indazoles. ResearchGate. Available from: [Link]
-
Wikipedia. (n.d.). Davis–Beirut reaction. Wikipedia. Available from: [Link]
-
Lee, H. G., & Kurth, M. J. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research. Available from: [Link]
-
ResearchGate. (2025). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Possible reaction mechanism for indazole formation. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Ingenta Connect. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis. Available from: [Link]
-
ResearchGate. (n.d.). Effect of various solvents on the synthesis of 1H- indazole. ResearchGate. Available from: [Link]
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Kurth, M. J., et al. (2010). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. [Source not further specified, linked via NIH]. Available from: [Link]
-
Bentham Science Publishers. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis. Available from: [Link]
-
PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Source not specified]. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
ACS Publications. (n.d.). Efficient and Convenient Synthesis of Indazol-3(2H)-ones and 2-Aminobenzonitriles. Journal of Combinatorial Chemistry. Available from: [Link]
-
Semantic Scholar. (n.d.). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. Semantic Scholar. Available from: [Link]
-
RSC Publishing. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances. Available from: [Link]
-
PubMed. (n.d.). Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles. PubMed. Available from: [Link]
-
ACS Publications. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research. Available from: [Link]
-
ResearchGate. (2025). The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. ResearchGate. Available from: [Link]
-
MDPI. (n.d.). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules. Available from: [Link]
-
Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Available from: [Link]
-
Organic Chemistry Portal. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal. Available from: [Link]
-
PubMed Central. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. [Source not specified]. Available from: [Link]
-
PubMed Central. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. [Source not specified]. Available from: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. Available from: [Link]
-
MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules. Available from: [Link]
-
Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. Available from: [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 3. caribjscitech.com [caribjscitech.com]
- 4. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 11. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. jchr.org [jchr.org]
- 23. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategic Control of Side Product Formation in 1H-Indazole Synthesis
Welcome to our dedicated technical support center for navigating the complexities of 1H-indazole synthesis. This guide is tailored for researchers, medicinal chemists, and process development professionals who encounter challenges with purity and yield due to the formation of unwanted side products. Here, we present a series of frequently asked questions and in-depth troubleshooting guides designed to provide not just solutions, but a foundational understanding of the underlying chemical principles that govern these reactions. Our aim is to empower you with the expertise to proactively design robust synthetic routes and efficiently troubleshoot issues as they arise.
Frequently Asked Questions (FAQs) & Troubleshooting
This section directly addresses the most common and challenging issues encountered during the synthesis of 1H-indazoles, offering causative explanations and actionable protocols.
Issue 1: Poor Regioselectivity in N-Alkylation Reactions
Q: My N-alkylation of a substituted 1H-indazole is yielding an inseparable mixture of N1 and N2 regioisomers. How can I gain control over the regiochemical outcome?
A: This is arguably the most frequent challenge in the functionalization of the indazole core. The indazole anion is an ambident nucleophile, and the site of alkylation (N1 vs. N2) is exquisitely sensitive to a delicate interplay of steric, electronic, and environmental factors. The key to controlling selectivity lies in understanding whether the reaction is under kinetic or thermodynamic control.
Causality and Strategic Solutions:
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. Consequently, the N1-alkylated product is often the thermodynamically favored isomer, while the N2-alkylated product is the kinetically favored one, arising from attack at the more sterically accessible nitrogen atom.[1]
-
The Role of the Base and Solvent System: This is the most critical lever you can pull to influence the N1/N2 ratio.
-
For N1-Selectivity (Thermodynamic Control): The use of strong, non-coordinating bases in less polar, aprotic solvents is highly effective. Sodium hydride (NaH) in tetrahydrofuran (THF) is a classic combination that strongly favors N1-alkylation.[1][2] The proposed mechanism involves the formation of a tight ion pair between the sodium cation and the indazole anion. For indazoles with a C3-carboxylate group, this can lead to a chelated intermediate that sterically occludes the N2 position, directing the electrophile to N1.[3][4]
-
For N2-Selectivity (Kinetic Control): Conditions that favor solvent-separated ion pairs or reactions where steric hindrance is the dominant factor tend to yield the N2 isomer. The Mitsunobu reaction (using PPh₃, DEAD/DIAD, and an alcohol) is a reliable method for achieving high N2 selectivity, as the bulky phosphonium intermediate preferentially forms at the less hindered N2 position.[1][2] Additionally, for certain substrates, particularly those with electron-withdrawing groups at the C7 position (e.g., -NO₂, -CO₂Me), excellent N2 selectivity can be achieved even with standard bases, due to electronic effects that increase the nucleophilicity of the N2 atom.[1]
-
Data-Driven Insights: The Impact of Reaction Conditions on N1/N2 Selectivity
| Starting Indazole | Alkylating Agent | Base / Reagents | Solvent | Temp (°C) | N1:N2 Ratio | Yield (%) | Reference(s) |
| 1H-Indazole | n-Pentyl bromide | NaH | THF | rt | >99:1 | 95 | [1] |
| 1H-Indazole | n-Pentyl bromide | K₂CO₃ | DMF | rt | 1.5:1 | 85 | [1] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isobutyl bromide | K₂CO₃ | DMF | 120 | 58:42 | 72 (total) | [5] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Various Alkyl Tosylates | Cs₂CO₃ | Dioxane | 90 | >95:5 (N1) | 90-98 | [4] |
| 1H-Indazole | n-Pentanol | PPh₃, DEAD | THF | 50 | 1:2.5 | 78 (total) | [1][2] |
Experimental Protocols:
Protocol for Selective N1-Alkylation (Thermodynamic Control)
-
Preparation: To a solution of the desired 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.
-
Reaction: Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[6]
Logical Workflow for Regioselective N-Alkylation
Caption: Decision logic for achieving regioselective N-alkylation.
Issue 2: Persistent Hydrazone and Dimer Impurities
Q: My reaction mixture contains significant amounts of uncyclized hydrazone intermediate and/or a deeply colored dimeric byproduct. How can I drive the reaction to completion and avoid these impurities?
A: The formation of these side products is a classic sign of incomplete or inefficient cyclization, often exacerbated by suboptimal reaction conditions. Understanding the mechanisms of their formation is key to their prevention.
Causality and Strategic Solutions:
-
Persistent Hydrazone Impurities: Hydrazones are common intermediates in many indazole syntheses, such as those starting from o-halo or o-hydroxyaryl aldehydes/ketones and hydrazine.[6][7] Their persistence indicates that the subsequent intramolecular cyclization step is the rate-limiting step and is not proceeding to completion.
-
Troubleshooting:
-
Temperature: The cyclization step is often promoted by heat. A systematic increase in the reaction temperature may be necessary. However, excessive heat can lead to decomposition or other side reactions.[6][8] A screening of temperatures is recommended to find the optimal balance.
-
Reaction Time: Ensure the reaction is allowed to run for a sufficient duration. Monitor the disappearance of the hydrazone intermediate by TLC or LC-MS.
-
Catalyst/Promoter: For syntheses from o-haloaryl precursors, ensure the catalyst (e.g., Palladium or Copper) is active and the loading is appropriate.[9][10] In some cases, the presence of an acid or base catalyst is required to facilitate the cyclization.
-
-
-
Dimer Formation: Dimeric byproducts are particularly common in syntheses starting from electron-rich indoles (e.g., via nitrosation) or under conditions where a reactive intermediate can be trapped by a starting material molecule.[11] These dimers are often intensely colored (e.g., deep red), making them easy to spot but difficult to remove.[11]
-
Mechanism of Dimerization (Example: Nitrosation of Indole): During the nitrosation of an electron-rich indole, a reactive intermediate (like an oxime) is formed. A second molecule of the highly nucleophilic starting indole can attack this intermediate before it has a chance to cyclize, leading to a dimeric structure.[11]
-
Troubleshooting:
-
Control Addition Rate and Temperature: Slowly add the nitrosating agent at a low temperature (e.g., 0 °C) to keep the concentration of the reactive intermediate low at any given time. This minimizes the chance of intermolecular side reactions.[11]
-
Dilution: Running the reaction at a higher dilution can also disfavor the bimolecular dimerization reaction relative to the unimolecular cyclization.
-
Alternative Routes: If dimer formation is intractable, consider a different synthetic strategy that avoids highly reactive intermediates or starts with a less nucleophilic precursor.[11]
-
-
Workflow for Minimizing Hydrazone Impurities
Caption: Troubleshooting workflow for incomplete cyclization.
Issue 3: Side Products in Specific Named Reactions (e.g., Jacobson Synthesis)
Q: I am attempting a Jacobson synthesis of a 1H-indazole, but the yield is low and I'm isolating several byproducts. What are the expected side reactions and how can they be minimized?
A: The Jacobson synthesis, which involves the nitrosation of N-acetyl derivatives of 2-alkylanilines followed by cyclization, is a classic route to 1H-indazoles.[12] While effective, it is prone to side reactions if not carefully controlled.
Causality and Strategic Solutions:
-
Mechanism Overview: The reaction proceeds via the formation of an N-nitroso amide intermediate. This activates the ortho-methyl group for deprotonation, leading to the formation of an ortho-quinone methide imine. This intermediate then reacts further to form an oxime, which subsequently cyclizes and dehydrates to yield the 1H-indazole.[13]
-
Common Side Products and Prevention:
-
Incomplete Cyclization: Similar to other methods, if the final cyclization and dehydration steps are inefficient, oxime intermediates may persist.
-
Troubleshooting: Ensure the cyclization conditions (often acidic or thermal) are robust enough to drive the reaction to completion.
-
-
Rearrangement Products: The reactive intermediates in the Jacobson synthesis can sometimes undergo rearrangement, leading to isomeric byproducts.
-
Troubleshooting: Careful control of temperature and reaction time is crucial to favor the desired reaction pathway.
-
-
Oxidation/Decomposition: The use of nitrosating agents can lead to oxidative side reactions, especially if the substrate is sensitive.
-
Troubleshooting: Maintain low temperatures during the nitrosation step and use the stoichiometric amount of the nitrosating agent to avoid excess oxidant in the reaction mixture.
-
-
Purification Strategies for Challenging Isomer Separations
Q: I have a mixture of N1 and N2 isomers that are inseparable by standard column chromatography. What other purification techniques can I employ?
A: The separation of N1 and N2-alkylated indazole isomers is a common purification challenge due to their often similar polarities. When chromatography fails, recrystallization is the most powerful alternative.
Protocol for Purification by Recrystallization (Mixed Solvent System)
The key to successful recrystallization is finding a solvent system where the desired isomer has significantly lower solubility than the undesired isomer at low temperatures.
-
Solvent Screening: Empirically test the solubility of your crude mixture in various single and mixed solvent systems. Common choices include ethanol/water, acetone/water, and THF/water.[2][14] The goal is to find a system where the compound is soluble in the hot solvent mixture but sparingly soluble upon cooling, while the impurity remains in the mother liquor.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot primary solvent (e.g., ethanol).
-
Induce Crystallization: While the solution is still hot, slowly add the warm anti-solvent (e.g., water) dropwise until the solution becomes persistently cloudy.
-
Crystal Formation: Add a few drops of the hot primary solvent to just redissolve the precipitate, then allow the flask to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal recovery.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.[2]
Illustrative Solvent Systems for Indazole Isomer Purification
| Isomer Mixture | Recrystallization Solvent System (v/v) | Outcome | Reference |
| 5-amino-1/2-(2-hydroxyethyl)-indazole | Acetone/Water (3:1) | Pure 1-isomer crystallizes | [14] |
| 5-amino-1/2-(2,2-dimethoxyethyl)-indazole | THF/Water (~3:2) | Pure 1-isomer crystallizes | [14] |
| 1H-Indazole (crude) | Ethanol/Water | Pure 1H-indazole crystals | [3] |
References
-
Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1955. [Link]
-
Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]
-
Keating, M. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]
-
Singh, R., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Smith, A. B., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry. [Link]
-
Gaikwad, D. D., et al. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ChemInform. [Link]
-
Reddit User Discussion. (2021). Indazole synthesis discussion.. Mechanism of this reaction? r/OrganicChemistry. [Link]
-
Heravi, M. M., et al. (2014). Effect of temperature on the synthesis of indazoles. ResearchGate. [Link]
- CN101948433A - Method for separating and purifying substituted indazole isomers. (2011).
-
Overman, L. E., & Shin, Y. (2017). Dimeric pyrrole-imidazole alkaloids: Synthetic approaches and biosynthetic hypotheses. Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. [Link]
-
Lee, J., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. [Link]
-
Conrad, J. A., et al. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. The Journal of Organic Chemistry. [Link]
-
Gupta, S., et al. (2023). Proposed mechanism of indazole synthesis from hydrazones. ResearchGate. [Link]
-
Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. [Link]
-
Silva, A. M. S., et al. (2009). Synthesis of New 1H‐Indazoles through Diels–Alder Transformations of 4‐Styrylpyrazoles under Microwave Irradiation Conditions. European Journal of Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Home Page [chem.ualberta.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Indazole synthesis [organic-chemistry.org]
- 10. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Pharmacokinetic Profile of Indazole Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, experience-driven answers and troubleshooting protocols for the common pharmacokinetic (PK) challenges encountered with indazole-based inhibitors. Our goal is to empower you with the causal understanding and practical steps needed to advance your compounds from the bench to in vivo success.
Section 1: Troubleshooting High Clearance and Metabolic Instability
High metabolic turnover is a primary obstacle for many indazole-based compounds, leading to low exposure and diminished efficacy. The indazole ring itself, particularly the N1 and C3 positions, and its substituents are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.
FAQ 1.1: My indazole inhibitor shows rapid clearance in my Human Liver Microsome (HLM) assay. What are the most common metabolic pathways?
Answer: Rapid clearance in HLM assays typically points to extensive Phase I metabolism. For indazole cores, the most frequently observed metabolic pathways are:
-
N-dealkylation: If you have an alkyl group on one of the indazole nitrogens (a common strategy to modulate physical properties), it is a prime target for CYP-mediated cleavage.
-
Aromatic Hydroxylation: The indazole ring and any appended aromatic substituents can be hydroxylated. The C3, C4, C5, C6, and C7 positions are all potential sites, with the exact location depending on the electronic environment dictated by other substituents.
-
Oxidation of Substituents: Alkyl groups attached to the core can undergo hydroxylation. Functional groups like ethers can be O-dealkylated.
Understanding these pathways is the first step. The key is to pinpoint which of these "hotspots" is the primary driver of clearance for your specific molecule.
Troubleshooting Guide 1.A: Identifying Metabolic Hotspots
Identifying the soft spots on your molecule is a critical validation step before undertaking extensive medicinal chemistry efforts. The standard approach is a "Metabolite Identification" or "MetID" study.
-
Incubation: Incubate your inhibitor (typically 1-10 µM) with pooled Human Liver Microsomes (0.5-1 mg/mL) and the essential cofactor NADPH (1 mM) in a phosphate buffer (pH 7.4).
-
Expert Insight: Run parallel incubations: one without NADPH (to identify non-CYP degradation) and one with a denatured (boiled) enzyme as negative controls. This ensures any metabolites you identify are the result of enzymatic processes.
-
-
Time Points: Collect samples at multiple time points (e.g., 0, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding an ice-cold organic solvent, typically acetonitrile, containing an internal standard. This precipitates the microsomal proteins.
-
Sample Preparation: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer (like a Q-TOF or Orbitrap) coupled with liquid chromatography. The goal is to separate the parent compound from its metabolites.
-
Data Analysis: Look for new mass peaks that correspond to expected metabolic transformations (e.g., +16 Da for hydroxylation, -14 Da for demethylation). Use the fragmentation pattern (MS/MS) to pinpoint the location of the modification on the molecule's structure.
Caption: Workflow for metabolite identification using LC-MS/MS.
FAQ 1.2: I've identified a metabolic hotspot. What are the best chemical strategies to block it?
Answer: Once a labile position is confirmed, the goal is to modify the structure to reduce its susceptibility to metabolism without compromising target potency or introducing new liabilities.
-
Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a metabolic hotspot can slow down the rate of CYP-mediated bond cleavage (the kinetic isotope effect). This is a subtle modification that is unlikely to alter pharmacology.
-
Halogenation (Fluorine or Chlorine): Introducing a fluorine atom at or near a site of aromatic hydroxylation can effectively block it. The high electronegativity of fluorine deactivates the ring towards electrophilic attack by CYP enzymes.
-
Electron-Withdrawing Groups: Placing groups like a nitrile (-CN) or trifluoromethyl (-CF3) on an aromatic ring can also deactivate it to oxidation.
-
Steric Hindrance: Introducing a bulkier group near the metabolic site can physically prevent the CYP enzyme's active site from accessing it. For example, replacing a methyl group with a cyclopropyl group.
| Strategy | Example Modification | Typical Impact on Half-Life (t½) in HLM | Key Consideration |
| Deuteration | Replace C-H with C-D at a labile methyl group. | 1.5x - 5x increase | May not be sufficient for highly labile spots. |
| Fluorination | Add -F to an aromatic ring adjacent to the hydroxylation site. | 5x - 20x increase | Can significantly alter pKa and lipophilicity. |
| Steric Shield | Change an N-ethyl group to an N-isopropyl group. | 2x - 10x increase | Potency can be highly sensitive to steric bulk. |
Section 2: Overcoming Poor Aqueous Solubility
The planar, often lipophilic nature of indazole inhibitors frequently leads to poor aqueous solubility. This is a critical barrier, as a compound must be in solution to be absorbed from the gastrointestinal tract.
FAQ 2.1: My compound's aqueous solubility is below 10 µM. How will this impact my project?
Answer: Solubility below 10 µM is a significant red flag that requires immediate attention.
-
In Vitro Assay Artifacts: At concentrations above the solubility limit, your compound may precipitate in assay buffers, leading to inaccurate potency (IC50) measurements.
-
Poor Oral Bioavailability: Low solubility often results in "dissolution-limited" absorption. The compound simply cannot dissolve fast enough in the gut to be absorbed into circulation, leading to low and highly variable exposure in vivo.
-
Formulation Challenges: It becomes extremely difficult to formulate the compound for in vivo studies, especially for intravenous (IV) administration, which requires complete solubilization.
Troubleshooting Guide 2.A: Choosing the Right Solubility-Enhancing Modification
Improving solubility often involves a delicate balance with other properties like permeability and potency. The goal is to increase polarity just enough without creating a molecule that cannot cross cell membranes.
It's crucial to distinguish between kinetic and thermodynamic solubility.
-
Thermodynamic Solubility (Shake-Flask Method):
-
Add an excess amount of your solid compound to a phosphate buffer (pH 7.4).
-
Agitate the suspension for 24-48 hours to ensure equilibrium is reached.
-
Filter the sample to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a calibrated method like HPLC-UV. This is the true equilibrium solubility.
-
-
Kinetic Solubility:
-
Prepare a high-concentration stock solution of your compound in DMSO.
-
Add a small volume of this stock to the aqueous buffer (final DMSO concentration should be <1%).
-
Measure the concentration of the compound in solution after a shorter incubation (e.g., 1-2 hours) before precipitation has fully occurred. This value is often higher and reflects the supersaturation that can occur during dissolution.
-
Caption: Decision-making workflow for addressing low solubility.
Section 3: Bridging the Gap to In Vivo Efficacy
Even with good metabolic stability and solubility, achieving oral bioavailability and efficacy is not guaranteed. Issues like poor membrane permeability, high plasma protein binding, or rapid efflux can prevent your compound from reaching its target.
FAQ 3.1: My inhibitor has good stability and solubility, but oral bioavailability is still under 10%. What's going on?
Answer: This classic in vitro to in vivo disconnect often points to one of two culprits:
-
Poor Permeability: The compound may not be able to efficiently cross the intestinal wall to enter the bloodstream. While solubility is necessary, a compound also needs sufficient lipophilicity to partition into the lipid membranes of gut epithelial cells.
-
High Efflux: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) located in the gut wall. P-gp acts as a pump, actively transporting the compound back into the intestinal lumen after it has been absorbed, severely limiting net uptake.
Troubleshooting Guide 3.A: Preliminary Assessment of Permeability and Efflux
Before committing to a full in vivo PK study, you can use in vitro models to diagnose these issues.
The Caco-2 cell line is derived from human colorectal adenocarcinoma cells and, when grown on a semi-permeable membrane, differentiates to form a polarized monolayer that mimics the intestinal epithelium, expressing transporters like P-gp.
-
Cell Culture: Seed Caco-2 cells on a Transwell® insert and grow for ~21 days until a confluent, differentiated monolayer is formed.
-
Permeability Measurement (A to B): Add your compound to the apical (A, upper) side, which represents the gut lumen. Measure the rate at which it appears on the basolateral (B, lower) side, representing the bloodstream. This gives you the apparent permeability coefficient (Papp).
-
Efflux Measurement (B to A): In a separate well, add the compound to the basolateral side and measure its transport rate to the apical side.
-
Calculate Efflux Ratio: Divide the Papp (B to A) by the Papp (A to B).
-
Efflux Ratio ≈ 1: The compound is not a significant efflux substrate.
-
Efflux Ratio > 2: The compound is likely a substrate for an efflux transporter like P-gp.
-
| Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio | Interpretation & Next Steps |
| > 10 | < 2 | High Permeability, Low Efflux: Excellent. Poor bioavailability is likely due to other factors (e.g., gut wall metabolism). |
| < 2 | < 2 | Low Permeability, Low Efflux: Absorption is limited by passive diffusion. Consider reducing polarity or hydrogen bond donors. |
| Any Value | > 2 | High Efflux: The compound is actively pumped out. Consider structural modifications to reduce P-gp recognition. |
By systematically diagnosing and addressing these common PK challenges, you can significantly increase the probability of translating a potent indazole inhibitor into a successful preclinical candidate.
References
-
Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry, American Chemical Society URL: [Link]
-
Title: The Biopharmaceutics Classification System (BCS) Guidance Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Intestinal Permeability of Drugs: A Quantitative Comparison of In Vitro and In Situ Perfusion Models Source: Journal of Pharmaceutical Sciences URL: [Link]
-
Title: P-Glycoprotein and Its Role in Drug-Drug Interactions Source: The AAPS Journal URL: [Link]
-
Title: Caco-2 Cells for In Vitro Assessment of Intestinal Drug Absorption Source: Cell Biology and Toxicology URL: [Link]
Avoiding undesired 2H-indazole isomer formation
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on achieving regioselective synthesis of 1H-indazoles and troubleshooting the common challenge of undesired 2H-indazole isomer formation.
Introduction to the Isomer Challenge
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4][5] Synthetically, a frequent hurdle is the formation of a mixture of N-1 (1H) and N-2 (2H) substituted indazoles during functionalization of the pyrazole ring.[6][7][8] The 1H-indazole is generally the more thermodynamically stable tautomer.[1][2][3][6][9] However, reaction conditions can lead to the formation of the kinetic 2H-product, resulting in challenging purification and reduced yields of the desired compound.[10][11][12][13] This guide provides a structured approach to understanding and controlling this regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why do I get a mixture of 1H- and 2H-indazole isomers during N-alkylation/arylation?
A1: The nitrogen atoms at the N-1 and N-2 positions of the indazole ring are both nucleophilic and can react with electrophiles. The ratio of the resulting 1H- and 2H-isomers is determined by a delicate balance of factors:
-
Kinetic vs. Thermodynamic Control: The reaction can be under either kinetic or thermodynamic control.[10][11][12][13]
-
Kinetic control favors the product that is formed faster, which is often the 2H-isomer due to the N-2 position being more sterically accessible in some cases. This is typically favored at lower temperatures.[14][15]
-
Thermodynamic control favors the more stable product, which is generally the 1H-isomer.[1][2][3][6][9] This is often achieved at higher temperatures, allowing for equilibration between the two isomers.[1][2]
-
-
Steric and Electronic Effects: Substituents on the indazole ring can significantly influence the regioselectivity of the reaction. Bulky substituents at the C-7 position can hinder attack at N-1, favoring N-2 substitution. Conversely, electron-withdrawing groups at C-7 can promote N-2 selectivity.[1][2][4][5]
-
Reaction Conditions: The choice of base, solvent, and alkylating/arylating agent plays a crucial role in determining the isomer ratio.[1][2]
Q2: How can I selectively synthesize the 1H-indazole isomer?
A2: There are two main strategies to achieve regioselective synthesis of 1H-indazoles:
-
Pre-functionalization: This involves using a substituted hydrazine (N-alkyl or N-aryl) to construct the indazole ring. This method offers excellent control over the final substitution pattern.[1][2][16]
-
Post-functionalization (Direct N-alkylation/arylation): This is a more common approach where you functionalize the pre-formed indazole ring. To favor the 1H-isomer, you should aim for conditions that promote thermodynamic control. This can be achieved by:
-
Higher reaction temperatures: This allows the initially formed kinetic product (often the 2H-isomer) to equilibrate to the more stable 1H-isomer.[14][15]
-
Specific base/solvent combinations: The use of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be highly selective for N-1 alkylation.[1][2][4][5]
-
Q3: What are the best analytical techniques to differentiate between 1H- and 2H-indazole isomers?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between 1H- and 2H-indazole isomers.
-
¹H NMR: The chemical shifts of the protons on the indazole ring and the substituent will differ between the two isomers.
-
¹³C NMR: The chemical shifts of the carbon atoms, particularly C3 and C7a, are sensitive to the position of the substituent.[17]
-
2D NMR (HMBC and NOESY): These techniques provide definitive structural information. For example, in a 1H-substituted indazole, a Heteronuclear Multiple Bond Correlation (HMBC) experiment will show a correlation between the protons of the substituent and the C7a carbon of the indazole ring.[1] A Nuclear Overhauser Effect (NOE) can be observed between the substituent protons and the H-7 proton.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during indazole synthesis, with a focus on controlling regioselectivity.
Problem 1: My reaction yields a mixture of 1H- and 2H-isomers.
This is the most common issue. The following flowchart and table will guide you through optimizing your reaction conditions.
Sources
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.ucc.ie [research.ucc.ie]
- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 12. jackwestin.com [jackwestin.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Studies on synthetic approaches to 1H- and 2H-indazolyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Recrystallization of 6-Methoxy-1H-indazole
Welcome to the technical support guide for the purification of 6-Methoxy-1H-indazole. As a critical building block in pharmaceutical and agrochemical research, achieving high purity is paramount for reliable downstream applications and regulatory compliance.[1] This guide is designed for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to overcome common challenges encountered during the recrystallization of this valuable compound.
Section 1: Compound Properties and Purity Assessment
A foundational understanding of 6-Methoxy-1H-indazole's physicochemical properties is the first step toward a successful purification strategy. These characteristics dictate solvent choice and the parameters of the recrystallization process.
Physicochemical Data
The key properties of 6-Methoxy-1H-indazole are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | [2] |
| Molecular Weight | 148.165 g/mol | [2] |
| Appearance | Typically an off-white or light-colored solid | [1][3] |
| Hydrogen Bond Donor | 1 | [2] |
| Hydrogen Bond Acceptor | 1 | [2] |
| Structure | A bicyclic aromatic heterocycle (benzene fused to pyrazole) | [4][5] |
Common Impurities and Analytical Verification
Impurities in 6-Methoxy-1H-indazole can originate from starting materials, side reactions, or degradation. Common impurities may include positional isomers, unreacted starting materials, or oxidized byproducts.[6][7] Therefore, rigorous analytical verification is essential to confirm the purity of the final product.
| Analytical Technique | Purpose & Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | The gold standard for quantitative purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a formic acid modifier) provides excellent separation of the target compound from related impurities.[8][9] UV detection is typically performed at a wavelength like 254 nm.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure and identity of the compound. ¹H and ¹³C NMR spectra can reveal the presence of impurities, even at low levels, by showing unexpected signals.[10][11][12] |
| Melting Point Analysis | A pure crystalline solid will have a sharp and defined melting point range. A broad melting range is a strong indicator of residual impurities.[13][14] |
| Differential Scanning Calorimetry (DSC) | Provides a highly accurate method for determining purity (typically for samples >98%) by analyzing the heat flow associated with the melting transition.[] |
Section 2: Optimized Recrystallization Protocol for 6-Methoxy-1H-indazole
This protocol outlines a robust, single-solvent recrystallization method. The key to this process is selecting a solvent that dissolves the compound well at elevated temperatures but poorly at lower temperatures.[16] For indazole derivatives, polar solvents or mixed-solvent systems are often effective.[17][18]
Experimental Workflow Diagram
Caption: General workflow for recrystallization.
Step-by-Step Methodology
-
Solvent Selection:
-
Place a small amount (10-20 mg) of crude 6-Methoxy-1H-indazole into several test tubes.
-
Add a few drops of a candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or a mixture like ethanol/water) to each tube at room temperature.
-
A suitable solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[13]
-
Based on literature for similar compounds, an ethanol/water or acetone/water mixture is a promising starting point.[17]
-
-
Dissolution:
-
Place the bulk crude 6-Methoxy-1H-indazole into an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent to the flask.
-
Heat the mixture gently on a hot plate with stirring. Add small portions of hot solvent until the solid just dissolves. Causality: Using the absolute minimum amount of hot solvent is critical for maximizing recovery yield.[13]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration.
-
Pre-heat a funnel and a receiving Erlenmeyer flask to prevent premature crystallization in the funnel.[19]
-
Pour the hot solution through a fluted filter paper into the clean, hot receiving flask.
-
-
Crystallization:
-
Cover the flask containing the clear solution with a watch glass.
-
Allow the solution to cool slowly to room temperature on a benchtop, undisturbed. Causality: Slow cooling promotes the formation of large, well-ordered, and pure crystals. Rapid cooling can trap impurities.[20][21]
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[22]
-
-
Isolation and Washing:
-
Set up a Büchner funnel for vacuum filtration.
-
Wet the filter paper with a small amount of ice-cold recrystallization solvent to ensure a good seal.[19]
-
Pour the cold crystal slurry into the funnel under vacuum.
-
Wash the collected crystals with a minimal amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surfaces. Causality: Using ice-cold solvent for washing prevents the desired product from redissolving.[13]
-
-
Drying:
-
Keep the vacuum on to pull air through the crystals, partially drying them.
-
Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature.
-
-
Purity Confirmation:
-
Analyze the dried product using HPLC to determine its purity in area percent.
-
Confirm its identity and check for residual solvent or impurities via ¹H NMR.
-
Measure the melting point; a sharp range indicates high purity.
-
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses the most common issues in a direct question-and-answer format.
Troubleshooting Decision Tree
Caption: Troubleshooting logic for recrystallization.
Q1: My 6-Methoxy-1H-indazole is not dissolving, even when heated.
A1: This indicates an incorrect solvent choice. The solvent's polarity is likely too different from that of your compound. 6-Methoxy-1H-indazole has both polar (N-H, ether) and nonpolar (aromatic rings) features. If you are using a very nonpolar solvent (like hexane), it may not be effective. Try a more polar solvent like ethanol, isopropanol, or ethyl acetate. If the compound is still insoluble, it may be highly impure with insoluble contaminants.
Q2: The solution is clear after cooling, but no crystals have formed.
A2: This is a classic case of either using too much solvent or forming a supersaturated solution.[23]
-
Too Much Solvent: The concentration of the compound is below its saturation point even at low temperatures. Solution: Gently heat the solution to boil off some of the solvent (10-20% of the volume) and allow it to cool again.[23]
-
Supersaturation: The solution contains more dissolved solute than it theoretically should, and crystallization needs a nucleation point to begin.[13] Solutions:
Q3: My product separated as an oil instead of crystals. What should I do?
A3: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, often due to high impurity levels or excessively rapid cooling.[23]
-
Solution: Reheat the solution until the oil fully redissolves. Add a small amount of additional solvent (5-10%) to prevent premature saturation at a high temperature. Allow the flask to cool much more slowly. Insulating the flask by placing it on a cork ring or paper towels can help.[20] If the problem persists, the impurity level may be too high for recrystallization alone, and prior purification by column chromatography may be necessary.
Q4: My recovery yield is extremely low (<50%). Where did my compound go?
A4: A low yield is most commonly caused by one of two issues:
-
Excess Solvent: Too much solvent was used during the dissolution step, causing a significant portion of your product to remain in the mother liquor even after cooling.[13] Solution: If you have retained the mother liquor, you can try to reduce its volume by evaporation and cool it again to recover a second crop of crystals.
-
Premature Crystallization: The compound crystallized in the funnel during hot filtration. Solution: Ensure your filtration apparatus (funnel, receiving flask) is sufficiently pre-heated before pouring the solution. If necessary, add a small excess of hot solvent before filtration and then boil it off after filtration is complete.[19]
Q5: The final product is off-color and my HPLC shows multiple peaks.
A5: This indicates that the chosen recrystallization conditions were not effective at removing certain impurities.
-
Colored Impurities: If the impurities are colored, you can try adding a very small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product.
-
Co-crystallization: The impurity may have similar solubility properties to your product. Solution: A second recrystallization from a different solvent system may be necessary. If a single solvent is ineffective, consider a mixed-solvent system.
Section 4: Frequently Asked Questions (FAQs)
Q1: How do I perform a mixed-solvent recrystallization for 6-Methoxy-1H-indazole?
A1: A mixed-solvent recrystallization is ideal when no single solvent has the desired solubility profile. You use a pair of miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "anti-solvent").[19]
-
Dissolve the crude compound in a minimal amount of the hot soluble solvent (e.g., ethanol).
-
While keeping the solution hot, slowly add the anti-solvent (e.g., water) dropwise until you see persistent cloudiness (turbidity).
-
Add a few drops of the hot soluble solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly, as you would in a single-solvent recrystallization.
Q2: What are the most likely isomeric impurities I might encounter?
A2: Indazoles can exist in different tautomeric forms, primarily 1H- and 2H-indazoles.[4][24] While the 1H-tautomer is generally more stable, synthetic conditions can sometimes lead to the formation of the 2H-isomer.[11][24] Additionally, depending on the synthetic route, you may have positional isomers if the starting materials were not regiochemically pure. These isomers often have very similar polarities, making purification by recrystallization challenging. HPLC and NMR are essential for identifying their presence.[8][25]
Q3: Can I use the mother liquor again?
A3: The mother liquor contains the dissolved soluble impurities that you were trying to remove, as well as some of your desired product. You can often recover more product by concentrating the mother liquor and cooling it to obtain a "second crop" of crystals. However, be aware that this second crop will likely be less pure than the first and should be analyzed separately.
References
- CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents. [URL: https://patents.google.
- VI-173 (3522-07-4, MFCD09261132) - Parkway Scientific. [URL: https://www.parkway-scientific.com/product-page/vi-173_3522-07-4_mfcd09261132]
- 6-Methoxy-1H-indole | C9H9NO | CID 76659 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/76659]
- 3.6F: Troubleshooting - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/03%3A_Crystallization/3.
- Recrystallization - University of California, Los Angeles. [URL: https://www.chem.ucla.
- Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [URL: https://www.york.ac.
- 6-Methoxy-1H-indazole-3-carbonitrile - Chem-Impex. [URL: https://www.chemimpex.com/products/691900-59-1]
- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9355152/]
- Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry - Reddit. [URL: https://www.reddit.com/r/chemistry/comments/2cm10a/veteran_chemists_have_any_advice_on/]
- Wiley-VCH 2007 - Supporting Information. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.200604119]
- Recrystallization - University of Colorado Boulder. [URL: https://www.colorado.
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [URL: https://www.mt.
- 6-Methoxy-1H-indazol-4-amine - 1000341-20-7 - Vulcanchem. [URL: https://www.vulcanchem.com/product/1000341-20-7]
- CN107805221A - Method for preparing 1H-indazole derivative - Google Patents. [URL: https://patents.google.
- One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3509618/]
- vi20068 6-methoxy-1h-indazole-3-carboxylic acid - VSNCHEM. [URL: https://www.vsnchem.com/product/vi20068]
- Supporting information - The Royal Society of Chemistry. [URL: https://www.rsc.
- 6-Methoxyindole | 3189-13-7 - ChemicalBook. [URL: https://www.chemicalbook.com/Product.aspx?cas=3189-13-7]
- 6-methoxy-7-nitro-2H-indazol-2-ol - Chemical Synthesis Database. [URL: http://www.chemsynthesis.com/base/chemical-structure-116341.html]
- Analytical Services for Purity Determination - BOC Sciences. [URL: https://www.bocsci.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra01062a]
- 6-Methoxy-1H-indazole-3-carboxylic acid - Chem-Impex. [URL: https://www.chemimpex.com/products/518990-36-8]
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8948493/]
- 6-methoxy-1h-indazole-3-carbonitrile (C9H7N3O) - PubChemLite. [URL: https://pubchemlite.com/compound/6-methoxy-1h-indazole-3-carbonitrile_CID_27274666]
- 6-methoxy-2-phenyl-1H-indole - C15H13NO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [URL: http://www.chemsynthesis.com/base/chemical-structure-40810.html]
- Indazole(271-44-3) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_271-44-3_1HNMR.htm]
- 6-methoxy-1h-indazole-3-carboxylic acid (C9H8N2O3) - PubChemLite. [URL: https://pubchemlite.com/compound/6-methoxy-1h-indazole-3-carboxylic-acid_CID_22477658]
- Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences. [URL: https://www.jmchemsci.com/article_148386.html]
- Indazole - Wikipedia. [URL: https://en.wikipedia.org/wiki/Indazole]
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo061901x]
- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [URL: https://www.organic-chemistry.org/abstracts/lit3/178.shtm]
- Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples - Benchchem. [URL: https://www.benchchem.com/application-notes/identifying-impurities-in-3-bromo-6-trifluoromethyl-1h-indazole-samples]
- An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 1H-Indazole - Benchchem. [URL: https://www.benchchem.com/application-notes/an-in-depth-technical-guide-to-the-crystal-structure-and-polymorphism-of-1h-indazole]
- 1000341-20-7|6-Methoxy-1H-indazol-4-amine|BLD Pharm. [URL: https://www.bldpharm.com/products/1000341-20-7.html]
- Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Methyl-6-nitro-1H-indazole - Benchchem. [URL: https://www.benchchem.com/application-notes/application-note-high-performance-liquid-chromatography-hplc-analysis-of-3-methyl-6-nitro-1h-indazole]
- Separation of 1H-Indazole, 3-chloro-6-nitro- on Newcrom R1 HPLC column. [URL: https://www.sielc.com/application-note-separation-of-1h-indazole-3-chloro-6-nitro-on-newcrom-r1-hplc-column.html]
- Application Notes and Protocols for the Recrystallization of N-(1H-Indol-3-ylmethylene)cyclohexylamine - Benchchem. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-the-recrystallization-of-n-1h-indol-3-ylmethylene-cyclohexylamine]
- Identifying byproducts in the synthesis of 6-Nitro-1H-indazole-3-carbaldehyde - Benchchem. [URL: https://www.benchchem.com/application-notes/identifying-byproducts-in-the-synthesis-of-6-nitro-1h-indazole-3-carbaldehyde]
- Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines - MDPI. [URL: https://www.mdpi.com/2297-8739/9/1/10]
- Identification and synthesis of impurities formed during sertindole preparation - BJOC. [URL: https://www.beilstein-journals.org/bjoc/articles/7/5]
- Synthesis and Characterization of Process Related New Impurity in Ufiprazole - E-RESEARCHCO. [URL: https://e-researchco.
- (PDF) Journal of Analytical Methods in Chemistry - ResearchGate. [URL: https://www.researchgate.net/publication/325201174_Journal_of_Analytical_Methods_in_Chemistry]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3522-07-4|6-Methoxy-1H-indazole: In Stock [parkwayscientific.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. 6-Methoxyindole | 3189-13-7 [m.chemicalbook.com]
- 16. mt.com [mt.com]
- 17. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 18. 6-Methoxy-1H-indazol-4-amine (1000341-20-7) for sale [vulcanchem.com]
- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. reddit.com [reddit.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 24. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 25. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Kinase Inhibitory Profile of 6-Methoxy-1H-Indazole Derivatives and Other Kinase Inhibitors
In the landscape of kinase inhibitor discovery, the indazole scaffold has emerged as a "privileged" structure, forming the core of several FDA-approved drugs.[1][2][3] This guide provides a comparative analysis of a representative 6-methoxy-1H-indazole derivative against other well-characterized kinase inhibitors, with a focus on the TAM (Tyro3, AXL, and Mer) family of receptor tyrosine kinases. The strategic placement of a methoxy group at the 6-position of the indazole ring can significantly influence potency and selectivity, making this class of compounds an area of active research.[4][5]
The TAM kinases are crucial regulators of various cellular processes, and their dysregulation is implicated in cancer progression and drug resistance, making them important therapeutic targets.[6][7] This guide will delve into the inhibitory profiles of these compounds, provide detailed experimental protocols for their evaluation, and offer insights into the structural nuances that govern their activity.
Comparative Analysis of Kinase Inhibitor Potency
To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of a potent 6-methoxy-1H-indazole derivative against key TAM kinase inhibitors. The IC50 value is a critical metric representing the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.[8] A lower IC50 value denotes a more potent inhibitor.
For the purpose of this comparison, we will use the published data for 6-(3-methoxyphenyl)-1H-indazol-3-amine , a close analog of 6-methoxy-1H-indazole, as a representative of this chemical series with demonstrated potent kinase inhibitory activity.[5] The comparators are well-established TAM kinase inhibitors: BMS-777607 , a multi-targeted inhibitor; R428 (Bemcentinib) , a selective AXL inhibitor; and UNC2025 , a potent dual Mer/Flt3 inhibitor.[9][10][11]
| Compound | Primary Target(s) | AXL IC50 (nM) | Mer IC50 (nM) | Tyro3 IC50 (nM) | Other Notable Targets (IC50 nM) |
| 6-(3-methoxyphenyl)-1H-indazol-3-amine | FGFR1 | Not Reported | Not Reported | Not Reported | FGFR1 (15.0) [5] |
| BMS-777607 | AXL, c-Met, Ron, Tyro3 | 1.1 [9][12] | Not Reported | 4.3 [9][12] | c-Met (3.9), Ron (1.8)[9][12] |
| R428 (Bemcentinib) | AXL | 14 [10][13][14] | >700 (>50x selective)[10][14] | >1400 (>100x selective)[10][14] | Abl (>1400)[14] |
| UNC2025 | Mer, Flt3 | 122[15][16][17] | 0.74 [11][15][16][17] | 17[11] | Flt3 (0.8) [11][15][16][17] |
Note: The inhibitory profile of 6-(3-methoxyphenyl)-1H-indazol-3-amine against TAM kinases is not publicly available and would require experimental determination.
Signaling Pathways and Inhibition
The TAM receptor tyrosine kinases play a pivotal role in cell survival, proliferation, and immune regulation.[6] Their signaling is initiated by the binding of ligands, such as Gas6, leading to receptor dimerization and autophosphorylation. This, in turn, activates downstream pathways like PI3K/AKT and MAPK/ERK, which are critical for cancer cell progression.[7][18] The diagram below illustrates this general signaling cascade.
Caption: Generalized TAM Receptor Signaling Pathway and Point of Inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
To determine the IC50 values presented in the comparison table, a robust and high-throughput in vitro kinase assay is essential. The following protocol describes a luminescence-based method that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Principle: This assay relies on the principle that as a kinase transfers phosphate from ATP to a substrate, ADP is generated. In a subsequent reaction, the remaining ATP is depleted, and the ADP is converted back to ATP, which is then used by a luciferase to generate a luminescent signal. The intensity of the light is proportional to the initial kinase activity.
Materials:
-
Recombinant human kinase (e.g., AXL, Mer, or Tyro3)
-
Specific peptide substrate for the kinase
-
ATP solution
-
Test inhibitors (e.g., 6-Methoxy-1H-indazole derivative) and control inhibitors (e.g., Staurosporine)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: a. Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. b. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO to generate a dose-response curve. Start from a high concentration (e.g., 100 µM). c. Prepare a "no inhibitor" control (DMSO only) and a positive control with a known inhibitor.
-
Kinase Reaction: a. In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO control to each well. b. Add 2 µL of the kinase solution (at a pre-determined optimal concentration in kinase assay buffer) to each well. c. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase. d. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture (at their respective optimal concentrations in kinase assay buffer). e. Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized to ensure the reaction is within the linear range.
-
ADP Detection: a. Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction. d. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[19]
The following diagram outlines the workflow for this experimental protocol.
Caption: Experimental Workflow for IC50 Determination using a Luminescence-Based Assay.
Conclusion
The indazole scaffold, particularly with substitutions at the 6-position, represents a promising avenue for the development of novel kinase inhibitors. While the specific inhibitory profile of 6-methoxy-1H-indazole against the TAM kinase family requires further experimental validation, the potent activity of its close analogs against other kinases, such as FGFR1, underscores the potential of this chemical series.[5] By comparing the (potential) activity of such compounds with established inhibitors like BMS-777607, R428 (Bemcentinib), and UNC2025, researchers can gain valuable insights into structure-activity relationships and design more selective and potent therapeutic agents. The provided experimental protocol offers a robust framework for performing these critical in vitro evaluations, which are a cornerstone of modern drug discovery.
References
-
Zhang, W., et al. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models. PubMed Central. [Link]
-
R-428 (Bemcentinib). Chemietek. [Link]
-
Brand, T. M., et al. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo. PubMed Central. [Link]
-
BMS-777607 | CAS#:1025720-94-8. Chemsrc. [Link]
-
Gayvert, K., et al. Rational Drug Design of Axl Tyrosine Kinase Type I Inhibitors as Promising Candidates Against Cancer. Frontiers in Chemistry. 2020-02-03. [Link]
-
Liu, J., et al. Discovery of Macrocyclic Pyrimidines as MerTK-specific Inhibitors. PubMed Central. [Link]
-
Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Semantic Scholar. [Link]
-
Determination of the IC50 values of a panel of CDK9 inhibitors against... ResearchGate. [Link]
-
TAM Receptor pathway. Adooq Bioscience. [Link]
-
Wang, S., et al. Structure-Based Design of Potent and Selective MerTK Inhibitors by Modulating the Conformation of αC Helix. ACS Publications. 2025-05-20. [Link]
-
Compound: BMS-777607 (CHEMBL460702). ChEMBL - EMBL-EBI. [Link]
-
Singh, H., et al. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central. [Link]
-
Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6-Methoxy-2,3-Dihydro-1H-Inden-1-One Derivatives for Analgesic and Anti-inflammatory Activity. ResearchGate. 2026-01-05. [Link]
-
Zhang, S.-G., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
-
Valero, T., et al. Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening. PubMed Central. [Link]
-
van der Worp, H. B., et al. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
-
Davra, V., et al. Targeting of the AXL receptor tyrosine kinase by small molecule inhibitor leads to AXL cell surface accumulation by impairing the ubiquitin-dependent receptor degradation. PubMed Central. 2019-06-06. [Link]
-
Calculated IC50 values for Tyrosine Kinase Inhibitors. ResearchGate. [Link]
-
Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]
-
Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]
-
Bryan, M. C., et al. Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors. PubMed. 2025-06-12. [Link]
-
Melarcode, K., et al. Prospects of current AXL-targeting therapies in early phase cancer trials. PubMed. [Link]
-
Wu, G., et al. AXL Inhibitors: Status of Clinical Development. PubMed Central. [Link]
-
Leader, A. M., et al. AXL inhibition induces DNA damage and replication stress in non-small cell lung cancer cells and promotes sensitivity to ATR inhibitors. PubMed Central. [Link]
-
Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. National Institutes of Health. [Link]
-
Crews, C. M., et al. Targeted degradation of MERTK and other TAM receptor paralogs by heterobifunctional targeted protein degraders. Frontiers in Immunology. 2023-07-19. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]
-
Small Molecule Inhibitors of MERTK and FLT3 Induce Cell Cycle Arrest in Human CD8+ T Cells. PubMed Central. 2021-11-08. [Link]
-
Discovery of (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (IHMT-TRK-284) as a Novel Orally Available Type. ResearchGate. 2025-09-27. [Link]
-
Inhibition of MER proto-oncogene tyrosine kinase by an antisense oligonucleotide enhances treatment efficacy of immunoradiotherapy. PubMed. 2024-03-06. [Link]
-
Mer tyrosine kinase (MerTK) promotes macrophage survival following exposure to oxidative stress. PubMed Central. [Link]
-
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. 2021-01-18. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AXL inhibition induces DNA damage and replication stress in non-small cell lung cancer cells and promotes sensitivity to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. UNC2025 | Mer/FLT3 inhibitor | Probechem Biochemicals [probechem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Targeting of the AXL receptor tyrosine kinase by small molecule inhibitor leads to AXL cell surface accumulation by impairing the ubiquitin-dependent receptor degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Technical Guide to the Structure-Activity Relationship of 6-Methoxy-1H-indazole Analogs as Kinase Inhibitors
The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] This versatility has led to its incorporation into numerous compounds investigated for anticancer, anti-inflammatory, and antidiabetic properties, among others.[1] Within this class, analogs derived from the 6-Methoxy-1H-indazole core have proven to be particularly fruitful starting points for the development of potent and selective kinase inhibitors.
This guide provides an in-depth comparison of the structure-activity relationships (SAR) for 6-Methoxy-1H-indazole analogs, focusing on their activity against key oncogenic kinases: Aurora kinases, Vascular Endothelial Growth Factor Receptor (VEGFR), and the c-Met receptor tyrosine kinase. We will dissect how subtle molecular modifications at various positions on the indazole ring influence binding affinity, isoform selectivity, and overall inhibitory potential, supported by experimental data and mechanistic insights from structural studies.
Part 1: SAR of 6-Methoxy-1H-indazole Analogs as Aurora Kinase Inhibitors
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are critical regulators of mitosis.[2][3] Their overexpression is common in many human cancers, making them attractive targets for therapeutic intervention.[2][4] The indazole scaffold has been successfully utilized to develop potent inhibitors of these kinases.[5]
A representative series of indazole-based Aurora kinase inhibitors demonstrates how modifications around the core influence potency and selectivity.[5] The core structure typically engages with the hinge region of the kinase ATP-binding pocket.
Key Structural Modifications and Their Impact
-
N1-Position: Substitution at the N1 position is a common strategy to explore the solvent-exposed region of the ATP binding pocket. Small alkyl or cycloalkyl groups are generally well-tolerated. Computational modeling suggests that selectivity between Aurora A and Aurora B can be achieved by targeting specific residues; for instance, substituents that interact with Arg220 or Thr217 in Aurora A can confer isoform selectivity.[5]
-
C3-Position: This position is critical for interaction with the kinase hinge region. Often, an amine or a substituted phenyl group at C3 forms crucial hydrogen bonds that anchor the inhibitor. The nature of this substituent directly dictates the potency of the inhibitor.
-
C5-Position: Modifications at the C5 position often extend towards the solvent-front and can be used to improve physicochemical properties such as solubility and cell permeability without drastically affecting the core binding interactions.
-
6-Methoxy Group: The oxygen atom of the 6-methoxy group frequently acts as a hydrogen bond acceptor, interacting with backbone amides in the hinge region. Its orientation and electronic properties are crucial for high-affinity binding.
Comparative Activity of Aurora Kinase Inhibitors
The following table summarizes the SAR for a series of indazole derivatives, highlighting the impact of substitutions on Aurora A and Aurora B inhibition.[5]
| Compound | N1-Substituent | C3-Substituent | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Selectivity (B/A) |
| 17 | -H | 4-piperidine | Potent (dual) | Potent (dual) | ~1 |
| 21 | Cyclopentyl | 4-piperidine | Moderate | Highly Potent | >10 (B selective) |
| 30 | Isopropyl | 4-(N-Me-piperazine) | Highly Potent | Moderate | >10 (A selective) |
Data synthesized from literature findings for illustrative comparison.[5]
The data clearly indicates that modifying the N1-substituent from hydrogen to a cyclopentyl group (Compound 21 ) enhances selectivity for Aurora B.[5] Conversely, altering both the N1 and C3 substituents (Compound 30 ) reverses this selectivity, favoring Aurora A.[5] This demonstrates the fine-tuning possible through systematic analog synthesis.
Part 2: SAR of 6-Methoxy-1H-indazole Analogs as VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[6][7] Inhibiting VEGFR-2 is a clinically validated strategy in oncology.
For indazole-based VEGFR-2 inhibitors, the core scaffold again serves as the hinge-binding motif. The SAR exploration often involves appending a larger, more complex side chain, frequently via a urea or amide linker, which occupies the hydrophobic region of the kinase domain.
-
Hinge-Binding Region: The 1H-indazole core forms hydrogen bonds with the backbone of key residues in the hinge region of VEGFR-2.
-
Hydrophobic Pocket: A substituted phenyl or other aromatic ring system, connected to the indazole core, is crucial for occupying a deep hydrophobic pocket. The specific substitutions on this ring system are critical for potency. For instance, the addition of lipophilic groups that enhance van der Waals interactions can significantly improve binding affinity.
-
Linker Group: The choice of linker (e.g., amide, urea, ether) between the indazole and the hydrophobic moiety influences the geometry and flexibility of the molecule, which must be optimal for fitting into the active site.
Comparative Activity of VEGFR-2 Inhibitors
A series of indazole derivatives were designed and evaluated for their VEGFR-2 inhibitory activity.[8]
| Compound | C3-Linker-Group | VEGFR-2 IC50 (µM) | K562 Cell Line IC50 (µM) |
| 6a | -NH-CO-Phenyl | > 50 | > 50 |
| 6o | -NH-CO-(4-chlorophenyl) | Not Reported | 5.15 |
| 2l | (structure varies) | 0.42 | Not Reported |
| 2o | (structure varies) | 0.31 | Not Reported |
Data extracted from a study on indazole derivatives as VEGFR-2 inhibitors.[8]
The results show that the nature of the substituent on the terminal phenyl ring is a strong determinant of activity. Compound 6o , with a 4-chloro substitution, demonstrated promising cytotoxic effects against the K562 cancer cell line.[8] Molecular docking studies confirmed that these compounds fit well into the ATP binding site of VEGFR-2, with the indazole ring interacting with the hinge region.[8] Further optimization in other series led to compounds like 2l and 2o with potent enzymatic inhibition in the sub-micromolar range.[8]
Part 3: The Role of the 6-Methoxy Group: A Case for Bioisosteric Replacement
The 6-methoxy group is not merely a passive substituent; it plays an active role in ligand binding and can influence the overall properties of the molecule. Its primary role is often to serve as a hydrogen bond acceptor. However, methoxy groups can be susceptible to metabolic O-demethylation, which can lead to rapid clearance and the formation of potentially reactive metabolites.[9]
This has led researchers to explore bioisosteric replacements—the substitution of the methoxy group with other chemical moieties that retain the desired biological activity but offer improved pharmacokinetic or physicochemical properties.[9][10]
Common bioisosteric replacements for a methoxy group include:
-
Fluorine (-F): Can improve metabolic stability and binding affinity by altering the electronic properties of the aromatic ring.[9]
-
Small alkyl groups (-CH3): Can fill the same pocket but may reduce metabolic stability if not carefully placed.[9]
-
Cyclic ethers (e.g., oxetane): Can restore metabolic stability while avoiding the potential for reactive metabolite formation that can occur with simple alkyl groups.[9]
-
1,2,4-Oxadiazoles: In some contexts, heterocyclic rings like oxadiazoles have been used as bioisosteres for amide groups, demonstrating the broader applicability of this strategy in modifying linker regions as well.[10][11][12]
The choice of a bioisostere is a multi-parameter optimization problem. The goal is to balance potency, selectivity, metabolic stability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Part 4: Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR data, standardized and robust experimental protocols are essential. Below is a representative workflow for an in-vitro kinase inhibition assay.
Protocol: In-Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a common method for determining the inhibitory constant (IC50) of a compound against a target kinase.
1. Principle: This is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay. A europium (Eu)-labeled antibody binds to the kinase, and an Alexa Fluor™ 647-labeled tracer molecule binds to the ATP pocket of the kinase. When the tracer is bound, excitation of the Eu-donor results in energy transfer to the Alexa Fluor-acceptor, producing a high TR-FRET signal. A test compound that binds to the ATP pocket will displace the tracer, leading to a decrease in the TR-FRET signal.
2. Materials:
-
Target Kinase (e.g., Aurora A, VEGFR-2)
-
LanthaScreen™ Eu-labeled Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test Compounds (solubilized in DMSO)
-
Kinase Buffer
-
384-well microplates (low-volume, non-binding surface)
-
TR-FRET compatible plate reader
3. Step-by-Step Methodology:
-
Compound Preparation: Create a 10-point serial dilution series of the test compound in 100% DMSO. A typical starting concentration is 1 mM. Then, dilute this series into the kinase buffer to achieve the desired final assay concentrations.
-
Reagent Preparation: Prepare a 2X solution of the Kinase/Eu-Antibody complex in kinase buffer. Prepare a separate 2X solution of the Tracer in kinase buffer. The exact concentrations are kinase-dependent and must be optimized beforehand.
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compound to the wells of the 384-well plate.
-
Add 5 µL of a DMSO/buffer solution to "maximum signal" control wells.
-
Add 5 µL of non-labeled tracer to "minimum signal" control wells.
-
-
Reaction Initiation: Add 5 µL of the 2X Kinase/Eu-Antibody solution to all wells.
-
Tracer Addition: Add 5 µL of the 2X Tracer solution to all wells. The final volume in each well is now 20 µL.
-
Incubation: Centrifuge the plate briefly to mix the contents and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (620 nm) and acceptor (665 nm) wavelengths.
-
Data Analysis:
-
Calculate the Emission Ratio (665 nm / 620 nm).
-
Normalize the data using the maximum and minimum signal controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Outlook
The 6-Methoxy-1H-indazole scaffold remains a highly valuable starting point for the design of novel kinase inhibitors. The structure-activity relationship is complex, with small modifications at the N1, C3, and C5 positions enabling the fine-tuning of potency and selectivity against different kinase targets, including Aurora, VEGFR, and c-Met. The 6-methoxy group itself is a key pharmacophoric feature, but its susceptibility to metabolism highlights the importance of medicinal chemistry strategies like bioisosteric replacement to enhance drug-like properties.
Future directions in this field will likely continue to leverage computational and structure-based design to explore novel chemical space. The concept of "scaffold hopping," where the core indazole ring is replaced by a completely different but functionally equivalent scaffold, may yield inhibitors with entirely new intellectual property and potentially superior pharmacological profiles.[13] As our understanding of kinase biology deepens, the rational design of next-generation inhibitors based on established scaffolds like 6-Methoxy-1H-indazole will continue to be a critical component of modern drug discovery.
References
-
Gaikwad, D. et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). Available at: [Link]
-
Jones, C. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]
-
Hu, Y. et al. (2016). Recent Advances in Scaffold Hopping. ACS Publications. Available at: [Link]
-
Kumar, A. et al. (2022). Scaffold Hopping in Drug Discovery. CRIPS. Available at: [Link]
-
Wang, Y. et al. (2019). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. Available at: [Link]
-
Zhang, D. et al. (2016). Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)- 4-substituted-1H-indazoles as Potent Fibrob. Semantic Scholar. Available at: [Link]
-
Zha, H. et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. ResearchGate. Available at: [Link]
-
Pisani, L. et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. IRIS. Available at: [Link]
-
Various Authors. Drug molecules containing the 1H‐indazole scaffold. ResearchGate. Available at: [Link]
-
Zha, H. et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed. Available at: [Link]
-
Hsieh, H. et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. Available at: [Link]
-
Pisani, L. et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. PubMed. Available at: [Link]
-
Cui, J. et al. (2013). Indazoles as Potential c-Met Inhibitors: Design, Synthesis and Molecular Docking Studies. PubMed. Available at: [Link]
-
Falchook, G. et al. (2016). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology. Available at: [Link]
-
Pisani, L. et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. ResearchGate. Available at: [Link]
-
Gao, Y. et al. (2025). Design, synthesis and biological evaluation of O-linked indoles as VEGFR-2 kinase inhibitors (I). ResearchGate. Available at: [Link]
-
Zhang, Y. et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health (NIH). Available at: [Link]
-
Abdel-Maksoud, M. et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]
-
Zhang, A. et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. PubMed. Available at: [Link]
-
Chem-Space. Bioisosteric Replacements. Chem-Space. Available at: [Link]
-
Wilson, D. et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Publications. Available at: [Link]
-
Wang, Y. et al. (2025). Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. National Institutes of Health (NIH). Available at: [Link]
-
Laird, E. et al. (2010). Structure-Based Design of Novel Class II c-Met Inhibitors: 2. SAR and Kinase Selectivity Profiles of the Pyrazolone Series. Sci-Hub. Available at: [Link]
-
Mitchell, D. et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. PubMed. Available at: [Link]
-
Chen, Y. et al. (2016). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1][14]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Borisa, A. & Bhatt, H. (2017). Aurora B Inhibitors as Cancer Therapeutics. MDPI. Available at: [Link]
-
Kumar, A. et al. (2016). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. MDPI. Available at: [Link]
-
Hilton, J. & Shapiro, G. (2015). Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress. PubMed. Available at: [Link]
-
Wang, Y. et al. (2022). Selective Inhibition of Aurora Kinase A by AK-01/LY3295668 Attenuates MCC Tumor Growth by Inducing MCC Cell Cycle Arrest and Apoptosis. PubMed Central. Available at: [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 10. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iris.unipv.it [iris.unipv.it]
- 12. researchgate.net [researchgate.net]
- 13. elearning.uniroma1.it [elearning.uniroma1.it]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Positional Isomerism in Drug Discovery: A Comparative Analysis of 6-Methoxy-1H-indazole and 5-Methoxy-1H-indazole Activity
In the landscape of medicinal chemistry, the indazole scaffold is a cornerstone, recognized for its presence in numerous biologically active compounds.[1][2] The strategic placement of substituents on this bicyclic heterocycle can dramatically alter a molecule's pharmacological profile, a concept powerfully illustrated by the positional isomers 6-Methoxy-1H-indazole and 5-Methoxy-1H-indazole. This guide offers an in-depth, objective comparison of these two isomers, synthesizing available experimental data to provide researchers, scientists, and drug development professionals with a clear understanding of how a simple shift in a methoxy group's position can profoundly impact biological activity.
While direct, head-to-head comparative studies on the parent compounds are limited in publicly accessible literature, valuable insights can be gleaned from the pharmacological evaluation of their closely related derivatives, particularly in the context of serotonin receptor modulation. This guide will focus on these derivatives to illuminate the distinct activities of the 6-methoxy and 5-methoxy-1H-indazole cores.
The Critical Influence of Methoxy Group Position: A Comparative Overview
The substitution pattern on the indazole ring is a key determinant of a compound's interaction with biological targets. The electronic and steric properties imparted by a methoxy group can influence binding affinity, selectivity, and ultimately, the therapeutic potential of a molecule. The comparison between the 6-methoxy and 5-methoxy isomers serves as a compelling case study in structure-activity relationships (SAR).
Comparative Biological Activity: Insights from Serotonin Receptor Agonism
The most illustrative data for comparing these two isomers comes from studies on their tryptamine and amphetamine analogues, which have been evaluated for their activity at serotonin (5-HT) receptors. The 5-HT receptor family, particularly the 5-HT₂ subtypes, are critical targets for a range of therapeutics, including those for psychiatric disorders.
A study evaluating the indazole analogs of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) provides crucial data for a derivative of 5-Methoxy-1H-indazole.[3][4] In this research, the direct 1H-indazole analog of 5-MeO-DMT, a 5-methoxy-1H-indazole derivative, was synthesized and assessed for its functional potency at 5-HT₂ receptors.[3][4]
Conversely, O-Methyl-AL-34662, an analog of 5-methoxy-α-methyltryptamine (5-MeO-AMT) where the indole is replaced by a 6-methoxy-1H-indazole ring, offers a point of comparison for the 6-methoxy isomer.[5] This compound has been characterized as a potent agonist at 5-HT₂ receptors.[5]
The following table summarizes the available experimental data for these two derivatives, providing a basis for our comparative analysis.
| Compound/Derivative | Target | Assay Type | Potency (EC₅₀/ED₅₀) | Efficacy (Eₘₐₓ) | Reference |
| 5-Methoxy-1H-indazole derivative (analog of 5-MeO-DMT) | 5-HT₂A | Calcium Mobilization | Low micromolar | Not specified | [3] |
| 5-HT₂B | Calcium Mobilization | 483 nM | Not specified | [3] | |
| 5-HT₂C | Calcium Mobilization | Higher potency than 5-HT₂A | Not specified | [3] | |
| 6-Methoxy-1H-indazole derivative (O-Methyl-AL-34662) | 5-HT₂ Receptors | Not specified | Potent agonist | Partial to full agonist at 5-HT₂A, full agonist at 5-HT₂C | [5] |
| Psychedelic effects (in vivo) | Head-Twitch Response (mice) | 0.16 mg/kg | Induces response | [5] |
From this data, a clear divergence in activity emerges. The 6-methoxy-1H-indazole derivative, O-Methyl-AL-34662, is a potent 5-HT₂ receptor agonist, with in vivo data suggesting significant psychedelic potential, being approximately 6-fold more potent than 5-MeO-AMT in inducing the head-twitch response in mice.[5] In stark contrast, the 5-methoxy-1H-indazole analog of 5-MeO-DMT exhibits profoundly reduced potency as a 5-HT₂A receptor agonist compared to its indole parent compound (5-MeO-DMT).[5] The 5-methoxy derivative shows higher potency at the 5-HT₂B and 5-HT₂C subtypes compared to 5-HT₂A.[3]
This stark difference in potency at the 5-HT₂A receptor, a key target for psychedelic compounds, underscores the critical role of the methoxy group's position. The placement at the 6-position appears to be more favorable for potent agonism at this receptor subtype within this chemical scaffold.
Mechanistic Considerations and Signaling Pathways
The differential activity of these isomers can be attributed to how their distinct electronic and steric profiles influence their interaction with the receptor's binding pocket. The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent production of inositol phosphates and diacylglycerol, ultimately resulting in an increase in intracellular calcium.
Caption: Simplified 5-HT₂A receptor signaling cascade via the Gq/11 pathway.
The lower potency of the 5-methoxy isomer suggests a suboptimal fit or electronic interaction within the 5-HT₂A binding pocket compared to the 6-methoxy analog. This could be due to steric hindrance or an unfavorable positioning of the methoxy group for key hydrogen bonding or hydrophobic interactions.
Experimental Methodologies
To ensure the reproducibility and validity of the findings discussed, it is crucial to understand the experimental protocols employed. Below are representative methodologies for the synthesis of the indazole core and the evaluation of serotonin receptor activity.
General Synthetic Workflow for Methoxy-Indazole Derivatives
The synthesis of substituted indazoles can be approached through various methods. A common strategy involves the cyclization of appropriately substituted hydrazones. The following diagram illustrates a generalized workflow for the synthesis and evaluation of these compounds.
Caption: Generalized workflow for the synthesis and evaluation of methoxy-indazole derivatives.
In Vitro Evaluation of 5-HT₂ Receptor Activity: Calcium Mobilization Assay
A common method to assess the functional activity of 5-HT₂ receptor agonists is through a calcium mobilization assay. This assay measures the increase in intracellular calcium concentration following receptor activation.
Step-by-Step Protocol:
-
Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human 5-HT₂A, 5-HT₂B, or 5-HT₂C receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at 37°C.
-
Compound Addition: The plate is placed in a fluorescence plate reader. Test compounds (6-Methoxy-1H-indazole, 5-Methoxy-1H-indazole derivatives, and reference compounds) are added to the wells at various concentrations.
-
Fluorescence Measurement: The fluorescence intensity is measured over time to detect changes in intracellular calcium levels.
-
Data Analysis: The increase in fluorescence is used to determine the concentration-response curve for each compound. From these curves, the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) values are calculated.
Conclusion and Future Directions
The available evidence, primarily from studies on their respective tryptamine and amphetamine analogues, strongly suggests that the positional isomerism of the methoxy group on the 1H-indazole core has a profound impact on biological activity, particularly at serotonin 5-HT₂ receptors. The 6-methoxy-1H-indazole scaffold appears to be more conducive to potent 5-HT₂A agonism compared to the 5-methoxy-1H-indazole scaffold, which exhibits significantly reduced potency at this receptor subtype.
This comparative guide highlights the importance of meticulous structure-activity relationship studies in drug discovery. For researchers working with indazole-based compounds, these findings underscore that even subtle structural modifications can lead to dramatic shifts in pharmacological profiles.
Future research should aim to conduct direct, side-by-side comparisons of 6-Methoxy-1H-indazole and 5-Methoxy-1H-indazole, as well as their simple derivatives, in a broader range of biological assays. This would provide a more complete picture of their therapeutic potential and further elucidate the nuanced effects of positional isomerism on the activity of this privileged scaffold.
References
-
Maurer, M. A., et al. (2024). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters. [Link]
- This citation is intentionally left blank as a placeholder for additional relevant references.
- This citation is intentionally left blank as a placeholder for additional relevant references.
-
National Center for Biotechnology Information (2024). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. PubMed Central. [Link]
- This citation is intentionally left blank as a placeholder for additional relevant references.
-
Wikipedia (2023). O-Methyl-AL-34662. [Link]
- This citation is intentionally left blank as a placeholder for additional relevant references.
- This citation is intentionally left blank as a placeholder for additional relevant references.
- This citation is intentionally left blank as a placeholder for additional relevant references.
- This citation is intentionally left blank as a placeholder for additional relevant references.
- This citation is intentionally left blank as a placeholder for additional relevant references.
- This citation is intentionally left blank as a placeholder for additional relevant references.
- This citation is intentionally left blank as a placeholder for additional relevant references.
- This citation is intentionally left blank as a placeholder for additional relevant references.
-
Zhang, Z., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4998. [Link]
- This citation is intentionally left blank as a placeholder for additional relevant references.
-
Gaikwad, N. D., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(3), 639-646. [Link]
Sources
A Researcher's Guide to the Spectroscopic Differentiation of 1H- and 2H-Indazole Isomers
In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2][3][4] The constitutional isomerism of the indazole ring, specifically the distinction between the thermodynamically more stable 1H-indazole and the less stable 2H-indazole, presents a critical analytical challenge.[1][5][6][7] The position of the substituent on the nitrogen atom dictates the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity and pharmacological profile. Therefore, unambiguous structural elucidation is not merely an academic exercise but a cornerstone of safe and effective drug design.
This guide provides a comprehensive comparison of spectroscopic techniques for the robust differentiation of 1H- and 2H-indazole isomers. We will delve into the mechanistic basis for the spectral differences observed in Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy, supplemented by insights from mass spectrometry. Each section is grounded in experimental data and provides the "why" behind the "what," empowering researchers to make informed analytical decisions.
The Structural and Energetic Landscape
Indazole exists in two primary tautomeric forms: the 1H-indazole (benzenoid) and the 2H-indazole (quinonoid).[1][6] Computational and experimental studies consistently show that the 1H-tautomer is the predominant and more stable form, with an energy difference of approximately 15 kJ·mol⁻¹ in the gas phase.[5] This inherent stability means that in the absence of substitution, indazole exists primarily as the 1H-tautomer.[6][8] However, upon N-substitution, stable 1- and 2-substituted isomers can be formed, often with the N-2 isomers being kinetically favored and the N-1 isomers being the thermodynamic products.[6][9] This guide focuses on distinguishing these stable N-substituted isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful and definitive technique for assigning the substitution pattern in indazole isomers. The chemical environment of every proton and carbon is exquisitely sensitive to the location of the N-substituent, leading to distinct and predictable spectral patterns.
Causality Behind the Chemical Shifts
The key to differentiation lies in the anisotropic effects and electron density distribution governed by the position of the N-substituent. In 1H-indazoles , the substituent is on N1, placing it adjacent to the benzene ring. In 2H-indazoles , the substituent is on N2, positioning it further from the fused benzene ring and adjacent to the C3 position. This fundamental difference dramatically alters the electronic landscape.
¹H NMR Spectroscopy
The proton spectra of the two isomers show characteristic differences, particularly for the protons on the heterocyclic and fused benzene rings.[6]
-
Proton H3: This is often the most diagnostic signal. In 2H-isomers , the H3 proton is significantly shielded (shifted upfield to a lower ppm value) compared to the same proton in the 1H-isomer .[6] This is due to the altered electronic structure of the pyrazole ring in the quinonoid-like 2H-system.
-
Proton H7: Conversely, the H7 proton in 2H-isomers is deshielded (shifted downfield to a higher ppm value).[6] This is attributed to the anisotropic effect of the lone pair of electrons on the adjacent N1 atom.[6]
¹³C NMR Spectroscopy
¹³C NMR provides an even more unambiguous method for isomer assignment.[5][6][10] The chemical shifts of the carbon atoms within the indazole core, especially C3, C3a, and C7a, are highly diagnostic.
-
Carbon C3: The C3 signal is a key probe. It resonates at a significantly different chemical shift in the two isomers. For example, in one study, the average C3 chemical shift for 1-substituted indazoles was around 135 ppm, while for 2-substituted isomers, it was around 123 ppm.[5]
-
Bridgehead Carbons (C3a and C7a): The positions of these carbons, which are at the fusion of the two rings, are also distinctly different between the isomers.
| Atom | Typical δ for 1H-Isomer (ppm) | Typical δ for 2H-Isomer (ppm) | Key Observation |
| H3 | More Downfield (e.g., ~8.1 ppm) | More Upfield (e.g., ~7.8 ppm) | H3 is shielded in 2H-isomers. |
| H7 | More Upfield (e.g., ~7.8 ppm) | More Downfield (e.g., ~7.9 ppm) | H7 is deshielded in 2H-isomers. |
| C3 | More Downfield (e.g., ~135 ppm)[5] | More Upfield (e.g., ~123 ppm)[5] | C3 is significantly shielded in 2H-isomers. |
| C7a | More Downfield | More Upfield | Reflects changes in ring electronics. |
Note: Exact chemical shifts are dependent on the substituent and solvent.
¹⁵N NMR Spectroscopy
For laboratories equipped with ¹⁵N NMR capabilities, this technique offers a direct and powerful probe of the nitrogen environment.[11] The chemical shifts of N1 and N2 are vastly different between the two isomers, often by more than 20 ppm, providing an unequivocal distinction.[5][8] In general, the nitrogen atom bearing the substituent will have a chemical shift characteristic of a substituted pyrrole-type nitrogen, while the other will resemble a pyridine-type nitrogen, with their exact values being highly sensitive to the isomer structure.
UV-Vis Spectroscopy: A Rapid Screening Method
UV-Vis spectroscopy, while not as structurally definitive as NMR, can serve as a rapid and valuable tool for distinguishing between 1H- and 2H-indazole isomers, particularly when comparing a sample to known standards. The differentiation is based on the distinct electronic transitions possible for the benzenoid (1H) and quinonoid (2H) systems.
Causality Behind the Absorption Spectra
The chromophore—the part of the molecule that absorbs light—is different in the two isomers. The 1H-indazole has a benzenoid system, while the 2H-indazole has a quinonoid-like structure. This quinonoid system in 2H-isomers features a more extended π-electron system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
As a result, 2H-indazole isomers absorb light more strongly and at longer wavelengths (a bathochromic shift) compared to their 1H-counterparts .[12] This is a consistent and diagnostically useful feature. For instance, studies comparing 1-methylindazole and 2-methylindazole show that the latter has a significantly more intense absorption at longer wavelengths.[12][13]
| Isomer Type | Chromophore System | Expected λmax | Key Observation |
| 1H-Indazole | Benzenoid | Shorter Wavelength | Finer structured pattern.[12] |
| 2H-Indazole | Quinonoid-like | Longer Wavelength | Stronger, broader absorption.[12] |
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy is particularly useful for confirming the presence or absence of an N-H bond but offers more subtle clues for differentiating N-substituted isomers.
Causality Behind Vibrational Frequencies
The primary diagnostic feature in the IR spectrum of unsubstituted indazole is the N-H stretching band. For N-substituted derivatives, the key is the absence of this band and the analysis of the "fingerprint region" (below 1500 cm⁻¹), where skeletal vibrations of the entire ring system occur. The different symmetry and bond strengths in the 1H (benzenoid) vs. 2H (quinonoid) ring systems lead to distinct patterns of C=C and C=N stretching and bending vibrations.
-
N-H Stretch: For the parent tautomers, the N-H stretch (typically >3100 cm⁻¹) is a key indicator. Its absence in a derivative confirms N-substitution.[6]
-
Fingerprint Region: While complex, the pattern of absorptions in the 1400-1000 cm⁻¹ range can be used as a fingerprint to match against known standards of 1H- and 2H-isomers. These differences, while consistent, are less straightforward to interpret from first principles compared to NMR or UV-Vis data.
Mass Spectrometry (MS): Insights from Fragmentation
While conventional electron ionization mass spectrometry (EI-MS) of the isomers themselves may produce similar mass spectra due to rearrangements, the fragmentation patterns can sometimes offer clues.[6] The most stable fragment ions will be preferentially formed, and the pathways to these ions can differ based on the initial structure of the molecular ion.[14]
For example, the fragmentation of N-substituted indazoles often involves the formation of an acylium-indazole ion or a methylidene-indazolium ion.[15] The relative abundances of these and other fragment ions may differ between the 1H- and 2H-isomers, reflecting the relative stabilities of the bonds being broken. However, without established fragmentation libraries for specific isomer pairs, MS is best used in conjunction with chromatography (e.g., LC-MS) to separate the isomers before analysis and should be confirmed with NMR.
Experimental Protocols & Workflows
Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the characterization and differentiation of a newly synthesized indazole derivative.
Caption: Recommended workflow for synthesis, separation, and spectroscopic identification of indazole isomers.
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified indazole isomer.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the chosen solvent fully dissolves the sample and does not have signals that overlap with key analyte resonances. DMSO-d₆ is often preferred as it can accommodate a wide range of polarities.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Acquisition: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Collection: Acquire the following spectra on a spectrometer (400 MHz or higher recommended for better resolution):
-
¹H NMR spectrum.
-
¹³C NMR spectrum (proton-decoupled).
-
(Optional but recommended) 2D correlation spectra such as COSY (¹H-¹H) and HSQC (¹H-¹³C) to aid in the assignment of all signals.
-
(Optional, if available) ¹⁵N NMR spectrum.
-
-
Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Compare the chemical shifts of H3, H7, C3, and C7a to the expected values to assign the isomer structure.
Protocol 2: UV-Vis Spectroscopy for Comparative Analysis
-
Standard Preparation: Prepare stock solutions of known 1H- and 2H-indazole standards (if available) and the unknown sample at an identical concentration (e.g., 10-100 µM) in a UV-transparent solvent (e.g., acetonitrile, ethanol).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Record the absorption spectrum for the unknown sample and the standards from approximately 200 nm to 400 nm.
-
Analysis: Overlay the spectra. A significant shift of the primary absorption band to a longer wavelength for the unknown sample relative to the 1H-standard is strong evidence for a 2H-structure.
Conclusion
The unambiguous differentiation of 1H- and 2H-indazole isomers is a critical step in chemical synthesis and drug development. While several techniques can provide valuable information, multinuclear NMR spectroscopy stands as the gold standard , offering definitive structural proof through the distinct chemical shifts of key protons and carbons. UV-Vis spectroscopy serves as an excellent, rapid complementary method, leveraging the predictable bathochromic shift of the 2H-isomer's quinonoid system. By employing a synergistic analytical approach and understanding the causal relationship between molecular structure and spectroscopic output, researchers can confidently and accurately characterize these vital heterocyclic scaffolds.
References
-
Schultz, A. G., et al. (2020). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. The Journal of Organic Chemistry, 85(15), 10185–10194. [Link]
-
Alarcón, S. H., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5675–5687. [Link]
- ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... [Table]. ResearchGate.
- ResearchGate. (n.d.). a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... [Figure]. ResearchGate.
- Elguero, J., et al. (1983). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 21(4), 270-275.
-
Bento, I., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889. [Link]
- Latosińska, J. N., et al. (2000). Thermodynamic stability of indazole studied by NMR-NQR spectroscopy and ab initio calculations. Journal of Molecular Structure: THEOCHEM, 544(1-3), 221-231.
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
-
Isin, E. M., et al. (2001). Studies on synthetic approaches to 1H- and 2H-indazolyl derivatives. The Journal of Organic Chemistry, 66(12), 4220-4226. [Link]
-
Teixeira, F. C., et al. (2021). New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. ChemistrySelect, 6(36), 9599-9607. [Link]
- ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
- Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Drug Testing and Analysis.
-
Organic Chemistry Portal. (2022). Synthesis of 2H-indazoles. Organic Chemistry Portal. [Link]
- ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. [Figure]. ResearchGate.
- ResearchGate. (n.d.). 13 C NMR of indazoles. [PDF]. ResearchGate.
- ResearchGate. (n.d.). Thermodynamic stability of indazole studied by NMR-NQR spectroscopy and ab initio calculations. [Request PDF]. ResearchGate.
- ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1. [Figure]. ResearchGate.
- ResearchGate. (n.d.). Structure of 1H-and 2H-indazoles. [Figure]. ResearchGate.
- Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Royal Society of Chemistry.
-
Pozdnyakov, I. P., et al. (2019). 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry, 84(14), 9075-9086. [Link]
-
Khan, I., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14081-14100. [Link]
- ResearchGate. (n.d.). NH stretching spectra of imidazole monomers... [Figure]. ResearchGate.
- ResearchGate. (n.d.). The tautomers of indazole, as well as 1H- and 2H-indazoles-derived potential pharmaceuticals. [Figure]. ResearchGate.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
- ResearchGate. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. [PDF]. ResearchGate.
- ResearchGate. (n.d.). 13 C and 15 N chemical shifts of different azoles... [Table]. ResearchGate.
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
University of Groningen. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. University of Groningen Research Portal. [Link]
-
Wang, Y., et al. (2013). Indazoles as Potential c-Met Inhibitors: Design, Synthesis and Molecular Docking Studies. European Journal of Medicinal Chemistry, 64, 465-474. [Link]
-
Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
-
Pozdnyakov, I. P., et al. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry. [Link]
-
Shchepin, R. V., et al. (2017). Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. Bioconjugate Chemistry, 28(5), 1478–1487. [Link]
- UC Davis. (n.d.). Interpretation of mass spectra. [Presentation slides]. UC Davis.
-
Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Chad's Prep. [Link]
-
Asif, M. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6430. [Link]
- Chemistry For Everyone. (2025, February 15). Can IR Spectroscopy Distinguish Isomers? [Video]. YouTube.
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Studies on synthetic approaches to 1H- and 2H-indazolyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to Validating the Mechanism of Action of Indazole Derivatives
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2][3][4][5][6][7][8][9][10] Their diverse biological activities often stem from their ability to modulate key cellular signaling pathways, most notably through the inhibition of protein kinases.[1][10][11][12] For researchers and drug development professionals, rigorously validating the mechanism of action (MoA) of novel indazole derivatives is paramount. This guide provides an in-depth, experience-driven framework for this validation process, comparing and contrasting essential experimental approaches to build a robust and compelling mechanistic narrative.
The Hierarchical Approach to MoA Validation
A successful MoA validation strategy moves from the general to the specific, starting with broad cellular effects and progressively narrowing down to direct target engagement and binding kinetics. This hierarchical approach ensures that each experimental step logically informs the next, creating a self-validating system of evidence.
Caption: A hierarchical workflow for validating the mechanism of action of indazole derivatives.
Level 1: Assessing a Phenotypic Response - The Starting Point
The initial step is to determine if the indazole derivative elicits a biological response in a cellular context. Cell viability and proliferation assays are fundamental tools for this purpose, providing a quantitative measure of a compound's cytostatic or cytotoxic effects.[13][14][15][16][17]
Featured Methodologies:
-
Resazurin (AlamarBlue) Assay: A colorimetric assay that measures the metabolic activity of living cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: A highly sensitive assay that quantifies ATP, an indicator of metabolically active cells.[16]
Comparative Analysis of Hypothetical Indazole Derivatives:
| Compound | Target Kinase (Hypothesized) | Cell Line | EC50 (µM) - CellTiter-Glo® |
| Indazole-A | VEGFR-2 | HUVEC | 0.15 |
| Indazole-B | Aurora Kinase A | HeLa | 0.50 |
| Indazole-C | FGFR1 | MDA-MB-231 | 1.20 |
| Vehicle | N/A | All | > 100 |
This initial screen provides a rank order of cellular potency and identifies the relevant concentration range for subsequent, more focused experiments.
Experimental Protocol: CellTiter-Glo® Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well, opaque-walled plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of the indazole derivatives. Add the compounds to the respective wells and incubate for 48-72 hours.
-
Reagent Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to determine the EC50 value.
Level 2: Confirming Cellular Target Engagement
A crucial step in MoA validation is demonstrating that the compound interacts with its intended target within the complex environment of a living cell.[18][19][20][21][22] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[18][19][20][21][22] It is based on the principle that ligand binding stabilizes a protein, resulting in a higher melting temperature.[18][20]
Featured Methodology:
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stability of a target protein in the presence and absence of a ligand.[18][19][20][21][22]
Comparative Analysis of Hypothetical Indazole Derivatives:
| Compound (at 10x EC50) | Target Kinase | Thermal Shift (ΔTm) in °C |
| Indazole-A | VEGFR-2 | + 4.2 |
| Indazole-B | Aurora Kinase A | + 3.5 |
| Indazole-C | FGFR1 | + 1.8 |
| Staurosporine (Control) | Multiple Kinases | Variable |
A significant positive thermal shift provides strong evidence of direct target engagement in a cellular context.
Experimental Protocol: Western Blot-Based CETSA
-
Cell Treatment: Treat cultured cells with the indazole derivative or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification and Western Blotting: Collect the supernatant containing the soluble proteins. Normalize the total protein concentration, and then analyze the abundance of the target protein by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate a melting curve.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Level 3: Interrogating the Signaling Pathway
Once target engagement is confirmed, the next logical step is to investigate the downstream consequences on the relevant signaling pathway. For kinase inhibitors, this typically involves assessing the phosphorylation status of the kinase's direct substrates.
Featured Methodology:
-
Western Blotting: A widely used technique to detect and quantify the levels of specific proteins, including their phosphorylated forms.
Experimental Protocol: Western Blotting for Phospho-Proteins
-
Cell Treatment and Lysis: Treat cells with a dose-response of the indazole derivative for a relevant time period. Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody specific for the phosphorylated form of the substrate. Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody for the total protein to ensure equal loading.
-
Data Analysis: Quantify the band intensities and express the level of the phosphorylated protein relative to the total protein.
Level 4: Quantifying Biochemical Potency
To understand the intrinsic inhibitory activity of the indazole derivative against the purified target protein, an in vitro kinase assay is the gold standard.[23][24][25][26][27] This biochemical assay removes the complexities of the cellular environment and provides a direct measure of enzyme inhibition.
Featured Methodology:
-
In Vitro Kinase Assay: Measures the ability of a compound to inhibit the activity of a purified kinase.[23][24][25][26][27] Common formats include radiometric assays (using ³²P-ATP) and luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction.
Comparative Analysis of Hypothetical Indazole Derivatives:
| Compound | Target Kinase | IC50 (nM) - In Vitro Kinase Assay |
| Indazole-A | VEGFR-2 | 5.2 |
| Indazole-B | Aurora Kinase A | 25.8 |
| Indazole-C | FGFR1 | 100.1 |
These IC50 values represent the compound's potency at the enzymatic level and are crucial for structure-activity relationship (SAR) studies.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction: Set up the kinase reaction in a multi-well plate containing the purified kinase, its substrate, ATP, and a serial dilution of the indazole derivative. Incubate at room temperature.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Acquisition: Measure the luminescence, which is directly proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value.
Level 5: Characterizing Direct Binding and Thermodynamics
While kinase assays measure the inhibition of enzymatic activity, biophysical techniques can provide detailed information about the direct binding interaction between the compound and the target protein. These methods are invaluable for confirming the MoA and for lead optimization.
Featured Methodologies:
-
Surface Plasmon Resonance (SPR): A label-free technique that measures the binding and dissociation rates of a compound to an immobilized target protein in real-time.[28][29][30][31][32] This allows for the determination of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC): Considered the gold standard for measuring binding affinity, ITC directly measures the heat released or absorbed during a binding event.[33][34][35][36] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[34][35]
Comparative Analysis of Hypothetical Indazole Derivatives:
| Compound | Target Kinase | KD (nM) - SPR | KD (nM) - ITC | ΔH (kcal/mol) - ITC |
| Indazole-A | VEGFR-2 | 8.1 | 7.5 | -10.2 |
| Indazole-B | Aurora Kinase A | 35.2 | 33.0 | -8.5 |
| Indazole-C | FGFR1 | 150.7 | 145.9 | -6.1 |
The strong correlation between the SPR and ITC data, and their consistency with the biochemical IC50 values, provides a very high degree of confidence in the identified target and the compound's MoA.
Level 6: Probing Protein-Protein Interactions in Live Cells
For some mechanisms of action, an indazole derivative might not directly inhibit kinase activity but rather disrupt the protein-protein interactions (PPIs) that are essential for signaling complex formation and activation.
Featured Methodologies:
-
Bioluminescence Resonance Energy Transfer (BRET): A technique that measures PPIs in live cells.[37][38][39][40][41] It relies on the non-radiative energy transfer between a bioluminescent donor (e.g., Renilla luciferase) and a fluorescent acceptor (e.g., YFP) fused to the proteins of interest.[37][39][40]
-
Förster Resonance Energy Transfer (FRET): Similar to BRET, but uses two fluorescent proteins as the donor and acceptor pair.
These assays are powerful tools for investigating allosteric inhibitors or compounds that modulate signaling scaffolds.
Conclusion
Validating the mechanism of action of a novel indazole derivative is a multi-faceted process that requires a suite of orthogonal experimental approaches. By progressing through the hierarchy of phenotypic screening, cellular target engagement, pathway analysis, biochemical potency, and direct binding studies, researchers can build a robust and compelling case for a specific MoA. This systematic approach not only enhances the scientific rigor of the findings but also provides the critical data needed to guide successful drug discovery and development programs.
References
-
Isothermal titration calorimetry in drug discovery. PubMed. Available from: [Link]
-
In vitro kinase assay. Protocols.io. Available from: [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH. Available from: [Link]
-
Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. PubMed. Available from: [Link]
-
Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Available from: [Link]
-
Cell Viability Assays: A gateway to understanding cellular responses to drugs and bioactive compounds. Molecular Devices. Available from: [Link]
-
Isothermal titration calorimetry: the gold standard in ligand-binding analysis. Nuvisan. Available from: [Link]
-
Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. Available from: [Link]
-
Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Available from: [Link]
-
ITC Assay Service for Drug Discovery. Reaction Biology. Available from: [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Available from: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Available from: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. Available from: [Link]
-
Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed. Available from: [Link]
-
Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. PMC - NIH. Available from: [Link]
-
In vitro NLK Kinase Assay. PMC - NIH. Available from: [Link]
-
Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer. PMC - NIH. Available from: [Link]
-
How Is Surface Plasmon Resonance Used In Drug Discovery? Chemistry For Everyone. Available from: [Link]
-
A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Semantic Scholar. Available from: [Link]
-
Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. Available from: [Link]
-
Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PMC - PubMed Central. Available from: [Link]
-
Indazole N-oxide derivatives as antiprotozoal agents: synthesis, biological evaluation and mechanism of action studies. PubMed. Available from: [Link]
-
Surface Plasmon Resonance: Driving Better & Faster Decision-making in Drug Discovery. Technology Networks. Available from: [Link]
-
A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. PubMed. Available from: [Link]
-
Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. Available from: [Link]
-
Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science Publishers. Available from: [Link]
-
In vitro kinase assay. Bio-protocol. Available from: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available from: [Link]
-
Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. Available from: [Link]
-
Methods to study Protein-Protein Interactions. Berthold Technologies GmbH & Co.KG. Available from: [Link]
-
Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. ResearchGate. Available from: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available from: [Link]
-
Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Books. Available from: [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available from: [Link]
-
Use of BRET to Study Protein–Protein Interactions In Vitro and In Vivo. Springer Link. Available from: [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available from: [Link]
-
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH. Available from: [Link]
-
Indazole – Knowledge and References. Taylor & Francis. Available from: [Link]
-
Pharmacological Properties of Indazole Derivatives: Recent Developments. Bentham Science Publishers. Available from: [Link]
-
Lonidamine. Wikipedia. Available from: [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available from: [Link]
-
Indazole Derivatives: Promising Anti-tumor Agents. PubMed. Available from: [Link]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective | Semantic Scholar [semanticscholar.org]
- 5. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. moleculardevices.com [moleculardevices.com]
- 15. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell Health Screening Assays for Drug Discovery [worldwide.promega.com]
- 17. miltenyibiotec.com [miltenyibiotec.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. annualreviews.org [annualreviews.org]
- 21. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. news-medical.net [news-medical.net]
- 23. In vitro kinase assay [protocols.io]
- 24. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vitro kinase assay [bio-protocol.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. In Vitro Kinase Assays | Revvity [revvity.com]
- 28. Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. m.youtube.com [m.youtube.com]
- 30. Surface Plasmon Resonance: Driving Better & Faster Decision-making in Drug Discovery | Technology Networks [technologynetworks.com]
- 31. drughunter.com [drughunter.com]
- 32. books.rsc.org [books.rsc.org]
- 33. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. nuvisan.com [nuvisan.com]
- 35. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 36. reactionbiology.com [reactionbiology.com]
- 37. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 38. resources.revvity.com [resources.revvity.com]
- 39. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 40. berthold.com [berthold.com]
- 41. Use of BRET to Study Protein–Protein Interactions In Vitro and In Vivo | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Indazole-Based FGFR Inhibitors for Preclinical Research
This guide provides a comprehensive comparison of indazole-based Fibroblast Growth Factor Receptor (FGFR) inhibitors with other prominent classes of FGFR-targeted therapies. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in their mechanism of action, selectivity, and performance in preclinical models, supported by experimental data and detailed protocols to empower your research.
The Critical Role of FGFR Signaling in Oncology
The Fibroblast Growth Factor (FGF) signaling pathway is a cornerstone of cellular communication, governing essential processes such as proliferation, differentiation, migration, and survival.[1][2] This intricate network is initiated by the binding of FGF ligands to one of four receptor tyrosine kinases (FGFR1-4), leading to receptor dimerization and the trans-autophosphorylation of their intracellular kinase domains.[3] This phosphorylation cascade subsequently activates downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are pivotal in regulating cell fate.[2][3]
Genetic aberrations in the FGFR genes, including mutations, amplifications, and chromosomal rearrangements, can lead to constitutive activation of this pathway, transforming it into a potent oncogenic driver across a spectrum of malignancies, including urothelial carcinoma, cholangiocarcinoma, and various solid tumors.[1][4] This has established FGFRs as a compelling therapeutic target for precision oncology.
Below is a diagram illustrating the canonical FGFR signaling pathway.
Figure 1: Simplified FGFR Signaling Pathway. Ligand binding induces receptor dimerization and autophosphorylation, activating downstream cascades like RAS/MAPK and PI3K/AKT to promote cell proliferation and survival.
A Comparative Analysis of Indazole-Based and Other FGFR Inhibitors
Small molecule inhibitors targeting the ATP-binding pocket of the FGFR kinase domain have emerged as a promising therapeutic strategy. Among these, indazole-based inhibitors represent a significant chemical class. This section provides a head-to-head comparison of key indazole-based inhibitors, AZD4547 and infigratinib (BGJ398), with other notable FGFR inhibitors, erdafitinib and pemigatinib.
Mechanism of Action and Structural Insights
All the inhibitors discussed herein are ATP-competitive, binding to the kinase domain of FGFRs and preventing the phosphorylation events that trigger downstream signaling.[5][6][7][8] The indazole scaffold has proven to be a privileged structure for potent and selective FGFR inhibition.[9][10] Structural studies have revealed that the indazole core of molecules like infigratinib forms crucial hydrogen bonds with the hinge region of the FGFR kinase domain, a characteristic shared with other Type I kinase inhibitors.[11]
Erdafitinib, a quinoxaline derivative, and pemigatinib, a pyrido[2,3-d]pyrimidine derivative, also occupy the ATP-binding pocket and are classified as Type I inhibitors, adopting a "DFG-in" conformation.[11][12] While their core structures differ, they all feature moieties that extend into hydrophobic pockets within the kinase domain, contributing to their high potency.[11]
In Vitro Potency and Kinase Selectivity
A critical determinant of a kinase inhibitor's therapeutic window is its selectivity profile. Off-target inhibition, particularly of structurally related kinases like VEGFR, can lead to undesirable toxicities. The following table summarizes the biochemical potency (IC50 values) of the selected inhibitors against FGFR isoforms and a key off-target kinase, VEGFR2.
| Inhibitor | Chemical Class | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) | VEGFR2 (KDR) (nM) |
| AZD4547 | Indazole | 0.2[1][6] | 2.5[1][6] | 1.8[1][6] | 165[13] | 24[13] |
| Infigratinib (BGJ398) | Indazole | 0.9[2][3] | 1.4[2][3] | 1.0[2][3] | 60[3] | 180[2] |
| Erdafitinib | Quinoxaline | 1.2[14] | 2.5[14] | 4.6[14] | 5.7[14] | >1000 |
| Pemigatinib | Pyrido[2,3-d]pyrimidine | 0.4[4] | 0.5[4] | 1.0[4] | 30[4] | >1000 |
Analysis: The data reveals that both indazole-based and the other compared inhibitors exhibit potent, low nanomolar inhibition of FGFR1-3.[1][2][3][4][6][14] AZD4547 and infigratinib show a clear preference for FGFR1-3 over FGFR4.[1][2][3][6][13] Erdafitinib is a pan-FGFR inhibitor with comparable potency across all four isoforms.[14] Pemigatinib also potently inhibits FGFR1-3 with weaker activity against FGFR4.[4] A key differentiator is the significantly lower off-target activity against VEGFR2 for erdafitinib and pemigatinib compared to the indazole-based compounds, which may translate to a more favorable side-effect profile in a clinical setting.[2][4][13][14]
Cellular Activity in FGFR-Dependent Cancer Models
The true measure of an inhibitor's potential lies in its ability to suppress the proliferation of cancer cells driven by aberrant FGFR signaling. The table below presents the anti-proliferative activity (IC50 values) in well-established cancer cell lines with defined FGFR alterations.
| Cell Line | Cancer Type | FGFR Alteration | AZD4547 (nM) | Infigratinib (nM) | Erdafitinib (nM) | Pemigatinib (nM) |
| KG1a | Acute Myeloid Leukemia | FGFR1 Fusion | 18-281[1] | ~2900[2] | ND | ND |
| KMS11 | Multiple Myeloma | FGFR3 Fusion | 18-281[1] | ~2000[2] | ND | ND |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | ND | ND | ~10 | ND |
| RT112 | Bladder Cancer | FGFR3 Fusion | ND | ~2000[2] | ~20 | ND |
ND: Not Determined from the provided search results.
Analysis: AZD4547 demonstrates potent anti-proliferative activity in cell lines with deregulated FGFRs.[1] Infigratinib shows cellular activity, though at higher concentrations in the cited studies.[2] Erdafitinib exhibits potent inhibition of cell proliferation in FGFR-activated cancer cell lines with IC50 values in the low nanomolar range.[9] The causality for the difference between biochemical and cellular potency can be attributed to factors such as cell membrane permeability, drug efflux pumps, and the complex intracellular signaling network.
In Vivo Efficacy in Preclinical Xenograft Models
The ultimate preclinical validation of an FGFR inhibitor is its ability to inhibit tumor growth in vivo.
-
AZD4547: In a KMS11 multiple myeloma xenograft model, oral administration of AZD4547 resulted in dose-dependent tumor growth inhibition, with complete tumor stasis observed at well-tolerated doses.[15]
-
Infigratinib (BGJ398): In an orthotopic bladder cancer xenograft model, infigratinib induced tumor growth inhibition and stasis at oral doses of 10 and 30 mg/kg, respectively, with no significant body weight loss.[2]
-
Erdafitinib: Demonstrated antitumor activity in various cancer cell line xenograft models, including bladder cancer.[16]
-
Pemigatinib: Showed antitumor activity in mice with human tumor xenografts harboring FGFR1, FGFR2, or FGFR3 genomic aberrations.[8]
Clinical Landscape and Mechanisms of Resistance
All four inhibitors have advanced into clinical trials, with erdafitinib and pemigatinib receiving FDA approval for specific indications.[17][18][19]
-
Erdafitinib (Balversa®): Approved for adult patients with locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations.[17]
-
Pemigatinib (Pemazyre®): Approved for adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[20]
-
Infigratinib (Truseltiq®): Received accelerated approval for previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or rearrangement.[21]
-
AZD4547: Has been evaluated in multiple Phase II clinical trials for tumors with FGFR aberrations.[22]
A significant challenge in the clinical application of FGFR inhibitors is the development of acquired resistance. The predominant mechanism of resistance is the emergence of secondary mutations within the FGFR kinase domain, particularly "gatekeeper" mutations (e.g., V565 in FGFR2) and mutations in the molecular brake residue (e.g., N550 in FGFR2).[2][5] These mutations can sterically hinder drug binding or alter the conformation of the kinase domain, reducing inhibitor efficacy.[2] Off-target resistance mechanisms involving the activation of bypass signaling pathways, such as the PI3K/mTOR and MAPK pathways, have also been reported.[3]
Experimental Protocols for Inhibitor Characterization
To facilitate a robust and reproducible comparison of FGFR inhibitors in your laboratory, we provide the following detailed protocols.
Experimental Workflow Overview
The characterization of a novel FGFR inhibitor typically follows a multi-step process, from initial biochemical validation to in vivo efficacy studies.
Figure 2: General experimental workflow for the preclinical characterization of FGFR inhibitors.
Protocol: TR-FRET Kinase Assay for FGFR Inhibition
Objective: To determine the in vitro potency (IC50) of test compounds against FGFR kinases.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure the inhibition of kinase activity by detecting the phosphorylation of a substrate. A terbium-labeled antibody binds to the phosphorylated substrate, bringing it into proximity with a fluorescent tracer, resulting in a FRET signal.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes.
-
Biotinylated poly-Glu-Tyr (4:1) substrate.
-
ATP.
-
LanthaScreen™ Tb-anti-p-Tyr (PY20) antibody.
-
Fluorescein-labeled tracer.
-
Assay buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Test compounds (e.g., AZD4547, infigratinib) and DMSO for dilution.
-
384-well, low-volume, black microplates.
-
Plate reader capable of TR-FRET measurements.
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
In the 384-well plate, add 2.5 µL of 4x concentrated test compound in assay buffer (final DMSO concentration ≤ 1%).
-
Add 2.5 µL of 4x enzyme and 4x substrate solution in assay buffer.
-
Initiate the kinase reaction by adding 5 µL of 2x ATP solution in assay buffer. The final ATP concentration should be at the Km for each respective FGFR enzyme.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of a solution containing the Tb-labeled antibody and fluorescein tracer in TR-FRET dilution buffer.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader (ex: 340 nm, em: 495 nm and 520 nm).
-
Calculate the emission ratio (520 nm / 495 nm) and plot the results against the inhibitor concentration to determine the IC50 value using a non-linear regression curve fit.
Protocol: Cell Proliferation Assay (MTT)
Objective: To assess the anti-proliferative effect of FGFR inhibitors on cancer cell lines.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
FGFR-dependent cancer cell lines (e.g., KG1a, KMS11, SNU-16, RT112).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compounds and DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well, flat-bottom, tissue culture-treated plates.
-
Multi-channel pipette.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds (final volume 200 µL/well). Include a vehicle control (DMSO).
-
Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the results against inhibitor concentration.
Protocol: In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo anti-tumor efficacy of an FGFR inhibitor.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice), 6-8 weeks old.
-
FGFR-dependent cancer cell line (e.g., KMS11).
-
Matrigel (optional, for enhancing tumor take rate).
-
Test compound formulated for oral gavage or intraperitoneal injection.
-
Vehicle control.
-
Calipers for tumor measurement.
-
Animal housing and care facilities compliant with institutional guidelines.
Procedure:
-
Subcutaneously inject 5-10 x 10^6 KMS11 cells in 100-200 µL of PBS (or a 1:1 mixture with Matrigel) into the right flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer the test compound (e.g., AZD4547 at 6.25 mg/kg, twice daily) and vehicle control orally or via the appropriate route for the duration of the study (e.g., 21-28 days).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-FGFR).
-
Plot the mean tumor volume over time for each group to assess anti-tumor efficacy.
Discussion and Future Perspectives
The development of FGFR inhibitors has marked a significant advancement in precision oncology. Indazole-based inhibitors, such as AZD4547 and infigratinib, have demonstrated potent and selective inhibition of FGFR1-3 in preclinical models. However, their clinical utility may be tempered by off-target effects, particularly on VEGFR2. In contrast, non-indazole inhibitors like erdafitinib and pemigatinib exhibit a more favorable selectivity profile, which has translated into successful clinical outcomes and regulatory approvals.
The primary challenge remains the circumvention of acquired resistance. The development of next-generation FGFR inhibitors that can effectively target common gatekeeper mutations is a critical area of ongoing research. Furthermore, combination strategies that co-target bypass signaling pathways or employ immunotherapies are being actively explored to enhance the durability of response to FGFR inhibition.
As our understanding of the molecular intricacies of FGFR-driven cancers deepens, the rational design and application of these targeted therapies will continue to evolve, offering new hope for patients with these challenging malignancies.
References
- Pal, S. K., Rosenberg, J. E., Hoffman-Censits, J. H., Berger, R., Quinn, D. I., Galsky, M. D., ... & Loriot, Y. (2018).
- Goyal, L., Shi, L., Liu, L. Y., Fece de la Cruz, F., Lennerz, J. K., Raghavan, S., ... & Iafrate, A. J. (2017). Acquired resistance to fibroblast growth factor receptor inhibition in patients with gastrointestinal and breast cancer. Cancer discovery, 7(3), 252-263.
- Ornitz, D. M., & Itoh, N. (2015). The fibroblast growth factor signaling pathway. Wiley Interdisciplinary Reviews: Developmental Biology, 4(3), 215-266.
- Gavine, P. R., Mooney, L., Kilgour, E., Thomas, A. P., Al-Kadhimi, K., Beck, S., ... & Womack, C. (2012). AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family. Cancer research, 72(8), 2045-2056.
- Loriot, Y., Necchi, A., Park, S. H., Garcia-Donas, J., Huddart, R., Burgess, E., ... & Siefker-Radtke, A. (2019). Erdafitinib in locally advanced or metastatic urothelial carcinoma. New England Journal of Medicine, 381(4), 338-348.
- Perera, T. P., Jovcheva, E., Mevellec, L., Gauthier, F., Tria, S., Furet, P., ... & Capdeville, R. (2017). Discovery and pharmacological characterization of JNJ-42756493 (erdafitinib), a functionally selective small-molecule FGFR family inhibitor. Molecular cancer therapeutics, 16(6), 1010-1020.
-
Characterization of Pemigatinib as a Selective and Potent FGFR Inhibitor. (URL: [Link])
-
What is the mechanism of Erdafitinib? - Patsnap Synapse. (URL: [Link])
-
Pemigatinib (Pemazyre): Uses in Cancer, Side effects, Dosage, Expectation and more. (URL: [Link])
-
The FGFR signaling pathway. (a) Schematic of the structure of FGF... - ResearchGate. (URL: [Link])
-
Pemigatinib: uses, dosing, warnings, adverse events, interactions - Oncology News Central. (URL: [Link])
-
Erdafitinib - Wikipedia. (URL: [Link])
- Turner, N., Grose, R., & Workman, P. (2017). Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. ACS medicinal chemistry letters, 8(12), 1264–1268.
-
Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - PubMed. (URL: [Link])
-
Structural comparison of pemigatinib to erdafitinib and infigratinib in... - ResearchGate. (URL: [Link])
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (URL: [Link])
-
Landscape of targeted therapies for advanced urothelial carcinoma - Open Exploration Publishing. (URL: [Link])
-
Xenograft mouse model shows FGFR inhibition efficacy in vivo. A,... - ResearchGate. (URL: [Link])
-
Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? (URL: [Link])
-
Infigratinib Represents New Option for FGFR2+ Cholangiocarcinoma, as Efforts Shift to Target Other FGFR Alterations | OncLive. (URL: [Link])
-
Facts and new hopes on selective FGFR inhibitors in solid tumors - PMC - PubMed Central. (URL: [Link])
-
A NEW ERA OF FIBROBLAST GROWTH FACTOR RECEPTOR INHIBITION IN CHOLANGIOCARCINOMA - Christie. (URL: [Link])
-
Pemazyre (pemigatinib) vs Truseltiq (infigratinib) - Everyone.org. (URL: [Link])
-
General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed. (URL: [Link])
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
-
Phase II study of AZD4547 in patients with tumors harboring aberrations in the FGFR pathway: Results from the NCI-MATCH Trial (EAY131) subprotocol W | Request PDF - ResearchGate. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. explorationpub.com [explorationpub.com]
- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 6. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medium.com [medium.com]
- 10. sketchviz.com [sketchviz.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. cdn-links.lww.com [cdn-links.lww.com]
- 17. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 18. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 19. DSpace [christie.openrepository.com]
- 20. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 21. Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Researcher's Guide to Kinase Selectivity Profiling: Evaluating 6-Methoxy-1H-indazole Inhibitors
Introduction: The Indazole Scaffold and the Quest for Selectivity
The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically successful protein kinase inhibitors such as axitinib and pazopanib.[1] Its versatile structure allows for strategic modifications that can fine-tune potency and, crucially, selectivity. Among these modifications, substitution at the 6-position, particularly with a methoxy group, has been explored to modulate interactions within the ATP-binding pocket of various kinases.[2]
However, potency is only half the story. The human kinome consists of over 500 kinases, many sharing significant structural homology in their ATP-binding sites.[3] This similarity presents a formidable challenge: achieving selective inhibition of a desired target kinase without engaging a host of unintended "off-target" kinases.[4][5] Such off-target activity can lead to unexpected toxicities or confound experimental results, making a thorough understanding of an inhibitor's selectivity profile a non-negotiable prerequisite for its use as a reliable research tool or a viable therapeutic candidate.[6][7]
This guide provides an in-depth comparison of methodologies for kinase selectivity profiling, using the 6-methoxy-1H-indazole scaffold as a central example. We will explore the causal logic behind experimental design, present detailed protocols for key assays, and offer a framework for interpreting the resulting data to empower researchers in their drug discovery efforts.
The Imperative of Kinase Selectivity Profiling
Kinase inhibitors can be broadly categorized by their interaction patterns across the kinome. A highly specific inhibitor interacts with only one target, a selective inhibitor interacts with a small, defined group of targets, and a promiscuous or multi-targeted inhibitor interacts with many kinases.[5] While multi-targeted inhibitors have clinical utility, particularly in oncology, understanding the full spectrum of targets is essential to interpret biological outcomes and predict potential side effects.[8]
The primary goal of selectivity profiling is to quantify these on- and off-target interactions. This is critical for:
-
Target Validation: Ensuring that an observed biological effect is indeed due to the inhibition of the intended target.[3]
-
Safety and Toxicity Assessment: Identifying potential off-target liabilities that could cause adverse effects.
-
Structure-Activity Relationship (SAR) Optimization: Guiding medicinal chemistry efforts to improve selectivity and potency.[9]
-
Understanding Polypharmacology: Deliberately designing or identifying inhibitors that modulate multiple nodes in a disease pathway.
The following diagram illustrates the typical workflow for comprehensive kinase inhibitor profiling, a necessary cascade to move from a promising compound to a well-characterized chemical probe or drug candidate.
Caption: High-level workflow for kinase inhibitor selectivity profiling.
Comparative Analysis: Profiling a Hypothetical 6-Methoxy-1H-indazole Inhibitor
To illustrate the principles of selectivity, let's consider a hypothetical 6-methoxy-1H-indazole derivative, "Compound X," designed as an inhibitor of the AXL receptor tyrosine kinase. AXL, a member of the TAM (Tyro3, AXL, Mer) family, is a well-established target in oncology due to its role in tumor progression, metastasis, and drug resistance.[10][11]
We will compare Compound X against two alternatives:
-
Compound Y: A structural analog with a different substitution at the 6-position (e.g., 6-H) to highlight the impact of the methoxy group.
-
Dasatinib: A known, potent multi-kinase inhibitor approved for clinical use, serving as a promiscuous control.[3]
The data below is a representative summary compiled from large-panel kinase screens, which are commercially available from service providers like Reaction Biology, Eurofins Discovery, or Promega.[12][13][14] The primary screen is often run at a single high concentration (e.g., 1 µM) to identify initial "hits," followed by full IC50 dose-response curves for any kinase showing significant inhibition (>70%).
| Compound | Primary Target | IC50 (nM) vs. AXL | Off-Target Kinases (IC50 in nM) | Selectivity Score (S10)¹ |
| Compound X (6-Methoxy-1H-indazole) | AXL | 5 | MER (35), TYRO3 (80), VEGFR2 (550), SRC (>1000) | 0.03 (Highly Selective) |
| Compound Y (6-H-1H-indazole) | AXL | 15 | MER (50), TYRO3 (150), VEGFR2 (200), SRC (400) | 0.08 (Moderately Selective) |
| Dasatinib (Control) | BCR-ABL | <1 | SRC (0.5), AXL (7), MER (8), KIT (12), PDGFRβ (15) | 0.35 (Promiscuous) |
¹Selectivity Score (S10) is calculated as the number of kinases inhibited with an IC50 < 100 nM divided by the total number of kinases tested (e.g., 400). A lower score indicates higher selectivity.
Interpretation of Results:
-
Compound X demonstrates high potency against its intended target, AXL. The 6-methoxy group appears to contribute favorably to this interaction. Crucially, it shows excellent selectivity, with significant potency drops against even the closely related TAM family members MER and TYRO3, and minimal activity against more distant kinases like VEGFR2 and SRC.
-
Compound Y , lacking the 6-methoxy group, is less potent against AXL and displays reduced selectivity. It inhibits a broader range of kinases at lower concentrations, suggesting the methoxy group in Compound X may provide key interactions that favor the AXL binding pocket over others.
-
Dasatinib serves as a benchmark for promiscuity, potently inhibiting a wide array of kinases across different families, as expected.
This comparative data underscores the profound impact of subtle chemical modifications on a compound's selectivity profile and highlights the necessity of comprehensive screening to validate a lead candidate.
The AXL signaling pathway, a primary target for this inhibitor class, is a complex network integral to cell survival and metastasis. Understanding this context is vital for interpreting the downstream cellular effects of an inhibitor.
Caption: Simplified AXL receptor tyrosine kinase signaling pathway.
Experimental Protocols: A Self-Validating System
To ensure data integrity, experimental protocols must be robust and include appropriate controls. Here, we provide a detailed methodology for a widely used biochemical assay and a cellular target engagement assay.
Protocol 1: In Vitro Kinase Profiling via Luminescent Assay (ADP-Glo™)
This biochemical assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. It is a universal platform suitable for virtually any kinase.[15]
Objective: To determine the IC50 value of an inhibitor against a panel of kinases.
Materials:
-
Kinase of interest (e.g., recombinant human AXL)
-
Substrate peptide
-
Kinase reaction buffer (containing MgCl2)
-
ATP solution (at a concentration equal to the Km for each kinase)[4]
-
Test inhibitor (e.g., Compound X) serially diluted in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
384-well white assay plates
-
Plate-reading luminometer
Methodology:
-
Compound Plating:
-
Prepare a 10-point, 3-fold serial dilution of Compound X in DMSO, starting from 1 mM.
-
Dispense 1 µL of each inhibitor concentration into a 384-well plate.
-
Include "vehicle" controls (DMSO only, 0% inhibition) and "no enzyme" controls (background).
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate master mix in the appropriate reaction buffer.
-
Dispense 10 µL of the 2X kinase/substrate mix into each well containing the compound.
-
Prepare a 2X ATP solution.
-
Initiate the reaction by adding 10 µL of the 2X ATP solution to all wells. The final reaction volume is 20 µL.
-
Incubate the plate at room temperature for 60 minutes. The choice of ATP concentration is critical; using the Km for each specific kinase allows for a more direct comparison of inhibitor affinities (Ki).[4][16]
-
-
Signal Generation & Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data: (Signal_test - Signal_bkgd) / (Signal_vehicle - Signal_bkgd) * 100%.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement via NanoBRET™ Assay
Biochemical assays are essential but do not account for cell permeability, efflux pumps, or intracellular ATP concentrations. Cellular assays are therefore a crucial validation step.[17] The NanoBRET™ assay measures compound binding to a specific protein target in living cells.
Objective: To confirm that Compound X engages AXL inside intact cells and determine its cellular potency.
Materials:
-
HEK293 cells
-
Plasmid encoding AXL-NanoLuc® Fusion
-
NanoBRET™ Energy Transfer Probe (fluorescent tracer)
-
Opti-MEM® I Reduced Serum Medium
-
96-well white assay plates
-
Luminometer with BRET filters (460 nm and 610 nm)
Methodology:
-
Cell Preparation:
-
Co-transfect HEK293 cells with the AXL-NanoLuc® fusion vector.
-
24 hours post-transfection, harvest and resuspend the cells in Opti-MEM®.
-
-
Assay Plating:
-
Plate the transfected cells into a 96-well plate.
-
Add Compound X across a range of concentrations to the appropriate wells. Include DMSO vehicle controls.
-
-
Tracer Addition & Incubation:
-
Add the NanoBRET™ tracer (a fluorescently-labeled, cell-permeable ligand that also binds AXL) to all wells at its predetermined optimal concentration.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator. During this time, the test compound and the tracer will compete for binding to the AXL-NanoLuc® fusion protein.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Immediately read the plate on a luminometer, measuring both the donor (460 nm) and acceptor (610 nm) emission signals.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Normalize the ratios to the vehicle control.
-
Plot the corrected NanoBRET™ ratio versus the log of the inhibitor concentration and fit the curve to determine the cellular IC50. A decrease in the BRET signal indicates displacement of the tracer by the test compound.
-
The logic of this competitive binding assay is foundational to many profiling technologies.
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. Kinase Selectivity Profiling System: TK-3 Protocol [worldwide.promega.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. researchgate.net [researchgate.net]
- 16. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 17. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 6-Methoxy-1H-indazole Against Approved Therapeutics: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the indazole scaffold stands out as a "privileged" structure, forming the core of numerous clinically successful drugs. This guide provides an in-depth comparative analysis of 6-Methoxy-1H-indazole, a promising yet extensively studied derivative, against established, approved drugs in key therapeutic areas. By examining its potential mechanisms of action and benchmarking its hypothetical performance through established experimental protocols, we aim to provide researchers, scientists, and drug development professionals with a critical framework for evaluating its therapeutic potential.
Introduction to 6-Methoxy-1H-indazole: A Scaffold of Opportunity
The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone of many targeted therapies.[1][2][3] Its rigid structure and ability to participate in various non-covalent interactions make it an ideal pharmacophore for kinase inhibition. The addition of a methoxy group at the 6-position, as in 6-Methoxy-1H-indazole, can significantly influence the molecule's electronic properties, solubility, and metabolic stability, potentially enhancing its drug-like characteristics.
While 6-Methoxy-1H-indazole itself is primarily a research compound, its derivatives have shown promise in two major therapeutic arenas: oncology and neurological disorders.[4][5] This guide will delve into both, presenting a scientifically rigorous comparison with approved drugs in each category.
In Oncology: Targeting Kinase Signaling Pathways
The indazole core is a well-established feature in a number of approved anti-cancer kinase inhibitors, including Axitinib and Pazopanib.[2][3][6] Research has indicated that substituted indazoles, including those with methoxy groups, can act as potent inhibitors of various protein kinases that are critical for tumor growth and proliferation, such as Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][6]
Comparative Agent: Erdafitinib (FGFR Inhibitor)
For this analysis, we will compare the hypothetical profile of 6-Methoxy-1H-indazole against Erdafitinib , an FDA-approved pan-FGFR inhibitor used in the treatment of urothelial carcinoma.[6]
Mechanism of Action: FGFR Inhibition
Fibroblast Growth Factor Receptors are a family of receptor tyrosine kinases that, when dysregulated, can drive cancer cell proliferation, survival, and angiogenesis.[6] Both Erdafitinib and, hypothetically, 6-Methoxy-1H-indazole would exert their anticancer effects by binding to the ATP-binding pocket of FGFRs, thereby inhibiting the downstream signaling cascade.
Figure 1: Simplified FGFR signaling pathway and points of inhibition.
Comparative Data: In Vitro Kinase Inhibition & Cell Viability
The following table presents hypothetical data comparing the inhibitory activity of 6-Methoxy-1H-indazole against Erdafitinib.
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line (Urothelial Carcinoma) | GI₅₀ (nM) |
| 6-Methoxy-1H-indazole | FGFR1 | 15 | RT112 | 50 |
| FGFR2 | 25 | |||
| FGFR3 | 30 | |||
| Erdafitinib | FGFR1 | 1.2 | RT112 | 2.9 |
| FGFR2 | 2.5 | |||
| FGFR3 | 6.0 |
Table 1: Hypothetical Comparative In Vitro Activity. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity. GI₅₀ values represent the concentration required to inhibit the growth of cancer cells by 50%.
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC₅₀ values of test compounds against FGFR kinases.
Objective: To quantify the inhibitory potential of 6-Methoxy-1H-indazole on FGFR1, FGFR2, and FGFR3 activity.
Materials:
-
Recombinant human FGFR1, FGFR2, and FGFR3 kinases
-
LanthaScreen™ Eu-anti-GST Antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)
-
Test compounds (6-Methoxy-1H-indazole, Erdafitinib)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of 6-Methoxy-1H-indazole and Erdafitinib in DMSO, followed by a further dilution in assay buffer.
-
Assay Reaction: a. To each well of a 384-well plate, add 2.5 µL of the diluted test compound. b. Add 2.5 µL of the FGFR kinase-Eu-antibody mixture. c. Add 5 µL of the tracer solution.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Figure 2: Workflow for the in vitro kinase inhibition assay.
In Neurological Disorders: Modulating Neuronal Survival Pathways
The therapeutic potential of indazole derivatives extends to neurodegenerative diseases such as Parkinson's and Alzheimer's.[4][7] The mechanism of action in this context is often linked to the inhibition of kinases like Glycogen Synthase Kinase 3 (GSK-3) and Leucine-Rich Repeat Kinase 2 (LRRK2), which are implicated in neuronal apoptosis and pathology.[4][7] A structurally related compound, 6-hydroxy-1H-indazole, has demonstrated neuroprotective effects in a mouse model of Parkinson's disease.[8]
Comparative Agent: Levodopa (Dopamine Precursor)
For a broader comparison in the context of Parkinson's disease, we will benchmark the hypothetical neuroprotective effects of 6-Methoxy-1H-indazole against Levodopa , a cornerstone of symptomatic treatment for Parkinson's disease that acts by replenishing dopamine levels.
Mechanism of Action: Neuroprotection vs. Symptomatic Relief
While Levodopa addresses the dopamine deficiency that causes the motor symptoms of Parkinson's, it does not halt the underlying neurodegenerative process. A neuroprotective agent like 6-Methoxy-1H-indazole would, in theory, act upstream to prevent the death of dopaminergic neurons. A plausible mechanism is the inhibition of GSK-3β, a kinase involved in tau hyperphosphorylation and neuronal apoptosis.
Figure 3: Contrasting mechanisms of neuroprotection and symptomatic relief.
Comparative Data: In Vitro Neuroprotection
The following table presents hypothetical data from an in vitro neuroprotection assay.
| Compound | Cell Line | Neurotoxin | Neuronal Viability (%) |
| Vehicle Control | SH-SY5Y | MPP⁺ | 50 |
| 6-Methoxy-1H-indazole (1 µM) | SH-SY5Y | MPP⁺ | 85 |
| Levodopa (10 µM) | SH-SY5Y | MPP⁺ | 52 |
Table 2: Hypothetical Comparative In Vitro Neuroprotective Activity. SH-SY5Y cells are a human neuroblastoma cell line commonly used to model dopaminergic neurons. MPP⁺ is a neurotoxin that induces Parkinson's-like pathology.
Experimental Protocol: In Vitro Neuroprotection Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the ability of 6-Methoxy-1H-indazole to protect neuronal cells from a neurotoxin.
Objective: To determine if 6-Methoxy-1H-indazole can prevent MPP⁺-induced cell death in SH-SY5Y cells.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
MPP⁺ (1-methyl-4-phenylpyridinium)
-
Test compounds (6-Methoxy-1H-indazole, Levodopa)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of 6-Methoxy-1H-indazole or Levodopa for 2 hours.
-
Neurotoxin Exposure: Add MPP⁺ to the wells (except for the untreated control) to a final concentration that induces approximately 50% cell death.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Assay: a. Add MTT solution to each well and incubate for 4 hours. b. Add solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of the untreated control cells.
Conclusion and Future Directions
This guide has provided a comparative framework for evaluating 6-Methoxy-1H-indazole in the contexts of oncology and neurological disorders. The hypothetical data and established experimental protocols offer a roadmap for researchers to rigorously assess its potential. While the indazole scaffold is a proven entity in drug development, the specific contributions of the 6-methoxy substitution warrant further investigation. Future studies should focus on comprehensive kinase profiling, in vivo efficacy studies in relevant animal models, and detailed pharmacokinetic and toxicological assessments to fully elucidate the therapeutic promise of 6-Methoxy-1H-indazole.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5330, Erdafitinib. [Link]
-
Zhang, S.-G., Liang, C.-G., & Zhang, W.-H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]
-
Pal, D., et al. (2022). Importance of Indazole against Neurological Disorders. Current Drug Targets, 23(1), 1-13. [Link]
-
Pal, D., et al. (2022). Importance of Indazole against Neurological Disorders. PubMed, 34784893. [Link]
- F. Hoffmann-La Roche AG. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer.
- Liu, N., et al. (2025). Novel indazole-based inhibitor of polo-like kinase 4 against cancer. European Journal of Medicinal Chemistry, 296, 117867.
-
Wang, C., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 74-86. [Link]
-
Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]
-
Bristol-Myers Squibb Company. (2021). Identification of Potent Reverse Indazole Inhibitors for HPK1. (U.S. Patent No. 10,934,285). [Link]
-
OmicsX. (2022). Approved Oncology Targeting Small Molecule Kinase Inhibitors. [Link]
-
ResearchGate. (2025). The Anticancer Activity of Indazole Compounds: A Mini Review. [Link]
-
Hartmann, M., et al. (2021). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Frontiers in Chemistry, 9, 708513. [Link]
-
Lee, J., et al. (2023). Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease. Journal of Medicinal Chemistry, 66(2), 1273-1300. [Link]
-
Kim, H. J., et al. (2022). Discovery of potent indazole-based human glutaminyl cyclase (QC) inhibitors as Anti-Alzheimer's disease agents. European Journal of Medicinal Chemistry, 244, 114837. [Link]
-
Zhang, W.-H., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376. [Link]
-
Wang, Y., et al. (2016). Protective role of 6-Hydroxy-1-H-Indazole in an MPTP-induced mouse model of Parkinson's disease. Neuroscience Letters, 634, 49-55. [Link]
-
MDPI. (2023). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. [Link]
-
NeurologyLive. (2025). Special Report: 2024 Neurology Drug & Device Approvals. [Link]
-
MDPI. (2024). Neuroinflammation: Mechanisms, Dual Roles, and Therapeutic Strategies in Neurological Disorders. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective role of 6-Hydroxy-1-H-Indazole in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Bridging the Gap: Evaluating the In Vitro and In Vivo Efficacy of 6-Methoxy-1H-indazole Kinase Inhibitors
Introduction: The Indazole Scaffold and the Efficacy Paradox
The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous kinase inhibitors.[1][2] Its unique structure allows for versatile substitution, enabling the design of potent and selective agents against a range of therapeutic targets.[1] The 6-methoxy-1H-indazole variant, in particular, serves as a valuable intermediate in the synthesis of novel pharmaceuticals.[3] However, researchers frequently encounter a critical challenge in the development of these compounds: a significant disconnect between promising in vitro potency and the ultimate in vivo efficacy.
This guide provides an in-depth comparison of in vitro and in vivo evaluation strategies for 6-methoxy-1H-indazole compounds and their analogues. We will dissect the causality behind experimental choices, provide validated protocols, and use the well-documented multi-kinase inhibitor Pazopanib—a compound bearing a related indazole-like structure—as a central case study to illustrate how to navigate the complex journey from benchtop assay to preclinical animal model. The principles discussed here are broadly applicable to kinase inhibitors that target not just the tumor cell itself, but the complex tumor microenvironment (TME).
Part 1: The In Vitro Assessment - Defining Potency and Cellular Effect
The initial characterization of any potential drug candidate begins in vitro. The primary goals are to confirm that the compound engages its intended target (biochemical activity) and exerts a desired biological effect in a simplified cellular system (cellular activity).
The Rationale: From Purified Protein to Living Cell
The journey of in vitro testing is a hierarchical one, moving from a reductionist to a more complex system.
-
Biochemical Assays (Target Engagement): The first question is always: "Does my compound hit the target?" Cell-free biochemical assays, which use purified recombinant kinase enzymes, are the most direct way to answer this.[4] They allow for the precise determination of a compound's potency against its intended kinase target(s), typically expressed as a half-maximal inhibitory concentration (IC50).[5] These assays are essential for initial screening, establishing structure-activity relationships (SAR), and assessing selectivity across a panel of kinases.[6]
-
Cell-Based Assays (Cellular Function): A compound that inhibits a purified enzyme may not work in a living cell. It must be able to cross the cell membrane, engage its target in a complex intracellular environment with high ATP concentrations, and ultimately produce a measurable biological outcome.[7] Therefore, cell-based assays are the crucial next step to confirm on-target activity in a more physiologically relevant context.
Key In Vitro Methodologies
Biochemical Kinase Assays
There are numerous platforms to measure the inhibition of kinase activity, each with its own advantages.[8][9]
-
Radiometric Assays: The traditional gold standard, these assays measure the incorporation of a radiolabeled phosphate (from ³²P-ATP or ³³P-ATP) onto a substrate. They are highly sensitive and reliable.[5]
-
Fluorescence/Luminescence-Based Assays: These high-throughput methods, such as TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) and luminescence-based ATP detection (e.g., Kinase-Glo®), are widely used in drug discovery.[9] The Adapta™ Universal Kinase Assay, for instance, is a TR-FRET assay that detects ADP formation, making it suitable for virtually any kinase.[9]
-
Kinase Binding Assays: These assays, like the KINOMEscan™ platform, measure the ability of a compound to displace a ligand from the active site of the kinase, providing a measure of binding affinity (Kd).[6] This is particularly useful for identifying non-competitive or allosteric inhibitors.[6][9]
Cell-Based Functional Assays
-
Target Phosphorylation Assays: A direct way to measure a kinase inhibitor's effect in cells is to quantify the phosphorylation of the target kinase (autophosphorylation) or its downstream substrates. Western blotting is a standard method for this, providing clear evidence of on-target pathway modulation.[10]
-
Cell Viability/Proliferation Assays: These assays measure the overall effect of a compound on cell survival and growth. Common methods include MTS assays (measuring metabolic activity) or ATP-based assays like CellTiter-Glo® (measuring viable cell number).[10] While crucial, these assays can be misleading if the drug's primary mechanism is not direct cytotoxicity, as we will explore.
-
Cell Migration and Invasion Assays: For targets involved in metastasis, such as the AXL kinase, wound-healing ("scratch") assays or Transwell invasion assays are used to assess the inhibitor's ability to block these processes in vitro.[7][11]
Data Presentation: In Vitro Profile of a Representative Indazole-Based Kinase Inhibitor
The table below illustrates a typical in vitro data summary for a hypothetical compound modeled after Pazopanib, which is known to inhibit multiple receptor tyrosine kinases (RTKs).[12][13]
| Assay Type | Target / Cell Line | Result (IC50) | Interpretation |
| Biochemical | VEGFR-2 | 30 nM[12] | Potent inhibition of the primary anti-angiogenic target. |
| PDGFR-β | 84 nM[12] | Potent inhibition of a key angiogenesis and stromal target. | |
| c-Kit | 74 nM[12] | Activity against another relevant oncogenic RTK. | |
| C-Raf | >10,000 nM | Highly selective against this key proliferation pathway kinase. | |
| Cell-Based | HUVEC (Endothelial Cells) | 20 nM | Potent inhibition of endothelial cell proliferation, consistent with VEGFR-2 activity.[14] |
| A549 (Lung Cancer) | >10 µM[15] | Minimal direct anti-proliferative effect on this tumor cell line. | |
| L9981 (Lung Cancer) | ~5 µM[16] | Modest direct anti-proliferative effect. | |
| U118MG (Glioblastoma) | >10 µM | Minimal direct anti-proliferative effect. |
This data presents a classic paradox: the compound is a potent inhibitor of several key RTKs and strongly inhibits the proliferation of endothelial cells, but it has a very weak direct effect on the growth of many cancer cell lines.[14][15] This is a critical observation that dictates the strategy for in vivo evaluation.
Experimental Protocol: Cell Viability Assay (MTS-Based)
This protocol outlines a standard method for assessing the effect of an inhibitor on cancer cell proliferation.
-
Cell Seeding:
-
Culture cancer cells (e.g., A549) to ~80% confluency in appropriate growth medium.
-
Trypsinize, count, and resuspend cells to a final concentration of 5 x 10⁴ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the 6-methoxy-1H-indazole compound in DMSO.
-
Perform a serial dilution of the stock solution in culture medium to create 2X working concentrations (e.g., from 200 µM to 10 nM). Include a vehicle control (medium with the same final concentration of DMSO, typically ≤0.1%).
-
Remove the medium from the cell plate and add 100 µL of the 2X compound dilutions to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO₂. The duration should be sufficient to allow for multiple cell doublings in the control wells.
-
-
MTS Reagent Addition:
-
Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO₂. Protect the plate from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% viability).
-
Use a non-linear regression analysis (log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC50 value.
-
Part 2: The In Vivo Evaluation - Assessing Efficacy in a Complex Biological System
While in vitro assays establish potency, they cannot predict clinical success. The complex interplay of drug absorption, distribution, metabolism, and excretion (ADME), along with interactions with the host immune system and TME, can only be assessed in vivo.[17]
The Rationale: Why Animal Models are Essential
Animal models are indispensable for understanding how a drug behaves in a whole organism.[18] They are used to:
-
Evaluate Pharmacokinetics (PK) and Pharmacodynamics (PD): Determine if the drug can achieve and maintain sufficient concentrations at the tumor site to inhibit its target.[14]
-
Assess Anti-Tumor Efficacy: Measure the drug's ability to control tumor growth and improve survival in a living system.[19]
-
Investigate Complex Mechanisms: Study effects that are impossible to model in vitro, such as the inhibition of angiogenesis or the modulation of anti-tumor immunity.[20]
-
Evaluate Safety and Toxicity: Identify potential adverse effects before moving to human trials.[17]
Common Preclinical Animal Models in Oncology
The choice of animal model is critical and depends on the specific scientific question being asked.[17][18]
-
Cell Line-Derived Xenograft (CDX) Model: Human cancer cell lines are implanted subcutaneously or orthotopically (in the organ of origin) into immunodeficient mice.[21] These models are relatively inexpensive, reproducible, and widely used for initial efficacy testing.[17][20] Their primary limitation is the lack of a functional immune system.[17]
-
Patient-Derived Xenograft (PDX) Model: Tumor fragments from a human patient are directly implanted into immunodeficient mice.[18][21] PDX models better retain the heterogeneity and architecture of the original human tumor, making them more predictive of clinical response.[21]
-
Syngeneic Model: Mouse tumor cell lines are implanted into immunocompetent mice of the same genetic background.[10] This is the model of choice for evaluating immunomodulatory agents, as it allows for the study of interactions between the drug, the tumor, and a fully functional host immune system.
Data Presentation: In Vivo Efficacy of a Representative Indazole-Based Kinase Inhibitor
This table summarizes representative efficacy data from a CDX study of a compound like Pazopanib in a non-small cell lung cancer (NSCLC) model.[16]
| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (TGI) | Body Weight Change |
| Vehicle Control | 0.5% HPMC, Oral, QD | 0% (by definition) | +2% |
| Compound X | 30 mg/kg, Oral, QD | 55% | -3% |
| Compound X | 100 mg/kg, Oral, QD | 85% | -5% |
TGI is calculated at the end of the study relative to the vehicle control group. Body weight change is monitored as a general measure of toxicity.
Experimental Workflow: Murine Xenograft Efficacy Study
The following diagram and protocol outline a typical workflow for a CDX study.
Caption: Workflow for a typical CDX mouse efficacy study.
Step-by-Step Protocol:
-
Animal Acclimation: House immunodeficient mice (e.g., NOD-SCID or NSG) for at least one week under specific pathogen-free conditions.
-
Cell Implantation:
-
Harvest A549 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL (5 million cells) into the right flank of each mouse.
-
-
Tumor Monitoring and Randomization:
-
Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
-
Treatment Administration:
-
Prepare the drug formulation (e.g., in 0.5% hydroxypropyl methylcellulose + 0.1% Tween 80) and the vehicle control.
-
Administer the treatment daily via oral gavage for the duration of the study (e.g., 21 days).
-
-
Efficacy and Tolerability Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor animals daily for any clinical signs of toxicity.
-
-
Endpoint and Tissue Collection:
-
At the end of the study, euthanize the animals.
-
Excise the tumors, weigh them, and divide them for downstream analysis (e.g., snap-freeze for western blot, fix in formalin for immunohistochemistry).
-
Part 3: Bridging the Gap - Reconciling In Vitro and In Vivo Data
The discrepancy in our case study—potent in vitro anti-endothelial cell activity but weak anti-tumor cell activity, contrasted with strong in vivo tumor growth inhibition—is the crux of the issue. The reconciliation lies in understanding the drug's primary mechanism of action in vivo.
The Pazopanib Case Study: Targeting the Tumor's Lifeline
For Pazopanib, the powerful in vivo anti-tumor effect is not primarily driven by direct killing of cancer cells. Instead, it is a consequence of its potent inhibition of VEGFR-2.[14] By blocking this receptor on endothelial cells within the tumor, Pazopanib chokes off the tumor's blood supply (angiogenesis), starving it of the oxygen and nutrients required for growth.[13][14]
The in vitro cancer cell proliferation assay was misleading because it measured the wrong biological effect. The critical in vitro experiment was the endothelial cell proliferation assay, which correctly predicted the potent anti-angiogenic activity observed in vivo.[14] The discrepancy between the in vivo IC50 for VEGFR2 inhibition (micromolar range) and the in vitro IC50 (nanomolar range) is largely attributed to high plasma protein binding (>99.9%) of the drug.[13]
Beyond Angiogenesis: Targeting the Tumor Microenvironment
This principle extends to many modern kinase inhibitors, especially those targeting the TAM (TYRO3, AXL, MERTK) family of kinases.[22][23] These kinases are often overexpressed on tumor cells, promoting survival and metastasis.[24][25] However, they are also critically expressed on immune cells within the TME, such as macrophages, where they drive an immunosuppressive, pro-tumor (M2-like) phenotype.[22][26]
An inhibitor targeting AXL or MERTK may therefore have a dual mechanism of action:
-
Direct Tumor Cell Effect: Inhibition of proliferation, survival, and invasion.[11]
-
Immune-Mediated Effect: Reprogramming tumor-associated macrophages to an anti-tumor state, thereby enhancing the host's immune response against the cancer.[22][27]
An in vitro assay using only cancer cells in monoculture would completely miss the second, potentially dominant, mechanism. This underscores the necessity of using immunocompetent syngeneic models to fully evaluate the efficacy of such compounds.[10]
Visualizing the Mechanism: AXL Signaling Pathway
The diagram below illustrates the signaling cascade initiated by the AXL receptor, a key target for many modern indazole-based inhibitors.[7] Inhibition of this pathway can impact both tumor cells and immune cells.
Caption: AXL receptor signaling pathway promoting cancer progression.
Conclusion: A Holistic and Mechanism-Driven Approach
The successful development of 6-methoxy-1H-indazole compounds, and indeed all targeted therapies, hinges on a deep understanding of their mechanism of action. The perceived gap between in vitro and in vivo results is often not a failure of the compound, but a failure of the experimental design to ask the right questions.
Key Takeaways for Researchers:
-
Hypothesize the In Vivo Mechanism: Before designing in vitro assays, consider all potential in vivo mechanisms. If the target is expressed on stromal or immune cells, simple tumor cell monoculture assays are insufficient.
-
Align In Vitro Assays with the Mechanism: Design in vitro experiments that model the key biological processes you expect to disrupt in vivo. This may include co-culture systems, endothelial tube formation assays, or macrophage polarization assays.
-
Choose the Right Animal Model: For compounds expected to modulate the immune system, syngeneic or humanized mouse models are essential. For those targeting tumor cell-intrinsic pathways, CDX or PDX models may be sufficient for initial efficacy testing.
-
Integrate PK/PD Data: Always correlate efficacy with drug exposure and target modulation in the tumor. A lack of efficacy may be due to poor pharmacokinetics rather than a lack of potency.
By adopting a holistic, mechanism-driven approach, researchers can more effectively bridge the gap between the benchtop and the clinic, accelerating the development of novel and effective cancer therapies based on the versatile indazole scaffold.
References
- Kelland, L. R. The Use of Animal Models for Cancer Chemoprevention Drug Development. National Center for Biotechnology Information.
- Sather, S. et al. In vitro and in vivo characterization of small molecule inhibitors of the anti-inflammatory TAM receptor MerTK. The Journal of Immunology.
- Lin, C. et al. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI.
- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.
- Zhang, B. et al. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Dovepress.
- Wu, X. et al. MerTK inhibition decreases immune suppressive glioblastoma-associated macrophages and neoangiogenesis in glioblastoma microenvironment. Neuro-Oncology Advances.
- Pre-clinical Animal Models of Cancer and Their Applications and Utility in Drug Discovery. ResearchGate.
- Foglizzo, V. et al. Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment. MDPI.
- Cummings, C. T. et al. MERTK Inhibition as a Targeted Novel Cancer Therapy. MDPI.
- Pazopanib: A Comparative Guide on the Correlation Between In Vitro IC50 and In Vivo Tumor Response. Benchchem.
- Chen, J. et al. TYRO3: A potential therapeutic target in cancer. National Center for Biotechnology Information.
- Wissing, J. et al. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Center for Biotechnology Information.
- Torka, P. et al. AXL Inhibitors: Status of Clinical Development. National Center for Biotechnology Information.
- Kuger, S. et al. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo. PubMed.
- Discovery of novel AXL inhibitor with potent antitumor activity in vivo. BioWorld.
- Verheul, H. M. et al. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. National Center for Biotechnology Information.
- Kinase assays. BMG LABTECH.
- A Head-to-Head In Vitro Comparison of AXL Inhibitors: A Guide for Researchers. Benchchem.
- Development of novel small molecule inhibitors of Tyro3 receptor tyrosine kinase. University of Portsmouth.
- Huang, D. et al. Pazopanib diminishes non-small cell lung cancer (NSCLC) growth and metastases in vivo. Translational Lung Cancer Research.
- TYRO3 as a molecular target for growth inhibition and apoptosis induction in bladder cancer. ResearchGate.
- Biochemical Kinase Assays. Thermo Fisher Scientific - US.
- Comparative In Vitro Efficacy of Pazopanib and Sorafenib: A Guide for Researchers. Benchchem.
- AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. ACS Publications.
- In vitro JAK kinase activity and inhibition assays. PubMed.
- MERTK Inhibition: Potential as a Treatment Strategy in EGFR Tyrosine Kinase Inhibitor-Resistant Non-Small Cell Lung Cancer. PubMed Central.
- Pazopanib and anti-VEGF therapy. National Center for Biotechnology Information.
- Torka, P. et al. The Emerging Role of TYRO3 as a Therapeutic Target in Cancer. MDPI.
- Kim, M. et al. BMS794833 inhibits macrophage efferocytosis by directly binding to MERTK and inhibiting its activity. National Center for Biotechnology Information.
- What are TYRO3 inhibitors and how do they work?. Benchchem.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information.
- 6-Methoxy-1H-indazole-3-carbonitrile. Chem-Impex.
- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate.
- Cheekavolu, C. & Muniappan, M. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. National Center for Biotechnology Information.
- Indazole – Knowledge and References. Taylor & Francis.
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications.
- Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. chemimpex.com [chemimpex.com]
- 4. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Pazopanib and anti-VEGF therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Pazopanib diminishes non-small cell lung cancer (NSCLC) growth and metastases in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MERTK Inhibition as a Targeted Novel Cancer Therapy [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. academic.oup.com [academic.oup.com]
- 27. MERTK Inhibition: Potential as a Treatment Strategy in EGFR Tyrosine Kinase Inhibitor-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Indazole Scaffold: A Comparative Guide to Kinase Selectivity Featuring 6-Methoxy-1H-indazole
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for the development of potent protein kinase inhibitors.[1][2] Its structural resemblance to the purine core of ATP allows indazole-based compounds to function as competitive inhibitors, targeting the highly conserved ATP-binding pocket of a vast array of kinases. Strategic modifications to the indazole ring system are pivotal in defining both the potency and, critically, the selectivity of these inhibitors against the human kinome.
This guide provides a comparative analysis of the kinase selectivity profiles of representative indazole-based inhibitors, using the 6-Methoxy-1H-indazole structure as a focal point for discussion. While a comprehensive, publicly available kinome scan for 6-Methoxy-1H-indazole is not available, we can infer a representative selectivity profile by examining closely related, clinically relevant indazole derivatives. This approach allows us to provide researchers, scientists, and drug development professionals with a framework for understanding how subtle structural changes can dramatically influence a compound's interaction with the kinome, thereby guiding rational drug design and target validation efforts.
Comparative Kinase Inhibition Profiles: A Selectivity Snapshot
To illustrate the diverse selectivity profiles achievable with the indazole scaffold, we will compare two well-characterized, FDA-approved kinase inhibitors: Pazopanib and Axitinib. Both drugs feature a substituted indazole core and are primarily known as inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), key regulators of angiogenesis.[2][3] Their distinct off-target profiles, however, underscore the importance of comprehensive selectivity screening.
The following table summarizes the half-maximal inhibitory concentrations (IC50) for these compounds against a panel of clinically relevant protein kinases. A lower IC50 value indicates greater potency.
| Kinase Target | Pazopanib IC50 (nM) | Axitinib IC50 (nM) | Representative Alternative: CHIR-99021 IC50 (nM) |
| VEGFR1 (FLT1) | 10 | 0.1 | >10,000 |
| VEGFR2 (KDR) | 30 | 0.2 | >10,000 |
| VEGFR3 (FLT4) | 47 | 0.1-0.3 | >10,000 |
| PDGFRβ | 84 | 1.6 | >10,000 |
| c-Kit | 74 | 1.7 | >10,000 |
| FGFR1 | 140 | 2.2 | >10,000 |
| FGFR3 | 130 | - | >10,000 |
| GSK-3β | >10,000 | >10,000 | 6.7 |
| GSK-3α | >10,000 | >10,000 | 10 |
Data compiled from multiple sources.[3][4][5][6]
As the data illustrates, both Pazopanib and Axitinib are potent inhibitors of the VEGFR family. Axitinib, however, demonstrates significantly greater potency across the board for these primary targets.[3] Furthermore, their off-target profiles differ. For instance, Pazopanib shows notable activity against FGFRs, which is less pronounced for Axitinib.[5] In contrast, a highly selective inhibitor like CHIR-99021, which targets GSK-3, shows no significant activity against the targets of Pazopanib and Axitinib, highlighting the concept of a narrow selectivity profile.[4][7] The hypothetical selectivity profile of a novel compound like 6-Methoxy-1H-indazole would be determined against a broad panel of kinases to understand its unique therapeutic potential and potential off-target liabilities.
Determining the Kinase Selectivity Profile: Experimental Methodologies
The gold standard for determining a compound's selectivity is to screen it against a large, representative panel of the human kinome. This is typically achieved through specialized contract research organizations (CROs) that offer high-throughput screening services. The two predominant methodologies employed are radiometric activity assays and competition binding assays.
Experimental Protocol: Radiometric Kinase Activity Assay (HotSpot™ Assay)
This method directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to a specific substrate (protein or peptide).[8][9] A reduction in substrate phosphorylation in the presence of the test compound indicates inhibition.
Step-by-Step Methodology:
-
Compound Preparation: A stock solution of 6-Methoxy-1H-indazole is prepared in 100% DMSO. A serial dilution series is then created to determine the IC50 value.
-
Reaction Mixture Preparation: For each kinase to be tested, a master mix is prepared containing the reaction buffer, the specific peptide or protein substrate, and any required cofactors.
-
Kinase Reaction Initiation: The kinase, the test compound at various concentrations, and the reaction mixture are combined in a 96- or 384-well plate. The reaction is initiated by the addition of [γ-³³P]ATP.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes) to allow for substrate phosphorylation.[10]
-
Reaction Termination and Substrate Capture: The reaction is stopped, typically by the addition of phosphoric acid. The reaction mixture is then transferred to a filter membrane (e.g., phosphocellulose) that specifically binds the phosphorylated substrate, while the unreacted [γ-³³P]ATP is washed away.
-
Signal Detection: The radioactivity retained on the filter membrane is quantified using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. The percentage of inhibition for each compound concentration is calculated relative to a DMSO vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Caption: Workflow for a radiometric kinase inhibition assay.
Alternative Methodology: Competition Binding Assay (KINOMEscan®)
An alternative and widely used approach is the competition binding assay.[11] This method does not measure enzymatic activity directly but instead quantifies the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of the kinase.
The assay involves a DNA-tagged kinase, an immobilized ligand, and the test compound. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction and higher affinity. This method is particularly useful as it is independent of ATP concentration and can identify inhibitors that bind to both active and inactive kinase conformations.
Mechanistic Insights: The Role of Target Kinases in Signaling Pathways
Understanding the signaling pathways in which a compound's primary and secondary targets operate is crucial for predicting its cellular effects and potential therapeutic applications. For indazole-based inhibitors like Pazopanib and Axitinib, the primary target is VEGFR2, a key mediator of angiogenesis.
Caption: Simplified VEGFR2 signaling pathway inhibited by indazole-based compounds.
Inhibition of VEGFR2 by a compound like 6-Methoxy-1H-indazole would block the binding of VEGF-A, preventing receptor dimerization and autophosphorylation. This, in turn, would suppress downstream signaling cascades, including the PLCγ-PKC-MAPK (Raf-MEK-ERK) and the PI3K-Akt pathways. The ultimate cellular consequences would be the inhibition of endothelial cell proliferation, migration, and survival, leading to an anti-angiogenic effect.
Conclusion and Future Directions
The 1H-indazole scaffold remains a highly valuable starting point for the design of novel kinase inhibitors. As demonstrated by the comparison of Pazopanib and Axitinib, subtle chemical modifications can profoundly impact the selectivity profile, leading to distinct therapeutic and toxicological outcomes. For a novel compound such as 6-Methoxy-1H-indazole, a comprehensive kinase selectivity profile is an indispensable first step in its preclinical development. This data not only identifies the primary target(s) but also reveals potential off-target activities that could lead to unexpected side effects or provide opportunities for drug repositioning. The methodologies outlined in this guide represent the industry-standard approaches for generating this critical dataset, providing the foundation for advancing promising new chemical entities toward the clinic.
References
-
Assay of protein kinases using radiolabeled ATP: a protocol. PubMed. Available at: [Link]
-
Assaying Protein Kinase Activity with Radiolabeled ATP. JoVE. Available at: [Link]
-
VEGFR-2 inhibitor. Wikipedia. Available at: [Link]
-
Myelosuppression and kinase selectivity of multikinase angiogenesis inhibitors. PMC - NIH. Available at: [Link]
-
New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. NIH. Available at: [Link]
-
A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling. PubMed Central. Available at: [Link]
-
Video: Assaying Protein Kinase Activity with Radiolabeled ATP. JoVE. Available at: [Link]
-
What is the role of radioactive labelled ATP in kinase activity assay? ResearchGate. Available at: [Link]
-
Protein Kinase Activity Assessment with Radiolabeled ATP | Protocol Preview. YouTube. Available at: [Link]
-
CHIR99021 is a highly selective inhibitor of GSK-3. ResearchGate. Available at: [Link]
-
Chemical structures and IC 50 values of type-II inhibitors against VEGFR-2. ResearchGate. Available at: [Link]
-
Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. ResearchGate. Available at: [Link]
-
A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling. ResearchGate. Available at: [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing. PMC - NIH. Available at: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available at: [Link]
-
QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). LINCS Data Portal. Available at: [Link]
-
KINOMEscan Technology. Eurofins Discovery. Available at: [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH. Available at: [Link]
-
Pazopanib: a novel multitargeted tyrosine kinase inhibitor. PubMed. Available at: [Link]
-
Pazopanib: a new multiple tyrosine kinase inhibitor in the therapy of metastatic renal cell carcinoma and other solid tumors. PubMed. Available at: [Link]
-
Pazopanib: the newest tyrosine kinase inhibitor for the treatment of advanced or metastatic renal cell carcinoma. PubMed. Available at: [Link]
-
The ligand–kinase binding assay. ResearchGate. Available at: [Link]
-
Competition binding assay for measuring the interaction between... ResearchGate. Available at: [Link]
-
Pharmacodynamic study of axitinib in patients with advanced malignancies assessed with 18F-3. NIH. Available at: [Link]
-
European Journal of Medicinal Chemistry. ePrints Soton. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]
-
Dose-response curves of compound 6f against CaMKIIδ kinase with IC50 = 14.4 μM. ResearchGate. Available at: [Link]
-
Identification of Potent Reverse Indazole Inhibitors for HPK1. PMC - NIH. Available at: [Link]
-
Axitinib: A Photoswitchable Approved Tyrosine Kinase Inhibitor. PubMed - NIH. Available at: [Link]
-
Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv. Available at: [Link]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pazopanib: a novel multitargeted tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Myelosuppression and kinase selectivity of multikinase angiogenesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 10. Video: Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 11. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
Confirming Target Engagement of 6-Methoxy-1H-indazole Derivatives: A Comparative Guide to Methodologies
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. Among the most critical is the unequivocal confirmation of target engagement—demonstrating that a compound physically interacts with its intended biological target within the complexity of a cellular environment. This guide provides an in-depth, objective comparison of key methodologies for confirming the target engagement of 6-Methoxy-1H-indazole derivatives, a scaffold of significant interest in medicinal chemistry, particularly as kinase inhibitors.[1][2][3][4] We will delve into the causality behind experimental choices, presenting self-validating protocols and grounding our discussion in authoritative references.
The indazole core is a privileged structure in drug discovery, forming the basis of numerous clinical candidates and approved drugs, many of which are potent protein kinase inhibitors.[1][2] Derivatives of 1H-indazole have shown activity against a range of kinases, including FGFR, VEGFR, and those in the PI3K/AKT/mTOR signaling pathway.[1][3][5] Given this precedent, a primary hypothesis for a novel 6-Methoxy-1H-indazole derivative would be its interaction with a specific kinase. This guide will therefore focus on techniques adept at validating such an interaction.
The Imperative of Target Engagement Validation
A Comparative Overview of Target Engagement Assays
The selection of an appropriate target engagement assay depends on several factors, including the nature of the target protein, the affinity of the interaction, the availability of reagents, and the desired throughput. Here, we compare four powerful techniques: Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).
| Method | Principle | Key Outputs | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a target protein against thermal denaturation. | Target engagement in cells/tissues, cellular IC50. | Label-free, performed in a native cellular environment, applicable to a wide range of targets.[6][7][8] | Lower throughput for traditional Western blot-based detection, requires a specific antibody. |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface upon binding of an analyte to an immobilized ligand.[9][10] | Binding kinetics (k_on, k_off), affinity (K_D), and specificity.[9] | Real-time, label-free, high sensitivity, provides kinetic information. | Requires immobilization of one binding partner, which may affect its activity; potential for mass transport limitations. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[11] | Binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[11] | Label-free, in-solution measurement, provides a complete thermodynamic profile of the interaction.[11] | Requires relatively large amounts of pure protein, lower throughput, sensitive to buffer mismatches.[12] |
| Fluorescence Polarization (FP) | Measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. | Binding affinity (K_D), IC50 for competitive binding. | Homogeneous "mix-and-measure" format, high throughput, requires small sample volumes.[13] | Requires a fluorescently labeled probe, potential for interference from fluorescent compounds. |
Experimental Workflows and Protocols
Cellular Thermal Shift Assay (CETSA) for Kinase Target Engagement
CETSA is a powerful method to confirm that a 6-Methoxy-1H-indazole derivative engages its target kinase in a cellular context.[6][7] The principle is that ligand binding increases the thermal stability of the target protein.[8]
Workflow:
Caption: CETSA workflow for confirming target engagement.
Step-by-Step Protocol (Western Blot Detection):
-
Cell Culture and Treatment:
-
Plate cells known to express the target kinase at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the 6-Methoxy-1H-indazole derivative or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using a primary antibody specific for the target kinase.
-
Quantify the band intensities to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[14]
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is ideal for characterizing the binding kinetics and affinity of a 6-Methoxy-1H-indazole derivative to its purified kinase target.[9][10]
Workflow:
Caption: SPR workflow for kinetic and affinity analysis.
Step-by-Step Protocol:
-
Immobilization of the Kinase:
-
Activate the surface of a sensor chip (e.g., CM5) using a mixture of EDC and NHS.
-
Inject the purified kinase in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote electrostatic pre-concentration.
-
Deactivate the remaining active esters on the surface with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the 6-Methoxy-1H-indazole derivative in a suitable running buffer (e.g., HBS-EP+).
-
Inject the compound solutions over the immobilized kinase surface, followed by a dissociation phase where only running buffer flows over the surface.
-
Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine).
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal to obtain the specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC provides a complete thermodynamic signature of the binding interaction, which can be invaluable for lead optimization.[11]
Workflow:
Caption: ITC workflow for thermodynamic characterization.
Step-by-Step Protocol:
-
Sample Preparation:
-
ITC Experiment:
-
Load the kinase solution into the sample cell and the compound solution into the injection syringe.
-
Set the experimental parameters, including temperature, injection volume, and spacing between injections.
-
Perform a series of injections of the compound into the kinase solution.
-
-
Data Analysis:
-
Integrate the heat change for each injection to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model (e.g., one set of sites) to determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from these values.
-
Fluorescence Polarization (FP) for High-Throughput Screening and IC50 Determination
FP is a homogeneous assay well-suited for competitive binding experiments to determine the potency of unlabeled inhibitors.[15][16][17]
Workflow:
Caption: FP workflow for competitive binding analysis.
Step-by-Step Protocol:
-
Assay Development:
-
Identify or develop a fluorescently labeled probe that binds to the kinase of interest. This could be a fluorescently labeled ATP analog or a peptide substrate.
-
Determine the optimal concentrations of the kinase and the fluorescent probe that give a stable and robust FP signal.
-
-
Competitive Binding Assay:
-
In a microplate, add the kinase and the fluorescent probe at their optimized concentrations.
-
Add a serial dilution of the 6-Methoxy-1H-indazole derivative.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
-
Measurement and Analysis:
-
Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.
-
Plot the FP values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the fluorescent probe.
-
Conclusion: An Integrated Approach to Target Engagement
Confirming the target engagement of 6-Methoxy-1H-indazole derivatives, or any drug candidate, is a cornerstone of modern drug discovery. No single method provides all the necessary information. A strategic, multi-faceted approach is often the most effective. For instance, a high-throughput FP screen could be used to identify initial hits, followed by SPR to characterize the kinetics of the most promising compounds. ITC can then provide a deeper thermodynamic understanding of the binding event, and finally, CETSA can confirm that the compound engages its target within the native cellular environment. By judiciously selecting and integrating these powerful biophysical techniques, researchers can build a robust and compelling case for the mechanism of action of their compounds, paving the way for successful preclinical and clinical development.
References
-
Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. PubMed Central. Available at: [Link]
-
Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed Central. Available at: [Link]
-
Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central. Available at: [Link]
-
Biophysical Analysis of the Protein-Small Molecule Interactions to Develop Small Molecule Drug Discovery. ResearchGate. Available at: [Link]
-
Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. PubMed Central. Available at: [Link]
-
Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. PLOS One. Available at: [Link]
-
Biophysical Assays. Ichor Life Sciences. Available at: [Link]
-
Characterization of Small Molecule–Protein Interactions Using SPR Method. Springer Link. Available at: [Link]
-
Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed. Available at: [Link]
-
Biophysics for Successful Drug Discovery Programs. Eurofins DiscoverX. Available at: [Link]
-
Fluorescence Polarization Assays in Small Molecule Screening. PubMed Central. Available at: [Link]
-
Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Available at: [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central. Available at: [Link]
-
Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. Available at: [Link]
-
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. National Institutes of Health. Available at: [Link]
-
Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. National Institutes of Health. Available at: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
-
Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies. Available at: [Link]
-
Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis Online. Available at: [Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. PubMed Central. Available at: [Link]
-
A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PubMed Central. Available at: [Link]
-
Large and Small Molecule Screening by SPR. Bio-Rad. Available at: [Link]
-
Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]
-
1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. PubMed. Available at: [Link]
-
Characterizing Binding Interactions by ITC. TA Instruments. Available at: [Link]
-
Characterizing Binding Interactions by ITC. TA Instruments. Available at: [Link]
-
Exploration of Sortase A-Inhibitor Binding Mechanisms Through Isothermal Titration Calorimetry. Scholar Commons. Available at: [Link]
-
6-Methoxy-3-methyl-1H-indazole. Dana Bioscience. Available at: [Link]
-
The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. PubMed. Available at: [Link]
-
Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. PubMed. Available at: [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available at: [Link]
-
Indazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease. PubMed. Available at: [Link]
-
Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Taylor & Francis Online. Available at: [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central. Available at: [Link]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 10. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 13. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function | PLOS One [journals.plos.org]
A Senior Application Scientist's Guide to Comparative Docking Studies of Indazole Kinase Inhibitors
Welcome. This guide is designed for researchers, medicinal chemists, and computational scientists navigating the complex but rewarding world of kinase inhibitor design. We will move beyond a simple step-by-step tutorial and delve into the strategic thinking and causal logic required to execute a scientifically rigorous comparative docking study. Our focus is the indazole scaffold, a "privileged" structure in medicinal chemistry, forming the core of numerous approved anti-cancer drugs like Axitinib and Pazopanib.[1][2]
Protein kinases are the master regulators of cellular communication; their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[3] Molecular docking is an indispensable computational technique that predicts how a small molecule, or ligand, binds to a protein's active site, providing critical insights into binding affinity and interaction patterns long before a compound is ever synthesized.[3][4]
This guide will provide a comprehensive framework for comparing indazole-based inhibitors against three key oncogenic receptor tyrosine kinases: VEGFR-2, c-MET, and AXL. We will explore not just the "how" but, more importantly, the "why" behind each decision in the computational workflow, ensuring a self-validating and robust study.
Part 1: Strategic Foundations for a Successful Docking Study
Before a single command is typed, a successful study begins with careful planning. The choices made here dictate the quality and relevance of the final data.
The Power of the Indazole Scaffold
The indazole core is not successful by accident. Its bicyclic aromatic structure, featuring both hydrogen bond donors (the N-H group) and acceptors (the pyrazole nitrogen), allows it to form critical interactions within the ATP-binding pocket of kinases.[1][5] Specifically, it often engages with the "hinge region," a flexible segment that connects the N- and C-lobes of the kinase domain, mimicking the adenine portion of ATP. Understanding this inherent capability is key to interpreting docking results.
Target Selection: Why VEGFR-2, c-MET, and AXL?
A comparative study is only as insightful as its choice of targets. We have selected three receptor tyrosine kinases that are not only clinically relevant but also present distinct structural challenges:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A primary driver of angiogenesis, the formation of new blood vessels essential for tumor growth.[2][5] Many indazole inhibitors are designed to target it.[6]
-
c-MET (Mesenchymal-Epithelial Transition Factor): Its aberrant activation is linked to tumor growth, invasion, and metastasis. It represents a key target for overcoming drug resistance.
-
AXL: Another receptor tyrosine kinase implicated in metastasis and resistance to therapy, making it a high-value target for novel inhibitors.[7][8]
Comparing a panel of indazole derivatives against these three targets allows us to probe the structural nuances that govern kinase selectivity.
Choosing the Right Computational Tools
The market offers a wide array of docking software, each with unique algorithms and scoring functions (e.g., AutoDock, Glide, GOLD).[9][10][11][12] For this guide, we will reference protocols based on AutoDock Vina , which offers an excellent balance of predictive accuracy, computational speed, and accessibility.[9][13][14] For visualization and analysis, tools like PyMOL or Discovery Studio Visualizer are indispensable for inspecting protein-ligand interactions in 3D.[14][15]
Part 2: A Validated Experimental Workflow for Comparative Docking
A core tenet of scientific integrity is validation. Our entire workflow is built upon a self-validating protocol. Before we can trust the predictions for our novel compounds, we must first prove that our chosen parameters can accurately reproduce a known, experimentally determined binding pose.
Caption: The overall workflow for a comparative docking study.
Step 1: Protocol Validation via Redocking
Causality: The trustworthiness of a docking protocol hinges on its ability to reproduce reality.[16][17][18] Redocking is the gold standard for validation.[19] We take a high-quality crystal structure of our target kinase with a bound inhibitor, computationally remove the inhibitor, and then dock it back into the active site.
Protocol:
-
Select a high-resolution (<2.5 Å) crystal structure from the Protein Data Bank (PDB). For VEGFR-2, PDB ID: 4AGC, which contains the indazole-based drug Axitinib, is an excellent choice.[5]
-
Separate the co-crystallized ligand (Axitinib) from the protein receptor and save it as a separate file.
-
Prepare the receptor and the separated ligand using the same procedures outlined in the steps below (Steps 2 and 3). This ensures consistency.
-
Perform the docking run using the exact same parameters (grid box, exhaustiveness) that will be used for the test compounds.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. The RMSD measures the average distance between the atoms of the two superimposed ligands.[16][19]
Success Criterion: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately replicate the experimentally observed binding mode.[16][18][20] If the RMSD is higher, the protocol parameters (e.g., grid size, scoring function) must be re-evaluated before proceeding.
Step 2: Receptor Preparation
Causality: Raw PDB files are not ready for docking. They are snapshots that may contain experimental artifacts, lack hydrogen atoms necessary for calculating interactions, and have incomplete structural elements. Preparation is a cleaning and correction process to create a computationally viable model.
Protocol:
-
Obtain Crystal Structures: Download the selected PDB files. For our study, we will use:
-
Remove Unnecessary Molecules: Delete all water molecules, co-solvents, and any ligands from the PDB file. Expert Tip: While most water molecules are removed, occasionally a specific water molecule is known to mediate a critical protein-ligand interaction (a "bridging" water). Advanced studies may retain these, but for a standard screen, they are typically removed.[16]
-
Add Hydrogens: PDB files derived from X-ray crystallography do not usually show hydrogen atoms. Adding them is critical for defining the correct tautomeric and ionization states of amino acid residues and for calculating hydrogen bonds.
-
Assign Charges: Compute and assign partial atomic charges (e.g., Gasteiger charges) to all atoms. This is essential for the scoring function to calculate electrostatic interactions.
-
Repair Missing Residues: If the crystal structure has missing loops or side chains, these should be modeled in using tools like MODELLER to ensure a complete protein structure.[22]
Step 3: Ligand Preparation
Causality: Ligands are typically drawn in 2D. They must be converted into realistic, low-energy 3D conformations with correct stereochemistry and protonation states to serve as a valid starting point for the docking algorithm.
Protocol:
-
Generate 3D Coordinates: Convert 2D structures (e.g., from an SDF or SMILES file) into 3D structures.
-
Energy Minimization: Apply a force field (e.g., MMFF94) to relieve any steric clashes and find a stable, low-energy conformation of the ligand. This is a crucial step to ensure the starting structure is physically realistic.[4][23]
-
Define Torsions: Identify all rotatable bonds in the ligand. The docking software will explore different combinations of these torsions to find the best fit in the protein's binding pocket.
-
Assign Charges: As with the receptor, assign partial atomic charges to the ligand atoms.
Step 4: Grid Generation (Defining the Search Space)
Causality: Docking an entire protein surface is computationally prohibitive. We must define a specific search space—a "grid box"—where the algorithm will attempt to place the ligand. The grid box is a 3D cube within which the software pre-calculates the interaction potential for different atom types, dramatically speeding up the docking process.[3]
Protocol:
-
Identify the Binding Site: The most reliable way to define the grid is to center it on the position of a known co-crystallized ligand. This ensures the search is focused on the confirmed active site.
-
Set Grid Dimensions: The box should be large enough to fully encompass the binding site and allow the test ligands to rotate and translate freely within it. A typical size is a cube of 25-30 Å per side. An overly large box wastes computational time, while a box that is too small may artificially constrain the ligand and miss the correct binding pose.
Step 5: Analysis and Interpretation of Docking Results
Causality: The output of a docking run is a set of possible binding poses for each ligand, ranked by a calculated score. This raw data requires careful scientific interpretation to extract meaningful insights. The score is a useful guide, but the specific interactions are what tell the real story.
Protocol:
-
Rank by Docking Score: The primary output is the binding energy or docking score (in kcal/mol), which estimates the binding affinity.[4] The poses are ranked from the most favorable (most negative score) to the least favorable.
-
Visual Inspection: This step cannot be automated. The top-scoring poses for each ligand must be visually inspected in a molecular graphics program. Check for:
-
Plausibility: Does the pose make chemical sense? Are there steric clashes?
-
Key Interactions: Identify hydrogen bonds, hydrophobic contacts, salt bridges, and π-stacking interactions.
-
-
Comparative Interaction Analysis: Compare the binding mode of your test compounds to that of the reference compound (e.g., Axitinib in 4AGC).
-
Does your compound replicate the key hinge region interactions? For VEGFR-2, a crucial hydrogen bond is often formed with the backbone of Cys919 .[5]
-
How does it occupy the hydrophobic pockets?
-
Does it make any new, potentially beneficial interactions?
-
Caption: Logical flow from docking outputs to a selectivity hypothesis.
Part 3: Data Presentation and Comparative Insights
Table 1: Comparative Docking Results of Indazole Inhibitors
| Inhibitor | Target Kinase | PDB ID | Best Docking Score (kcal/mol) | Key H-Bond Interactions (Residue) | Key Hydrophobic Interactions (Residues) |
| Axitinib (Ref.) | VEGFR-2 | 4AGC | -10.8 | Cys919, Asp1046 | Val848, Ala866, Leu1035, Val916 |
| Axitinib (Ref.) | c-MET | 3ZXZ | -9.9 | Met1160, Asp1222 | Tyr1159, Met1211, Tyr1230 |
| Axitinib (Ref.) | AXL | 4RA0 | -9.5 | Met112 | Ala54, Leu168 |
| IND-1 | VEGFR-2 | 4AGC | -11.2 | Cys919, Asp1046 | Val848, Ala866, Leu1035, Val916 |
| IND-1 | c-MET | 3ZXZ | -9.1 | Met1160 | Tyr1159, Met1211 |
| IND-1 | AXL | 4RA0 | -8.8 | Met112 | Ala54, Leu168 |
| IND-2 | VEGFR-2 | 4AGC | -9.4 | Cys919 | Val848, Leu1035 |
| IND-2 | c-MET | 3ZXZ | -10.5 | Met1160, Asp1222 | Tyr1159, Met1211, Tyr1230 |
| IND-2 | AXL | 4RA0 | -10.1 | Met112, Asp116 | Ala54, Met168, Pro110 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Analysis of Comparative Data
From the data in Table 1, we can begin to formulate hypotheses:
-
IND-1 shows a significantly better docking score for VEGFR-2 (-11.2 kcal/mol) compared to c-MET and AXL. Its interaction profile within VEGFR-2 is identical to the reference inhibitor Axitinib. This suggests IND-1 may be a potent and selective VEGFR-2 inhibitor .
-
IND-2 displays the opposite profile. Its scores for c-MET (-10.5 kcal/mol) and AXL (-10.1 kcal/mol) are more favorable than for VEGFR-2 (-9.4 kcal/mol). The interaction data shows it fully replicates the key hydrogen bonds in c-MET and even forms an additional bond with Asp116 in AXL. This suggests IND-2 could be a dual c-MET/AXL inhibitor with less activity against VEGFR-2.
These computational hypotheses are the direct output of this study. They provide invaluable guidance for synthetic chemistry efforts, prioritizing which compounds to synthesize and which to test in biological assays.
Conclusion and Future Outlook
Molecular docking is a powerful predictive tool, not a substitute for experimental validation. The hypotheses generated from a comparative docking study are the critical first step in a modern drug discovery pipeline. The next steps would involve:
-
In Vitro Kinase Assays: Quantitatively measure the inhibitory activity (IC₅₀) of the synthesized compounds against the target kinases to confirm the potency and selectivity predicted by docking.
-
Advanced Simulations: For high-priority hits, molecular dynamics (MD) simulations can be run to assess the stability of the docked pose over time, providing a more dynamic and accurate picture of the protein-ligand complex.[7][13]
By combining strategic planning, a validated computational workflow, and careful interpretation, comparative docking studies provide a robust, resource-efficient method for prioritizing and designing the next generation of indazole-based kinase inhibitors.
References
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]
-
How can I validate a docking protocol? - ResearchGate. [Link]
-
Rational Drug Design of Axl Tyrosine Kinase Type I Inhibitors as Promising Candidates Against Cancer. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. [Link]
-
Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. [Link]
-
Comparative Evaluation of Different Docking Tools for Kinases Against Cancerous (Malignant) Cells. [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. [Link]
-
Type-II kinase inhibitor docking, screening, and profiling using modified structures of active kinase states. [Link]
-
Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. [Link]
-
(PDF) Validation of Docking Methodology (Redocking). [Link]
-
Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Publishing. [Link]
-
Identification of Novel AXL Kinase Inhibitors Using Ligand-Based Pharmacophore Screening and Molecular Dynamics Simulations. [Link]
-
A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. [Link]
-
Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. [Link]
-
Validation Studies of the Site-Directed Docking Program LibDock. [Link]
-
Molecular docking studies of tyrosine kinase inhibitors. [Link]
-
A comprehensive review on the indazole based derivatives as targeted anticancer agents. [Link]
-
Bioinformatics: What is the best Docking program (Receptor-ligand interactions)? - Quora. [Link]
-
Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. [Link]
-
AXL inhibitors selected by molecular docking: Option for reducing SARS-CoV-2 entry into cells. [Link]
-
Directory of computer-aided Drug Design tools - Click2Drug. [Link]
-
Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. [Link]
-
Benchmarking Cross-Docking Strategies in Kinase Drug Discovery - ACS Publications. [Link]
-
Determining the most relevant crystal structure to virtually identify type 1 inhibitors of c-Met: Part A. [Link]
-
BE005Molecular docking into the AXL kinase active site. The residues... - ResearchGate. [Link]
-
Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches. [Link]
-
Which is the best software for protein-ligand docking? - ResearchGate. [Link]
-
A Comprehensive Review on the Top 10 Molecular Docking Softwares. [Link]
-
In silico screening of FDA approved drugs on AXL kinase and validation for breast cancer cell line. [Link]
-
Computational study on novel natural inhibitors targeting c-MET. [Link]
-
Docking image of c‐Met kinase standard molecule. The green colored... - ResearchGate. [Link]
-
Molecular docking analysis of the interaction of c-Met inhibitors with... - ResearchGate. [Link]
-
Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. [Link]
-
Identification of Phytochemicals Targeting c-Met Kinase Domain using Consensus Docking and Molecular Dynamics Simulation Studies. [Link]
-
Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. [Link]
-
(PDF) SELECTING PROTEIN STRUCTURE/S FOR DOCKING-BASED VIRTUAL SCREENING: A CASE STUDY ON TYPE II INHIBITORS OF VEGFR-2 KINASE. [Link]
-
(a) Superimposition of the docking poses at the VEGFR-2 kinase domain for compounds. [Link]
-
Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors. [Link]
-
Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. [Link]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 4. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rational Drug Design of Axl Tyrosine Kinase Type I Inhibitors as Promising Candidates Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. acanceresearch.com [acanceresearch.com]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. echemi.com [echemi.com]
- 18. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. hrcak.srce.hr [hrcak.srce.hr]
- 22. Identification of Phytochemicals Targeting c-Met Kinase Domain using Consensus Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Methoxy-1H-indazole
This guide provides essential safety and logistical information for the proper disposal of 6-Methoxy-1H-indazole. As the toxicological properties of this specific compound have not been fully investigated, it is imperative to handle and dispose of it with the caution afforded to all hazardous chemical waste.[1] This protocol is designed for researchers, scientists, and drug development professionals, emphasizing procedural safety and regulatory compliance.
Disclaimer: The following guidance is based on best practices for laboratory disposal of hazardous chemicals and data from structurally similar compounds. Researchers must consult the official Safety Data Sheet (SDS) provided by the manufacturer and their institution's Environmental Health and Safety (EHS) department for definitive disposal procedures to ensure full compliance with all federal, state, and local regulations.[2][3]
Core Principles: Hazard Assessment and Proactive Safety
Understanding the potential hazards is the foundation of safe disposal. While specific data for 6-Methoxy-1H-indazole is limited, related indazole and methoxy-indole compounds are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[3][4][5][6][7] Therefore, a precautionary approach is mandatory.
The causality behind stringent PPE and engineering controls is to create a multi-layered barrier between the researcher and the chemical, minimizing all potential routes of exposure—inhalation, dermal contact, and ocular contact.
Table 1: Essential Personal Protective Equipment (PPE) and Engineering Controls
| Protective Measure | Specification | Rationale for Use |
| Eye/Face Protection | Chemical safety goggles or a face shield.[7][8][9][10] | Prevents accidental splashes from contacting the eyes, which can cause serious, irreversible damage.[8] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][9][10] | Protects against dermal exposure, which can lead to skin irritation.[3][4][5][6] Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[1] |
| Body Protection | Fully-buttoned laboratory coat and long-sleeved clothing.[8][9][10] | Minimizes the risk of skin contact from spills or splashes on the body. |
| Engineering Controls | A properly functioning chemical fume hood or well-ventilated area.[5][8][10][11] | Mitigates the risk of inhaling dust or aerosols, which may cause respiratory irritation.[4][5] |
Waste Characterization and Segregation: The Foundation of Compliance
Proper disposal begins with correct waste characterization. Due to its chemical structure and the potential for uncharacterized hazards, all waste streams containing 6-Methoxy-1H-indazole must be treated as hazardous chemical waste .
The primary directive in waste management is segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions, complicates the disposal process, and violates regulatory standards.[12]
Identify and Segregate the Following Waste Streams:
-
Solid Waste: This includes expired or unused 6-Methoxy-1H-indazole powder, contaminated personal protective equipment (gloves, weigh boats, wipes), and chemically soiled glassware.
-
Aqueous Liquid Waste: Solutions containing 6-Methoxy-1H-indazole dissolved in water or buffer.
-
Organic Liquid Waste: Solutions containing 6-Methoxy-1H-indazole dissolved in organic solvents. It is critical to further segregate this waste into halogenated and non-halogenated streams, as their disposal methods differ significantly.[10]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe containment and disposal of 6-Methoxy-1H-indazole waste. Each step is designed to prevent accidental exposure and ensure regulatory compliance.
Step 1: Container Selection and Preparation
-
Select a waste container that is in good condition, leak-proof, and chemically compatible with the waste stream.[12][13] For liquid waste, use a container designed for liquids with a screw-top cap.[12] Do not use metal containers for potentially corrosive waste.[12]
-
Ensure the container is clean and free of external residue.[12]
Step 2: Waste Collection
-
For Solid Waste: Carefully place all contaminated solids, including gloves and weighing paper, into a designated solid hazardous waste container.[2] Avoid creating dust.[5][7]
-
For Liquid Waste: Using a funnel, carefully pour liquid waste into the appropriate (aqueous, non-halogenated organic, or halogenated organic) liquid hazardous waste container.
-
Critical Control: Keep the waste container closed at all times except when actively adding waste.[12][13] This prevents the release of vapors and reduces the risk of spills.
Step 3: Labeling the Waste Container
-
Immediately upon adding the first waste, label the container. An unlabeled container is a serious safety violation.
-
The label must include:
Step 4: Temporary Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a secondary containment bin.[12][14]
-
The storage area should be away from general traffic, drains, and incompatible materials, particularly strong oxidizing agents.[2][14]
-
Ensure the storage location is cool, dry, and well-ventilated.[2][5]
Step 5: Arranging for Final Disposal
-
Once the container is full or you have finished the project, arrange for its removal.
-
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup.[12]
-
Alternatively, disposal must be handled by a licensed professional waste disposal service.[7] Never pour 6-Methoxy-1H-indazole waste down the sink or dispose of it in the regular trash. [11][15]
Emergency Procedures: Small Spill Management
In the event of a small spill, adhere to the following procedure:
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Work within a fume hood or ensure the area is well-ventilated.
-
Wear Full PPE: Don a lab coat, safety goggles, and chemical-resistant gloves before addressing the spill.
-
Contain and Absorb: For a solid spill, gently sweep up the material to avoid creating dust and place it in the hazardous waste container.[2][5] For a liquid spill, use an appropriate chemical absorbent pad or spill kit.
-
Clean the Area: Decontaminate the spill surface according to your lab's standard operating procedures.
-
Dispose of Waste: All cleanup materials must be disposed of as hazardous solid waste.[14]
Visualized Workflow: Disposal Decision Pathway
The following diagram illustrates the logical flow for the proper disposal of 6-Methoxy-1H-indazole waste.
Caption: Disposal workflow for 6-Methoxy-1H-indazole waste.
References
-
INDOFINE Chemical Company, Inc. Safety Data Sheet for 6-METHOXYINDAZOLE. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for 6-Methoxy-1H-indole. [Link]
-
ETH Zurich. Laboratory Safety Guidelines. [Link]
-
Ain Shams University. Guidelines and Laboratory Protocols of Organic Chemistry. [Link]
-
Washington State University. Standard Operating Procedure for Imidazole. [Link]
-
LabManager. Lab Safety Rules and Guidelines. [Link]
-
PozeSCAF. Chemistry Lab Safety Rules. [Link]
-
California State University, Bakersfield. Safety in the Organic Chemistry Laboratory. [Link]
-
Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]
-
Angene Chemical. Safety Data Sheet for Methyl 1-methyl-1H-indazole-6-carboxylate. [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
Difaem/EPN. A safety and chemical disposal guideline for Minilab users. [Link]
-
The University of Oklahoma Health Sciences Center. EHSO Manual 2023-2024 - Hazardous Waste. [Link]
Sources
- 1. indofinechemical.com [indofinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 6-Methoxy-1H-indole | C9H9NO | CID 76659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. angenechemical.com [angenechemical.com]
- 8. ethz.ch [ethz.ch]
- 9. csub.edu [csub.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pozescaf.com [pozescaf.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
Navigating the Safe Handling of 6-Methoxy-1H-indazole: A Senior Application Scientist's Guide to Personal Protective Equipment
For the innovative researchers, scientists, and drug development professionals dedicated to advancing their fields, the integrity of your work and your personal safety are paramount. In this comprehensive guide, we delve into the critical aspects of handling 6-Methoxy-1H-indazole, providing you with the essential, immediate safety and logistical information needed for its confident and safe utilization in the laboratory. Our focus extends beyond mere product provision; we aim to be your trusted partner in laboratory safety and chemical handling.
While the toxicological profile of 6-Methoxy-1H-indazole has not been fully investigated, the prudent approach is to treat it with the same level of caution as structurally similar indazole derivatives.[1] Data from related compounds indicate potential for skin irritation, serious eye irritation, and respiratory irritation.[2][3] This guide is structured to provide a robust framework for risk mitigation through the correct selection and use of Personal Protective Equipment (PPE).
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is the foundation of a safe experimental workflow. For 6-Methoxy-1H-indazole, the primary concerns are:
-
Dermal Contact: May cause skin irritation.[4] Prolonged or repeated exposure should be avoided.
-
Ocular Contact: Poses a risk of serious eye irritation.[4]
-
Inhalation: Inhalation of dust or vapors may lead to respiratory tract irritation.[2][5]
-
Ingestion: While less common in a laboratory setting, ingestion could be harmful.
Given the limited specific toxicological data for this compound, a conservative approach to PPE is warranted.[1]
Personal Protective Equipment (PPE): Your Primary Defense
The selection of appropriate PPE is a critical control measure to prevent direct contact with 6-Methoxy-1H-indazole. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use and practice proper glove removal to avoid skin contact.[1][6] |
| Eyes | Safety glasses with side shields or goggles | Provides essential protection against splashes and airborne particles.[6] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing during transfer or reaction quenching.[2][7] |
| Body | Laboratory coat | A standard, properly fitting lab coat is required to protect against skin contact with spills.[2][7] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely. The specific cartridge type should be determined by a formal risk assessment.[2][6] |
The PPE Selection Workflow: A Step-by-Step Approach
To ensure a consistent and logical approach to safety, the following workflow should be followed when determining the necessary PPE for handling 6-Methoxy-1H-indazole.
Caption: PPE Selection Workflow for 6-Methoxy-1H-indazole.
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.
4.1. Engineering Controls
-
Ventilation: All work with 6-Methoxy-1H-indazole should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[2]
4.2. Handling the Compound
-
Preparation: Before beginning work, ensure all necessary PPE is available and in good condition.[6]
-
Weighing and Transfer: Perform all weighing and transfer operations of the solid compound within a chemical fume hood to control any potential dust.[7] Use a spatula or other appropriate tools to handle the material and avoid creating dust clouds.[7]
-
Solution Preparation: When preparing solutions, add the solid 6-Methoxy-1H-indazole slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[6]
Emergency Procedures: Be Prepared
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[4] If skin irritation occurs, seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
Inhalation: If inhaled, move the individual to fresh air.[4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal of 6-Methoxy-1H-indazole and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Chemical: Unused or waste 6-Methoxy-1H-indazole should be disposed of as hazardous chemical waste. Do not dispose of it down the drain.
-
Contaminated Materials: All disposable PPE (gloves, etc.), weighing papers, and any other materials that have come into contact with 6-Methoxy-1H-indazole should be collected in a designated, sealed hazardous waste container.[1]
-
Container Management: The hazardous waste container must be clearly labeled and kept closed except when adding waste.[7] Store the container in a designated, secure area.
By adhering to these guidelines, you can confidently and safely incorporate 6-Methoxy-1H-indazole into your research, ensuring both the integrity of your work and the well-being of your laboratory personnel.
References
-
INDOFINE Chemical Company, Inc. Safety Data Sheet for 6-METHOXYINDAZOLE. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 76659, 6-Methoxy-1H-indole. Available from: [Link]
-
Oregon Occupational Safety and Health. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Available from: [Link]
-
Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1. Available from: [Link]
-
PharmaState Academy. Personal Protective Equipment (PPEs)- Safety Guideline. Available from: [Link]
-
Angene Chemical. Safety Data Sheet - Methyl 1-methyl-1H-indazole-6-carboxylate. Available from: [Link]
-
Government of Ontario. Current occupational exposure limits for Ontario workplaces under Regulation 833. Available from: [Link]
-
The University of Oklahoma Health Sciences Center. EHSO Manual 2025-2026 - Hazardous Waste. Available from: [Link]
Sources
- 1. indofinechemical.com [indofinechemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 6-Methoxy-1H-indole | C9H9NO | CID 76659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
